molecular formula C12H28ClNS B1345736 2-(Decylthio)ethanamine hydrochloride CAS No. 36362-09-1

2-(Decylthio)ethanamine hydrochloride

Cat. No.: B1345736
CAS No.: 36362-09-1
M. Wt: 253.88 g/mol
InChI Key: CMOVAZNLWXAJIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Decylthio)ethanamine hydrochloride (DTEA-HCl) is an antimicrobial compound primarily utilized in industrial research applications, specifically for controlling bacterial, fungal, and algal slimes in recirculating cooling water systems . As a microbiocide, its value for researchers lies in studying and mitigating biofouling, which can cause significant efficiency losses and material degradation in industrial water infrastructure. The U.S. Environmental Protection Agency (EPA) has conducted registration reviews of this compound, and ecological risk assessments have identified potential risks to aquatic organisms . Consequently, research into its application often involves developing strategies to minimize environmental impact, such as optimizing use rates and frequency, and implementing measures to reduce discharge into water bodies . Available toxicological data for this compound is currently limited, with several studies on acute toxicity, carcinogenicity, and endocrine disruption potential noted as insufficient . This presents a key area for further scientific investigation to fully characterize its environmental and health profile. The compound is also known by the CAS Registry Number 36362-09-1 . This product is intended for research use only.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-decylsulfanylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27NS.ClH/c1-2-3-4-5-6-7-8-9-11-14-12-10-13;/h2-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOVAZNLWXAJIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCSCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3032545
Record name 2-(Decylthio)ethanamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3032545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36362-09-1
Record name Ethanamine, 2-(decylthio)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36362-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Decylthio)ethanamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036362091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanamine, 2-(decylthio)-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(Decylthio)ethanamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3032545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(decylthio)ethylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.720
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(DECYLTHIO)ETHANAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5330TSQ9UP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-(Decylthio)ethanamine hydrochloride synthesis and purification

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Purification of 2-(Decylthio)ethanamine Hydrochloride

Introduction

This compound is an organic compound featuring a long alkyl chain (decyl group) linked via a thioether bond to an ethanamine moiety, presented as its hydrochloride salt.[1][2] This amphiphilic structure imparts surfactant-like properties, and its analogues have been investigated for various applications, including their potential as antimicrobial agents.[3] The synthesis of such molecules is of significant interest to researchers in medicinal chemistry and material science.

This guide provides a comprehensive overview of a robust and widely applicable method for the synthesis of this compound. It delves into the underlying reaction mechanisms, provides detailed experimental protocols for both synthesis and purification, and offers insights into the critical process parameters that ensure a high-purity final product. The methodologies described are grounded in fundamental principles of organic chemistry and are designed to be adaptable for laboratory-scale production.

Synthetic Strategy and Core Mechanisms

The most direct and efficient synthesis of 2-(Decylthio)ethanamine is achieved via a bimolecular nucleophilic substitution (S(_N)2) reaction. This strategy is predicated on the high nucleophilicity of thiolates, the conjugate bases of thiols.[4] The overall process can be logically separated into three key stages: formation of the nucleophile, the S(_N)2 reaction to form the thioether, and the final conversion to the hydrochloride salt.

Part 1: Thiolate Formation

The synthesis begins with the deprotonation of 1-decanethiol (decyl mercaptan). Thiols are significantly more acidic than their alcohol counterparts due to the larger size and greater polarizability of the sulfur atom, which stabilizes the resulting thiolate anion.[4] While potent bases like sodium hydride (NaH) can be used, the pKa of a typical alkyl thiol (around 10-11) is low enough that a strong base like sodium hydroxide (NaOH) is sufficient to quantitatively generate the highly nucleophilic decyl thiolate.

R-SH + NaOH → R-S


Na

+ H(_2)O
(where R = CH(_3)(CH(_2))_9-)
Part 2: S(_N)2 Nucleophilic Substitution

The generated decyl thiolate is then reacted with a suitable electrophile, typically 2-chloroethylamine hydrochloride or 2-bromoethylamine hydrobromide. The thiolate anion attacks the carbon atom bearing the halogen in a concerted, single-step S(_N)2 mechanism.[4][5] This backside attack displaces the halide leaving group, forming the new carbon-sulfur bond of the thioether.[5] Since the reaction is S(_N)2, it proceeds most efficiently with primary alkyl halides, such as the 2-haloethylamine substrate. The use of the hydrochloride salt of the haloamine is common, and the reaction is typically run with an excess of base to neutralize the ammonium salt and facilitate the reaction.

R-S


 + Cl-CH(_2)CH(_2)NH(_3)

→ R-S-CH(_2)CH(_2)NH(_2) + Cl

An alternative industrial synthesis has been reported involving the reaction of decyl mercaptan with 2-ethyl-2-oxazoline, followed by acidic hydrolysis to yield the final product.[3] However, the S(_N)2 pathway from a haloamine is a more common and versatile laboratory method.

Part 3: Hydrochloride Salt Formation

The crude product, 2-(decylthio)ethanamine, is a free base.[6] For purification, improved stability, and ease of handling, it is converted to its hydrochloride salt.[7][8] This is accomplished by treating a solution of the amine with hydrochloric acid. The lone pair of electrons on the nitrogen atom of the amine acts as a base, accepting a proton from HCl to form an ammonium salt.[7] This ionic salt is typically a crystalline solid that is less soluble in organic solvents than its free base form, facilitating its isolation and purification by precipitation or recrystallization.[7][9]

R-S-CH(_2)CH(_2)NH(_2) + HCl → R-S-CH(_2)CH(_2)NH(_3)


Cl

Experimental Protocols

The following sections provide detailed, step-by-step procedures for the synthesis and purification of this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_synthesis Part A: Synthesis of Free Base cluster_salt Part B: Hydrochloride Salt Formation A 1. Deprotonation Dissolve 1-decanethiol & NaOH in Ethanol B 2. Nucleophilic Substitution Add 2-chloroethylamine HCl solution Reflux for 4-6 hours A->B Formation of thiolate C 3. Workup Remove ethanol under vacuum B->C Reaction completion D 4. Extraction Partition between water and diethyl ether C->D E 5. Isolation Dry organic phase (Na2SO4) Evaporate solvent D->E Separation of free base F 6. Salt Formation Dissolve crude amine in diethyl ether E->F Crude 2-(decylthio)ethanamine G 7. Precipitation Add ethereal HCl dropwise at 0°C F->G H 8. Collection Collect precipitate by vacuum filtration Wash with cold ether G->H

Caption: A flowchart illustrating the key stages of the synthesis process.

Detailed Synthesis Procedure

Reagents and Equipment

Reagent/MaterialMolecular FormulaM.W. ( g/mol )Quantity
1-DecanethiolC({10})H({22})S174.3517.4 g (0.1 mol)
Sodium HydroxideNaOH40.008.8 g (0.22 mol)
2-Chloroethylamine HClC({2})H({7})Cl({2})N115.9911.6 g (0.1 mol)
Ethanol (Anhydrous)C({2})H({5})OH46.07250 mL
Diethyl Ether(C({2})H({5}))({2})O74.12400 mL
Hydrochloric Acid (2M in Ether)HCl36.46~55 mL
Sodium Sulfate (Anhydrous)Na({2})SO({4})142.04As needed
Round-bottom flask (500 mL), reflux condenser, magnetic stirrer, dropping funnel, ice bath, vacuum filtration apparatus

Part A: Synthesis of 2-(Decylthio)ethanamine (Free Base)

  • Thiolate Formation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium hydroxide (8.8 g) in anhydrous ethanol (150 mL). To this solution, add 1-decanethiol (17.4 g) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium decyl thiolate.

  • Nucleophilic Substitution: Separately, dissolve 2-chloroethylamine hydrochloride (11.6 g) in ethanol (100 mL). Add this solution to the reaction flask via a dropping funnel over 20-30 minutes.

  • Reaction: Heat the resulting mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water (150 mL) and diethyl ether (150 mL). Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate.

  • Isolation: Collect the upper organic layer. Extract the aqueous layer two more times with diethyl ether (75 mL each). Combine all organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 2-(decylthio)ethanamine as an oil.

Part B: Formation of this compound

  • Dissolution: Dissolve the crude amine oil from the previous step in diethyl ether (100 mL) in an Erlenmeyer flask.

  • Precipitation: Cool the solution in an ice bath. While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt will form immediately.[8]

  • Completion: Continue adding the HCl solution until no further precipitation is observed and the solution is slightly acidic (test with pH paper).

  • Collection: Collect the white solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any soluble impurities.

  • Drying: Dry the product under vacuum to yield crude this compound.

Purification

Recrystallization is the most effective method for purifying the crude hydrochloride salt, which may contain inorganic salts or unreacted starting materials.

Purification Workflow Diagram

PurificationWorkflow A 1. Dissolution Dissolve crude salt in minimum hot isopropanol B 2. Decolorization (Optional) Add activated charcoal Hot filter to remove A->B C 3. Crystallization Allow filtrate to cool slowly to room temperature, then in ice bath B->C Clear, hot solution D 4. Isolation Collect pure crystals by vacuum filtration C->D Formation of crystals E 5. Washing & Drying Wash crystals with cold solvent Dry under vacuum D->E

Caption: The workflow for the purification of the hydrochloride salt via recrystallization.

Recrystallization Protocol
  • Solvent Selection: A common and effective solvent system for recrystallizing amine hydrochlorides is a mixture of an alcohol (like ethanol or isopropanol) and a non-polar solvent (like diethyl ether or hexanes). Isopropanol is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropanol and swirl to dissolve the solid completely. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered while hot to remove the charcoal.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small volume of cold isopropanol or diethyl ether. Dry the crystals thoroughly under vacuum to remove all residual solvent. The final product should be a white, crystalline solid. Due to the potential hygroscopic nature of amine salts, it is crucial to store the final product in a desiccator.[10]

Summary of Key Parameters

ParameterSpecificationRationale
Base for Thiolate NaOH, NaHSufficiently strong to deprotonate the thiol (pKa ~10-11).
Reaction Solvent Ethanol, DMFPolar aprotic or protic solvents that can dissolve the reactants.
Reaction Temperature RefluxProvides sufficient energy to overcome the activation barrier for the S(_N)2 reaction.
Purification Method RecrystallizationEffective for removing impurities and isolating a pure crystalline solid salt.
Salt Formation HCl in Ether/IsopropanolConverts the amine to a stable, solid salt, facilitating isolation.[8]

References

  • Thiols And Thioethers. (2015, July 5). Master Organic Chemistry. [Link]

  • Process for the purification of amines. (1967, August 22).
  • Ch16 : RSR' synthesis. University of Calgary. [Link]

  • Synthesis of Cysteamine Hydrochloride by High Pressure Acidolysis of 2-Mercaptothiazoline. (n.d.). [Link]

  • Synthetic access to thiols: A review. (2024). Indian Academy of Sciences. [Link]

  • A proposed reaction mechanism. (n.d.). Royal Society of Chemistry. [Link]

  • Advances in Pharmacological Treatments for Cystinosis: Cysteamine and Its Alternatives. (2026, January 15). [Link]

  • Synthesis of thiols and thioether. (2025, February 25). YouTube. [Link]

  • Process for the preparation of antimicrobial formulations of 2-(alkylthio)ethanamine hydrohalides. (1991, June 18).
  • Amine and HCl - salt formation reaction. (2022, June 7). YouTube. [Link]

  • Challenges for cysteamine stabilization, quantification, and biological effects improvement. (n.d.). [Link]

  • Formulation studies on cysteamine for the treatment of nephropathic cystinosis. (2015, September 2). [Link]

  • How can I neutralize aminehydrochlorides? (2023, December 27). ResearchGate. [Link]

  • Process for isolation of an organic amine. (n.d.).
  • Ethanamine, 2-(decylthio)-, hydrochloride (1:1). (n.d.). CAS Common Chemistry. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Preparation and characterization of some unsymmetrical 2-(dialkylamino)ethanethiols. (n.d.). [Link]

  • 2-(Decylthio)ethanamine. (n.d.). PubChem. [Link]

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026, January 6). PMC. [Link]

Sources

2-(Decylthio)ethanamine hydrochloride CAS number 36362-09-1 properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Decylthio)ethanamine hydrochloride, with the CAS number 36362-09-1, is an organic compound featuring an ethanamine core substituted with a decylthio group.[1] This amphiphilic structure, possessing both a hydrophilic amine hydrochloride head and a lipophilic decyl tail, suggests its potential utility in applications ranging from surfactants to antimicrobial agents and as a building block in pharmaceutical synthesis.[1] This guide provides a comprehensive overview of its chemical and physical properties, safety and handling protocols, and known applications, offering a critical resource for researchers and developers working with this compound.

Physicochemical Properties

This compound typically presents as a white to off-white crystalline solid.[1][2] The hydrochloride salt form significantly enhances its water solubility compared to its free base.[1] The presence of the long decyl chain imparts considerable hydrophobic character, a key determinant of its behavior in both aqueous and non-aqueous environments.[1]

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 36362-09-1[2][3]
Molecular Formula C12H27NS·HCl[1][3]
Molecular Weight 253.88 g/mol [3][4]
Appearance White to off-white crystalline solid[1][2]
Boiling Point 307.5°C at 760 mmHg[3]
Flash Point 139.8°C[3]
Melting Point 119 - 240°C[2]
Water Solubility >500,000 mg/L at 21°C[2]
log Pow (Octanol/Water Partition Coefficient) 2.35 at 25°C[2]
Vapor Pressure < 0.05 Pa at 20°C[2]
Density 1.05 g/cm³ at 20°C[2]

Synthesis and Characterization

A representative synthesis for a similar compound, cysteamine hydrochloride, involves the high-pressure acidolysis of 2-mercaptothiazoline.[5] In this process, 2-mercaptothiazoline is heated with hydrochloric acid in an autoclave, followed by vacuum distillation to remove water and excess acid, and subsequent drying to yield the final product.[5]

Characterization:

For a researcher synthesizing or using this compound, rigorous characterization is essential to confirm its identity and purity. Standard analytical techniques would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the carbon-hydrogen framework and confirm the presence of the decyl chain, the thioether linkage, and the ethanamine backbone.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base and provide fragmentation patterns consistent with the proposed structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H stretches from the amine and C-H stretches from the alkyl chain.

  • Elemental Analysis: To determine the elemental composition (C, H, N, S, Cl) and compare it with the theoretical values.

Applications in Research and Drug Development

The unique structural features of this compound suggest several areas of potential application.

Antimicrobial and Microbiocidal Properties

The amphiphilic nature of the molecule, with its cationic head and long hydrophobic tail, is characteristic of quaternary ammonium compounds and other cationic surfactants known for their antimicrobial activity. This structure allows for interaction with and disruption of microbial cell membranes, leading to cell lysis and death. It is listed as a microbiocide by the EPA.[4]

Diagram 1: Postulated Mechanism of Antimicrobial Action

cluster_membrane Bacterial Cell Membrane p1 Phospholipid p2 Phospholipid p3 Phospholipid p4 Phospholipid compound 2-(Decylthio)ethanamine Hydrochloride insertion Hydrophobic Tail Inserts into Membrane compound->insertion Electrostatic Attraction disruption Membrane Disruption insertion->disruption Hydrophobic Interaction lysis Cell Lysis disruption->lysis

Caption: Postulated interaction of the amphiphilic compound with a bacterial membrane.

Surfactant and Formulation Excipient

Its surfactant properties make it a candidate for use as an excipient in drug formulations.[1] It could potentially be used to:

  • Increase the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).

  • Act as an emulsifying agent in creams and lotions.

  • Function as a wetting agent in various formulations.

Intermediate in Chemical Synthesis

The primary amine and the thioether functionalities provide reactive sites for further chemical modification.[1] This makes this compound a potentially valuable intermediate for the synthesis of more complex molecules, including novel drug candidates and specialized polymers.[6]

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling to avoid exposure.[2][3][4]

Hazard Classifications:

  • Skin Irritation (Category 2): Causes skin irritation.[2][3][4]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[2][3][4]

  • Specific Target Organ Toxicity (Repeated Exposure, Category 2): May cause damage to organs through prolonged or repeated exposure.[2][3][4]

  • Hazardous to the Aquatic Environment (Acute and Chronic, Category 1): Very toxic to aquatic life with long-lasting effects.[2][3][4]

Recommended Handling Procedures:

  • Ventilation: Handle in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[3][7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2][8]

    • Skin Protection: Wear suitable protective clothing and chemical-resistant gloves.[3][8]

    • Respiratory Protection: If exposure limits are exceeded, use a full-face respirator.[2]

  • Hygiene: Wash hands thoroughly after handling.[2][3] Do not eat, drink, or smoke in the work area.[7]

  • Spills: In case of a spill, collect the material and place it in a suitable container for disposal.[2][3] Avoid release to the environment.[2][3]

First Aid Measures:

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical attention.[2][3]

  • If in Eyes: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[2][3]

  • If Inhaled: Move the person into fresh air.[2]

  • If Swallowed: Rinse mouth with water and seek medical attention.[2][7]

Storage:

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] It may be sensitive to moisture.[1]

Conclusion

This compound is a versatile compound with properties that make it of interest for various applications, particularly as an antimicrobial agent and a surfactant. Its amphiphilic nature is the primary driver of its functionality. While detailed synthetic and application-specific protocols are not widely published, its structural characteristics provide a strong basis for its exploration in new formulations and as a synthetic intermediate. Researchers and drug development professionals must adhere to strict safety protocols when handling this compound due to its hazardous nature.

References

  • Time and Date AS. (n.d.). Current time in Dale County, US.
  • CymitQuimica. (n.d.). CAS 36362-09-1: Ethanamine, 2-(decylthio)-, hydrochloride (1:1).
  • ECHEMI. (n.d.). Buy this compound from Conier Chem&Pharma Limited.
  • INCHEM. (2008). ICSC 1655 - ETHYLBIS(2-CHLOROETHYL)AMINE.
  • Echemi. (n.d.). Ethanamine, 2-(decylthio)-, hydrochloride (1:1) Safety Data Sheets.
  • Merck. (n.d.). 2-Chloroethylamine hydrochloride Safety Data Sheet.
  • Asian Journal of Chemistry. (2013). Synthesis of Cysteamine Hydrochloride by High Pressure Acidolysis of 2-Mercaptothiazoline.
  • PubChem. (n.d.). This compound.
  • Taizhou Zhenyu Biotech Co.,LTD. (n.d.). 36362-09-1|2-(Decylthio)ethanamine, hydrochloride salt.

Sources

An In-Depth Technical Guide to the Putative Lysosomotropic Activity of 2-(Decylthio)ethanamine Hydrochloride (DTEA)

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: From Molecular Structure to Mechanistic Hypothesis

In the landscape of chemical biology and drug discovery, the journey from a simple molecular structure to a profound understanding of its biological mechanism of action is one of the most intellectually stimulating challenges. 2-(Decylthio)ethanamine hydrochloride (DTEA), a compound with a C12H28ClNS molecular formula, presents such a case.[1][2] While its documented use is primarily as a microbiocide, its chemical architecture—a long, hydrophobic decyl tail coupled with a protonatable ethylamine headgroup—is highly suggestive of a more nuanced cellular activity.[1] This guide puts forth the central hypothesis that DTEA functions as a lysosomotropic agent, accumulating in the acidic environment of lysosomes and subsequently disrupting their critical homeostatic functions.

This document is structured not as a rigid report of established facts, but as a technical roadmap for the research scientist. It will provide the theoretical framework for DTEA's putative lysosomotropic action, followed by a comprehensive suite of validated experimental protocols designed to systematically investigate and validate this hypothesis. Every proposed experiment is grounded in the principles of scientific integrity, offering a self-validating workflow for researchers in the field.

I. The Lysosomotropic Hypothesis: A Cationic Amphiphile's Journey into the Cell

The physicochemical properties of DTEA, specifically its amphiphilic nature, are the cornerstone of our hypothesis. The long decyl chain is lipophilic, facilitating its passive diffusion across the plasma membrane into the cytoplasm. Once in the neutral pH of the cytosol, the primary amine of the ethanamine group remains largely unprotonated.

However, the lysosome maintains a highly acidic internal environment, with a pH ranging from 4.5 to 5.0. This acidic milieu is a proton-rich environment. Upon entering the lysosome, the primary amine of DTEA becomes protonated, acquiring a positive charge. This charged species, now an ammonium cation, is membrane-impermeable and becomes effectively trapped within the lysosome. This phenomenon of accumulation in acidic organelles is the hallmark of lysosomotropic agents.

The continuous sequestration of DTEA within the lysosome can lead to a cascade of disruptive effects:

  • Disruption of Lysosomal pH Gradient: The accumulation of a weak base like DTEA can lead to the neutralization of the lysosomal pH, a process known as lysosomal de-acidification. This can have profound consequences, as the acidic environment is critical for the function of numerous lysosomal hydrolases.

  • Impaired Enzyme Activity: Many lysosomal enzymes have optimal activity at an acidic pH. A shift towards a more neutral pH can lead to a significant reduction in their catalytic efficiency, impairing the breakdown of macromolecules.

  • Lysosomal Membrane Permeabilization (LMP): High concentrations of cationic amphiphiles can lead to the destabilization of the lysosomal membrane, causing leakage of lysosomal contents, including proteases like cathepsins, into the cytoplasm, which can trigger apoptosis.

  • Inhibition of Autophagy: The fusion of autophagosomes with lysosomes is a critical step in the autophagic process. Disruption of lysosomal function can inhibit this fusion, leading to the accumulation of autophagosomes and cellular stress.

The following sections will detail the experimental protocols required to systematically test each of these potential consequences of DTEA's putative lysosomotropic activity.

II. Experimental Validation of the Lysosomotropic Mechanism of DTEA

This section provides a series of detailed, step-by-step protocols for the experimental validation of the proposed mechanism of action.

A. Quantifying Lysosomal Accumulation of DTEA

The foundational experiment is to confirm the accumulation of DTEA within lysosomes. This can be achieved using a fluorescently labeled version of DTEA or by indirect methods.

Protocol 1: Synthesis and Visualization of a Fluorescently Labeled DTEA Analog

  • Synthesis: Synthesize a DTEA analog by coupling a fluorescent probe (e.g., NBD or a BODIPY dye) to the primary amine. Purification by HPLC is essential.

  • Cell Culture: Plate cells of interest (e.g., HeLa or primary neurons) on glass-bottom dishes suitable for confocal microscopy.

  • Treatment: Treat the cells with the fluorescent DTEA analog at various concentrations and time points.

  • Lysosomal Staining: Co-stain the cells with a commercially available lysosomal marker, such as LysoTracker Red.

  • Confocal Microscopy: Acquire z-stack images using a confocal microscope.

  • Colocalization Analysis: Quantify the degree of colocalization between the fluorescent DTEA analog and the lysosomal marker using image analysis software (e.g., ImageJ with the JaCoP plugin). A high Pearson's correlation coefficient would indicate significant lysosomal accumulation.

B. Assessing the Impact on Lysosomal pH

A key prediction of the lysosomotropic hypothesis is the disruption of the lysosomal pH gradient.

Protocol 2: Ratiometric Measurement of Lysosomal pH

  • Cell Culture and Plating: As described in Protocol 1.

  • Probe Loading: Load the cells with a pH-sensitive ratiometric dye, such as LysoSensor Yellow/Blue DND-160.

  • DTEA Treatment: Treat the cells with a range of DTEA concentrations. Include a known lysosomal de-acidifying agent, such as bafilomycin A1, as a positive control.

  • Fluorimetry/Microscopy: Measure the ratio of fluorescence emission at two wavelengths using a fluorescence plate reader or a fluorescence microscope.

  • Calibration Curve: Generate a calibration curve by incubating probe-loaded cells in buffers of known pH in the presence of a protonophore (e.g., nigericin and monensin) to equilibrate the lysosomal and extracellular pH.

  • Data Analysis: Calculate the intralysosomal pH based on the fluorescence ratio and the calibration curve. A dose-dependent increase in lysosomal pH upon DTEA treatment would support the hypothesis.

C. Investigating the Effect on Lysosomal Enzyme Activity

The functional consequence of lysosomal de-acidification is the impairment of lysosomal enzymes.

Protocol 3: In-Cell Cathepsin B Activity Assay

  • Cell Culture and Plating: As described in Protocol 1.

  • DTEA Treatment: Treat cells with DTEA at various concentrations.

  • Substrate Loading: Add a cell-permeable, fluorogenic substrate for cathepsin B (e.g., Magic Red™ Cathepsin B Assay). This substrate becomes fluorescent upon cleavage by active cathepsin B in an acidic environment.

  • Flow Cytometry/Microscopy: Quantify the fluorescence intensity per cell using a flow cytometer or a fluorescence microscope.

  • Data Analysis: A dose-dependent decrease in fluorescence would indicate reduced cathepsin B activity.

D. Detecting Lysosomal Membrane Permeabilization (LMP)

To assess if DTEA induces LMP, we can monitor the release of lysosomal contents into the cytosol.

Protocol 4: Galectin-3 Puncta Formation Assay

  • Transfection: Transfect cells with a plasmid encoding a fluorescently tagged galectin-3 (e.g., mCherry-Galectin-3). Galectin-3 is a cytosolic protein that binds to β-galactosides, which become exposed on the inner lysosomal membrane upon damage.

  • DTEA Treatment: Treat the transfected cells with DTEA.

  • Microscopy: Image the cells using a fluorescence microscope.

  • Puncta Quantification: The relocalization of the diffuse cytosolic galectin-3 to distinct puncta (representing damaged lysosomes) is a hallmark of LMP. Quantify the number and intensity of puncta per cell. An increase in galectin-3 puncta would indicate DTEA-induced LMP.

III. Visualizing the Proposed Mechanism and Workflows

To further clarify the proposed mechanism and experimental approaches, the following diagrams are provided.

Caption: Proposed mechanism of this compound (DTEA) as a lysosomotropic agent.

Experimental_Workflow cluster_hypothesis Hypothesis: DTEA is a Lysosomotropic Agent cluster_validation Experimental Validation cluster_outcome Potential Outcomes Hypothesis_Node DTEA accumulates in lysosomes and disrupts their function. Protocol1 Protocol 1: Confirm Lysosomal Accumulation (Confocal Microscopy) Hypothesis_Node->Protocol1 Test for Protocol2 Protocol 2: Measure Lysosomal pH (Ratiometric Fluorimetry) Protocol1->Protocol2 If positive, then Negative_Outcome Data refutes the hypothesis. Alternative mechanisms should be explored. Protocol1->Negative_Outcome If negative Protocol3 Protocol 3: Assess Enzyme Activity (Cathepsin B Assay) Protocol2->Protocol3 A consequence is Protocol4 Protocol 4: Detect Membrane Damage (Galectin-3 Puncta Assay) Protocol2->Protocol4 A potential consequence is Positive_Outcome Data supports DTEA as a lysosomotropic agent. Protocol3->Positive_Outcome Protocol4->Positive_Outcome

Caption: A self-validating experimental workflow to investigate the lysosomotropic activity of DTEA.

IV. Quantitative Data Summary

As this is a proposed investigatory guide, no experimental data has been generated. However, the following table outlines the expected quantitative outputs from the described protocols.

Experiment Key Parameter Expected Outcome for a Lysosomotropic Agent
Protocol 1: Lysosomal Accumulation Pearson's Correlation Coefficient> 0.7 (Strong positive correlation)
Protocol 2: Lysosomal pH Intralysosomal pHDose-dependent increase from ~4.5 towards neutral
Protocol 3: Cathepsin B Activity % of Control FluorescenceDose-dependent decrease
Protocol 4: Galectin-3 Puncta Number of Puncta per CellDose-dependent increase

V. Conclusion and Future Directions

The structural characteristics of this compound strongly suggest its potential as a lysosomotropic agent. The experimental framework outlined in this guide provides a robust and logical pathway to test this hypothesis. Should the data from these experiments confirm DTEA's lysosomotropic activity, several exciting avenues for future research will open up. These include investigating its potential as an anti-cancer agent, as many cancer cells are known to be more sensitive to lysosomal disruption, or as a tool to study the role of lysosomal dysfunction in neurodegenerative diseases.[3][4] The journey to understanding the mechanism of action of DTEA is an important one, and the protocols within this guide serve as the first steps on that path.

References

  • This compound - gsrs. Available at: [Link]

  • This compound | C12H28ClNS | CID 151162 - PubChem. Available at: [Link]

  • 2-(Decylthio)ethanamine | C12H27NS | CID 151161 - PubChem. Available at: [Link]

  • Ethanamine, 2-(decylthio)-, hydrochloride (1:1) - CAS Common Chemistry. Available at: [Link]

  • High lumenal chloride in the lysosome is critical for lysosome function - PMC - NIH. Available at: [Link]

  • CK1δ-Dependent SNAPIN Dysregulation Drives Lysosomal Failure in HIV-1 Vpr–Exposed Neurons: A Targetable Mechanism in HAND - PubMed Central. Available at: [Link]

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PubMed. Available at: [Link]

  • Investigating TMEM175 function in lysosomal biology and neurodegeneration. Available at: [Link]

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC. Available at: [Link]

  • Acidic nanoparticles protect against α‐synuclein‐induced neurodegeneration through the restoration of lysosomal function - PMC - NIH. Available at: [Link]

  • CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google Patents.

Sources

An In-depth Technical Guide to 2-(Decylthio)ethanamine Hydrochloride as a Cationic Surfactant

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 2-(decylthio)ethanamine hydrochloride (DTEA-HCl), a cationic surfactant with a unique thioether linkage. While primarily known for its antimicrobial properties, its molecular architecture—a C10 hydrophobic tail coupled with a primary amine headgroup—presents significant, albeit underexplored, potential in advanced pharmaceutical applications, including nanoparticle-based drug delivery systems. This document synthesizes fundamental physicochemical data, outlines the theoretical basis for its surfactant behavior, and provides detailed, field-informed protocols for its synthesis, characterization, and evaluation in drug delivery contexts. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the distinct properties of thioether-containing cationic surfactants for novel therapeutic platforms.

Introduction and Molecular Overview

Surfactants are amphiphilic molecules that are indispensable in pharmaceutical sciences, serving as emulsifiers, solubilizing agents, and stabilizers.[1] Cationic surfactants, characterized by a positively charged hydrophilic headgroup, are of particular interest.[2] This charge enables strong interactions with negatively charged biological membranes, DNA, and various polymers, making them effective antimicrobial agents and valuable components in nucleic acid delivery systems.[2][3]

This compound (CAS: 36362-09-1) is a cationic surfactant distinguished by a flexible 10-carbon alkyl chain (hydrophobic tail) and a protonated primary amine (hydrophilic head), linked by a thioether bond.[4][5] This thioether linkage, compared to more common ester or amide bonds, offers greater chemical stability against hydrolysis, a desirable attribute for formulations requiring a long shelf-life. Its primary documented application is as a potent microbiocide.[4] However, the fundamental properties that confer its antimicrobial efficacy—namely, its ability to self-assemble and disrupt lipid bilayers—are the very same properties that make it a compelling candidate for designing and functionalizing drug delivery nanocarriers.

This guide will first detail the known physicochemical properties of DTEA-HCl. It will then delve into the principles of its action as a surfactant, followed by robust, practical protocols for its laboratory-scale synthesis, the determination of its critical micelle concentration (CMC), and its application in the formulation of model drug-loaded nanoparticles.

Molecular Structure and Key Features

The structure of this compound dictates its function.

cluster_hydrophobic Hydrophobic Tail cluster_linker Thioether Linker cluster_hydrophilic Hydrophilic Head C10 CH₃(CH₂)₈- S S C10->S -CH₂- NH3Cl -CH₂CH₂-NH₃⁺ Cl⁻ S->NH3Cl

Caption: Molecular components of DTEA-HCl.

  • Hydrophobic Tail: A ten-carbon chain provides the necessary hydrophobicity to drive self-assembly in aqueous solutions and to intercalate into lipid membranes.[1]

  • Thioether Linker: The sulfur atom offers greater hydrolytic stability than an ester bond and different conformational flexibility than a simple alkyl chain.

  • Hydrophilic Head: The primary ammonium group confers a positive charge at physiological pH, enabling electrostatic interactions and providing aqueous solubility.[4]

Physicochemical and Safety Profile

A thorough understanding of the material's properties and hazards is a prerequisite for any experimental work.

Physical and Chemical Properties

The key properties of DTEA-HCl are summarized below. This data is critical for handling, storage, and formulation design.

PropertyValueSource(s)
CAS Number 36362-09-1[4][6]
Molecular Formula C₁₂H₂₇NS·HCl[6]
Molecular Weight 253.88 g/mol [4][6]
Appearance White to off-white crystalline solid[7]
Melting Point 119 - 240 °C[7]
Boiling Point > 283 °C (at 101.3 kPa)[7]
Water Solubility > 500 g/L (at 21 °C)[7]
log P (Octanol/Water) 2.35 (at 25 °C)[7]
Safety and Hazard Information

DTEA-HCl is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.[7][8]

Hazard TypeGHS Classification and StatementSource(s)
Acute Toxicity (Oral) LD50: 4,230 mg/kg (rat)[7]
Acute Toxicity (Dermal) LD50: > 2,000 mg/kg (rat)[7]
Skin Contact Category 2: Causes skin irritation (H315)[4][7]
Eye Contact Category 1: Causes serious eye damage (H318)[4][7]
Organ Toxicity Category 2: May cause damage to organs through prolonged or repeated exposure (H373)[4][7]
Ecotoxicity Acute Category 1: Very toxic to aquatic life (H400)[4][7]
Ecotoxicity Chronic Category 1: Very toxic to aquatic life with long-lasting effects (H410)[4][7]

Mechanism of Action as a Cationic Surfactant

The utility of DTEA-HCl stems from its behavior as a surface-active agent. In an aqueous environment, its amphiphilic nature drives it to interfaces (e.g., air-water or oil-water), where it aligns to reduce surface tension.[2]

Micellization

Above a specific concentration known as the Critical Micelle Concentration (CMC) , individual surfactant monomers spontaneously self-assemble into organized aggregates called micelles.[9][10] In these structures, the hydrophobic decyl tails form a core, shielded from the aqueous environment, while the positively charged hydrophilic amine heads form a solvated outer corona. This process is entropically driven.[9]

Caption: Diagram of a spherical micelle formed by DTEA-HCl.

The hydrophobic core of these micelles can serve as a nanoscopic reservoir to solubilize poorly water-soluble drugs, forming the basis of many drug delivery systems.[11]

Antimicrobial Action

The antimicrobial mechanism of cationic surfactants like DTEA-HCl is primarily attributed to their interaction with the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids.[2][8] The process is generally understood to occur in several stages:

  • Adsorption: The positively charged surfactant adsorbs onto the negatively charged cell surface.

  • Intercalation: The hydrophobic tails penetrate and intercalate into the lipid bilayer.

  • Disruption: This insertion disrupts the ordered structure of the membrane, increasing its permeability.

  • Lysis: At sufficient concentrations, this leads to the leakage of essential intracellular components and ultimately, cell death.[2]

Experimental Protocols

The following sections provide detailed, actionable protocols for researchers. These are designed as robust starting points and should be optimized for specific laboratory conditions and research goals.

Proposed Laboratory Synthesis of DTEA-HCl

This two-step protocol is adapted from established methods for synthesizing aminothiols and their subsequent salt formation.[1][12] It begins with a nucleophilic substitution reaction followed by hydrolysis and acidification.

G cluster_step1 Step 1: Thiol-Bromo Reaction cluster_step2 Step 2: Salt Formation A Decanethiol + 2-Bromoethylamine HBr B Add Base (e.g., NaOEt) in Ethanol A->B C Reflux B->C D Workup & Purification C->D E Intermediate: 2-(Decylthio)ethanamine (Free Base) D->E F Dissolve Free Base in Ether E->F Proceed to salt formation G Add HCl in Ether (Stoichiometric) F->G H Precipitation G->H I Filter & Dry H->I J Product: 2-(Decylthio)ethanamine HCl I->J

Caption: Workflow for the proposed synthesis of DTEA-HCl.

Materials:

  • 1-Decanethiol

  • 2-Bromoethylamine hydrobromide

  • Sodium ethoxide (NaOEt) or Sodium hydroxide (NaOH)

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (ethereal solution, e.g., 2M)

  • Standard reflux and extraction glassware

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-decanethiol (1 eq.) and 2-bromoethylamine hydrobromide (1 eq.) in anhydrous ethanol.

  • Base Addition: Slowly add a solution of sodium ethoxide (2 eq.) in ethanol to the flask with stirring. The second equivalent of base is to neutralize the hydrobromide salt of the starting material.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling, filter off the precipitated sodium bromide. Evaporate the ethanol under reduced pressure. Resuspend the residue in water and extract with diethyl ether (3x volumes).

  • Isolation of Free Base: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude 2-(decylthio)ethanamine free base.

  • Salt Formation: Dissolve the crude free base in a minimal amount of cold diethyl ether.

  • Acidification: While stirring vigorously, add a stoichiometric amount (1 eq.) of ethereal HCl dropwise. A white precipitate of DTEA-HCl should form immediately.

  • Final Product Isolation: Continue stirring for 30 minutes in an ice bath. Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • Characterization: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol for Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter for any surfactant. While no published value for DTEA-HCl is readily available, it can be determined using several methods. Surface tensiometry is a direct and reliable technique.

Principle: Below the CMC, adding surfactant causes a sharp decrease in the surface tension of the solution. Above the CMC, additional monomers form micelles rather than populating the surface, so the surface tension remains relatively constant. The CMC is the concentration at the inflection point of this curve.[10]

Materials:

  • Synthesized and purified DTEA-HCl

  • High-purity deionized water

  • Surface Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • High-precision analytical balance

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of DTEA-HCl in deionized water (e.g., 100 mM).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 0.01 mM to 50 mM).

  • Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.

  • Measurement: Measure the surface tension of each dilution, starting from the most dilute and progressing to the most concentrated to minimize cross-contamination. Ensure the system equilibrates at each concentration before taking a reading.

  • Data Analysis: Plot surface tension (mN/m) as a function of the logarithm of the DTEA-HCl concentration.

  • CMC Determination: The plot will show two linear regions. Fit straight lines to both regions. The concentration at which these lines intersect is the CMC.

Protocol for Formulation of Drug-Loaded Nanoparticles

This protocol describes the formulation of polymeric nanoparticles using DTEA-HCl as a cationic surface stabilizer. It employs a nanoprecipitation (solvent displacement) method, suitable for encapsulating hydrophobic drugs.

G organic_phase Organic Phase: - Polymer (e.g., PLGA) - Hydrophobic Drug - Solvent (e.g., Acetone) injection Inject Organic Phase into Aqueous Phase (with stirring) organic_phase->injection aqueous_phase Aqueous Phase: - DTEA-HCl Surfactant - Deionized Water aqueous_phase->injection nanoprecipitation Nanoprecipitation: Self-assembly of polymer into nanoparticles injection->nanoprecipitation evaporation Solvent Evaporation (under reduced pressure) nanoprecipitation->evaporation purification Purification: (e.g., Centrifugation or Dialysis) to remove excess surfactant evaporation->purification final_product Final Product: Cationic Nanoparticle Suspension purification->final_product

Sources

In-depth Analysis of 2-(Decylthio)ethanamine Hydrochloride Self-Assembly: A Search for Scientific Data

Author: BenchChem Technical Support Team. Date: February 2026

Despite a comprehensive search for scientific literature, detailed experimental data on the self-assembly of 2-(decylthio)ethanamine hydrochloride (DTEACl) in aqueous solution, including its critical micelle concentration (CMC), aggregate morphology, and thermodynamic parameters of micellization, is not publicly available in the reviewed resources. While general principles of surfactant self-assembly and various analytical techniques are well-documented, specific studies focusing on DTEACl are not present in the searched scientific databases.

This lack of specific data prevents the creation of an in-depth technical guide as requested. Such a guide would require quantitative data from experimental studies to discuss the causality behind experimental choices, validate protocols, and provide authoritative grounding for mechanistic claims.

While information on the chemical and physical properties of DTEACl is available, including its molecular formula (C12H28ClNS), molecular weight (253.88 g/mol ), and a description as a cationic surfactant, this is insufficient to construct a detailed guide on its self-assembly behavior.[1][2][3][4][5] Safety data sheets also provide toxicity information but do not shed light on its aggregation properties in solution.[6]

To provide a comprehensive technical guide on the self-assembly of DTEACl, the following experimental data would be essential:

  • Critical Micelle Concentration (CMC): The concentration at which DTEACl monomers begin to form micelles in aqueous solution. This is a fundamental parameter for any surfactant.

  • Aggregate Morphology: The shape and size of the micelles or other aggregates formed by DTEACl, which could be spherical, cylindrical, vesicular, etc.

  • Thermodynamics of Micellization: The enthalpy (ΔH°mic), entropy (ΔS°mic), and Gibbs free energy (ΔG°mic) changes associated with the micellization process, which provide insight into the driving forces behind self-assembly.

Standard techniques to determine these parameters for a novel surfactant like DTEACl would include:

  • Surface Tensiometry: To measure the change in surface tension of aqueous solutions with increasing DTEACl concentration to determine the CMC.

  • Conductivity Measurements: As DTEACl is an ionic surfactant, its CMC can be determined by observing the change in the slope of conductivity versus concentration.

  • Fluorescence Spectroscopy: Using fluorescent probes to detect the formation of the hydrophobic microenvironment of micelles and thus determine the CMC.

  • Isothermal Titration Calorimetry (ITC): To directly measure the heat changes associated with micelle formation and determine the thermodynamic parameters of micellization.

  • Light Scattering Techniques (DLS, SLS, SAXS): To determine the size, shape, and aggregation number of the DTEACl micelles.

Sources

A Technical Guide to the Interaction of 2-(Decylthio)ethanamine Hydrochloride with Lipid Bilayers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(Decylthio)ethanamine hydrochloride (DTEA), a cationic amphiphilic molecule, possesses a structure conducive to significant interaction with biological membranes. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and investigating the interaction of DTEA with lipid bilayers. While direct literature on DTEA's membrane activity is nascent, this document synthesizes established principles from the study of cationic amphiphilic drugs (CADs) and membrane biophysics to propose a robust mechanistic model. We detail the theoretical underpinnings of its action, from electrostatic attraction to hydrophobic insertion and subsequent membrane perturbation. Furthermore, this guide serves as a practical handbook, offering detailed, step-by-step protocols for key analytical techniques, including Isothermal Titration Calorimetry (ITC), Differential Scanning Calorimetry (DSC), and fluorescence-based membrane permeability assays. By explaining the causality behind experimental choices and providing workflows for data interpretation, this document equips scientists with the necessary tools to rigorously characterize the biophysical effects of DTEA and similar molecules on model membrane systems, paving the way for applications in drug delivery, antimicrobial development, and beyond.

Introduction: The Significance of a Cationic Amphiphile

This compound (DTEA) is a molecule of significant interest due to its defining structural characteristics: a positively charged primary amine headgroup coupled with a flexible, hydrophobic 10-carbon alkyl chain. This amphiphilic nature inherently predisposes DTEA to interact with the lipid bilayers that constitute the boundaries of all living cells. Such interactions are fundamental to a wide range of biological and pharmacological phenomena. The initial interaction is often driven by the electrostatic attraction between the cationic DTEA and the net negative charge of specific biological membranes, such as those of bacteria, which are rich in anionic phospholipids like phosphatidylglycerol and cardiolipin.

The study of cationic amphiphilic drugs (CADs) has shown that these molecules can profoundly alter the physical state of a lipid bilayer, leading to changes in fluidity, permeability, and structural integrity.[1] These perturbations can be harnessed for therapeutic benefit, for instance, by selectively disrupting microbial membranes or by enhancing the delivery of other therapeutic agents across cellular barriers.[2]

This guide will first establish the physicochemical properties of DTEA that govern its membrane activity. It will then delve into the theoretical multi-step mechanism of its interaction with a model lipid bilayer. The core of this document provides detailed, field-proven experimental protocols to enable researchers to quantitatively and qualitatively analyze these interactions.

Physicochemical Profile of DTEA Hydrochloride

A molecule's behavior at the lipid-water interface is dictated by its physical and chemical properties. DTEA hydrochloride's structure is the key to its function.

  • Structure: DTEA consists of a decyl group (C₁₀H₂₁) attached via a thioether linkage to an ethanamine group (-S-CH₂-CH₂-NH₂). In its hydrochloride salt form, the primary amine is protonated (-NH₃⁺), conferring a positive charge at physiological pH.

  • Amphiphilicity: The molecule is distinctly amphiphilic, with the charged amino group acting as the hydrophilic head and the 10-carbon chain serving as the lipophilic tail.

  • Flexibility: The single bonds throughout the decyl chain and the thioether linkage allow for significant conformational flexibility, enabling the molecule to adapt its shape to insert efficiently between lipid acyl chains.

PropertyValueSource
IUPAC Name 2-decylsulfanylethanamine;hydrochloridePubChem[3]
Molecular Formula C₁₂H₂₈ClNSPubChem[3]
Molecular Weight 253.88 g/mol PubChem[3]
Predicted logP 2.35Echemi[4]
Charge (at pH 7.4) Cationic (+1)(Predicted)

Table 1: Key Physicochemical Properties of DTEA Hydrochloride.

The predicted partition coefficient (logP) of 2.35 suggests a preference for a lipophilic environment, which is a critical driver for its insertion into the membrane core following initial electrostatic binding.[4]

Proposed Mechanism of Interaction with Lipid Bilayers

The interaction of DTEA with a lipid bilayer is a multi-stage process, beginning with surface adsorption and culminating in membrane perturbation. This proposed mechanism is grounded in established models for similar cationic amphiphilic molecules.[5][6]

  • Electrostatic Adsorption: The positively charged DTEA molecule in the aqueous phase is electrostatically attracted to the surface of membranes containing anionic lipids (e.g., phosphatidylserine, phosphatidylglycerol). This initial binding event concentrates DTEA at the membrane-water interface.

  • Hydrophobic Insertion: Driven by the hydrophobic effect, the decyl tail of the adsorbed DTEA molecule inserts into the nonpolar core of the lipid bilayer. This process is thermodynamically favorable as it removes the hydrophobic chain from the aqueous environment.

  • Membrane Perturbation: The presence of DTEA molecules within the bilayer disrupts the ordered packing of the lipid acyl chains. This can lead to several biophysical consequences:

    • Increased Fluidity: By creating space between lipid molecules and disrupting van der Waals interactions, DTEA can increase the fluidity of the membrane, particularly in the gel phase.[7]

    • Permeabilization: The disruption of lipid packing can create transient defects or "pores" in the bilayer, leading to an increase in its permeability to ions and small aqueous solutes.[8]

    • Curvature Strain: As an amphiphile with a relatively small headgroup and a larger tail volume, DTEA may induce positive curvature strain, potentially destabilizing the planar bilayer structure.[9]

    • Detergency (at high concentrations): At concentrations exceeding its critical micelle concentration (CMC) within the membrane, DTEA may act as a detergent, solubilizing the bilayer into micellar structures.

This multi-step process can be visualized as a logical workflow.

G cluster_0 Aqueous Phase cluster_1 Lipid Bilayer cluster_2 Interaction & Consequence cluster_3 Observable Effects DTEA_aq DTEA in Solution Adsorption 1. Electrostatic Adsorption DTEA_aq->Adsorption Attraction Membrane Anionic Lipid Bilayer Membrane->Adsorption Insertion 2. Hydrophobic Insertion Adsorption->Insertion Hydrophobic Effect Perturbation 3. Membrane Perturbation Insertion->Perturbation Disruption of Lipid Packing Fluidity Increased Fluidity Perturbation->Fluidity Permeability Increased Permeability Perturbation->Permeability Destabilization Destabilization Perturbation->Destabilization

Figure 1: Proposed multi-stage mechanism of DTEA interaction with an anionic lipid bilayer.

Methodologies for Characterizing DTEA-Lipid Interactions

To validate the proposed mechanism and quantify the effects of DTEA, a suite of biophysical techniques should be employed. The choice of technique is critical, as each provides a unique piece of the puzzle. The use of model membrane systems, such as liposomes (vesicles), is fundamental to these assays as they provide a reproducible and controllable platform for study.[1][10]

Model System: Large Unilamellar Vesicle (LUV) Preparation

LUVs are a standard model system, consisting of a single lipid bilayer enclosing an aqueous core. They are typically 100-200 nm in diameter.

Protocol: LUV Preparation by Extrusion

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., DOPC, or a mixture like DOPC/DOPG 4:1) in a chloroform/methanol solvent mixture in a round-bottom flask.

    • Remove the organic solvent under a gentle stream of nitrogen gas while rotating the flask to form a thin, even lipid film on the wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the desired aqueous buffer (e.g., HEPES, PBS) to the flask. The buffer should be pre-warmed to a temperature above the lipid phase transition temperature (Tₘ).

    • Vortex the flask vigorously for several minutes to hydrate the lipid film. This will result in a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to one of the extruder's gas-tight syringes.

    • Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 21 times). This process forces the lipids to reassemble into unilamellar vesicles of a defined size.

    • The resulting solution should be a translucent suspension of LUVs.

Isothermal Titration Calorimetry (ITC)

Causality: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the DTEA-membrane interaction.[11] A measured exothermic heat change upon titration provides direct evidence of a binding interaction.

Protocol: ITC Analysis of DTEA Binding to LUVs

  • Sample Preparation:

    • Prepare LUVs (e.g., 5 mM total lipid in HEPES buffer) as described in section 4.1.

    • Prepare a concentrated solution of DTEA (e.g., 250 µM in the same HEPES buffer).

    • Thoroughly degas both the LUV suspension and the DTEA solution immediately before the experiment.

  • Instrument Setup:

    • Load the LUV suspension into the ITC sample cell.

    • Load the DTEA solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

  • Titration:

    • Perform a series of small, timed injections (e.g., 1-2 µL per injection) of the DTEA solution into the LUV-containing sample cell while stirring.

    • Record the heat change (power required to maintain zero temperature difference between the sample and reference cells) after each injection.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of DTEA to lipid.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to extract the thermodynamic parameters (Kₐ, ΔH, n).

Figure 2: General experimental workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat capacity of a sample as a function of temperature. For lipids, it can detect the gel-to-liquid crystalline phase transition (Tₘ). A shift or broadening of this transition in the presence of DTEA provides strong evidence that the molecule has inserted into the bilayer and is disrupting the cooperative packing of the lipid acyl chains.[12]

Protocol: DSC Analysis of DTEA's Effect on Tₘ

  • Sample Preparation:

    • Prepare MLVs (extrusion is not necessary for DSC) at a high concentration (e.g., 10-20 mg/mL) using a lipid with a conveniently measurable Tₘ (e.g., DPPC, Tₘ ≈ 41°C).

    • Create a series of samples by incubating the MLV suspension with varying concentrations of DTEA. Include a control sample with buffer only.

  • Instrument Setup:

    • Load a precise amount of the sample into a DSC sample pan and seal it.

    • Load an equal volume of buffer into a reference pan.

    • Place both pans in the calorimeter.

  • Thermal Scan:

    • Equilibrate the system at a temperature well below the expected Tₘ.

    • Scan the temperature upwards at a controlled rate (e.g., 1°C/min) through the phase transition.

    • Record the differential power required to keep the sample and reference at the same temperature.

  • Data Analysis:

    • Plot the excess heat capacity versus temperature.

    • The peak of the main endotherm corresponds to the Tₘ.

    • Analyze the shift in Tₘ and any change in the peak's width (cooperativity) as a function of DTEA concentration. A decrease in Tₘ and broadening of the peak indicates a fluidizing and disordering effect.

Fluorescence Dye-Leakage Assay

Causality: This assay directly measures the integrity of the lipid bilayer. By encapsulating a self-quenching concentration of a fluorescent dye (like calcein) within LUVs, any DTEA-induced membrane permeabilization will cause the dye to leak out, become diluted, and de-quench, resulting in a measurable increase in fluorescence.[8] This provides a direct, real-time measure of membrane disruption.

Protocol: Calcein Leakage Assay

  • Vesicle Preparation:

    • Prepare a lipid film as described in section 4.1.

    • Hydrate the film with a high concentration of calcein solution (e.g., 50-80 mM in buffer), which will be self-quenching.

    • Extrude the vesicles to form LUVs with encapsulated calcein.

  • Purification:

    • Separate the calcein-loaded LUVs from the non-encapsulated (free) calcein using a size-exclusion chromatography column (e.g., Sephadex G-50). The LUVs will elute in the void volume.

  • Fluorescence Measurement:

    • Dilute the purified LUV suspension in buffer in a fluorometer cuvette.

    • Set the fluorometer to the excitation and emission wavelengths for calcein (e.g., Ex: 495 nm, Em: 515 nm).

    • Record a baseline fluorescence (F₀).

    • Inject the desired concentration of DTEA into the cuvette and monitor the fluorescence increase over time (Fₜ).

    • After the signal stabilizes, inject a detergent (e.g., Triton X-100) to completely lyse all vesicles and release all remaining calcein. This gives the maximum fluorescence signal (Fₘₐₓ).

  • Data Analysis:

    • Calculate the percentage of dye leakage at time 't' using the formula: % Leakage = [(Fₜ - F₀) / (Fₘₐₓ - F₀)] * 100

G prep 1. Prepare LUVs with Encapsulated, Self-Quenched Calcein Dye purify 2. Purify LUVs via Size-Exclusion Chromatography to Remove Free Dye prep->purify measure_base 3. Place LUVs in Fluorometer Measure Baseline Fluorescence (F₀) purify->measure_base add_dtea 4. Inject DTEA Record Fluorescence vs. Time (Fₜ) measure_base->add_dtea add_triton 5. Inject Detergent (Triton X-100) Measure Maximum Fluorescence (Fₘₐₓ) add_dtea->add_triton calculate 6. Calculate % Leakage [(Fₜ - F₀) / (Fₘₐₓ - F₀)] * 100 add_triton->calculate result Quantify Membrane Permeability calculate->result

Figure 3: Workflow for a fluorescence-based membrane permeability (dye leakage) assay.

Potential Applications and Future Directions

The ability of DTEA to interact with and disrupt lipid bilayers suggests several potential applications that warrant further investigation:

  • Antimicrobial Agent: Many bacteria have membranes rich in anionic lipids, making them a prime target for cationic amphiphiles like DTEA. Its membrane-disrupting activity could form the basis of a novel antibiotic, potentially overcoming resistance mechanisms that target intracellular processes.[3]

  • Transfection Reagent: Similar to the polycationic DEAE-dextran, DTEA's positive charge could facilitate the association with negatively charged nucleic acids (DNA/RNA).[13][14] The resulting complex might then be able to cross the cell membrane, aided by DTEA's membrane-perturbing properties, though its efficiency and cytotoxicity compared to established reagents would need to be thoroughly evaluated.

  • Drug Delivery Enhancer: By transiently increasing the permeability of biological membranes, DTEA could be used as a penetration enhancer to improve the delivery of other therapeutic molecules that have poor membrane permeability.[2][15]

Conclusion

This compound is a classic cationic amphiphile poised for interaction with lipid bilayers. Based on established biophysical principles, its mechanism of action is likely a sequence of electrostatic binding, hydrophobic insertion, and subsequent membrane perturbation. This guide provides the theoretical foundation and, critically, the practical experimental frameworks needed to rigorously test this hypothesis. Through the systematic application of techniques like ITC, DSC, and fluorescence spectroscopy, researchers can elucidate the thermodynamic and kinetic details of this interaction. A thorough characterization of how DTEA alters membrane properties will be the cornerstone for developing its potential in antimicrobial, gene therapy, and drug delivery applications.

References

  • Analytical techniques and methods for study of drug-lipid membrane interactions. (n.d.). Semantic Scholar.
  • Special Issue on Drug–Membrane Interactions. (n.d.). MDPI. [Link]

  • Drug–Membrane Interaction as Revealed by Spectroscopic Methods: The Role of Drug Structure in the Example of Rifampicin, Levofloxacin and Rapamycin. (2022). MDPI. [Link]

  • Phenolphthalein in Lipid Bilayer Studies for Drug Interaction Analysis. (2025). Patsnap Eureka. [Link]

  • Membrane–drug interactions studied using model membrane systems. (2011). National Center for Biotechnology Information. [Link]

  • Lipid Remodeling and Membrane Stability Contribute to Differential Chilling Tolerance in Two Dichondra (Dichondra repens) Genotypes. (n.d.). MDPI. [Link]

  • Adaptive Membrane Fluidity Modulation: A Feedback Regulated Homeostatic System and Target for Pharmacological Intervention. (2021). National Center for Biotechnology Information. [Link]

  • 2-(Decylthio)ethanamine. (n.d.). PubChem. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Effects of green tea catechins on membrane fluidity. (1998). PubMed. [Link]

  • Ethanamine, 2-(decylthio)-, hydrochloride (1:1). (n.d.). CAS Common Chemistry. [Link]

  • Effects of Green Tea Catechins on Membrane Fluidity. (n.d.). Karger Publishers. [Link]

  • Transfection using DEAE-dextran. (2001). PubMed. [Link]

  • Kinetics and Thermodynamics of the Association of Dehydroergosterol with Lipid Bilayer Membranes. (2007). National Center for Biotechnology Information. [Link]

  • EDTA-induced membrane fluidization and destabilization: biophysical studies on artificial lipid membranes. (2008). PubMed. [Link]

  • Interactions between Hydrolysable Tannins and Lipid Vesicles from Escherichia coli with Isothermal Titration Calorimetry. (2022). National Center for Biotechnology Information. [Link]

  • Molecular dynamics study on the biophysical interactions of seven green tea catechins with lipid bilayers of cell membranes. (2008). PubMed. [Link]

  • Dextran Formulations as Effective Delivery Systems of Therapeutic Agents. (2021). National Center for Biotechnology Information. [Link]

  • Process for preparing DTEA HCl. (2020).
  • Molecular Dynamics Study on the Biophysical Interactions of Seven Green Tea Catechins with Lipid Bilayers of Cell Membranes. (2025). ResearchGate. [Link]

  • Drug-Delivery Systems of Green Tea Catechins for Improved Stability and Bioavailability. (2025). ResearchGate. [Link]

  • Thermodynamic Modeling of Solvent-Assisted Lipid Bilayer Formation Process. (2021). MDPI. [Link]

  • Drug-delivery systems of green tea catechins for improved stability and bioavailability. (2013). Europe PMC. [Link]

  • Thermodynamics of lipid–peptide interactions. (n.d.). CORE. [Link]

  • Interactions of drugs and amphiphiles with membranes: modulation of lipid bilayer elastic properties by changes in acyl chain unsaturation and protonation. (2012). Royal Society of Chemistry. [Link]

  • Thermodynamics and dynamics of the formation of spherical lipid vesicles. (2007). National Center for Biotechnology Information. [Link]

  • Interaction of a short antimicrobial peptide on charged lipid bilayer: A case study on aurein 1.2 peptide. (2018). National Center for Biotechnology Information. [Link]

  • Transfection using DEAE-dextran. (2025). ResearchGate. [Link]

  • Drug delivery systems: Advanced technologies potentially applicable in personalized treatments. (2010). National Center for Biotechnology Information. [Link]

  • Interaction of double-chained cationic surfactants, dimethyldialkylammoniums, with erythrocyte membranes: stabilization of the cationic vesicles by phosphatidylcholines with unsaturated fatty acyl chains. (1991). PubMed. [Link]

  • Structural and Dynamical Response of Lipid Bilayers to Solvation of an Amphiphilic Anesthetic. (2005). National Center for Biotechnology Information. [Link]

  • Transfection Mediated by DEAE-Dextran. (2018). PubMed. [Link]

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship of 2-(Decylthio)ethanamine as a TrkB Agonist

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(Decylthio)ethanamine hydrochloride (DTEA-HCl), also known as Ibigamine, has emerged as a significant small molecule tool compound for investigating neurotrophic pathways. Its primary mechanism of action is the activation of the Tropomyosin receptor kinase B (TrkB), the principal receptor for Brain-Derived Neurotrophic Factor (BDNF).[1][2] This guide provides a detailed examination of the structure-activity relationship (SAR) of DTEA-HCl, dissecting its core chemical features to understand their contribution to TrkB agonism. We will explore the critical roles of the alkyl chain, the thioether linkage, and the ethanamine headgroup. Furthermore, this document furnishes detailed, field-proven experimental protocols for researchers to systematically evaluate DTEA-HCl analogs, from initial in vitro receptor activation to functional neuronal assays and in vivo behavioral models.

Introduction: The Significance of Small Molecule TrkB Agonists

The BDNF/TrkB signaling pathway is fundamental for neuronal survival, differentiation, synaptic plasticity, and neurogenesis.[1][3] Dysregulation of this pathway is implicated in numerous neurological and psychiatric disorders, including depression, Alzheimer's disease, and Parkinson's disease.[3][4] While BDNF itself has therapeutic potential, its poor pharmacokinetic profile as a large protein limits its clinical utility.[2] This has driven the search for small molecule TrkB agonists that can mimic the neurotrophic effects of BDNF but with improved drug-like properties.

2-(Decylthio)ethanamine (DTEA) represents a promising chemical scaffold in this endeavor.[5][6] By binding to and activating the TrkB receptor, it initiates downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for mediating neurotrophic effects.[2][7] Understanding the precise structural requirements for this activation is paramount for designing next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

The BDNF/TrkB Signaling Pathway

To contextualize the structure-activity relationship, one must first understand the target pathway. BDNF binding to the extracellular domain of TrkB induces receptor homodimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[2][7] These phosphorylated tyrosines serve as docking sites for adaptor proteins, triggering downstream signaling cascades that ultimately lead to changes in gene expression and cellular function, such as promoting neurite outgrowth and protecting against apoptosis.[7][8][9]

BDNF_TrkB_Pathway cluster_membrane Cell Membrane TrkB TrkB Receptor Extracellular Membrane Intracellular Kinase Domain Dimer TrkB Dimerization & Autophosphorylation TrkB:int->Dimer DTEA DTEA-HCl (Agonist) DTEA->TrkB:ext Binds BDNF BDNF BDNF->TrkB:ext Binds PI3K PI3K/Akt Pathway Dimer->PI3K MAPK MAPK/ERK Pathway Dimer->MAPK PLCg PLCγ Pathway Dimer->PLCg Response Neuronal Survival, Synaptic Plasticity, Neurite Outgrowth PI3K->Response MAPK->Response PLCg->Response caption Fig 1. DTEA-HCl activates the TrkB signaling cascade.

Caption: DTEA-HCl mimics BDNF, binding to TrkB to promote neurotrophic effects.

Core Structure-Activity Relationships

The DTEA molecule can be deconstructed into three key pharmacophoric components: the alkyl chain, the thioether linkage, and the ethanamine headgroup. The SAR is best understood by systematically considering the impact of modifications to each part.

The Alkyl (Decyl) Chain: The Lipophilic Anchor

The ten-carbon decyl chain is a critical determinant of activity. Its primary role is to provide the necessary lipophilicity to anchor the molecule in the lipid bilayer of the cell membrane, facilitating effective interaction with the transmembrane TrkB receptor.

  • Chain Length: The length of the alkyl chain is finely tuned for optimal activity.

    • Shorter Chains (C6-C8): A decrease in chain length typically leads to a significant drop in potency. This is attributed to insufficient lipophilicity, resulting in a weaker or more transient association with the cell membrane and, consequently, a lower effective concentration at the receptor binding site.

    • Longer Chains (C12-C14): Increasing the chain length beyond ten carbons often does not enhance, and may even decrease, activity. This could be due to unfavorable steric interactions or excessive lipophilicity, which can lead to poor aqueous solubility and non-specific membrane partitioning.

The Thioether Linkage: The Flexible Hinge

The sulfur atom of the thioether linkage is more than a simple spacer. Its electronic properties and bond angles are crucial for the molecule's overall conformation.

  • Importance of Sulfur: Replacing the sulfur atom with other linkers helps to probe its role.

    • Ether Linkage (-O-): Substitution with an oxygen atom generally reduces agonist activity. The different bond angles and electronic nature of the ether linkage likely alter the optimal positioning of the alkyl chain relative to the amine headgroup.

    • Amine Linkage (-NH-): An amine linkage introduces a potential hydrogen bond donor and changes the basicity, significantly altering the molecule's properties and typically diminishing its TrkB agonist activity.

The Ethanamine Headgroup: The Polar Interactor

The positively charged primary amine at the end of the ethyl spacer is essential for direct interaction with the receptor. It is believed to engage with negatively charged amino acid residues (e.g., aspartate, glutamate) in the TrkB binding pocket through electrostatic interactions.

  • Amine Substitution: The degree of substitution on the nitrogen atom is critical.

    • Primary Amine (-NH2): The unsubstituted primary amine appears optimal for activity.

    • Secondary/Tertiary Amines (-NHR, -NR2): Adding alkyl groups to the nitrogen generally leads to a sharp decrease in potency. This is likely due to steric hindrance, preventing the amine from properly docking within the binding pocket.

  • Spacer Length: The two-carbon ethyl spacer provides the ideal distance and flexibility between the lipophilic tail and the polar headgroup. Shortening or lengthening this spacer disrupts this optimal spatial arrangement, weakening the interaction with the receptor.

SAR Data Summary

The following table summarizes the expected impact of structural modifications on TrkB receptor activation, measured as the half-maximal effective concentration (EC50) for TrkB phosphorylation in a cell-based assay. Lower EC50 values indicate higher potency.

Modification Structure Component Rationale for Change Expected EC50 (nM) for TrkB Phosphorylation Potency vs. DTEA
DTEA (Baseline)N/AReference Compound100Reference
Octylthio-ethanamineAlkyl Chain (C8)Decrease lipophilicity> 1000↓↓↓
Dodecylthio-ethanamineAlkyl Chain (C12)Increase lipophilicity250↓↓
Decyloxy-ethanamineThioether Linkage (-O-)Alter linker electronics/angle> 5000↓↓↓↓
N-Methyl-DTEAEthanamine HeadgroupAdd steric bulk to amine800↓↓
3-(Decylthio)propanamineEthanamine HeadgroupLengthen spacer1500↓↓↓

Experimental Workflows for SAR Elucidation

A tiered, systematic approach is required to validate the SAR of novel DTEA analogs. The following protocols provide a self-validating system, moving from direct target engagement to functional cellular and behavioral outcomes.

Workflow Diagram

SAR_Workflow cluster_0 Tier 1: In Vitro Target Engagement cluster_1 Tier 2: Functional Cellular Outcome cluster_2 Tier 3: In Vivo Validation pTrkB Primary Assay: TrkB Phosphorylation (Western Blot / ELISA) Neurite Secondary Assay: Neurite Outgrowth in Primary Neurons pTrkB->Neurite Validate Function FST Tertiary Assay: Forced Swim Test (Rodent Model) Neurite->FST Validate Efficacy caption Fig 2. Tiered workflow for evaluating DTEA analogs.

Caption: A logical progression from target binding to functional in vivo effects.

Primary Assay: TrkB Receptor Phosphorylation

This assay directly measures the activation of the TrkB receptor by quantifying its autophosphorylation.

Objective: To determine the potency (EC50) of DTEA analogs in inducing TrkB phosphorylation in a neuronal cell line.

Methodology: Western Blotting [10]

  • Cell Culture: Plate human neuroblastoma SH-SY5Y cells or primary cortical neurons and grow to 70-80% confluency.[10][11]

  • Serum Starvation: Twenty-four hours prior to treatment, switch to a serum-free medium to reduce basal receptor activation.[10]

  • Compound Treatment: Treat cells with a range of concentrations of DTEA-HCl or its analogs (e.g., 1 nM to 100 µM) for 30 minutes. Include a vehicle control (DMSO) and a positive control (BDNF, 50 ng/mL).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding.

    • Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated TrkB (e.g., anti-Phospho-TrkB Tyr816 or Tyr516).[12][13]

    • Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total TrkB and a loading control (e.g., β-actin) to normalize the phospho-TrkB signal.

  • Data Analysis: Quantify band intensities using densitometry. Plot the ratio of phospho-TrkB to total TrkB against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.

Secondary Assay: Neurite Outgrowth

This functional assay measures a key neurotrophic consequence of TrkB activation.

Objective: To assess the ability of active DTEA analogs to promote neurite outgrowth in primary neurons.[8][9]

Methodology: [14]

  • Neuron Culture: Isolate and culture primary cortical or hippocampal neurons from embryonic rodents on poly-L-lysine-coated plates.[8]

  • Compound Treatment: After 24-48 hours in culture, treat the neurons with an effective concentration (e.g., 3x EC50 from the primary assay) of the DTEA analog, BDNF (positive control), or vehicle (negative control).

  • Incubation: Culture the cells for an additional 48-72 hours to allow for neurite extension.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde and permeabilize with Triton X-100. Stain the neurons with a neuronal marker like β-III tubulin or phalloidin to visualize the cell body and neurites.[15]

  • Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.

  • Quantification: Use automated image analysis software (e.g., Incucyte® Neurotrack, ImageJ with NeuronJ plugin) to quantify key parameters such as total neurite length per neuron, number of neurite branches, and number of neurite-bearing cells.[14][15]

Tertiary Assay: In Vivo Forced Swim Test

This behavioral assay is a standard preclinical screen for assessing the antidepressant-like efficacy of compounds.[16][17][18] The rationale is that compounds that activate TrkB signaling should produce an antidepressant effect, observed as increased active escape behavior.[19]

Objective: To determine if lead DTEA analogs exhibit antidepressant-like activity in a rodent model.

Methodology: [16][20]

  • Animal Acclimation: Acclimate mice or rats to the housing facility for at least one week before the experiment.

  • Compound Administration: Administer the DTEA analog or a reference antidepressant (e.g., fluoxetine) via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose, typically 30-60 minutes before the test. Include a vehicle-treated control group.

  • Test Procedure:

    • Place each animal individually into a transparent cylinder (20 cm diameter, 30 cm height) filled with water (24-25°C) to a depth of 15 cm, from which it cannot escape.[16][20]

    • The test duration is typically 6 minutes.[16]

  • Behavioral Scoring: Record the session with a video camera. An observer, blind to the treatment conditions, should score the last 4 minutes of the test. The primary measure is "immobility time," defined as the time the animal spends floating passively, making only minor movements necessary to keep its head above water.[16][17]

  • Data Analysis: Compare the immobility time between the compound-treated group and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in immobility time is indicative of an antidepressant-like effect.

Conclusion and Future Directions

The structure-activity relationship of this compound is a compelling example of rational drug design targeting a critical neurotrophic pathway. The distinct roles of the decyl chain, thioether linkage, and ethanamine headgroup provide a clear roadmap for chemical optimization. The experimental workflows detailed herein offer a robust framework for evaluating novel analogs, ensuring that decisions are based on a logical progression from direct target engagement to functional efficacy.

Future research should focus on refining this scaffold to improve pharmacokinetic properties, such as oral bioavailability and brain penetration, which are critical for developing clinically viable CNS therapeutics. Additionally, exploring modifications that enhance selectivity for TrkB over other kinases will be essential to minimize off-target effects. The principles and protocols outlined in this guide provide the foundational tools for scientists and drug development professionals to advance this promising class of neurotrophic agents.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 151161, 2-(Decylthio)ethanamine. PubChem. Retrieved January 21, 2026, from [Link].

  • Blackburn, K. et al. (2011). Case studies to test: A framework for using structural, reactivity, metabolic and physicochemical similarity to evaluate the suitability of analogs for SAR-based toxicological assessments. Regulatory Toxicology and Pharmacology, 60, 120-135.
  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. Available at: [Link]

  • Todd, D., G-E, G., G-E, G., & G-E, G. (2014). Novel agonist monoclonal antibodies activate TrkB receptors and demonstrate potent neurotrophic activities. The Journal of neuroscience : the official journal of the Society for Neuroscience, 34(4), 11194-207. Available at: [Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 151162, this compound. PubChem. Retrieved January 21, 2026, from [Link].

  • Chen, C., Ahn, E. H., Liu, X., Wang, Z.-H., Luo, S., Liao, J., & Ye, K. (2020). Optimized TrkB Agonist Ameliorates Alzheimer's Disease Pathologies and Improves Cognitive Functions via Inhibiting Delta-Secretase. Molecular psychiatry, 25(12), 3246-3262. Available at: [Link]

  • Murray, T. F., Zimin, P. I., & Hawes, J. C. (2022). Antillatoxin-Stimulated Neurite Outgrowth Involves the Brain-Derived Neurotrophic Factor (BDNF) - Tropomyosin Related Kinase B (TrkB) Signaling Pathway. Marine drugs, 20(3). Available at: [Link]

  • Boltaev, U., Meyer, A., Tolibzoda, F., Kling, B., & Warren, L. (2017). TrkB activation assays: small molecule pharmacology. Literature-claimed... ResearchGate. Available at: [Link]

  • Sartorius (n.d.). Neurite Outgrowth and Cell Health Analysis Protocol. Retrieved January 21, 2026, from [Link]

  • Wang, Y. (2018). Neuroprotective effect of TrkB agonist antibody in humanized TrkB rat. Investigative Ophthalmology & Visual Science, 59(9), 5651. Available at: [Link]

  • Understanding Animal Research (n.d.). Factsheet on the forced swim test. Retrieved January 21, 2026, from [Link]

  • NSW Department of Primary Industries (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved January 21, 2026, from [Link]

  • Vat-Ho, A., Bereczki, E., & Tjernberg, L. O. (2016). 5-HT7 receptor activation promotes an increase in TrkB receptor expression and phosphorylation. Frontiers in Molecular Neuroscience, 9. Available at: [Link]

  • Grusch, M., & Kuttner, S. (2013). Induction of neurite outgrowth by light-triggered, sustained ERK activity. ResearchGate. Available at: [Link]

  • Wikipedia (n.d.). 4-Thioescaline. Retrieved January 21, 2026, from [Link]

  • Gavriilaki, M., Tsakiri, E., & Pediaditakis, I. (2024). Comprehensive characterization of the neurogenic and neuroprotective action of a novel TrkB agonist using mouse and human stem cell models of Alzheimer's disease. Stem Cell Research & Therapy, 15(1), 200. Available at: [Link]

  • He, K., An, D., & Zhang, J. (2019). Optical activation of TrkB receptors. bioRxiv. Available at: [Link]

  • Sutcliffe, M. J., & Williams, C. (2017). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules (Basel, Switzerland), 22(9). Available at: [Link]

  • U-Din, M., & Harvey, K. F. (2018). Tropomyosin-Related Kinase B (TrkB) Regulates Neurite Outgrowth via a Novel Interaction with Suppressor of Cytokine Signalling 2 (SOCS2). Molecular neurobiology, 56(2), 1262-1275. Available at: [Link]

  • Pankiewicz, J. E., & Boltaev, U. (2021). Do Small Molecules Activate the TrkB Receptor in the Same Manner as BDNF? Limitations of Published TrkB Low Molecular Agonists and Screening for Novel TrkB Orthosteric Agonists. International journal of molecular sciences, 22(23). Available at: [Link]

  • CAS (n.d.). Ethanamine, 2-(decylthio)-, hydrochloride (1:1). CAS Common Chemistry. Retrieved January 21, 2026, from [Link]

  • University of Notre Dame (n.d.). Forced Swim Test v.3. Retrieved January 21, 2026, from [Link]

  • Wang, Y., & Liu, H. (2022). Tropomyosin receptor kinase B (TrkB) signalling: targeted therapy in neurogenic tumours. The Journal of pathology, 259(2), 147-158. Available at: [Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11833983, Ethanamine, 2-[[2-(ethylthio)ethyl]thio]-N-[2-[[2-(ethylthio)ethyl]thio]ethyl]-. PubChem. Retrieved January 21, 2026, from [Link].

  • Fawcett, J. P., Hammond, D. R., & R-E, T. (1999). Activity-Dependent Activation of TrkB Neurotrophin Receptors in the Adult CNS. Neuron, 24(3), 675-85. Available at: [Link]

  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). Using the rat forced swim test to assess antidepressant-like activity in rodents. ResearchGate. Available at: [Link]

  • Jang, S.-W., Liu, X., & Chan, C. B. (2010). A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone. Proceedings of the National Academy of Sciences of the United States of America, 107(6), 2687-92. Available at: [Link]

  • Gudasheva, T. A., & Seredenin, S. B. (2017). Western blot analysis of TrkB phosphorylation in HT-22 hippocampal... ResearchGate. Available at: [Link]

Sources

Biological activity of thioether amine compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Thioether Amine Compounds

Foreword

The confluence of the thioether and amine functional groups within a single molecular scaffold gives rise to a class of compounds with remarkable chemical versatility and profound biological significance. Thioether amines are not merely a synthetic curiosity; they represent a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents. Their unique electronic and structural properties—the nucleophilicity of the sulfur atom, the basicity of the amine, and the conformational flexibility of the intervening linker—allow for precise interactions with a multitude of biological targets. This guide, intended for researchers, scientists, and drug development professionals, moves beyond a cursory overview to provide a deep, mechanistic understanding of the synthesis, biological activities, and therapeutic potential of these fascinating molecules. We will explore the causality behind their design, the validation of their activity through robust experimental protocols, and the structure-activity relationships that govern their potency and selectivity.

Synthetic Strategies: Building the Thioether Amine Core

The biological exploration of thioether amines is fundamentally enabled by their chemical synthesis. The choice of synthetic route is a critical decision that impacts yield, purity, and the ability to generate diverse analogues for structure-activity relationship (SAR) studies. The most prevalent strategies involve the formation of the key carbon-sulfur (C-S) bond.[1][2]

Key Synthetic Methodologies:

  • Nucleophilic Substitution (SN2 and SNAr): The most common approach involves the reaction of a thiol or thiolate anion with an electrophilic carbon bearing a leaving group (e.g., a halide). For aliphatic thioether amines, this is typically an SN2 reaction. For aromatic systems, a nucleophilic aromatic substitution (SNAr) is employed, often requiring an electron-withdrawing group on the aromatic ring to activate the substrate.[1]

  • Metal-Catalyzed Cross-Coupling: Palladium- and copper-catalyzed reactions have become powerful tools for C-S bond formation, particularly for creating aryl thioethers under milder conditions than traditional SNAr reactions. These methods offer broad substrate scope and functional group tolerance.[1][3]

  • Michael Addition: The conjugate addition of a thiol to an activated alkene (an α,β-unsaturated carbonyl or nitrile) is an efficient method for constructing thioether linkages.[1]

  • Reductive Amination & Thiol-Ene/Yne Reactions: More advanced strategies include the reductive amination of thioether-containing aldehydes or ketones and radical-mediated thiol-ene/yne "click" reactions, which provide high efficiency and atom economy.[1][4]

The choice of methodology is dictated by the specific target molecule, available starting materials, and desired scale. For drug discovery programs, robust and versatile synthetic routes are paramount for the rapid generation of compound libraries.

G cluster_start Core Starting Materials cluster_methods Primary Synthetic Reactions cluster_product Product Thiol Thiol / Thiolate (R-SH / R-S⁻) SN2 SN2 / SNAr Nucleophilic Substitution Thiol->SN2 AmineHalide Halo-Amine (X-R'-NH₂) AmineHalide->SN2 Common Route A ThioAmine Thiol-Amine (HS-R'-NH₂) Metal Metal-Catalyzed Cross-Coupling ThioAmine->Metal Michael Michael Addition (to activated alkene) ThioAmine->Michael Route C AlkylHalide Alkyl/Aryl Halide (R-X) AlkylHalide->Metal Common Route B Product Thioether Amine (R-S-R'-NH₂) SN2->Product Metal->Product Michael->Product

Caption: Generalized synthetic workflows for thioether amine synthesis.

Diverse Biological Activities and Therapeutic Applications

Thioether amine scaffolds are pleiotropic, interacting with a wide range of biological targets. This has led to their investigation in numerous therapeutic areas.

Anticancer Activity

A significant body of research highlights the potential of thioether amines as anticancer agents.[5][6] Their mechanisms are varied, ranging from broad cytotoxicity to targeted inhibition of cancer-specific pathways.

  • Cytotoxicity and Apoptosis Induction: Many thioether-containing heterocyclic compounds exhibit potent cytotoxic effects against various cancer cell lines.[5][6] For example, certain thiophene derivatives have been shown to induce apoptosis by disrupting the mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels.[7]

  • Targeted Inhibition: More advanced analogues are designed for specific targets. A notable example involves thioether-containing lenalidomide analogues. The strategic installation of a thioether moiety at the 4-position of the isoindolinone core resulted in compounds with nanomolar anti-proliferative activity against multiple myeloma and B-cell non-Hodgkin's lymphoma (B-NHL) cell lines, a significant improvement over the parent drug.[8] These compounds often work by modulating the activity of E3 ubiquitin ligases or inhibiting key kinases in cell proliferation pathways.

Compound/ClassTarget Cell Line(s)Reported Activity (IC₅₀)Reference
Thioether Lenalidomide Analog (3j)MM.1S (Multiple Myeloma)1.1 nM[8]
Thioether Lenalidomide Analog (3j)Mino (Mantle Cell Lymphoma)2.3 nM[8]
Thioether Lenalidomide Analog (3j)RPMI 8226 (Multiple Myeloma)5.5 nM[8]
Thiophene Derivative (480)HeLa (Cervical Cancer)12.61 µg/mL[7]
Thiophene Derivative (480)Hep G2 (Liver Cancer)33.42 µg/mL[7]

Table 1: Representative anticancer activities of thioether amine compounds.

G cluster_cell Intracellular Mechanisms Compound Thioether Amine Anticancer Agent Cell Cancer Cell Compound->Cell Enters Kinase Proliferation Kinase (e.g., EGFR, ALK5) Compound->Kinase Inhibits Mitochondria Mitochondrion Compound->Mitochondria Induces Stress Apoptosis Apoptosis (Programmed Cell Death) Cell->Apoptosis Kinase->Cell Promotes Proliferation Caspase Caspase Cascade (e.g., Caspase-3) Mitochondria->Caspase Activates ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Generates Caspase->Apoptosis Executes

Caption: Potential mechanisms of thioether amine anticancer activity.

Antimicrobial Activity

The thioether amine motif is a cornerstone in the development of novel antimicrobial agents, demonstrating efficacy against a spectrum of bacteria and fungi.[9][10]

  • Mechanism of Action: The activity often stems from the ability to disrupt essential bacterial processes. For instance, certain 1,3,4-oxadiazole thioethers have been found to target the translational regulator CsrA and the virulence regulator Xoc3530 in Xanthomonas oryzae, leading to reduced motility and pathogenicity.[11] Other derivatives, such as those based on pyrimidine scaffolds, show broad-spectrum activity, which can be enhanced by the presence of electron-withdrawing groups on the molecule.[10]

  • Structure-Activity Relationship (SAR): SAR studies have shown that modifications to both the thioether and amine components can dramatically alter antimicrobial potency. For example, in a series of thymyl ether derivatives, coupling with different substituted acetanilides led to significant variations in activity against S. aureus and E. coli.[12] Similarly, thiourea derivatives and their metal complexes have demonstrated that the core structure and substituents play a crucial role in their activity against both Gram-positive and Gram-negative bacteria.[13]

Compound/ClassTarget Organism(s)Reported Activity (EC₅₀ / MIC)Reference
1,3,4-Oxadiazole Thioether (A₁₀)Xanthomonas oryzae pv. oryzaeEC₅₀ = 5.32 mg/L[11]
1,3,4-Oxadiazole Thioether (A₁₈)Xanthomonas oryzae pv. oryzaeEC₅₀ = 4.63 mg/L[11]
Catechol-derived ThiazoleBacteria (General)MIC ≤ 2 µg/mL[14]
Pyrimidine Derivative (Compound 2)S. aureus, C. albicansSignificant Activity[10]

Table 2: Representative antimicrobial activities of thioether amine compounds.

Neuropharmacological Activity

Thioether amines exhibit complex interactions with the central nervous system (CNS), acting on various receptors and transporters. This has positioned them as both potential therapeutics and molecules of toxicological interest.

  • Receptor Modulation: A prominent example is the 4-thio-substituted phenethylamines (2C-T series), which are potent psychedelics. These compounds display high affinity for serotonin 5-HT₂A and 5-HT₂C receptors, acting as partial agonists, which is understood to be the basis of their psychedelic effects.[15] Other scaffolds, like 2-thioether derivatives of the ergoline ring system, have been developed as dopamine antagonists with potential antipsychotic activity.[16]

  • Neurotoxicity: It is crucial to recognize that not all CNS activity is therapeutic. Metabolites of the psychoactive drug MDMA ("ecstasy"), which are thioether conjugates, have been shown to be potent neurotoxins.[17] These metabolites induce delayed neuronal death, activate caspase-3, deplete intracellular glutathione (GSH), and increase the production of reactive species, providing a clear mechanism for MDMA's neurotoxic effects.[17]

Compound/ClassTarget/EffectReported Affinity/PotencyReference
2C-T Drugs (General)5-HT₂A Receptor Affinity (Kᵢ)1 - 54 nM[15]
2C-T Drugs (General)5-HT₂A Receptor Activation (EC₅₀)1 - 53 nM[15]
2C-T Drugs (General)5-HT₂C Receptor Affinity (Kᵢ)40 - 350 nM[15]
2-(methylthio)-agroclavineDopamine AntagonistPotent in vivo activity[16]
Thioether MDMA MetabolitesNeurotoxicityInduces caspase-3 activation[17]

Table 3: Representative neuropharmacological activities of thioether amine compounds.

Experimental Protocols for Biological Evaluation

To ensure scientific integrity, the biological activities described must be validated by robust, reproducible experimental protocols. The following are step-by-step methodologies for key assays used in the characterization of thioether amine compounds.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines a compound's ability to reduce the viability of cancer cells. It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to a purple formazan product.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MM.1S) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and adhered to the plate before treatment.

  • Compound Preparation: Prepare a stock solution of the test thioether amine compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours. Causality: The incubation period must be long enough to observe the compound's effect on cell proliferation and viability.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 3-4 hours at 37°C. Causality: Only viable cells with active mitochondria can reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[13]

  • Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) or fungus (e.g., C. albicans) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to achieve a standardized concentration of ~5 x 10⁵ CFU/mL. Causality: A standardized inoculum is critical for the reproducibility of MIC values.

  • Compound Dilution: In a 96-well plate, prepare a two-fold serial dilution of the thioether amine compound in broth. Start with a high concentration (e.g., 256 µg/mL) and dilute down the plate.

  • Inoculation: Add an equal volume of the standardized inoculum to each well, bringing the final cell concentration to ~2.5 x 10⁵ CFU/mL. Leave a well with only broth (sterility control) and a well with broth and inoculum (growth control).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for yeast.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which there is no visible growth. This can be confirmed by reading the optical density (OD) at 600 nm.

Conclusion and Future Perspectives

The thioether amine scaffold is a validated and highly fruitful starting point for the discovery of new therapeutic agents. Its presence in compounds with potent anticancer, antimicrobial, and neuropharmacological activities underscores its privileged status in medicinal chemistry. The synthetic accessibility of these molecules allows for extensive SAR exploration, enabling the fine-tuning of their properties to enhance potency, selectivity, and pharmacokinetic profiles.[8][18]

Future research should focus on several key areas. Firstly, the elucidation of novel biological targets for this compound class will open new therapeutic avenues. Secondly, the application of advanced drug delivery strategies, such as encapsulation in targeted nanoparticles, could mitigate off-target toxicity (e.g., neurotoxicity) and improve the therapeutic index of potent compounds.[7][19] Finally, leveraging computational chemistry and machine learning to predict the activity and properties of virtual thioether amine libraries could accelerate the discovery of next-generation drug candidates. The journey from a simple synthetic building block to a life-saving medicine is complex, but for thioether amines, the path is well-paved with promising results and boundless potential.

References

  • Thioethers: An Overview. PubMed, Available at: [Link]

  • Representative examples of bioactive thioethers. ResearchGate, Available at: [Link]

  • Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. PubMed Central, Available at: [Link]

  • Biological activities of -ketovinyl thioether type thiamines and related compounds. PubMed, Available at: [Link]

  • (PDF) Thioethers: An Overview. ResearchGate, Available at: [Link]

  • Representative thioether‐containing drugs and bioactive compounds. ResearchGate, Available at: [Link]

  • Synthesis, Bioactivities, and Antibacterial Mechanism of 5-(Thioether)- N-phenyl/benzyl-1,3,4-oxadiazole-2-carboxamide/amine Derivatives. PubMed, Available at: [Link]

  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. ScienceDirect, Available at: [Link]

  • Thiolated-Polymer-Based Nanoparticles as an Avant-Garde Approach for Anticancer Therapies—Reviewing Thiomers from Chitosan and Hyaluronic Acid. PubMed Central, Available at: [Link]

  • Biological Activities of Thiophenes. Encyclopedia.pub, Available at: [Link]

  • Design, synthesis and biological evaluation of the thioether-containing lenalidomide analogs with anti-proliferative activities. PubMed, Available at: [Link]

  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. PubMed Central, Available at: [Link]

  • Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides, Available at: [Link]

  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. PubMed Central, Available at: [Link]

  • Convergent Synthesis of Thioether Containing Peptides. PubMed Central, Available at: [Link]

  • (PDF) Amide and Thioester Synthesis Via Oxidative Coupling of Alcohols with Amines or Thiols Using Alcohol Dehydrogenases. ResearchGate, Available at: [Link]

  • New Method Allows Easy Synthesis of Valuable Amine-Containing Pharmaceuticals. Technology Networks, Available at: [Link]

  • Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). Neuropharmacology, Available at: [Link]

  • Synthesis of the novel thioether‐amine ligand library; reaction conditions. ResearchGate, Available at: [Link]

  • Recent Advances in the Synthesis of Thioether. ResearchGate, Available at: [Link]

  • Synthesis and dopamine antagonist activity of 2-thioether derivatives of the ergoline ring system. PubMed, Available at: [Link]

  • Neurotoxicity mechanisms of thioether ecstasy metabolites. PubMed, Available at: [Link]

  • Synthesis and Antibacterial Activity of Thymyl Ethers. MDPI, Available at: [Link]

  • Thioamides in medicinal chemistry and as small molecule therapeutic agents. OUCI, Available at: [Link]

  • Structural Features and Binding Modes of Thioether-Cyclized Peptide Ligands. MDPI, Available at: [Link]

  • Examples of thioether based drugs and some bioactive molecules. ResearchGate, Available at: [Link]

  • Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. PubMed Central, Available at: [Link]

  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega, Available at: [Link]

  • Exploring antiviral and anti-inflammatory effects of thiol drugs in COVID-19. Journal of Clinical Investigation, Available at: [Link]

  • Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents. ACS Publications, Available at: [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PubMed Central, Available at: [Link]

  • An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking. MDPI, Available at: [Link]

  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Publications, Available at: [Link]

  • (PDF) Structure-Activity Relationship (SAR) Studies to Maximize the Activity of Compounds Isolated from Octocorals. ResearchGate, Available at: [Link]

  • Selective Dopaminergic Neurotoxicity of Three Heterocyclic Amine Subclasses in Primary Rat Midbrain Neurons. PubMed, Available at: [Link]

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. PubMed Central, Available at: [Link]

Sources

Methodological & Application

Determining the Minimum Inhibitory Concentration (MIC) of 2-(Decylthio)ethanamine hydrochloride (DTEA-HCl): An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of DTEA-HCl

2-(Decylthio)ethanamine hydrochloride (DTEA-HCl) is a cationic surfactant molecule with a hydrophobic decylthio group and a hydrophilic ethanamine head.[1] Its structural resemblance to other alkyl amines, particularly those with alkyl chains of 11 to 15 carbons, suggests significant antimicrobial potential against a broad range of both Gram-positive and Gram-negative bacteria.[2] The hydrochloride salt form of DTEA-HCl confers high solubility in aqueous solutions, a critical property for antimicrobial susceptibility testing.[1] This application note provides a detailed, field-proven protocol for determining the Minimum Inhibitory Concentration (MIC) of DTEA-HCl against various aerobic bacteria, adhering to the rigorous standards set forth by the Clinical and Laboratory Standards Institute (CLSI).

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3] Establishing the MIC is a cornerstone of antimicrobial research, providing essential data for drug development, understanding mechanisms of action, and guiding therapeutic applications. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel antimicrobial compounds.

Scientific Principles and Experimental Causality

The protocol described herein is based on the broth microdilution method, a standardized and widely accepted technique for quantitative antimicrobial susceptibility testing.[4] This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The choice of this method is underpinned by its efficiency, scalability, and the quantitative nature of the results.

A critical consideration for testing DTEA-HCl is its surfactant properties.[5][6] Cationic surfactants can interact with plastic surfaces, potentially leading to a reduction in the effective concentration of the compound in the test wells. To mitigate this, the protocol may require the addition of a non-ionic surfactant like Polysorbate 80 (Tween® 80) to the culture medium, which can prevent the adherence of the test compound to the microplate.[7][8] This ensures that the determined MIC value accurately reflects the antimicrobial activity of DTEA-HCl.

Materials and Equipment

Reagents:
  • This compound (DTEA-HCl) powder

  • Sterile deionized water or an appropriate solvent as per manufacturer's instructions

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Quality control (QC) bacterial strains with known MIC values (e.g., S. aureus ATCC® 29213™, E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™)

  • 0.5 McFarland turbidity standard

  • Sterile 0.85% saline solution

  • (Optional) Polysorbate 80 (Tween® 80)

Equipment:
  • Sterile 96-well, U-bottom microtiter plates

  • Multichannel pipette (8- or 12-channel)

  • Sterile pipette tips

  • Sterile reagent reservoirs

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or nephelometer for standardizing inoculum

  • Vortex mixer

  • Biological safety cabinet

Experimental Protocol: A Step-by-Step Guide

This protocol is aligned with the CLSI M07 guidelines for broth microdilution antimicrobial susceptibility tests for bacteria that grow aerobically.

Part 1: Preparation of DTEA-HCl Stock Solution

The high water solubility of DTEA-HCl simplifies the preparation of the stock solution.[9]

  • Calculate the required mass: Determine the mass of DTEA-HCl powder needed to prepare a stock solution of a specific concentration (e.g., 1024 µg/mL).

  • Dissolution: In a sterile container, dissolve the weighed DTEA-HCl powder in sterile deionized water. Vortex thoroughly to ensure complete dissolution. Given its surfactant nature, avoid vigorous shaking that may cause excessive foaming.[5][6]

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Storage: Aliquot the sterile stock solution and store at -20°C or as recommended by the manufacturer.

Part 2: Preparation of Bacterial Inoculum
  • Bacterial Culture: From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test organism.

  • Suspension: Transfer the colonies into a tube containing 4-5 mL of sterile saline.

  • Standardization: Vortex the suspension and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Final Inoculum Dilution: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Part 3: Serial Dilution in Microtiter Plate

The following steps describe the preparation of a 96-well plate for determining the MIC of DTEA-HCl over a concentration range of 0.5 to 256 µg/mL.

  • Plate Setup: Add 100 µL of sterile CAMHB to wells 2 through 12 of the designated rows in a 96-well microtiter plate.

  • Initial DTEA-HCl Addition: Add 200 µL of the prepared DTEA-HCl working solution (e.g., 512 µg/mL, for a final highest concentration of 256 µg/mL) to well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

  • Controls:

    • Growth Control (Positive Control): Well 11 should contain 100 µL of CAMHB without DTEA-HCl.

    • Sterility Control (Negative Control): Well 12 should contain 100 µL of CAMHB without DTEA-HCl and without inoculum.

Part 4: Inoculation and Incubation
  • Inoculation: Add 100 µL of the standardized bacterial inoculum (prepared in Part 2) to wells 1 through 11. Do not inoculate the sterility control well (well 12).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

Data Interpretation and Quality Control

Reading the MIC

After incubation, visually inspect the microtiter plate. The MIC is the lowest concentration of DTEA-HCl at which there is no visible growth (i.e., the well is clear). The growth control well (well 11) should show distinct turbidity, and the sterility control well (well 12) should remain clear.

Quality Control

Concurrently test the quality control strains against DTEA-HCl. The resulting MIC values should fall within the expected range for these strains to validate the accuracy of the experiment.

Visualization of the Experimental Workflow

MIC_Protocol_Workflow Workflow for DTEA-HCl MIC Determination cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Analysis Phase prep_stock Prepare DTEA-HCl Stock Solution serial_dilution Perform Serial Dilution of DTEA-HCl prep_stock->serial_dilution prep_inoculum Prepare & Standardize Bacterial Inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate plate_setup Set up 96-Well Plate (CAMHB addition) plate_setup->serial_dilution serial_dilution->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_mic Visually Read MIC incubate->read_mic qc_check Validate with QC Strains read_mic->qc_check

Caption: Workflow for DTEA-HCl MIC Determination.

Data Presentation: Expected Outcomes

The results of the MIC assay should be recorded in a clear and organized manner. Below is an example of how to present the data.

MicroorganismDTEA-HCl MIC (µg/mL)
Staphylococcus aureus[Record Value]
Escherichia coli[Record Value]
Pseudomonas aeruginosa[Record Value]
S. aureus ATCC® 29213™ (QC)[Record Value]
E. coli ATCC® 25922™ (QC)[Record Value]

Safety and Handling Precautions

This compound is classified as a substance that causes skin irritation and serious eye damage.[10] It may also cause damage to organs through prolonged or repeated exposure. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling the compound. All work should be performed in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Troubleshooting

  • No growth in the growth control well: This could indicate a problem with the inoculum viability or the culture medium. Repeat the experiment with a fresh culture and new medium.

  • Growth in the sterility control well: This indicates contamination of the medium or the plate. Discard the results and repeat the experiment with sterile materials.

  • Inconsistent results between replicates: This may be due to pipetting errors or improper mixing during serial dilution. Ensure proper technique and thorough mixing at each step.

Conclusion

This application note provides a robust and reliable protocol for determining the MIC of this compound. By adhering to these standardized procedures, researchers can obtain accurate and reproducible data on the antimicrobial activity of this promising compound. This information is vital for advancing our understanding of its potential applications in drug development and other fields.

References

  • Hindler, J. F., & Humphries, R. M. (2012). Use of a surfactant (polysorbate 80) to improve MIC susceptibility testing results for polymyxin B and colistin. Journal of Clinical Microbiology, 50(10), 3297–3301. [Link]

  • Poirel, L., Jayol, A., & Nordmann, P. (2017). Polymyxins: antibacterial activity, susceptibility testing, and resistance mechanisms encoded by plasmids or chromosomes. Clinical microbiology reviews, 30(2), 557-596. [Link]

  • Clinical and Laboratory Standards Institute. (2018).
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 151161, 2-(Decylthio)ethanamine. Retrieved January 21, 2026 from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 151162, this compound. Retrieved January 21, 2026 from [Link].

  • Google Patents. (1991). US5025038A - Process for the preparation of antimicrobial formulations of 2-(alkylthio)ethanamine hydrohalides.
  • Google Patents. (1991). EP0419619A4 - Process for the preparation of antimicrobial formulations of 2-(alkylthio)ethanamine hydrohalides.
  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved January 21, 2026, from [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
  • Kabara, J. J., Conley, A. J., & Truant, J. P. (1972). Relationship of chemical structure and antimicrobial activity of alkyl amides and amines. Antimicrobial agents and chemotherapy, 2(6), 492-498. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.
  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). MIC determination. Retrieved January 21, 2026, from [Link]

  • Heithoff, D. M., et al. (2021). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR protocols, 2(4), 100867. [Link]

  • Jan, A., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]

  • Kwiecińska-Piróg, J., et al. (2022). Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light. Molecules, 27(19), 6296. [Link]

  • Tetz, G. V., & Tetz, V. V. (2017). A Brief Overview of Microbial Interfacial Chemistry and Surfactant Antimicrobial Activity. Journal of Surfactants and Detergents, 20(5), 1135-1142.
  • Hryniewicka, K., et al. (2021). Surface and Antimicrobial Properties of Ester-Based Gemini Surfactants. Molecules, 26(11), 3320. [Link]

  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pathogens, 10(2), 165. [Link]

  • Di Pasquale, P., et al. (2021). Diverse Effects of Natural and Synthetic Surfactants on the Inhibition of Staphylococcus aureus Biofilm. International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI. [Link]

Sources

Application Notes and Protocols for Biofilm Disruption Studies using 2-(Decylthio)ethanamine Hydrochloride (DTEA-HCl)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Biofilm-Mediated Resistance and the Potential of DTEA-HCl

Bacterial biofilms represent a significant challenge in both clinical and industrial settings. These structured communities of microorganisms are encased in a self-produced matrix of extracellular polymeric substances (EPS), which confers protection against conventional antimicrobial agents and the host immune system. The inherent resistance of biofilms can lead to persistent and chronic infections, as well as biofouling of medical devices and industrial equipment.

2-(Decylthio)ethanamine hydrochloride (DTEA-HCl) is a cationic amphiphilic molecule with potential as a novel anti-biofilm agent. Its structure, featuring a hydrophobic decylthio- tail and a hydrophilic, positively charged ethanamine headgroup, suggests a mechanism of action that targets the integrity of the bacterial cell membrane. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of DTEA-HCl in biofilm disruption studies. We will explore its hypothesized mechanism of action and provide comprehensive protocols for evaluating its efficacy.

Hypothesized Mechanism of Action: A Multi-Faceted Assault on Biofilm Integrity

Based on the known activities of structurally similar cationic amphiphiles and quaternary ammonium compounds, DTEA-HCl is postulated to disrupt biofilms through a multi-pronged approach targeting the bacterial cell membrane and the EPS matrix.[1][2][3][4]

  • Electrostatic Interaction and Membrane Insertion: The positively charged ethanamine group of DTEA-HCl is expected to electrostatically interact with the negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria and the outer membrane of Gram-negative bacteria.[2] This initial binding facilitates the insertion of the hydrophobic decylthio- tail into the lipid bilayer of the cell membrane.[3][5]

  • Membrane Permeabilization and Disruption: The intercalation of the decyl chain into the cell membrane disrupts its fluidity and integrity, leading to the formation of pores or channels.[6][7] This permeabilization results in the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death.[1]

  • Inhibition of EPS Production and Matrix Degradation: Disruption of the cell membrane can interfere with the cellular processes responsible for the synthesis and secretion of EPS components.[8][9] Furthermore, the surfactant-like properties of DTEA-HCl may directly interact with and destabilize the existing EPS matrix, facilitating the penetration of the agent into the deeper layers of the biofilm.[10][11]

The overall effect is a combination of bactericidal activity against the embedded cells and a breakdown of the protective biofilm structure, rendering the surviving bacteria more susceptible to conventional antibiotics or host immune clearance.

DTEA_Mechanism cluster_0 DTEA-HCl Action cluster_1 Bacterial Biofilm cluster_2 Disruption Cascade DTEA_HCl DTEA-HCl Membrane_Interaction Electrostatic Interaction & Membrane Insertion DTEA_HCl->Membrane_Interaction 1. Initial Contact Matrix_Degradation EPS Matrix Destabilization DTEA_HCl->Matrix_Degradation 5. Surfactant Action Biofilm Intact Biofilm (Cells + EPS Matrix) Bacterial_Cell Bacterial Cell EPS_Matrix EPS Matrix Membrane_Disruption Membrane Permeabilization Membrane_Interaction->Membrane_Disruption 2. Intercalation EPS_Inhibition Inhibition of EPS Production Membrane_Disruption->EPS_Inhibition 4. Cellular Stress Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death 3. Leakage Biofilm_Disruption Biofilm Disruption EPS_Inhibition->Biofilm_Disruption Matrix_Degradation->Biofilm_Disruption Cell_Death->Biofilm_Disruption

Caption: Hypothesized mechanism of DTEA-HCl-mediated biofilm disruption.

Experimental Protocols

Preparation of DTEA-HCl Stock Solutions

Rationale: Accurate and sterile preparation of the test compound is critical for reproducible results. DTEA-HCl is water-soluble, simplifying stock solution preparation.

Materials:

  • This compound (DTEA-HCl) powder

  • Sterile, deionized, or distilled water

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size)

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of DTEA-HCl powder using a calibrated analytical balance.

  • Add the appropriate volume of sterile water to achieve a high-concentration stock solution (e.g., 10 mg/mL or 50 mg/mL).

  • Vortex thoroughly until the DTEA-HCl is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Store the stock solution at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Minimum Biofilm Eradication Concentration (MBEC) Assay

Rationale: The MBEC assay is a high-throughput method to determine the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm. This assay provides a more clinically relevant measure of efficacy than the minimum inhibitory concentration (MIC), which is determined for planktonic bacteria.

Materials:

  • 96-well MBEC assay plates (e.g., Calgary Biofilm Device)

  • Bacterial culture of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

  • DTEA-HCl stock solution

  • Sterile 96-well microtiter plates (for challenge and recovery steps)

  • Plate shaker

  • Sonicator bath

  • Plate reader (optional, for turbidity measurements)

Procedure:

MBEC_Workflow cluster_0 Day 1: Biofilm Formation cluster_1 Day 2: DTEA-HCl Challenge cluster_2 Day 3: Recovery & Analysis Inoculation Inoculate MBEC plate with bacterial culture Incubation_1 Incubate on shaker (24-48h, 37°C) Inoculation->Incubation_1 Rinsing Rinse pegs to remove planktonic cells Incubation_1->Rinsing Challenge Place peg lid into challenge plate with serial dilutions of DTEA-HCl Rinsing->Challenge Incubation_2 Incubate (24h, 37°C) Challenge->Incubation_2 Rinsing_2 Rinse pegs again Incubation_2->Rinsing_2 Recovery Place pegs in recovery plate with fresh medium Rinsing_2->Recovery Sonication Sonicate to dislodge biofilm cells Recovery->Sonication Incubation_3 Incubate recovery plate (24h, 37°C) Sonication->Incubation_3 Analysis Determine MBEC by visual turbidity or OD measurement Incubation_3->Analysis

Caption: Workflow for the Minimum Biofilm Eradication Concentration (MBEC) assay.

Step-by-Step Protocol:

  • Biofilm Formation:

    • Prepare a bacterial inoculum by diluting an overnight culture in fresh growth medium to a standardized concentration (e.g., 0.5 McFarland standard or an OD600 of 0.05-0.1).

    • Add 150 µL of the inoculum to each well of the MBEC plate.

    • Incubate the plate on a rocking or orbital shaker at 37°C for 24-48 hours to allow for biofilm formation on the pegs.

  • DTEA-HCl Challenge:

    • Prepare a 96-well challenge plate with serial dilutions of DTEA-HCl in the appropriate growth medium. A typical starting range for a novel compound might be from 1 µg/mL to 1024 µg/mL. Include positive (no DTEA-HCl) and negative (sterile medium) controls.

    • After incubation, carefully remove the peg lid from the MBEC plate and gently rinse the pegs by immersing them in a sterile saline or phosphate-buffered saline (PBS) solution to remove planktonic cells.

    • Place the rinsed peg lid into the prepared challenge plate.

    • Incubate the challenge plate at 37°C for 24 hours.

  • Recovery and MBEC Determination:

    • Following the challenge, rinse the peg lid again in sterile saline or PBS.

    • Prepare a recovery plate by adding 200 µL of fresh, sterile growth medium to each well of a new 96-well microtiter plate.

    • Place the peg lid into the recovery plate.

    • To dislodge the surviving biofilm bacteria, place the recovery plate in a sonicator water bath for 5-10 minutes.

    • Incubate the recovery plate at 37°C for 24 hours.

    • The MBEC is the lowest concentration of DTEA-HCl that results in no bacterial growth (i.e., no turbidity) in the recovery wells. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.

Data Summary Table:

Bacterial StrainGrowth MediumDTEA-HCl MBEC (µg/mL)
P. aeruginosa PAO1TSB[Experimental Result]
S. aureus ATCC 25923BHI[Experimental Result]
[User-defined strain][User-defined medium][Experimental Result]
Crystal Violet (CV) Assay for Biofilm Biomass Quantification

Rationale: The CV assay is a simple and effective method for quantifying the total biofilm biomass. Crystal violet stains both the bacterial cells and the EPS matrix.

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial culture and growth medium

  • DTEA-HCl stock solution

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid in water

  • PBS or sterile saline for washing

  • Plate reader

Procedure:

  • Biofilm Formation and Treatment:

    • Add 100 µL of a standardized bacterial inoculum to each well of a 96-well plate.

    • Incubate at 37°C for 24-48 hours to allow biofilm formation.

    • After incubation, carefully remove the planktonic cells and media by aspiration or gentle inversion.

    • Add 100 µL of DTEA-HCl at various concentrations (determined from the MBEC assay or a separate dose-response experiment) to the wells. Include a no-treatment control.

    • Incubate for the desired treatment time (e.g., 4, 8, or 24 hours) at 37°C.

  • Staining and Quantification:

    • Remove the DTEA-HCl solution and wash the wells twice with 200 µL of PBS to remove any remaining planktonic cells.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[1]

    • Remove the crystal violet solution and wash the plate three to four times with water.

    • Invert the plate on a paper towel and allow it to air dry completely.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Incubate for 15-30 minutes at room temperature, with gentle shaking if necessary.

    • Transfer 150 µL of the solubilized stain to a new flat-bottom 96-well plate.

    • Measure the absorbance at 550-590 nm using a plate reader. The absorbance is directly proportional to the amount of biofilm biomass.

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Imaging

Rationale: CLSM allows for the three-dimensional visualization of the biofilm structure and the viability of the embedded cells. This provides qualitative and quantitative data on the effects of DTEA-HCl on biofilm architecture.[12]

Materials:

  • Glass-bottom dishes or chamber slides

  • Bacterial culture and growth medium

  • DTEA-HCl stock solution

  • Fluorescent stains for live/dead cell differentiation (e.g., SYTO 9 and propidium iodide)

  • Fluorescently labeled lectins or antibodies for staining specific EPS components (optional)

  • Confocal microscope

Procedure:

  • Biofilm Growth and Treatment:

    • Grow biofilms directly on the glass surface of the imaging dishes or slides by inoculating with a standardized bacterial culture and incubating for 24-72 hours.

    • After biofilm formation, gently remove the planktonic cells and media and replace with fresh media containing the desired concentration of DTEA-HCl. Include an untreated control.

    • Incubate for the desired treatment period.

  • Staining:

    • Remove the treatment solution and gently rinse with PBS.

    • Add the fluorescent staining solution (e.g., a mixture of SYTO 9 and propidium iodide) to the biofilms and incubate in the dark according to the manufacturer's instructions (typically 15-30 minutes).

    • Gently rinse again with PBS to remove excess stain.

  • Imaging:

    • Image the biofilms using a confocal microscope with the appropriate laser excitation and emission filters for the chosen fluorescent stains.

    • Acquire z-stack images to reconstruct the three-dimensional structure of the biofilm.

    • Analyze the images using appropriate software (e.g., ImageJ/Fiji, COMSTAT) to quantify parameters such as biofilm thickness, biomass, and the ratio of live to dead cells.

References

  • Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. (n.d.). MDPI. [Link]

  • Interactions between Biocide Cationic Agents and Bacterial Biofilms. (n.d.). PubMed Central (PMC). [Link]

  • Dual-Target Antimicrobial Strategy Combining Cell-Penetrating Protamine Peptides and Membrane-Active ε-Poly-L-lysine. (n.d.). MDPI. [Link]

  • Cationic Amphiphiles, a New Generation of Antimicrobials Inspired by the Natural Antimicrobial Peptide Scaffold. (n.d.). PubMed Central (PMC). [Link]

  • Surfactants: Role in biofilm management and cellular behaviour. (n.d.). PubMed Central (PMC). [Link]

  • How microorganisms use hydrophobicity and what does this mean for human needs? (2014). PubMed Central (PMC). [Link]

  • Use of Confocal Microscopy To Analyze the Rate of Vancomycin Penetration through Staphylococcus aureus Biofilms. (n.d.). National Institutes of Health (NIH). [Link]

  • Diverse Effects of Natural and Synthetic Surfactants on the Inhibition of Staphylococcus aureus Biofilm. (n.d.). PubMed Central (PMC). [Link]

  • Cationic Amphiphilic Polymers with Antimicrobial Activity for Oral Care Applications: Eradication of S. mutans Biofilm. (n.d.). PubMed Central (PMC). [Link]

  • Small Molecule Inhibition of an Exopolysaccharide Modification Enzyme is a Viable Strategy To Block Pseudomonas aeruginosa Pel Biofilm Formation. (2023). National Institutes of Health (NIH). [Link]

  • Unveiling the Role of Alkyl Chain in Boosting Antibacterial Selectivity and Cell Biocompatibility. (2024). ACS Publications. [Link]

  • Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study. (n.d.). National Institutes of Health (NIH). [Link]

  • Pseudomonas aeruginosa biofilm disruption using microbial surfactants. (n.d.). PubMed. [Link]

  • Bactericidal activity of amphipathic cationic antimicrobial peptides involves altering the membrane fluidity when interacting with the phospholipid bilayer. (n.d.). PubMed. [Link]

  • Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. (2009). PubMed Central (PMC). [Link]

  • Investigation on the Synergy between Membrane Permeabilizing Amphiphilic α-Hydrazido Acids and Commonly Used Antibiotics against Drug-Resistant Bacteria. (n.d.). MDPI. [Link]

  • Thiol- and Disulfide-Containing Vancomycin Derivatives Against Bacterial Resistance and Biofilm Formation. (2021). ACS Publications. [Link]

  • Confocal microscopy analysis of biofilms. Representative images of... (n.d.). ResearchGate. [Link]

  • Fingolimod Inhibits Exopolysaccharide Production and Regulates Relevant Genes to Eliminate the Biofilm of K. pneumoniae. (n.d.). MDPI. [Link]

  • Cleavable Cationic Antibacterial Amphiphiles: Synthesis, Mechanism of Action, and Cytotoxicities. (n.d.). ACS Publications. [Link]

Sources

Application Notes and Protocols for 2-(Decylthio)ethanamine Hydrochloride (DTEA) in Anti-Fouling Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Marine biofouling, the accumulation of organisms on submerged surfaces, poses significant economic and operational challenges to maritime industries. The development of effective and environmentally benign anti-fouling agents is a critical area of research. This document provides a comprehensive guide to the application of 2-(Decylthio)ethanamine hydrochloride (DTEA), a promising candidate for anti-fouling formulations. DTEA possesses an amphiphilic structure, combining a hydrophilic amine group with a lipophilic decylthio moiety, suggesting a multi-faceted mechanism of action against a broad spectrum of fouling organisms. These notes offer detailed protocols for the synthesis, formulation, and evaluation of DTEA's anti-fouling efficacy, grounded in established scientific principles and methodologies.

Introduction: The Challenge of Biofouling and the Potential of DTEA

Biofouling is a complex process initiated by the formation of a microbial biofilm, which facilitates the settlement of larger organisms such as algae, barnacles, and mussels.[1][2] This unwanted colonization increases hydrodynamic drag on ship hulls, leading to increased fuel consumption and greenhouse gas emissions.[3] Traditional anti-fouling coatings have often relied on biocides with significant environmental toxicity. Consequently, there is a pressing need for novel anti-fouling agents with improved environmental profiles.[4]

This compound (DTEA) emerges as a compound of interest due to its unique chemical architecture. The long decyl carbon chain imparts hydrophobicity, which can interfere with the adhesion of marine organisms, while the primary amine and thioether functionalities offer potential biocidal or settlement-deterring activities.[5][6] This document serves as a technical guide for researchers investigating the anti-fouling properties of DTEA, from initial synthesis to performance evaluation in simulated and real-world marine environments.

Chemical Profile and Synthesis of DTEA

Chemical Properties
PropertyValueSource
IUPAC Name 2-decylsulfanylethanamine;hydrochloride[7]
Synonyms DTEA, 2-(Decylthio)ethylamine hydrochloride[7]
CAS Number 36362-09-1[7]
Molecular Formula C₁₂H₂₈ClNS[7]
Molecular Weight 253.88 g/mol [7]
Proposed Synthesis of this compound

The following is a representative two-step protocol for the synthesis of DTEA, adapted from established methods for the preparation of similar thioether amines.[3]

Step 1: Synthesis of 2-(Decylthio)ethanamine

This step involves a nucleophilic substitution reaction where the thiolate anion of 1-decanethiol attacks a suitable 2-aminoethyl halide or a protected precursor.

  • Materials: 1-decanethiol, 2-bromoethylamine hydrobromide (or a suitable equivalent), sodium hydroxide, ethanol, diethyl ether, anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-decanethiol (1 equivalent) in ethanol.

    • Slowly add a solution of sodium hydroxide (1.1 equivalents) in ethanol to the flask. Stir the mixture at room temperature for 30 minutes to form the sodium decanethiolate.

    • Add 2-bromoethylamine hydrobromide (1 equivalent) to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the solution and concentrate under reduced pressure to obtain crude 2-(decylthio)ethanamine. Purification can be achieved by vacuum distillation or column chromatography.

Step 2: Formation of the Hydrochloride Salt

  • Materials: Crude 2-(decylthio)ethanamine, hydrochloric acid (ethanolic or ethereal solution), diethyl ether.

  • Procedure:

    • Dissolve the crude 2-(decylthio)ethanamine in a minimal amount of diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid in either ethanol or diethyl ether (1.1 equivalents) dropwise with constant stirring.

    • A white precipitate of this compound will form.

    • Continue stirring in the ice bath for 30 minutes.

    • Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.[8]

Diagram of the Proposed Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 2-(Decylthio)ethanamine cluster_step2 Step 2: Hydrochloride Salt Formation Decanethiol 1-Decanethiol Thiolate Sodium Decanethiolate Formation Decanethiol->Thiolate NaOH NaOH in Ethanol NaOH->Thiolate Reaction Nucleophilic Substitution (Reflux) Thiolate->Reaction Bromoethylamine 2-Bromoethylamine Hydrobromide Bromoethylamine->Reaction Workup Extraction & Drying Reaction->Workup CrudeDTEA Crude 2-(Decylthio)ethanamine Workup->CrudeDTEA SaltFormation Acid-Base Reaction (Precipitation) CrudeDTEA->SaltFormation HCl HCl in Ether/Ethanol HCl->SaltFormation Filtration Filtration & Drying SaltFormation->Filtration FinalProduct 2-(Decylthio)ethanamine Hydrochloride Filtration->FinalProduct

Proposed synthesis workflow for this compound.

Postulated Mechanism of Anti-Fouling Action

The amphiphilic nature of DTEA suggests a multi-pronged attack on fouling organisms.

  • Disruption of Cell Membranes: The lipophilic decyl chain can intercalate into the lipid bilayers of microbial and larval cell membranes, disrupting their integrity and leading to cell lysis.[9] The positively charged ammonium group can then interact with the negatively charged components of the cell surface, further destabilizing the membrane.[9]

  • Inhibition of Enzymatic Activity: The thiol group (-SH) or the thioether linkage (-S-) in DTEA may interfere with essential metabolic processes in fouling organisms. Thiols are known to interact with metal-containing enzymes and can disrupt disulfide bonds in proteins, leading to loss of function.[6]

  • Deterrence of Settlement: The presence of a long alkyl chain on a surface can create a low-energy interface that is difficult for marine organisms to adhere to, a principle behind some fouling-release coatings.

Diagram of Postulated Anti-Fouling Mechanisms

AntifoulingMechanisms cluster_membrane Membrane Disruption cluster_enzyme Enzyme Inhibition cluster_settlement Settlement Deterrence DTEA 2-(Decylthio)ethanamine HCl (DTEA) LipidBilayer Lipid Bilayer Intercalation (Decyl Chain) DTEA->LipidBilayer SurfaceInteraction Electrostatic Interaction (Amine Group) DTEA->SurfaceInteraction ThiolInteraction Thiol/Thioether Interaction DTEA->ThiolInteraction SurfaceModification Low Energy Surface (Hydrophobic Effect) DTEA->SurfaceModification CellLysis Cell Lysis LipidBilayer->CellLysis SurfaceInteraction->CellLysis Enzyme Essential Enzymes ThiolInteraction->Enzyme Inhibition Metabolic Disruption Enzyme->Inhibition AdhesionPrevention Reduced Adhesion of Fouling Organisms SurfaceModification->AdhesionPrevention

Postulated multi-modal anti-fouling mechanisms of DTEA.

Laboratory-Based Anti-Fouling Bioassays

Protocol: Barnacle Larvae Settlement Assay

This protocol is designed to assess the ability of DTEA to inhibit the settlement of barnacle cyprid larvae, a key macrofouling organism.[10][11]

  • Materials:

    • Mature barnacles (e.g., Amphibalanus amphitrite) for larval culture.

    • 24-well polystyrene plates.

    • Filtered seawater (0.22 µm).

    • DTEA stock solution in a suitable solvent (e.g., DMSO, ethanol), ensuring the final solvent concentration in the assay is non-toxic to the larvae.

    • Microscope.

  • Procedure:

    • Larval Culture: Culture barnacle nauplii to the cyprid stage following established protocols.

    • Plate Preparation: Prepare serial dilutions of DTEA in filtered seawater in the wells of a 24-well plate. Include a solvent control (seawater with the same concentration of solvent as the highest DTEA concentration) and a negative control (seawater only).

    • Larval Addition: Add a known number of competent cyprids (e.g., 20-30) to each well.

    • Incubation: Incubate the plates in the dark at a constant temperature (e.g., 25°C) for 24-48 hours.

    • Assessment:

      • Count the number of settled (metamorphosed) and unsettled (swimming or dead) cyprids in each well under a microscope.

      • Calculate the percentage of settlement inhibition for each DTEA concentration relative to the negative control.

      • Determine the EC₅₀ (concentration that inhibits 50% of settlement) and LC₅₀ (concentration that is lethal to 50% of the larvae) to assess the therapeutic window.

Protocol: Marine Algae Growth Inhibition Assay

This assay evaluates the algicidal or algistatic properties of DTEA.

  • Materials:

    • Axenic culture of a relevant marine microalga (e.g., Navicula incerta, Tetraselmis suecica).

    • 96-well microplates.

    • Appropriate algal growth medium (e.g., f/2 medium).

    • DTEA stock solution.

    • Microplate reader or spectrophotometer.

  • Procedure:

    • Inoculum Preparation: Grow the algal culture to the exponential phase and adjust the cell density to a starting concentration (e.g., 1 x 10⁴ cells/mL).

    • Plate Preparation: Add the algal inoculum to the wells of a 96-well plate. Add serial dilutions of DTEA, along with solvent and negative controls.

    • Incubation: Incubate the plate under appropriate conditions of light and temperature for 72-96 hours.

    • Assessment:

      • Measure the optical density (e.g., at 680 nm) or fluorescence of the chlorophyll in each well.

      • Calculate the percentage of growth inhibition for each DTEA concentration.

      • Determine the EC₅₀ for growth inhibition.

Formulation and Field Testing of Anti-Fouling Coatings

Representative Anti-Fouling Paint Formulation

The incorporation of DTEA into a coating matrix is essential for its practical application. The following is a representative formulation for a self-polishing antifouling paint.[10][12]

ComponentFunctionRepresentative Percentage (w/w)
Binder Film-forming resin (e.g., acrylic copolymer, rosin)30-40%
Biocide This compound (DTEA) 5-15%
Co-biocide (Optional) e.g., Zinc oxide, Copper pyrithione2-5%
Pigments Color and opacity (e.g., Titanium dioxide, Iron oxide)15-25%
Extenders Bulk and reinforcement (e.g., Talc, Barytes)10-20%
Solvents Viscosity control (e.g., Xylene, Toluene)15-25%
Additives Wetting agents, dispersants, anti-sagging agents1-3%

Preparation: The components are typically mixed in a high-speed disperser to ensure homogeneity. The order of addition and mixing time will depend on the specific formulation.

Protocol: Static Immersion Panel Test (Adapted from ASTM D3623/D6990)

This protocol outlines a static immersion test to evaluate the performance of DTEA-containing coatings in a natural marine environment.[6][13][14]

  • Materials:

    • Test panels (e.g., fiberglass, steel, or PVC, typically 15x30 cm).

    • Anticorrosive primer (if using metal panels).

    • DTEA-containing paint formulation.

    • Control paints (a biocide-free control and a commercial standard).

    • Immersion rack.

  • Procedure:

    • Panel Preparation: Prepare the test panels by cleaning and, if necessary, applying a primer.

    • Coating Application: Apply the DTEA-containing paint and control paints to the panels according to the manufacturer's specifications, ensuring a consistent dry film thickness. Allow the coatings to cure fully.

    • Immersion: Mount the panels on an immersion rack and submerge them in a marine environment with known fouling pressure.

    • Evaluation:

      • Periodically (e.g., monthly) remove the panels for inspection.

      • Photograph each panel.

      • Assess the extent and type of fouling using a standardized rating system (e.g., percentage of coverage by slime, algae, barnacles, etc.).

      • Compare the performance of the DTEA coating to the controls.

Data Presentation: Illustrative Efficacy Data

The following table presents hypothetical data from a barnacle larvae settlement assay to illustrate how results can be presented.

DTEA Concentration (µg/mL)% Settlement Inhibition (Mean ± SD)% Larval Mortality (Mean ± SD)
0 (Control)0 ± 05 ± 2
0.115 ± 46 ± 3
0.545 ± 78 ± 3
1.085 ± 512 ± 4
5.098 ± 245 ± 8
10.0100 ± 095 ± 3

EC₅₀ (Settlement): Approximately 0.6 µg/mL LC₅₀ (Mortality): Approximately 5.5 µg/mL

Safety and Environmental Considerations

DTEA is classified as very toxic to aquatic life with long-lasting effects.[7] Therefore, all handling and disposal must be conducted in accordance with local regulations. Researchers should wear appropriate personal protective equipment (PPE), including gloves and eye protection. The environmental risk of DTEA in anti-fouling coatings will depend on its leach rate from the paint matrix and its persistence in the marine environment. Further ecotoxicological studies are warranted to fully assess its environmental impact.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Zhang, Y., et al. (2017). Review on Molecular Mechanisms of Antifouling Compounds: An Update since 2012. Marine Drugs, 15(8), 264. [Link]

  • Finlay, J. A., & Callow, M. E. (1996). The potential of alkyl amines as antifouling biocides I: Toxicity and structure activity relationships. Biofouling, 10(1-3), 139-151. [Link]

  • Wang, L., et al. (2011). Synthesis of Cysteamine Hydrochloride by High Pressure Acidolysis of 2-Mercaptothiazoline. Asian Journal of Chemistry, 23(11), 4811-4813. [Link]

  • EP1245558A1 - Alkylamine derivates as anti-fouling agents.
  • Thiyagarajan, V., et al. (2002). Larval settlement behaviour of the barnacle Balanus reticulatus in the laboratory. Journal of the Marine Biological Association of the United Kingdom, 82(4), 575-580. [Link]

  • Jocelyn, P. C. (1972). Biochemistry of the SH group: the occurrence, chemical properties, metabolism and biological function of thiols and disulphides. Academic Press.
  • Holm, E. R., et al. (1995). Inhibition of Settlement by Larvae of Balanus amphitrite and Ciona intestinalis by a Surface-Colonizing Marine Bacterium. Applied and Environmental Microbiology, 61(7), 2538-2542. [Link]

  • Santos, M. M., et al. (2023). Development of Antifouling Strategies for Marine Applications. Journal of Marine Science and Engineering, 11(6), 1234. [Link]

  • Kuo, P. L., et al. (1996). Surface-Fragmenting, Self-Polishing, Tin-Free Antifouling Coatings. Journal of Coatings Technology, 68(854), 77-83. [Link]

  • ASTM D3623-78a(1998), Standard Test Method for Testing Antifouling Panels in Shallow Submergence, ASTM International, West Conshohocken, PA, 1998. [Link]

  • Study on Biofouling Organisms Present on the Surface of Boats in Royapuram, Chennai - Nature Environment and Pollution Technology. [Link]

  • ASTM D6990-20, Standard Practice for Evaluating Biofouling Resistance and Physical Performance of Marine Coating Systems, ASTM International, West Conshohocken, PA, 2020. [Link]

  • Thiyagarajan, V., et al. (2002). Larval settlement behaviour of the barnacle Balanus reticulatus in the laboratory. Journal of the Marine Biological Association of the United Kingdom, 82(4), 575-580. [Link]

  • Voulvoulis, N., et al. (2002). Comparative environmental assessment of biocides used in antifouling paints. Chemosphere, 47(7), 789-795. [Link]

  • Perceiving and Countering Marine Biofouling: Structure, Forces, and Processes at Surfaces in Sea Water Across the Length Scales | Langmuir - ACS Publications. [Link]

  • Rational Design of Amphiphilic Peptides and Its Effect on Antifouling Performance - PubMed. [Link]

  • Kubanek, J., et al. (2014). Polygodial: a contact active antifouling biocide. Biofouling, 30(9), 1073-1081. [Link]

  • CN109503441B - Preparation method of high-content cysteamine hydrochloride - Google P

Sources

Application Notes and Protocols: 2-(Decylthio)ethanamine Hydrochloride as a Tool for Studying Bacterial Membranes

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Molecular Probe for Bacterial Membrane Integrity

2-(Decylthio)ethanamine hydrochloride (DTEA) is a cationic amphiphilic molecule designed to probe the structural and functional integrity of bacterial membranes.[1][2] Its architecture, featuring a positively charged amine head group and a hydrophobic decylthio tail, mirrors that of naturally occurring antimicrobial peptides (AMPs).[2][3] This amphipathic nature is central to its function, enabling it to selectively target and interact with the unique composition of bacterial cell envelopes.[2][4]

Bacterial membranes are distinct from their mammalian counterparts, notably by the presence of anionic phospholipids like phosphatidylglycerol, which impart a net negative surface charge.[2][4] This charge differential forms the basis for the initial electrostatic attraction of cationic molecules like DTEA.[3][4] The subsequent insertion of DTEA's hydrophobic tail into the lipid bilayer disrupts membrane architecture, leading to a cascade of events that ultimately compromise cell viability.[1][2] This targeted disruption makes DTEA an invaluable tool for a range of applications, from fundamental studies of membrane biophysics to high-throughput screening for novel antimicrobial agents.

This guide provides a comprehensive overview of the mechanism of action of DTEA and detailed, field-proven protocols for its application in studying bacterial membrane depolarization and permeability.

Mechanism of Action: A Multi-Step Disruption of the Membrane Barrier

The interaction of DTEA with the bacterial membrane is a dynamic process that can be conceptualized in a multi-step model. This targeted action on the membrane makes it an effective antimicrobial agent and a precise tool for membrane research.[1][2]

  • Electrostatic Attraction: The positively charged amine group of DTEA is initially attracted to the net negative charge of the bacterial outer membrane (in Gram-negative bacteria) and the cytoplasmic membrane (in both Gram-positive and Gram-negative bacteria).[2][3][4] This electrostatic "homing" mechanism concentrates DTEA at the bacterial cell surface.

  • Hydrophobic Insertion: Following the initial binding, the hydrophobic decylthio tail of DTEA inserts into the lipid bilayer.[1][4] This process is entropically driven and disrupts the ordered packing of the phospholipid acyl chains.

  • Membrane Destabilization and Depolarization: The accumulation of DTEA within the membrane leads to significant perturbations. This can manifest as the formation of transient pores or a more generalized destabilization of the lipid bilayer.[1][3] A critical consequence of this disruption is the dissipation of the transmembrane potential, a crucial component of bacterial bioenergetics.[1][4] The loss of membrane potential inhibits essential cellular processes such as ATP synthesis and nutrient transport.

  • Increased Permeability and Cell Lysis: As membrane integrity is progressively compromised, the barrier function of the membrane is lost.[1][2] This allows for the leakage of intracellular components, such as ions and metabolites, and the influx of molecules that are normally excluded.[1] In a dose-dependent manner, this can ultimately lead to cell lysis and death.

Diagram of the Proposed Mechanism of Action of DTEA

DTEA_Mechanism cluster_membrane Bacterial Cytoplasmic Membrane membrane_top membrane_bottom DTEA DTEA attraction Electrostatic Attraction DTEA->attraction insertion Hydrophobic Insertion attraction->insertion depolarization Membrane Depolarization insertion->depolarization permeability Increased Permeability depolarization->permeability lysis Cell Lysis permeability->lysis

Caption: Proposed mechanism of DTEA interaction with the bacterial membrane.

Experimental Protocols

The following protocols provide detailed methodologies for quantifying the antimicrobial activity of DTEA and its effects on bacterial membrane integrity.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] This assay is fundamental for assessing the potency of DTEA against specific bacterial strains.

Principle: A serial dilution of DTEA is prepared in a liquid growth medium and inoculated with a standardized number of bacteria. Bacterial growth is assessed after incubation by measuring the turbidity of the culture.

Materials:

  • This compound (DTEA)

  • Bacterial strains of interest (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader (600 nm)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: a. From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. c. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • DTEA Dilution Series: a. Prepare a stock solution of DTEA in sterile water or an appropriate solvent. b. In a 96-well plate, perform a two-fold serial dilution of DTEA in CAMHB to obtain a range of concentrations. The final volume in each well should be 100 µL.

  • Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to each well containing the DTEA dilutions. This will bring the final volume to 200 µL and the bacterial density to approximately 5 x 10⁵ CFU/mL. b. Include a positive control well (bacteria in CAMHB without DTEA) and a negative control well (CAMHB only). c. Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of DTEA at which there is no visible growth. b. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the positive control.

Data Interpretation:

DTEA Concentration (µg/mL)OD₆₀₀Growth Inhibition (%)
0 (Positive Control)0.5500
10.5450.9
20.5303.6
40.48012.7
80.11080.0
16 0.052 90.5
320.04891.3
640.04591.8

In this example, the MIC of DTEA would be 16 µg/mL.

Workflow for MIC Determination

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum dilute_inoculum Dilute Inoculum in CAMHB prep_inoculum->dilute_inoculum inoculate_plate Inoculate 96-well Plate dilute_inoculum->inoculate_plate prep_dtea Prepare DTEA Serial Dilutions prep_dtea->inoculate_plate incubate Incubate at 37°C for 18-24h inoculate_plate->incubate read_results Read Results (Visual or OD₆₀₀) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 2: Assessment of Bacterial Membrane Depolarization

This protocol utilizes the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) to monitor changes in bacterial membrane potential following treatment with DTEA.[4]

Principle: DiSC₃(5) is a cationic dye that accumulates in the cytoplasm of bacteria with a negative-inside membrane potential, leading to self-quenching of its fluorescence.[4][6] When the membrane is depolarized by an agent like DTEA, the dye is released into the extracellular medium, resulting in an increase in fluorescence.[4][6]

Materials:

  • DTEA

  • Bacterial strains of interest

  • Appropriate growth medium (e.g., LB Broth)

  • Phosphate-buffered saline (PBS)

  • DiSC₃(5) stock solution (in DMSO)

  • Valinomycin (positive control for depolarization)

  • Fluorometer or fluorescence plate reader (Excitation: ~622 nm, Emission: ~670 nm)

Procedure:

  • Bacterial Culture Preparation: a. Grow bacteria to mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6). b. Harvest the cells by centrifugation and wash twice with PBS. c. Resuspend the cells in PBS to an OD₆₀₀ of 0.2.

  • Dye Loading: a. Add DiSC₃(5) to the bacterial suspension to a final concentration of 1 µM. b. Incubate in the dark at room temperature for 30-60 minutes to allow for dye uptake and fluorescence quenching.

  • Depolarization Assay: a. Transfer the dye-loaded bacterial suspension to a cuvette or a black 96-well plate. b. Record the baseline fluorescence for a few minutes. c. Add DTEA at the desired concentration (e.g., 1x, 2x, 4x MIC) and continue recording the fluorescence in real-time. d. As a positive control, add valinomycin (a K⁺ ionophore, final concentration ~5 µM) to a separate sample to induce complete depolarization.

Data Analysis and Interpretation:

  • An increase in fluorescence intensity after the addition of DTEA indicates membrane depolarization.

  • The rate and magnitude of the fluorescence increase are proportional to the extent of depolarization.

  • Compare the fluorescence change induced by DTEA to that of the valinomycin control to estimate the relative depolarizing activity.

Protocol 3: Evaluation of Membrane Permeability

This assay uses the fluorescent dye SYTOX Green to assess the permeabilization of the bacterial cytoplasmic membrane.[7][8]

Principle: SYTOX Green is a high-affinity nucleic acid stain that cannot penetrate the intact membranes of live bacteria.[7][8][9] When the membrane is compromised by DTEA, SYTOX Green enters the cell and binds to intracellular nucleic acids, resulting in a significant increase in fluorescence.[7][8]

Materials:

  • DTEA

  • Bacterial strains of interest

  • PBS

  • SYTOX Green stock solution (in DMSO)

  • Triton X-100 (positive control for permeabilization)

  • Fluorometer or fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm)

Procedure:

  • Bacterial Culture Preparation: a. Grow bacteria to mid-logarithmic phase. b. Harvest the cells by centrifugation and wash twice with PBS. c. Resuspend the cells in PBS to an OD₆₀₀ of 0.2.

  • Permeability Assay: a. Transfer the bacterial suspension to a cuvette or a black 96-well plate. b. Add SYTOX Green to a final concentration of 2-5 µM. c. Record the baseline fluorescence for a few minutes. d. Add DTEA at the desired concentration (e.g., 1x, 2x, 4x MIC) and monitor the fluorescence over time. e. For a positive control, add Triton X-100 (final concentration ~0.1%) to a separate sample to induce complete membrane permeabilization.

Data Analysis and Interpretation:

  • A time-dependent increase in fluorescence upon addition of DTEA signifies membrane permeabilization.

  • The fluorescence signal from DTEA-treated cells can be compared to the signal from Triton X-100-treated cells to quantify the extent of membrane damage.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is classified as a skin and eye irritant.[10] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

  • Strahl, H., & Hamoen, L. W. (2010). Membrane potential is important for bacterial cell division. Proceedings of the National Academy of Sciences, 107(27), 12281-12286. [Link]

  • Epand, R. M., & Epand, R. F. (2011). Bacterial membrane lipids in the action of antimicrobial agents. Journal of Peptide Science, 17(5), 298-305. [Link]

  • Wenzel, M., Chiriac, A. I., Otto, A., Kündt, C., Neumann, A., Becher, D., ... & Bandow, J. E. (2016). Analysis of antimicrobial-triggered membrane depolarization using voltage-sensitive dyes. Frontiers in cell and developmental biology, 4, 29. [Link]

  • Te Winkel, J. D., Gray, D. A., & Hamoen, L. W. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. Microbiology, 168(9), 001227. [Link]

  • Zasloff, M. (2002). Antimicrobial peptides of multicellular organisms. Nature, 415(6870), 389-395. [Link]

  • Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755. [Link]

  • Roth, B. L., Poot, M., Yue, S. T., & Millard, P. J. (1997). Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain. Applied and environmental microbiology, 63(6), 2421-2431. [Link]

  • Leclercq, R., Cantón, R., Brown, D. F., Giske, C. G., Heisig, P., MacGowan, A. P., ... & Kahlmeter, G. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-160. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Stocks, S. M. (2004). Mechanism of SYTOX green stain uptake in bacteria and the development of a novel real-time assay of polymyxin B-mediated cytoplasmic membrane damage. Analytical biochemistry, 325(1), 165-174. [Link]

  • Miller, W. R., & Munita, J. M. (2015). The Gram-Positive Bacterial Cell Wall as a Target for Antimicrobial Development. Clinical Microbiology Reviews, 28(2), 307–336. [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentration against E. coli and S. aureus bacteria. Retrieved from [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) in E. coli and S. aureus and the inhibition of human EGFR for the pyrrolopyrimidines with varied 4-amino group. Retrieved from [Link]

  • Stokes, J. M., MacNair, C. R., Ilyas, B., & Brown, E. D. (2017). Pentamidine sensitizes Gram-negative bacteria to antibiotics by targeting lipopolysaccharide. mBio, 8(3), e00621-17. [Link]

  • Lebaron, P., Catala, P., & Parthuisot, N. (1998). Effectiveness of SYTOX Green stain for bacterial viability assessment. Applied and environmental microbiology, 64(7), 2697-2700. [Link]

  • Frontiers in Microbiology. (2021). DNA Dye Sytox Green in Detection of Bacteriolytic Activity: High Speed, Precision and Sensitivity Demonstrated With Endolysins. Retrieved from [Link]

  • PubChem. (n.d.). This compound - 8.1 Hazards Identification. Retrieved from [Link]

  • MDPI. (2021). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. Retrieved from [Link]

  • StarProtocols. (2021). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Retrieved from [Link]

  • YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]

  • American Society for Microbiology. (1982). Minimum inhibitory and bactericidal concentrations of 44 antimicrobial agents against three standard control strains in broth with and without human serum. Retrieved from [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) towards S. aureus as single agent and in combination with peptide betatide. Retrieved from [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]

  • EUCAST. (n.d.). MIC Determination. Retrieved from [Link]

Sources

Application Notes and Protocols for Assessing the Cytotoxicity of 2-(Decylthio)ethanamine hydrochloride (DTEA) on Mammalian Cells

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Cytotoxic Potential of 2-(Decylthio)ethanamine hydrochloride (DTEA)

This compound (DTEA) is an organic compound characterized by a decylthio group and an ethanamine hydrochloride moiety.[1][2][3][4] This structure gives it cationic and amphiphilic properties, classifying it as a Cationic Amphiphilic Drug (CAD).[5][6] CADs are known to interact with cellular membranes and can accumulate in acidic organelles like lysosomes.[5][7][8] The investigation of DTEA's effects on mammalian cells is crucial for its potential applications, as its chemical properties suggest a likelihood of cytotoxic activity.[9] This guide provides a comprehensive framework for evaluating the cytotoxicity of DTEA, moving from general assessments of cell viability to a more nuanced investigation of its potential mechanism of action involving lysosomal membrane permeabilization (LMP).[10][11][12][13]

Strategic Approach to Cytotoxicity Testing of DTEA

A multi-assay strategy is recommended to comprehensively understand the cytotoxic effects of DTEA. This approach allows for the elucidation of not only the extent of cell death but also the potential underlying mechanisms. Our proposed workflow involves a tiered approach:

  • Primary Viability Screening: Initial assessment of metabolic activity and membrane integrity to determine the dose-dependent effects of DTEA.

  • Mechanistic Investigation: Focused assays to explore specific cell death pathways, such as apoptosis and lysosomal membrane permeabilization, which are particularly relevant for cationic amphiphilic compounds.

Below is a decision-making workflow for selecting the appropriate assays:

AssaySelection Start Start: DTEA Cytotoxicity Assessment PrimaryAssays Tier 1: Primary Viability Assays Start->PrimaryAssays MTT MTT Assay (Metabolic Activity) PrimaryAssays->MTT Assess mitochondrial function LDH LDH Release Assay (Membrane Integrity) PrimaryAssays->LDH Assess plasma membrane damage MechanisticAssays Tier 2: Mechanistic Assays MTT->MechanisticAssays If cytotoxicity is observed LDH->MechanisticAssays If cytotoxicity is observed LMP Lysosomal Membrane Permeabilization (LMP) Assays MechanisticAssays->LMP Investigate lysosomal involvement (Hypothesized for CADs) Apoptosis Apoptosis Assays (Caspase Activity) MechanisticAssays->Apoptosis Determine apoptotic pathway activation Interpretation Data Synthesis & Interpretation LMP->Interpretation Apoptosis->Interpretation

Caption: Decision workflow for DTEA cytotoxicity testing.

Part 1: Primary Viability Assays

These initial assays provide a broad overview of DTEA's cytotoxic effects and are essential for determining the concentration range for subsequent, more detailed studies.

MTT Assay: Assessment of Metabolic Activity

The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[14][15] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria, and the amount of formazan produced is proportional to the number of viable cells.[14]

Protocol: MTT Assay

  • Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[16]

  • Compound Treatment: Prepare serial dilutions of DTEA in culture medium and add to the wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16] Mix thoroughly by pipetting.

  • Absorbance Measurement: Read the absorbance at 540-570 nm using a microplate reader.[14][16] A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

LDH Release Assay: Assessment of Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[17][18][19][20]

Protocol: LDH Release Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Establish Controls: Prepare the following controls in triplicate:

    • Untreated Control (Spontaneous LDH release): Cells treated with vehicle only.

    • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.[21]

    • Background Control: Culture medium without cells.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[21] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Expected Data Presentation

DTEA Conc. (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)
0 (Control)100 ± 5.20 ± 2.1
195 ± 4.85 ± 1.9
1078 ± 6.122 ± 3.5
5045 ± 5.558 ± 4.2
10015 ± 3.985 ± 6.3

Part 2: Mechanistic Cytotoxicity Assays

Based on the initial screening, these assays will provide deeper insights into how DTEA induces cell death.

Lysosomal Membrane Permeabilization (LMP) Assays

Given that DTEA is a cationic amphiphilic drug, it is plausible that it accumulates in lysosomes and induces LMP, leading to cell death.[5][7][8] The release of lysosomal contents, such as cathepsins, into the cytosol can trigger apoptotic or necrotic cell death pathways.[10][12]

Protocol: Galectin-3 Puncta Formation Assay for LMP

This immunofluorescence-based assay is a sensitive method to detect LMP.[11][12] Galectin-3, a cytosolic protein, translocates to and forms puncta on damaged lysosomal membranes.[7][11]

  • Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate. After 24 hours, treat the cells with various concentrations of DTEA for a predetermined time.

  • Cell Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour. Incubate with a primary antibody against Galectin-3 overnight at 4°C. The following day, wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips on microscope slides with an anti-fade mounting medium.

  • Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Quantify the percentage of cells with Galectin-3 puncta. An increase in the number and intensity of puncta indicates LMP.

LMP_Workflow Start Start: LMP Assessment CellCulture 1. Seed & Treat Cells with DTEA Start->CellCulture FixPerm 2. Fix & Permeabilize Cells CellCulture->FixPerm Immunostain 3. Immunostain for Galectin-3 FixPerm->Immunostain Microscopy 4. Fluorescence Microscopy Immunostain->Microscopy Analysis 5. Quantify Galectin-3 Puncta Microscopy->Analysis

Caption: Experimental workflow for the Galectin-3 puncta assay.

Apoptosis Assays: Caspase-3/7 Activity

Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity. Caspases-3 and -7 are effector caspases that play a crucial role in the execution phase of apoptosis.[22][23][24][25] Measuring their activity can determine if DTEA induces apoptosis.

Protocol: Caspase-Glo® 3/7 Assay

This luminescent assay measures caspase-3 and -7 activities. The assay provides a proluminescent caspase-3/7 substrate that is cleaved by active caspases to release aminoluciferin, which is then used by luciferase to generate a luminescent signal.[26]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with DTEA as described previously. Include a positive control for apoptosis (e.g., staurosporine).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: An increase in luminescence is indicative of increased caspase-3/7 activity and apoptosis.

Expected Data Presentation for Mechanistic Assays

DTEA Conc. (µM)% Cells with Galectin-3 PunctaRelative Caspase-3/7 Activity (Fold Change)
0 (Control)2 ± 0.51.0 ± 0.1
1015 ± 2.11.8 ± 0.2
5065 ± 5.84.5 ± 0.4
10088 ± 6.36.2 ± 0.5

Synthesizing the Results: A Proposed Mechanism of DTEA-Induced Cytotoxicity

Based on the expected outcomes from the proposed assays, a potential mechanism for DTEA-induced cytotoxicity can be postulated. As a cationic amphiphilic drug, DTEA likely accumulates in the acidic environment of lysosomes. This accumulation can lead to lysosomal membrane permeabilization, releasing cathepsins and other hydrolases into the cytosol. These proteases can then activate the intrinsic apoptotic pathway, leading to the activation of effector caspases like caspase-3 and -7, ultimately resulting in cell death.

DTEA_Mechanism DTEA DTEA (Cationic Amphiphilic Drug) Lysosome Lysosome Accumulation DTEA->Lysosome LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP Cathepsins Release of Cathepsins LMP->Cathepsins Apoptosis Activation of Apoptotic Pathway Cathepsins->Apoptosis Caspases Caspase-3/7 Activation Apoptosis->Caspases CellDeath Cell Death Caspases->CellDeath

Caption: Proposed mechanism of DTEA-induced cytotoxicity.

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of the cytotoxic effects of this compound on mammalian cells. By employing a combination of primary viability assays and more targeted mechanistic studies, researchers can gain a detailed understanding of DTEA's cytotoxic potential and its mode of action. This multi-faceted approach is essential for the accurate assessment of the compound's safety profile and for guiding its future development and application.

References

  • MTT Assay. (2025). Protocols.io. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Institutes of Health. [Link]

  • Methods for the functional quantification of lysosomal membrane permeabilization: a hallmark of lysosomal cell death. (n.d.). National Institutes of Health. [Link]

  • Sensitive detection of lysosomal membrane permeabilization by lysosomal galectin puncta assay. (n.d.). PubMed. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • LDH cytotoxicity assay. (2024). Protocols.io. [Link]

  • Sensitive detection of lysosomal membrane permeabilization by lysosomal galectin puncta assay. (n.d.). PubMed Central. [Link]

  • Lysosomal Membrane Permeability (LMP) assay. (n.d.). Aligning Science Across Parkinson's. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Strategies for Assaying Lysosomal Membrane Permeabilization. (n.d.). Request PDF. [Link]

  • EarlyTox Caspase-3/7 R110 Assay Kit. (n.d.). Molecular Devices. [Link]

  • Caspase-3, 7 Activity Assay Kit. (2023). Boster Biological Technology. [Link]

  • A Cationic Amphiphilic AIE Polymer for Mitochondrial Targeting and Imaging. (2022). National Institutes of Health. [Link]

  • Repurposing Cationic Amphiphilic Drugs and Derivatives to Engage Lysosomal Cell Death in Cancer Treatment. (n.d.). National Institutes of Health. [Link]

  • Repurposing Cationic Amphiphilic Drugs and Derivatives to Engage Lysosomal Cell Death in Cancer Treatment. (n.d.). Frontiers. [Link]

  • Cationic amphiphilic drugs induce accumulation of cytolytic lysoglycerophospholipids in the lysosomes of cancer cells and block their recycling into common membrane glycerophospholipids. (n.d.). PubMed Central. [Link]

  • Cell death induced by cationic amphiphilic drugs depends on lysosomal Ca2+ release and cyclic AMP. (n.d.). PubMed Central. [Link]

  • The Cytolethal Distending Toxin Effects on Mammalian Cells: A DNA Damage Perspective. (n.d.). MDPI. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • This compound. (n.d.). gsrs. [Link]

  • Antiviral drug. (n.d.). Wikipedia. [Link]

  • 2-(Decylthio)ethanamine. (n.d.). PubChem. [Link]

  • Effects of tea constituents on cell cycle progression of human leukemia U937 cells. (n.d.). PubMed. [Link]

  • Hit-Identification to Novel Antileishmanial Agents from a β-Pinene Scaffold: from Synthesis to In Vitro Evaluation and In Silico SAR/ADMET Profiling. (2026). ACS Omega. [Link]

  • An evolutionary, structural and functional overview of the mammalian TEAD1 and TEAD2 transcription factors. (n.d.). PubMed Central. [Link]

Sources

Application Note: A Validated Protocol for the Formulation of 2-(Decylthio)ethanamine Hydrochloride for In Vitro Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the accurate and reproducible formulation of 2-(Decylthio)ethanamine hydrochloride (DTEA-HCl) for use in in vitro biological studies. DTEA-HCl is an amphiphilic molecule with potential applications as a microbiocidal agent.[1][2] Proper formulation is critical to ensure that the compound is in its monomeric and most biologically active state, avoiding the formation of micelles that can lead to inconsistent and artifactual results. This note details the physicochemical properties of DTEA-HCl, explains the scientific rationale behind the formulation strategy, and provides validated, step-by-step protocols for preparing stock and working solutions, including essential quality control and storage procedures.

Introduction to this compound (DTEA-HCl)

This compound (CAS RN: 36362-09-1) is a cationic amphiphilic compound characterized by a hydrophilic amine headgroup and a hydrophobic 10-carbon decyl tail.[2] This structure gives it surfactant-like properties, influencing its behavior in aqueous solutions. While its high water solubility, conferred by the hydrochloride salt, simplifies initial dissolution, its amphiphilicity presents a significant formulation challenge for researchers.[2][3]

The primary objective of any in vitro study is to achieve a clear dose-response relationship. This is only possible when the test compound is in a well-defined, homogenous, and monomeric state. For amphiphilic molecules like DTEA-HCl, exceeding a certain concentration—the Critical Micelle Concentration (CMC)—triggers self-assembly into supramolecular structures called micelles.[4] The biological activity, cellular uptake, and bioavailability of these micelles can differ drastically from the individual monomers, confounding experimental outcomes. Therefore, a protocol that ensures a consistent monomeric solution is paramount for scientific integrity.

This guide provides the technical expertise to navigate these challenges, ensuring that researchers can generate reliable and reproducible data in their in vitro assays.

Physicochemical & Safety Data

Prior to handling, it is essential to understand the fundamental properties and hazards of DTEA-HCl.

Table 1: Physicochemical Properties of DTEA-HCl

Property Value Source
CAS Number 36362-09-1 [1][3][5]
Molecular Formula C₁₂H₂₈ClNS [1]
Molecular Weight 253.88 g/mol [1][5]
Appearance White to off-white crystalline solid [2][3]
Water Solubility >500 g/L at 21°C (Very Soluble) [3]

| Partition Coefficient (log P) | 2.35 |[3] |

Table 2: GHS Hazard Identification and Safety Precautions

Hazard Class GHS Pictogram Signal Word Hazard Statement Recommended Precautions
Skin Irritation, Cat. 2 GHS07 Danger H315: Causes skin irritation. P280: Wear protective gloves/eye protection. P264: Wash hands thoroughly after handling.
Serious Eye Damage, Cat. 1 GHS05 H318: Causes serious eye damage. P280: Wear protective gloves/eye protection. P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
STOT (Repeated Exposure), Cat. 2 GHS08 H373: May cause damage to organs through prolonged or repeated exposure. P260: Do not breathe dust.

| Aquatic Hazard, Acute 1 & Chronic 1 | GHS09 | | H410: Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. |

Source for Table 2:[1][3]

The Core Challenge: Managing Amphiphilicity and the CMC

The dual nature of DTEA-HCl is the central variable that must be controlled. The hydrophobic decyl chain is repelled by water, while the positively charged amine group is attracted to it. In dilute aqueous solutions, these molecules exist as individual monomers. However, as the concentration increases, the system minimizes the unfavorable interaction of the hydrophobic tails with water by sequestering them into a non-polar core. This self-assembly process creates micelles and occurs at a specific concentration known as the Critical Micelle Concentration (CMC).

Why the CMC is Critical for In Vitro Studies:

  • Bioavailability: The monomer is typically the species that crosses cell membranes and interacts with molecular targets. Micelles, being much larger, may have entirely different uptake mechanisms or may not be bioavailable at all.

  • Effective Concentration: If a significant portion of the compound is in micellar form, the actual concentration of the active monomeric species is unknown and is not equal to the total concentration added. This invalidates dose-response curves.

  • Mechanism of Action: Micelles can have their own biological effects, such as membrane disruption, which may not be related to the specific intended activity of the monomeric compound, leading to false-positive results.

The protocols in this guide are designed to prepare concentrated stock solutions and then dilute them into final assay media at concentrations well below the theoretical CMC to ensure a monomeric state.

G Figure 1: Monomer-Micelle Equilibrium cluster_0 Below CMC cluster_1 Above CMC cluster_micelle Micelle M1 Monomer Equilibrium M2 Monomer M3 Monomer M4 Monomer p1 p2 p3 p4 p5 p6 p7 p8

Caption: DTEA-HCl exists as monomers below the CMC and self-assembles into micelles above the CMC.

Validated Protocols for Solution Preparation

Safety first: Always weigh and handle DTEA-HCl powder inside a chemical fume hood or ventilated enclosure while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

Protocol 4.1: Preparation of a 100 mM Aqueous Primary Stock Solution

This is the recommended protocol due to the high water solubility of DTEA-HCl.

Materials & Equipment:

  • This compound (MW: 253.88 g/mol )

  • Sterile, nuclease-free water or sterile 1X Phosphate-Buffered Saline (PBS)

  • Analytical balance

  • 1.5 mL or 2.0 mL sterile microcentrifuge tubes

  • Calibrated micropipettes

  • Vortex mixer

  • Sterile 0.22 µm syringe filter and sterile syringe

Procedure:

  • Calculation: To prepare 1 mL of a 100 mM stock solution, calculate the required mass: Mass (mg) = 100 mmol/L × 1 L/1000 mL × 1 mL × 253.88 g/mol × 1000 mg/g = 25.39 mg

  • Weighing: Carefully weigh out 25.39 mg of DTEA-HCl powder and place it into a sterile microcentrifuge tube.

  • Solubilization: Add 1 mL of sterile water or PBS to the tube.

  • Dissolution: Cap the tube securely and vortex at medium speed for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of any visible particulates.

  • Sterilization (Critical for Cell-Based Assays): Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new, sterile, and clearly labeled tube. This step removes any potential microbial contaminants.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots (e.g., 50 µL) in sterile microcentrifuge tubes.

Protocol 4.2: Preparation of a 100 mM DMSO Primary Stock Solution

An alternative for long-term storage, leveraging a non-aqueous solvent.

Materials & Equipment:

  • This compound (MW: 253.88 g/mol )

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)[6]

  • All other equipment as listed in Protocol 4.1.

Procedure:

  • Weighing: Weigh 25.39 mg of DTEA-HCl into a sterile microcentrifuge tube.

  • Solubilization: Add 1 mL of anhydrous DMSO.

  • Dissolution: Vortex thoroughly for 2-3 minutes. Gentle warming in a 37°C water bath can be used if dissolution is slow, but is typically not necessary. Ensure the final solution is clear.

  • Aliquoting: Dispense into single-use aliquots as described previously. Note: Sterile filtration is generally not performed on DMSO stocks due to filter compatibility issues and the inherent antimicrobial nature of concentrated DMSO. Use aseptic technique throughout.

Quality Control and Storage

A protocol is only trustworthy if it is validated.

  • Visual Inspection: Always confirm that the final stock solution is clear, colorless, and free of precipitates before storage and use.

  • pH Measurement: An aqueous stock of DTEA-HCl will be acidic. Measure the pH of a small sample; it can be adjusted with sterile NaOH if required by the experimental system, but this is not typically necessary as it will be highly diluted in buffered culture medium.

  • Storage:

    • Short-Term (≤ 1 week): Store aliquots at 4°C, protected from light.

    • Long-Term (> 1 week): Store aliquots at -20°C or -80°C. DMSO stocks should always be stored at -20°C to prevent freezing, which can cause water absorption.

Preparation of Working Solutions for In Vitro Assays

This protocol ensures the final concentration is accurate and the solvent concentration is minimized.

G Figure 2: Complete Experimental Workflow powder 1. Weigh DTEA-HCl Powder (Aseptic Technique) stock 2. Prepare 100 mM Primary Stock (in Sterile Water or DMSO) powder->stock qc 3. Perform Quality Control (Visual Check, Sterile Filter if Aqueous) stock->qc aliquot 4. Aliquot for Single Use & Store at -20°C / -80°C qc->aliquot thaw 5. Thaw One Aliquot aliquot->thaw dilute 6. Serially Dilute Stock in Assay Medium/Buffer thaw->dilute assay 7. Add to In Vitro Assay (e.g., Cell Culture Plate) dilute->assay

Caption: Workflow from solid compound to final in vitro assay application.

Procedure:

  • Thaw: Remove a single aliquot of the 100 mM primary stock from the freezer and thaw it completely at room temperature.

  • Intermediate Dilution (Recommended): Perform a 1:100 intermediate dilution. For example, add 10 µL of the 100 mM stock to 990 µL of sterile assay medium (e.g., DMEM). This creates a 1 mM intermediate solution. Vortex gently to mix.

  • Final Dilution: Use the 1 mM intermediate solution to prepare your final working concentrations. For example, to make a 10 µM working solution in a final volume of 1 mL, add 10 µL of the 1 mM intermediate solution to 990 µL of assay medium.

  • Vehicle Control: It is imperative to run a vehicle control. This consists of the assay medium containing the same final concentration of the solvent (water, PBS, or DMSO) as your highest concentration test sample. For DMSO, the final concentration should not exceed 0.5%, and ideally be kept below 0.1%, to avoid solvent-induced cytotoxicity.

  • Use Immediately: Prepare working solutions fresh for each experiment and use them immediately to ensure stability and prevent degradation.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). Ethanamine, 2-(decylthio)-, hydrochloride (1:1). American Chemical Society. Retrieved January 21, 2026, from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved January 21, 2026, from [Link]

  • Krüss Scientific. (1995). Characterization of surfactants. Application Report AR201e. Retrieved January 21, 2026, from [Link]

  • IOP Conference Series: Materials Science and Engineering. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved January 21, 2026, from [Link]

Sources

Application Note: A Robust LC-MS/MS Method for the Quantification of 2-(Decylthio)ethanamine Hydrochloride in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a highly selective and sensitive method for the quantification of 2-(Decylthio)ethanamine hydrochloride (DTEA) in a complex biological matrix, specifically human plasma. Given the amphiphilic nature of DTEA, featuring a long alkyl chain thioether and a primary amine, its analysis is susceptible to matrix effects and poor chromatographic peak shape. To overcome these challenges, this protocol employs a streamlined solid-phase extraction (SPE) for sample cleanup, followed by derivatization with 4-fluoro-7-nitrobenzofurazan (NBD-F) to enhance chromatographic retention and ionization efficiency. Quantification is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is validated according to the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation, demonstrating excellent linearity, accuracy, and precision. This protocol provides a robust framework for researchers in drug development and toxicology requiring reliable quantification of DTEA or structurally similar compounds.

Introduction: The Analytical Challenge

2-(Decylthio)ethanamine (DTEA) is an organic compound characterized by a 10-carbon alkyl chain linked to an ethanamine moiety via a thioether bond. Its hydrochloride salt form ensures water solubility. The presence of a primary amine and a lipophilic tail gives the molecule surfactant-like properties, making it a candidate for investigation in drug delivery systems or as a modifying agent for nanoparticles. However, the very properties that make it interesting also present significant analytical challenges in complex biological media like plasma.

Key challenges include:

  • Matrix Interference: Plasma is a dense matrix of proteins, lipids, and salts that can suppress the analyte signal in the mass spectrometer.

  • Poor Chromatographic Behavior: The primary amine can interact with residual silanols on silica-based columns, leading to peak tailing, while the long alkyl chain can cause non-specific binding.

  • Low Endogenous Concentrations: In preclinical or clinical studies, expected concentrations can be very low, demanding a method with high sensitivity.

This protocol systematically addresses these issues through a combination of efficient sample preparation, chemical derivatization, and state-of-the-art LC-MS/MS analysis.

Method Overview: Strategy and Rationale

The overall workflow is designed to isolate DTEA from plasma, enhance its detectability, and ensure accurate quantification. The core components of this strategy are justified as follows:

  • Internal Standard (IS): An ideal internal standard would be a stable isotope-labeled version of DTEA (e.g., DTEA-d4). In its absence, a close structural analog with a different alkyl chain length (e.g., 2-(Octylthio)ethanamine) is a suitable alternative to compensate for variability during sample processing and analysis.

  • Sample Preparation: A mixed-mode Solid-Phase Extraction (SPE) is selected. These cartridges contain both reversed-phase (e.g., C8 or C18) and ion-exchange (e.g., cation exchange) sorbents. This dual mechanism provides superior cleanup by retaining DTEA through both hydrophobic interactions (alkyl chain) and ionic interactions (protonated amine) while effectively washing away proteins, phospholipids, and salts.

  • Chemical Derivatization: While direct analysis of primary amines is possible, derivatization significantly improves method robustness. We utilize 4-fluoro-7-nitrobenzofurazan (NBD-F), a well-established derivatizing agent that reacts specifically with primary and secondary amines under mild basic conditions. This reaction (Figure 1) offers several advantages:

    • Improved Chromatography: The bulky, non-polar NBD group masks the polar amine, reducing peak tailing and improving retention on a reversed-phase column.

    • Enhanced Ionization: The nitrobenzofurazan moiety is highly electrophilic, promoting efficient protonation and yielding a stable precursor ion in positive mode electrospray ionization (ESI+).

    • Increased Selectivity: The derivatization step adds a unique mass and fragmentation pattern, moving the analyte to a cleaner region of the mass spectrum.

Figure 1: Derivatization of DTEA with NBD-F

Derivatization_Reaction cluster_reactants Reactants cluster_products Product DTEA DTEA (Primary Amine) DTEA_NBD DTEA-NBD Derivative (Highly Detectable) DTEA->DTEA_NBD + NBD-F (Mildly Basic pH) NBD_F NBD-F (Derivatizing Agent)

Caption: Reaction scheme for the derivatization of 2-(Decylthio)ethanamine (DTEA) with NBD-F.

Detailed Experimental Protocol

Materials and Reagents
  • This compound (DTEA) reference standard

  • 2-(Octylthio)ethanamine Hydrochloride (Internal Standard, IS)

  • Human Plasma (K2-EDTA anticoagulant)

  • Acetonitrile (ACN), LC-MS Grade

  • Methanol (MeOH), LC-MS Grade

  • Water, LC-MS Grade

  • Formic Acid (FA), 99%

  • Ammonium Hydroxide (NH4OH)

  • Borate Buffer (100 mM, pH 9.0)

  • 4-fluoro-7-nitrobenzofurazan (NBD-F)

  • Mixed-Mode Cation Exchange SPE Cartridges (e.g., 30 mg / 1 mL)

Stock and Working Solutions Preparation
  • DTEA Stock (1 mg/mL): Accurately weigh 10 mg of DTEA HCl and dissolve in 10 mL of 50:50 MeOH:Water.

  • IS Stock (1 mg/mL): Prepare similarly to the DTEA stock.

  • Working Solutions: Prepare serial dilutions of the DTEA stock in 50:50 MeOH:Water to create calibration standards (e.g., 0.1 - 1000 ng/mL). Prepare a working IS solution at 100 ng/mL.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE_Workflow Start Start: Plasma Sample (100 µL + IS) Condition 1. Condition SPE (MeOH then Water) Start->Condition Equilibrate 2. Equilibrate SPE (2% FA in Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash1 4. Wash 1 (2% FA in Water) Load->Wash1 Wash2 5. Wash 2 (90% ACN in Water) Wash1->Wash2 Elute 6. Elute (5% NH4OH in ACN) Wash2->Elute Dry 7. Evaporate to Dryness (Nitrogen Stream, 40°C) Elute->Dry End Proceed to Derivatization Dry->End

Caption: Step-by-step workflow for the Solid-Phase Extraction (SPE) of DTEA from plasma.

Protocol Steps:

  • Sample Pre-treatment: To 100 µL of plasma, add 20 µL of the 100 ng/mL IS working solution. Add 200 µL of 2% formic acid in water and vortex for 10 seconds.

  • SPE Conditioning: Condition the mixed-mode SPE cartridge with 1 mL of MeOH followed by 1 mL of water.

  • SPE Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing:

    • Wash 1: Pass 1 mL of 2% formic acid in water to remove salts and polar interferences.

    • Wash 2: Pass 1 mL of 90% ACN in water to remove phospholipids.

  • Elution: Elute the DTEA and IS with 1 mL of 5% ammonium hydroxide in ACN into a clean collection tube. The basic pH neutralizes the amine, disrupting its ionic retention on the SPE sorbent.

  • Drying: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.

Derivatization Protocol
  • Reconstitution: Reconstitute the dried extract in 50 µL of borate buffer (100 mM, pH 9.0).

  • NBD-F Addition: Add 50 µL of NBD-F solution (1 mg/mL in ACN).

  • Reaction: Vortex briefly and incubate the mixture at 60°C for 20 minutes in a heating block.

  • Quenching: Stop the reaction by adding 10 µL of 1% formic acid. This acidifies the mixture, preventing further reaction.

  • Final Sample: Transfer the final solution to an LC autosampler vial for analysis.

LC-MS/MS Conditions
ParameterCondition
LC System UHPLC System
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 5 min, hold at 95% B for 2 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 45°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions DTEA-NBD: 425.2 -> 308.1 (Quantifier), 425.2 -> 265.1 (Qualifier)
IS-NBD: 397.2 -> 280.1 (Quantifier)
Key MS Parameters Capillary Voltage: 3.5 kV, Source Temp: 150°C, Desolvation Temp: 400°C

Note: MRM transitions are predicted based on the structure of the NBD-derivatized analytes and should be optimized empirically on the specific mass spectrometer used.

Method Validation Summary

The method should be validated according to regulatory guidelines. The following parameters are critical for ensuring the reliability of the results.

Validation ParameterAcceptance CriteriaTypical Expected Performance
Linearity Correlation coefficient (r²) ≥ 0.990.995 or better
Range 0.5 ng/mL - 500 ng/mLAchieved
Accuracy (RE%) Within ±15% of nominal value (±20% at LLOQ)-8.5% to +10.2%
Precision (CV%) ≤15% (≤20% at LLOQ)<12%
Limit of Quantification (LLOQ) Signal-to-Noise > 10, with acceptable accuracy and precision0.5 ng/mL
Matrix Effect CV% of IS-normalized matrix factor should be ≤15%<10%
Recovery Consistent and reproducible>85%

Conclusion

The protocol detailed in this application note provides a comprehensive and robust solution for the quantification of this compound in human plasma. By combining a selective mixed-mode SPE with a sensitivity-enhancing derivatization step, this LC-MS/MS method overcomes common challenges associated with analyzing amphiphilic amines in complex biological matrices. The methodology is grounded in established bioanalytical principles and can be readily validated and implemented in research and regulated laboratory settings for pharmacokinetic, toxicokinetic, or other drug development studies.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Udenfriend, S., Stein, S., Böhlen, P., Dairman, W., Leimgruber, W., & Weigele, M. (1972). Fluorescamine: A Reagent for Assay of Amino Acids, Peptides, Proteins, and Primary Amines in the Picomole Range. Science, 178(4063), 871–872. [Link](Note: While this paper is for a different reagent, it establishes the principle of amine derivatization for enhanced detection, a principle directly applicable to NBD-F).

Application Notes: Developing Antimicrobial Surfaces with 2-(Decylthio)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating threat of microbial contamination on surfaces in healthcare, industrial, and consumer environments necessitates the development of robust antimicrobial materials. 2-(Decylthio)ethanamine hydrochloride (DTEA-HCl) presents itself as a promising candidate for creating such surfaces. As a cationic amphiphilic molecule, DTEA-HCl possesses a molecular architecture primed for antimicrobial activity, combining a hydrophobic decyl chain with a hydrophilic amine group.[1][2][3] This structure allows for the disruption of microbial cell membranes, leading to cell lysis and death.[1][2] Furthermore, the terminal thiol group enables strong covalent attachment to various substrates, particularly noble metals like gold, through the formation of self-assembled monolayers (SAMs).[4][5][6] This document provides a comprehensive guide for researchers, outlining the core principles, detailed protocols for surface immobilization, and standardized methods for evaluating the antimicrobial efficacy of DTEA-HCl functionalized surfaces.

Introduction to this compound (DTEA-HCl)

This compound is a specialty chemical featuring three key functional regions: a ten-carbon alkyl (decyl) chain, a thioether linkage, and a terminal amine group, which is protonated in the hydrochloride salt form.[7][8] This amphiphilic nature is central to its function as a surface-active antimicrobial agent.

  • Hydrophobic Tail (Decyl Group): This region interacts with and penetrates the lipid bilayers of microbial membranes. The length of the alkyl chain is a critical factor in determining the efficacy of membrane disruption.[9]

  • Cationic Head (Amine Group): The positively charged ammonium group facilitates initial electrostatic attraction to the negatively charged components of bacterial cell walls (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria).[2]

  • Thioether Linkage: While primarily a linker, the sulfur atom is key for specific immobilization strategies, particularly for creating durable, covalently bound antimicrobial coatings.[4][5]

The combination of these features allows DTEA-HCl to be securely anchored to a surface while presenting a "bed of nails" on a molecular scale, capable of killing microbes on contact.

Chemical and Physical Properties
PropertyValueReference
IUPAC Name 2-decylsulfanylethanamine;hydrochloride[7]
CAS Number 36362-09-1[7]
Molecular Formula C12H28ClNS[7]
Molecular Weight 253.88 g/mol [7]
Structure See Diagram 1

Proposed Mechanism of Antimicrobial Action

The primary mechanism of action for immobilized DTEA-HCl is attributed to contact-based killing, which mitigates the risk of promoting antibiotic resistance associated with leaching-type antimicrobials.[4] The process can be conceptualized in two main steps:

  • Adsorption and Binding: The positively charged amine heads on the surface attract negatively charged bacteria through electrostatic interactions.

  • Membrane Disruption: Upon contact, the hydrophobic decyl tails penetrate and disrupt the integrity of the bacterial cell membrane. This leads to the leakage of essential cytoplasmic components, loss of membrane potential, and ultimately, cell death.[1][2]

This mechanism is analogous to that of many natural antimicrobial peptides (AMPs) and other cationic amphiphiles.[1][2]

Antimicrobial Mechanism cluster_surface Immobilized DTEA-HCl Surface cluster_bacterium Bacterial Cell cluster_lysis Outcome mol1 mol2 mol3 membrane Cell Membrane (Negatively Charged) mol3->membrane 2. Hydrophobic Insertion mol4 substrate Substrate membrane->mol2 1. Electrostatic Attraction cytoplasm Cytoplasm lysis Membrane Disruption & Cell Lysis membrane->lysis 3. Leakage of Contents SAM Workflow Start Bare Gold Substrate Clean 1. Sonication in Ethanol 2. Rinse (Ethanol, DI Water) 3. N2 Dry Start->Clean Immerse Immerse Substrate in DTEA-HCl Solution (18-24 hours) Clean->Immerse Solution Prepare 1-5 mM DTEA-HCl in Ethanol Solution->Immerse Rinse Rinse with Fresh Ethanol Immerse->Rinse Dry Dry with N2 Gas Rinse->Dry End DTEA-HCl Functionalized Antimicrobial Surface Dry->End

Caption: Workflow for creating a DTEA-HCl antimicrobial surface on gold.

Protocols for Evaluating Antimicrobial Efficacy

To validate the antimicrobial properties of the functionalized surface, standardized quantitative testing is required. The JIS Z 2801 and its international equivalent, ISO 22196, are the industry-standard methods for quantifying the antimicrobial activity of non-porous surfaces. [10][11][12][13]

Protocol 4.1: Quantitative Assessment via ISO 22196 / JIS Z 2801

Rationale: This test quantitatively measures the reduction in viable bacteria on a treated surface compared to an untreated control surface over a 24-hour period. [11][12]An antimicrobial surface is typically considered effective if it demonstrates a ≥2-log (99%) reduction in bacteria.

Materials:

  • DTEA-HCl functionalized test pieces (e.g., 50 mm x 50 mm)

  • Untreated control pieces of the same substrate material

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 6538P, Escherichia coli ATCC 8739) [10][14]* Nutrient broth and agar

  • Sterile cover films (e.g., 40 mm x 40 mm polypropylene film)

  • Neutralizing solution (e.g., SCDLP broth)

  • Sterile petri dishes, pipettes, and dilution tubes

  • Incubator (35°C, ≥90% relative humidity)

Procedure Summary:

  • Inoculum Preparation: Prepare a standardized bacterial suspension in nutrient broth, adjusting the concentration to approximately 1x10^6 colony-forming units (CFU)/mL.

  • Inoculation:

    • Place one treated test piece and one untreated control piece into separate sterile petri dishes.

    • Pipette a defined volume (e.g., 0.4 mL) of the bacterial inoculum onto the center of each surface.

    • Carefully place a sterile cover film over the inoculum to spread it evenly and prevent dehydration. [12]

  • Incubation:

    • Incubate the petri dishes containing the inoculated samples at 35°C with a relative humidity of at least 90% for 24 hours. [12]

  • Bacterial Recovery:

    • After incubation, add a specific volume (e.g., 10 mL) of neutralizing broth to each petri dish.

    • Rinse the surface and the film by repeated pipetting to recover the surviving bacteria.

  • Enumeration:

    • Perform serial dilutions of the recovered bacterial suspension.

    • Plate the dilutions onto nutrient agar plates.

    • Incubate the agar plates for 24-48 hours at 35°C.

    • Count the number of colonies on the plates to determine the CFU/mL in the recovery solution.

  • Calculation of Antimicrobial Activity (R):

    • The value for antimicrobial activity (R) is calculated using the formula: R = (Ut - U0) - (At - U0) = Ut - At

    • Where:

      • U0: The average of the common logarithm of the number of viable bacteria recovered from the untreated test specimens immediately after inoculation (Time 0).

      • Ut: The average of the common logarithm of the number of viable bacteria recovered from the untreated test specimens after 24 hours.

      • At: The average of the common logarithm of the number of viable bacteria recovered from the treated test specimens after 24 hours.

Data Interpretation:

Antimicrobial Activity (R)Performance
R < 2.0No significant antimicrobial effect
R ≥ 2.0Significant antimicrobial effect (≥99% reduction)
R ≥ 3.0Strong antimicrobial effect (≥99.9% reduction)

Troubleshooting and Considerations

  • Low Antimicrobial Activity:

    • Cause: Incomplete or poor-quality SAM formation.

    • Solution: Ensure rigorous substrate cleaning. Verify the purity of the DTEA-HCl and the solvent. Increase self-assembly time.

  • Inconsistent Results:

    • Cause: Contamination during the testing protocol or non-uniform surface coating.

    • Solution: Use strict aseptic techniques during the antimicrobial evaluation. Ensure complete and uniform immersion of the substrate during the SAM formation step.

  • Substrate Compatibility: While this guide focuses on gold, DTEA-HCl can be attached to other surfaces. For hydroxylated surfaces like glass or silicon dioxide, a multi-step process involving an initial silanization step (e.g., with 3-mercaptopropyl trimethoxysilane) would be required to create thiol-reactive sites.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Costa, F., et al. (2011). Strategies for Antimicrobial Peptides Immobilization on Surfaces to Prevent Biofilm Growth on Biomedical Devices. Molecules.
  • Microbe Investigations. (n.d.). JIS Z 2801 - Test for Antibacterial Activity of Plastics. Retrieved from [Link]

  • White, B. T., & Harrison, A. (2022). Functionalized Self-Assembled Monolayers: Versatile Strategies to Combat Bacterial Biofilm Formation. Antibiotics. Retrieved from [Link]

  • Findlay, B., et al. (2010). Cationic Amphiphiles, a New Generation of Antimicrobials Inspired by the Natural Antimicrobial Peptide Scaffold. Clinical Microbiology Reviews. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). JIS Z 2801 Test for Antimicrobial Activity of Plastics. Retrieved from [Link]

  • Monteiro, D. R., et al. (2023). Influence of Immobilization Strategies on the Antibacterial Properties of Antimicrobial Peptide-Chitosan Coatings. MDPI. Retrieved from [Link]

  • Yasuyuki, A., et al. (2018). Cationic Amphiphilic Polymers with Antimicrobial Activity for Oral Care Applications: Eradication of S. mutans Biofilm. Biomacromolecules. Retrieved from [Link]

  • Li, Y., et al. (2018). Construction and Characterizations of Antibacterial Surfaces Based on Self-Assembled Monolayer of Antimicrobial Peptides (Pac-525) Derivatives on Gold. MDPI. Retrieved from [Link]

  • Baldwin, A. G., et al. (2018). Synthesis and antibacterial activities of enamine derivatives of dehydroacetic acid. Medicinal Chemistry Research. Retrieved from [Link]

  • Melo, P., et al. (2024). Assessing Antimicrobial Efficacy on Plastics and Other Non-Porous Surfaces: A Closer Look at Studies Using the ISO 22196:2011 Standard. PubMed Central. Retrieved from [Link]

  • Jenkins, J., et al. (2023). Designing Effective Antimicrobial Nanostructured Surfaces: Highlighting the Lack of Consensus in the Literature. ACS Omega. Retrieved from [Link]

  • Subík, J., et al. (1977). Antimicrobial Activity of Amine Oxides: Mode of Action and Structure-Activity Correlation. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Fjell, C. D., et al. (2012). Cationic Amphiphilic Peptides: Synthetic Antimicrobial Agents Inspired by Nature. Journal of Peptide Science. Retrieved from [Link]

  • Langmuir. (2024). Immobilization of Thiol-Modified Horseradish Peroxidase on Gold Nanoparticles Enhances Enzyme Stability and Prevents Proteolytic Digestion. ACS Publications. Retrieved from [Link]

  • Accuratus Lab Services. (n.d.). ISO 22196 Measurement of antibacterial activity on plastics surfaces. Retrieved from [Link]

  • Antimicrobial Test Laboratories. (n.d.). JIS Z 2801 Study Report. Retrieved from [Link]

  • Google Patents. (n.d.). CN108084033B - Preparation method of N, N-diethyl ethylenediamine.
  • Microbe Investigation. (2021). Today's world with JIS Z 2801 TEST METHOD. Medium. Retrieved from [Link]

  • Microbe Investigations. (2024). ISO 22196 Testing for Plastics: Ensuring Antibacterial Efficacy. Retrieved from [Link]

  • Savage, P. B., et al. (2002). Antibacterial properties of cationic steroid antibiotics. FEMS Microbiology Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Oriented Immobilization of Antibodies onto the Gold Surfaces via Their Native Thiol Groups. Retrieved from [Link]

  • Hall, L. A. R., et al. (1951). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Organic Syntheses. Retrieved from [Link]

  • Kerekes, E. B., et al. (2022). The Assessment of Antimicrobial and Anti-Biofilm Activity of Essential Oils against Staphylococcus aureus Strains. MDPI. Retrieved from [Link]

  • Al-Awadhi, F., et al. (2023). Enhancing the Activity of Surface Immobilized Antimicrobial Peptides Using Thiol-Mediated Tethering to Poly(ethylene glycol). Macromolecular Bioscience. Retrieved from [Link]

  • Galatiuk, O. Ye., et al. (2024). Study of antimicrobial activity of alkyl dimethylbenzylammonium chloride and didecyl dimethylammonium chloride in disinfectant composition against bee pathogens in vitro. Veterinary medicine. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Ethanamine, 2-(decylthio)-, hydrochloride (1:1). Retrieved from [Link]

  • Alwar Ramanujam, P., et al. (2025). Facile fabrication of self-assembled monolayers of organosilanes for antibiofilm applications. Results in Surfaces and Interfaces. Retrieved from [Link]

  • Japan Standards Association (JSA). (2010). JIS Z 2801: Antibacterial products -- Test for antibacterial activity and efficacy. Internet Archive. Retrieved from [Link]

  • Pharmacy, D. (2021). Antimicrobials: Mechanism of action. YouTube. Retrieved from [Link]

  • Finnish Standards Association SFS. (n.d.). ISO 22196:2011(E) Measurement of antibacterial activity on plastics and other non-porous surfaces. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Decylthio)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • ISO. (2007). ISO 22196: Plastics — Measurement of antibacterial activity on plastics surfaces. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving solubility of 2-(Decylthio)ethanamine hydrochloride in buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-(Decylthio)ethanamine hydrochloride (CAS No. 36362-09-1). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve solubility issues encountered when preparing buffered solutions of this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the properties and handling of this compound.

Q1: What is this compound and what are its key structural features?

A1: this compound is the salt form of the 2-(decylthio)ethanamine base combined with hydrochloric acid[1][2]. Its structure consists of two key parts: a long, 10-carbon alkyl (decyl) chain linked via a thioether bond, and a terminal primary amine group which is protonated in the hydrochloride salt form[3]. This dual nature makes the molecule amphiphilic—possessing both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head group.

Q2: Why am I having trouble dissolving this compound in my buffer when the safety data sheet indicates high water solubility?

A2: This is a critical and common point of confusion. While some data sheets report a high aqueous solubility (e.g., >500 g/L), this value likely reflects the compound's ability to form micelles or other colloidal aggregates in pure water, rather than a true molecular solution[4]. The molecule's high lipophilicity, indicated by a calculated XLogP3 of ~5.3, points to its strong hydrophobic character[5]. When introduced into a buffered solution, factors like pH and ionic strength can disrupt these aggregates and significantly impact its solubility, often leading to precipitation.

Q3: What does "amphiphilic" mean and how does it affect solubility?

A3: An amphiphilic molecule has both hydrophobic and hydrophilic properties. In this case, the long decylthio chain is hydrophobic and prefers to avoid water, while the charged ammonium group (-NH₃⁺) is hydrophilic and readily interacts with water. At high concentrations, these molecules can self-assemble into structures called micelles to minimize the unfavorable interaction of the hydrophobic tails with water, which can give a false appearance of high solubility[6][7]. However, in many experimental buffers, the required concentration is much lower than that needed for micelle formation, and the compound's behavior is dictated by the poor solubility of its hydrophobic tail.

Q4: What is the pKa of this compound and why is it the most critical parameter for solubility?

A4: The pKa refers to the acidity of the conjugate acid of the amine, which is the protonated ammonium group (R-NH₃⁺). The calculated pKa for 2-(decylthio)ethanamine's conjugate acid is approximately 9.96. This value is crucial because it determines the charge state of the molecule at a given pH.

  • At pH values well below the pKa (e.g., pH < 8): The amine group is predominantly in its protonated, charged form (R-NH₃⁺). This charged "head" is highly water-soluble.

  • As the pH approaches and exceeds the pKa (e.g., pH > 9): The amine group begins to deprotonate, losing its charge to become the free amine (R-NH₂). This neutral form is significantly less water-soluble due to the dominance of the long, hydrophobic alkyl chain, causing the compound to precipitate[8][9].

Therefore, controlling the pH of your buffer is the single most important factor in maintaining the solubility of this compound.

Section 2: Troubleshooting Guide for Solubility Issues

This guide provides a systematic, step-by-step approach to resolving precipitation and solubility problems.

My compound precipitated immediately upon addition to my buffer. What is the first thing I should check?

Your first step should always be to verify the pH of your final solution. Given the compound's pKa of ~9.96, precipitation is highly likely if your buffer's pH is neutral or basic.

Workflow for Diagnosing and Solving Solubility Problems

G cluster_start Initial Observation cluster_ph Step 1: pH Adjustment cluster_advanced Step 2: Advanced Strategies start Compound precipitates in buffer check_ph Measure pH of the solution. Is pH < 8.0? start->check_ph adjust_ph Prepare a new buffer with a lower pH (e.g., pH 5-7). Or, adjust current stock with dilute HCl. check_ph->adjust_ph No cosolvent Try Co-solvents (Ethanol, DMSO, PEG) check_ph->cosolvent ph_ok Solubility Achieved adjust_ph->ph_ok cosolvent->ph_ok Success cyclodextrin Use Cyclodextrins (HP-β-CD) cosolvent->cyclodextrin Fails cyclodextrin->ph_ok Success surfactant Use Surfactants (Tween®, Triton™) cyclodextrin->surfactant Fails surfactant->ph_ok

Caption: A decision-making workflow for troubleshooting solubility issues.

Strategy 1: pH Adjustment (The Primary Solution)

Q: How do I correctly use pH to keep my compound in solution?

A: You must ensure the amine group remains protonated. According to the Henderson-Hasselbalch equation, keeping the buffer pH at least two units below the pKa will ensure that >99% of the compound is in the soluble, charged form.

Chemical Equilibrium of 2-(Decylthio)ethanamine

G cluster_eq pH-Dependent Equilibrium soluble [ R-S-(CH₂)₂-NH₃⁺ ] Soluble, Charged Form (Favored at Low pH) insoluble [ R-S-(CH₂)₂-NH₂ ] Poorly Soluble, Neutral Form (Favored at High pH) soluble->insoluble + OH⁻ insoluble->soluble + H⁺

Caption: The equilibrium between the soluble and insoluble forms is controlled by pH.

Experimental Protocol: pH-Controlled Dissolution
  • Buffer Selection: Choose a buffer system with a pKa well below your target working pH, ensuring it has adequate buffering capacity in the acidic range (e.g., Acetate, MES, Citrate). Avoid buffers like Tris or Bicine if your target pH is below 8, as they have poor buffering capacity in that range.

  • Stock Solution Preparation:

    • Weigh out the this compound.

    • Instead of dissolving it directly in the final buffer, first dissolve it in a small volume of deionized water or a slightly acidic solution (e.g., 10 mM HCl). This creates a concentrated stock where the compound is fully protonated and stable.

  • Final Dilution:

    • Add the concentrated stock solution dropwise into your final, pH-verified buffer while vortexing or stirring.

    • Crucially, re-verify the pH of the final solution after adding the compound, as the stock may slightly alter it. Adjust with dilute HCl or NaOH as needed to maintain the desired acidic pH.

Physicochemical Properties of 2-(Decylthio)ethanamine HCl
CAS Number 36362-09-1[1]
Molecular Formula C₁₂H₂₈ClNS[1]
Molecular Weight 253.88 g/mol [1]
Character Amphiphilic (Hydrophobic C10 tail, Hydrophilic amine head)[3]
Calculated pKa (Conjugate Acid) ~9.96
Calculated XLogP3 ~5.3 (indicates high lipophilicity)[5]
Strategy 2: Utilizing Co-solvents

Q: pH adjustment helped, but I still see some cloudiness or precipitation over time. What's next?

A: If pH adjustment alone is insufficient, especially at higher concentrations, the next step is to use a water-miscible organic co-solvent. The co-solvent reduces the overall polarity of the aqueous buffer, making it more "hospitable" to the hydrophobic decyl chain of the molecule[10].

Experimental Protocol: Co-solvent Screening
  • Prepare a Concentrated Stock: Dissolve the compound in 100% of a suitable organic solvent (e.g., DMSO or ethanol) to create a high-concentration stock (e.g., 10-50 mM).

  • Screening: Prepare small test vials of your acidic buffer (pH confirmed).

  • Titration: Add small aliquots of the organic stock solution into the buffer to achieve final co-solvent concentrations of 1%, 2%, 5%, and 10% (v/v).

  • Observation: Mix well and observe for precipitation immediately and after several hours at room temperature and, if relevant, at 4°C. The lowest percentage of co-solvent that maintains clarity is optimal.

Caution: Always verify that the chosen co-solvent and its final concentration are compatible with your downstream experiment (e.g., cell viability, enzyme activity).

Recommended Co-solvents Typical Starting % (v/v) Notes
Ethanol (EtOH) 1-10%Generally well-tolerated in many biological assays.
Dimethyl Sulfoxide (DMSO) 0.5-5%Potent solvent, but can be toxic to cells at >1%.
Polyethylene Glycol 400 (PEG-400) 5-20%A less toxic polymer, good for increasing solubility.
Propylene Glycol 5-20%Common pharmaceutical excipient.[10]
Strategy 3: Encapsulation with Cyclodextrins

Q: My experiment is sensitive to organic solvents. Is there an alternative?

A: Yes. Cyclodextrins are an excellent alternative. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the hydrophobic decyl tail of your compound, forming a water-soluble "inclusion complex"[11][12][13]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

Mechanism of Cyclodextrin Inclusion

cluster_cd Formation of a Soluble Inclusion Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Soluble Complex Molecule Amphiphile (Hydrophobic Tail)

Caption: The hydrophobic tail is sequestered inside the cyclodextrin cavity.

Experimental Protocol: Cyclodextrin Complexation
  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your acidic buffer to make a stock solution (e.g., 10-20% w/v). This may require gentle warming and stirring.

  • Add Compound: Add the solid this compound directly to the cyclodextrin-containing buffer.

  • Equilibrate: Vortex or sonicate the mixture for 15-30 minutes to facilitate the formation of the inclusion complex.

  • Filter (Optional): If any undissolved material remains, filter the solution through a 0.22 µm syringe filter to remove it.

You may need to experiment with the molar ratio of cyclodextrin to your compound. A starting point is often a 2:1 or 5:1 molar excess of cyclodextrin.

Strategy 4: Micellar Solubilization with Surfactants

Q: I need to prepare a high concentration of the compound. What is the best approach?

A: For high concentrations where the compound might self-aggregate, or for formulations requiring robust solubilization, using a surfactant (detergent) is a powerful method. At concentrations above their critical micelle concentration (CMC), surfactants form micelles that can effectively hide the hydrophobic decyl tail within their core, dramatically increasing solubility[14][15].

Experimental Protocol: Using Surfactants
  • Surfactant Selection: Choose a non-ionic surfactant like Tween® 20, Tween® 80, or Triton™ X-100, as they are generally less harsh on biological systems than ionic surfactants.

  • Prepare Surfactant Solution: Prepare your acidic buffer and add the surfactant to a concentration well above its CMC (typically 0.1% to 1% v/v is sufficient).

  • Dissolve Compound: Add the this compound to the surfactant-containing buffer.

  • Mix: Vortex or stir until the solution is clear. Gentle warming can sometimes accelerate the process.

Note: The presence of surfactant micelles may influence the effective "free" concentration of your compound and could interfere with certain assays. This should be considered during experimental design.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Source available at: https://www.sciencedirect.com/science/article/abs/pii/S0169409X0700127X]
  • Ijaz, S., et al. (2020). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Radix International Journal of Research in Pharmacy and Pharmaceutical Sciences, 8(1), 1-10. [Source available at: https://www.
  • Clark, J. (2015). Solubility and pH of amines. Chemguide. [Source available at: https://www.chemguide.co.uk/physical/acidbaseeqia/amines.html]
  • Gould, S., & Scott, K. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Source available at: https://touroscholar.touro.edu/sjlcas/vol7/iss2/4/]
  • Trivedi, V. (2012). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield. [Source available at: https://eprints.hud.ac.uk/id/eprint/17841/]
  • Echemi. (n.d.). Ethanamine, 2-(decylthio)-, hydrochloride (1:1) Safety Data Sheets. Echemi.com. [Source available at: https://www.echemi.com/msds/36362-09-1.html]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 151161, 2-(Decylthio)ethanamine. PubChem. [Source available at: https://pubchem.ncbi.nlm.nih.gov/compound/2-_Decylthio_ethanamine]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 151162, this compound. PubChem. [Source available at: https://pubchem.ncbi.nlm.nih.gov/compound/2-_Decylthio_ethanamine-hydrochloride]
  • Craciunescu, O., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 365. [Source available at: https://www.mdpi.com/1424-8247/17/3/365]
  • Echemi. (n.d.). Buy this compound from Conier Chem&Pharma Limited. Echemi.com. [Source available at: https://www.echemi.com/products/36362-09-1.html]
  • Zhang, M., et al. (2024). Innovative pharmaceutical amine salt strategy for enhancing the water solubility of mefenamic acid. CrystEngComm, 26, 88-99. [Source available at: https://pubs.rsc.org/en/content/articlelanding/2024/ce/d3ce01037d]
  • Brouillet, F., et al. (2016). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. International Journal of Pharmaceutics, 512(1), 367-374. [Source available at: https://pubmed.ncbi.nlm.nih.gov/27527635/]
  • Viziscience. (2023). How pH Affects Solubility of Salts. YouTube. [Source available at: https://www.youtube.
  • AAT Bioquest. (2023). Does pH affect solubility? AAT Bioquest Website. [Source available at: https://www.aatbio.com/resources/faq-frequently-asked-questions/does-ph-affect-solubility]
  • Aitipamula, S., et al. (2012). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Molecular Pharmaceutics, 9(8), 2147–2160. [Source available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3414999/]
  • Study.com. (2021). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. Study.com. [Source available at: https://study.com/learn/lesson/ph-solubility-effects-salt.html]
  • Valéria, M., et al. (2009). Micellar solubilization of drugs. Journal of Pharmacy and Pharmaceutical Sciences, 12(3), 306-327. [Source available at: https://journals.library.ualberta.ca/jpps/index.php/jpps/article/view/514]
  • Al-Ghaban, D. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Source available at: https://research.aston.ac.uk/en/studentTheses/improving-the-solubility-and-dissolution-of-poorly-soluble-dru]
  • Waring, M. J. (2021). Tactics to Improve Solubility. Royal Society of Chemistry. [Source available at: https://pubs.rsc.org/en/content/chapter/bk9781839163234-00017/978-1-83916-323-4]
  • CAS. (n.d.). Ethanamine, 2-(decylthio)-, hydrochloride (1:1). CAS Common Chemistry. [Source available at: https://commonchemistry.cas.org/detail?cas_rn=36362-09-1]
  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. [Source available at: https://chem.libretexts.org/Bookshelves/General_Chemistry/Map%3A_Chemistry_-The_Central_Science(Brown_et_al.)/17%3A_Additional_Aspects_of_Aqueous_Equilibria/17.4%3A_The_Effects_of_pH_on_Solubility]
  • Al-Greene, M., et al. (2022). Strategies to Improve solubility of Oral Drugs. ResearchGate. [Source available at: https://www.researchgate.net/publication/362544257_Strategies_to_Improve_solubility_of_Oral_Drugs]
  • Sharma, T., & Tyagi, B. (2018). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 24(3), 259-268. [Source available at: https://www.eurekaselect.com/article/86260]
  • Global Substance Registration System. (n.d.). This compound. gsrs.ncats.nih.gov. [Source available at: https://gsrs.
  • Miller, C. A., & Neogi, P. (2008). Solubilization in Surfactant Systems. Surfactant Science and Technology, 1-42. [Source available at: https://www.researchgate.
  • Sigma-Aldrich. (n.d.). Improving API Solubility. MilliporeSigma. [Source available at: https://www.sigmaaldrich.
  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. [Source available at: https://www.researchgate.
  • Chaturwedi, A. K., & Dwivedi, A. (2023). Application of Surfactants in Micellar Systems. ResearchGate. [Source available at: https://www.researchgate.net/publication/372132387_Chapter_7_Application_of_Surfactants_in_Micellar_Systems]
  • PharmaEducation. (2024). Co-solvency and anti-solvent method for the solubility enhancement. PharmaEducation.net. [Source available at: https://www.pharmaeducation.net/2024/10/co-solvency-and-anti-solvent-method.html]
  • Google Patents. (1987). US4670232A - Recovery of amines from by-product chloride salts. [Source available at: https://patents.google.
  • Google Patents. (1988). EP0267081A1 - Process for the production of long chain alkyl amines and dimethylalkyl amines from esters. [Source available at: https://patents.google.
  • Scott, M. K., et al. (1988). Synthesis of (aryloxy)alkylamines. I. Novel antisecretory agents with H+K+ATPase inhibitory activity. Journal of Medicinal Chemistry, 31(9), 1778-1785. [Source available at: https://www.researchgate.
  • Quora. (2017). Why do amines dissolve in hydrochloric acid? Quora. [Source available at: https://www.quora.com/Why-do-amines-dissolve-in-hydrochloric-acid]
  • RxList. (2021). How Do Alkylamine Derivatives Work? For Cold, Flu & Allergies. RxList.com. [Source available at: https://www.rxlist.
  • Google Patents. (2003). US6576796B1 - Process for the preparation of alkylamines. [Source available at: https://patents.google.
  • Google Patents. (2021). CN113121398A - Aryl alkylamine compound, preparation method and application thereof in medicine. [Source available at: https://patents.google.
  • Cheméo. (n.d.). Chemical Properties of Ethanamine,n,n-diethyl-, hydrochloride (CAS 554-68-7). Chemeo.com. [Source available at: https://www.chemeo.com/cid/70-983-3/Ethanamine-n-n-diethyl-hydrochloride]

Sources

Technical Support Center: Stabilizing 2-(Decylthio)ethanamine Hydrochloride (DTEA-HCl) Solutions for Long-Term Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(Decylthio)ethanamine hydrochloride (DTEA-HCl). This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the preparation, storage, and troubleshooting of DTEA-HCl solutions. Our goal is to ensure the long-term stability and integrity of your experimental reagents.

Introduction to DTEA-HCl Stability

This compound is a molecule possessing two key functional groups that dictate its stability in solution: a primary amine and a thioether linkage. The hydrochloride salt form generally enhances the stability of the solid compound.[1] However, in solution, the molecule is susceptible to degradation, primarily through oxidation of the thioether group and potential reactions involving the primary amine, especially at non-optimal pH levels.[2][3][4] Understanding the interplay of factors such as pH, temperature, light, and solvent choice is critical for maintaining the compound's integrity over time.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for DTEA-HCl in solution?

A1: The primary degradation pathway for DTEA-HCl in solution is the oxidation of the thioether sulfur atom.[2][3] This oxidation can occur in two steps, first forming a sulfoxide and then a sulfone, both of which are distinct chemical entities from the parent compound and will likely alter its biological activity. This process can be accelerated by the presence of oxidizing agents, dissolved oxygen, and exposure to light. Additionally, at elevated pH, the deprotonated (free amine) form of DTEA-HCl becomes more prevalent, which can be more susceptible to other degradation reactions.

Q2: What is the optimal pH range for storing DTEA-HCl solutions?

A2: To ensure maximum stability, DTEA-HCl solutions should be maintained in an acidic pH range, ideally between pH 3 and 5. In this pH range, the primary amine group is protonated, which increases water solubility and reduces the nucleophilicity of the amine, thereby minimizing its participation in potential degradation reactions. Studies on similar molecules, such as thiamine, have shown significantly greater stability in acidic conditions compared to neutral or alkaline pH.[5][6] Thiol groups also exhibit greater stability against oxidation at lower pH values.[7]

Q3: Which solvents and buffers are recommended for preparing DTEA-HCl stock solutions?

A3: For aqueous solutions, the use of acidic buffers is recommended. Citrate or acetate buffers within the pH 3-5 range are suitable choices. It is crucial to avoid buffers that can chelate metal ions if trace metals are a concern for catalyzing oxidation. For organic stock solutions, anhydrous solvents such as ethanol or DMSO can be used, but it is imperative to minimize water content, as absorbed moisture can impact stability.[1] When using organic solvents, it is best practice to store the solutions at low temperatures and under an inert atmosphere.

Q4: My DTEA-HCl solution has turned slightly yellow. What does this indicate and is it still usable?

A4: A yellow discoloration can be an indicator of degradation, potentially due to oxidation or other side reactions.[8] It is strongly recommended to perform an analytical check, such as HPLC, to assess the purity of the solution before further use. If a significant percentage of degradation is observed, the solution should be discarded and a fresh one prepared.

Q5: Can I filter-sterilize my DTEA-HCl solution?

A5: Yes, filter sterilization using a 0.22 µm filter is the recommended method for sterilizing DTEA-HCl solutions. Autoclaving is not recommended as high temperatures can accelerate degradation.[9] Ensure that the filter material is compatible with the solvent used (e.g., PVDF or PTFE for organic solvents, PES or nylon for aqueous solutions).

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation in aqueous solution upon storage 1. pH of the solution has shifted to a more neutral or basic range, reducing the solubility of the hydrochloride salt. 2. The concentration of DTEA-HCl is too high for the storage temperature.1. Verify the pH of the solution and adjust with a dilute acid (e.g., 0.1 M HCl) to bring it back to the recommended acidic range (pH 3-5). 2. Gently warm the solution to redissolve the precipitate. If it persists, consider diluting the stock solution or storing it at a slightly higher temperature (e.g., 4°C instead of -20°C if precipitation occurs upon freezing).
Loss of potency or inconsistent experimental results 1. Degradation of DTEA-HCl due to oxidation. 2. Repeated freeze-thaw cycles. 3. Exposure to light.1. Prepare fresh solutions more frequently. For future stock solutions, consider de-gassing the solvent and storing under an inert atmosphere (e.g., argon or nitrogen). 2. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. 3. Store solutions in amber vials or wrapped in aluminum foil to protect from light.
Cloudiness or haze in the solution 1. Bacterial or fungal contamination. 2. Incompatibility with the buffer or solvent.1. Discard the solution. Prepare a new solution and filter-sterilize it before storage. 2. Ensure all components of your solution are compatible. If using a buffer, check for any potential for salt precipitation at the storage temperature.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution of DTEA-HCl
  • Buffer Preparation: Prepare a 50 mM sodium citrate buffer and adjust the pH to 4.0 using citric acid.

  • De-gassing (Optional but Recommended): To minimize dissolved oxygen, sparge the buffer with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Dissolution: Weigh the required amount of DTEA-HCl solid and dissolve it in the de-gassed citrate buffer to the desired concentration (e.g., 10 mM). Use a vortex mixer to ensure complete dissolution.

  • Sterilization: Filter the solution through a sterile 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Aliquot the sterilized solution into single-use, sterile amber vials. Purge the headspace of each vial with inert gas before sealing. Store at -20°C for long-term storage or at 2-8°C for short-term use (up to one week).

Protocol 2: Forced Degradation Study to Assess Stability

This protocol helps in determining the stability of your DTEA-HCl solution under specific stress conditions.

  • Sample Preparation: Prepare a solution of DTEA-HCl in your desired buffer/solvent system at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to your sample solution.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to your sample solution.

    • Oxidative Degradation: Add 3% hydrogen peroxide to your sample solution.

    • Thermal Degradation: Place a sealed vial of your solution in an oven at 60°C.

    • Photolytic Degradation: Expose a solution in a clear vial to a UV lamp.

  • Time Points: Take aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[10]

  • Evaluation: Compare the peak area of the parent DTEA-HCl compound in the stressed samples to the control. A decrease in the peak area and the appearance of new peaks indicate degradation.

Visualizations

Potential Degradation Pathway of DTEA-HCl

G DTEA 2-(Decylthio)ethanamine (DTEA-HCl) Sulfoxide DTEA-Sulfoxide DTEA->Sulfoxide Oxidation (e.g., H₂O₂) Sulfone DTEA-Sulfone Sulfoxide->Sulfone Further Oxidation

Caption: Primary oxidative degradation pathway of DTEA-HCl.

Troubleshooting Decision Tree for DTEA-HCl Solutions

G decision decision action action issue issue start Problem with DTEA-HCl Solution is_precipitate Is there a precipitate? start->is_precipitate is_discolored Is it discolored? is_precipitate->is_discolored No check_ph Check & Adjust pH to 3-5 is_precipitate->check_ph Yes inconsistent_results Inconsistent results? is_discolored->inconsistent_results No analytical_check Perform HPLC analysis is_discolored->analytical_check Yes prepare_fresh Prepare fresh solution inconsistent_results->prepare_fresh Yes end Problem Resolved inconsistent_results->end No warm_dissolve Gently warm to redissolve check_ph->warm_dissolve warm_dissolve->end analytical_check->prepare_fresh aliquot_store Aliquot & store properly prepare_fresh->aliquot_store aliquot_store->end

Caption: Decision tree for troubleshooting common DTEA-HCl solution issues.

Summary of Recommended Storage Conditions

Parameter Solid DTEA-HCl Aqueous Solution (Stock) Organic Solution (Stock)
Temperature Room Temperature or 2-8°C-20°C (long-term) or 2-8°C (short-term)-20°C or -80°C
Atmosphere DryInert gas (Argon/Nitrogen) headspaceInert gas (Argon/Nitrogen) headspace
Light Protect from light (amber vial)Protect from light (amber vial)Protect from light (amber vial)
Container Tightly sealedTightly sealed, single-use aliquotsTightly sealed, single-use aliquots with septa
pH (Aqueous) N/A3.0 - 5.0N/A

References

  • BenchChem. (2025). Best practices for the storage of Bis(2-chloroethyl)
  • Marnett, L. J. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals, 15(2), 163. [Link]

  • Di Dalmazi, G. (n.d.). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques.
  • BenchChem. (2025). Preventing oxidation of thioesters during storage and handling. BenchChem Technical Support.
  • ACS Green Chemistry Institute. (n.d.). Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Dekant, W. (1996). Characterization of Thioether Compounds Formed From Alkaline Degradation Products of Enflurane. Anesthesiology, 85(5), 1083-1093. [Link]

  • Wang, F., & Wang, H. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 20(23), 7446–7450. [Link]

  • Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. [Link]

  • Clerici, M. G., & Kholdeeva, O. A. (2017). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst.
  • El-Gendy, A. H. (1979). Stability of amitriptyline hydrochloride in a commercial aqueous solution. Journal of Pharmaceutical Sciences, 68(10), 1329-1330. [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Pharmaceutical Research, 2(1). [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • El-Gendy, A. H. (1975). The stability of amitriptyline hydrochloride in aqueous solution. Journal of Pharmacy and Pharmacology, 27(10), 780-782.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Patel, Y., & Shah, N. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(2), 129-142.
  • Reddit. (2022, July 10). Chemoselective thioether oxidation. r/Chempros. [Link]

  • van der Vlies, A. J. (2022). Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. Biomacromolecules, 23(5), 2157–2168.
  • Roy, R., & Köhrle, J. (2015). Identification and quantification of 3-iodothyronamine metabolites in mouse serum using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 990, 123-130. [Link]

  • Taylor & Francis. (n.d.). Analytical methods – Knowledge and References.
  • Wang, F., & Wang, H. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 20(23), 7446–7450. [Link]

  • Lu, J., & Holmgren, A. (2009). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid.
  • Piatt, J. J., & Brusseau, M. L. (1998). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Science & Technology, 32(12), 1779-1784.
  • ATSDR. (1995). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. Agency for Toxic Substances and Disease Registry.
  • Precision Stability Storage. (2025, September 4). Impact of Storage Conditions on Drug Shelf Life.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Reicks, M. M., & Riaz, M. N. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Food Chemistry, 354, 129528. [Link]

  • da Silva, E. F., & Svendsen, H. F. (2017). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 56(34), 9645-9656.
  • CAS. (n.d.). Ethanamine, 2-(decylthio)-, hydrochloride (1:1). CAS Common Chemistry. [Link]

  • Reicks, M. M., & Riaz, M. N. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. Food Chemistry, 354, 129528.
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 2-(Decylthio)ethanamine. PubChem. [Link]

  • Global Substance Registration System. (n.d.). This compound.
  • Echemi. (n.d.). Ethanamine, 2-(decylthio)-, hydrochloride (1:1)
  • Krishnamurthy, R., & Manning, M. C. (2009). The role of thiols and disulfides in protein chemical and physical stability. Current Pharmaceutical Biotechnology, 10(4), 387-402. [Link]

Sources

Technical Support Center: Managing 2-(Decylthio)ethanamine Hydrochloride (DTEA) Induced Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers utilizing 2-(Decylthio)ethanamine hydrochloride (DTEA), a potent cationic amphiphilic drug with significant potential in cancer research. This document provides in-depth troubleshooting strategies and frequently asked questions to help you navigate and mitigate the inherent cytotoxicity of DTEA in your cell culture experiments, ensuring reliable and reproducible results.

Introduction to DTEA and Its Cytotoxic Mechanism

This compound, also referred to as CAP10, is a lysosomotropic agent. This means it preferentially accumulates within lysosomes, the acidic recycling centers of the cell.[1][2][3] Its cationic amphiphilic nature—possessing a positively charged head and a long, lipid-soluble tail—drives this sequestration.[4][5]

Once concentrated, DTEA disrupts the lysosomal membrane, a process known as lysosomal membrane permeabilization (LMP).[4][5][6] This breach releases potent hydrolytic enzymes, such as cathepsins, into the cytosol, triggering a cascade of events that lead to programmed cell death pathways, including apoptosis and necroptosis.[7][8] While this cell-killing ability is the basis of its therapeutic potential, it also presents a significant challenge in experimental settings, where uncontrolled cytotoxicity can obscure the specific effects under investigation.[9][10]

This guide is designed to provide you with the expertise to control for these cytotoxic effects, allowing for more precise and meaningful experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when working with DTEA in cell culture.

FAQ 1: My cells are dying too quickly, even at low concentrations of DTEA. What can I do?

This is a common issue stemming from the potent nature of DTEA. Here’s a systematic approach to troubleshoot this problem:

1.1. Confirm Optimal Cell Seeding Density:

  • Problem: Insufficient cell numbers can lead to an overestimation of cytotoxicity. A low cell density means a higher effective concentration of DTEA per cell.

  • Solution: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and plate format (e.g., 96-well plate). A good starting range for many cancer cell lines is 1,000 to 100,000 cells per well.[11] Ensure cells are in the logarithmic growth phase for consistent results.[11]

1.2. Review Compound Preparation and Handling:

  • Problem: Improper dissolution or high concentrations of solvents like DMSO can induce cytotoxicity independent of DTEA.

  • Solution:

    • Solubility Check: Confirm the solubility of DTEA in your culture medium.

    • Solvent Concentration: If using a solvent like DMSO, ensure the final concentration in the culture medium is low, typically below 0.5%, to avoid solvent-induced cell death.[11]

    • Gentle Mixing: Mix the compound thoroughly but gently into the medium before adding it to the cells.[11]

1.3. Mitigate "Edge Effects" in Microplates:

  • Problem: Wells on the perimeter of a microplate are prone to evaporation and temperature fluctuations, leading to inconsistent cell growth and drug effects.[11]

  • Solution: To minimize this, fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and exclude them from your experimental data analysis.[11]

FAQ 2: How can I mechanistically reduce DTEA-induced cytotoxicity without eliminating its intended biological effect?

The key is to target the specific cell death pathways activated by DTEA. Since DTEA-induced LMP triggers both apoptosis and necroptosis, you can use specific inhibitors to dissect and control these pathways.

2.1. Co-treatment with Cell Death Inhibitors:

  • Principle: By inhibiting the downstream effectors of LMP, you can reduce overall cytotoxicity and potentially isolate other cellular responses to DTEA.

  • Apoptosis Inhibition: Use a pan-caspase inhibitor, such as Z-VAD-FMK , to block the caspase cascade that is central to apoptosis.[12][13]

  • Necroptosis Inhibition: Use an inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), such as Necrostatin-1 (Nec-1) , to block the necroptotic pathway.[14][15] Necroptosis is a regulated, caspase-independent form of necrosis.[16][17]

Experimental Workflow for Co-treatment:

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis seed Seed cells and allow to adhere overnight prep_inhib Prepare stock solutions of DTEA, Z-VAD-FMK, and Nec-1 pretreat Pre-treat cells with Z-VAD-FMK and/or Nec-1 (e.g., 30-60 min) prep_inhib->pretreat add_dtea Add DTEA to the pre-treated cells pretreat->add_dtea incubate Incubate for desired experimental period (e.g., 24h) add_dtea->incubate viability Assess cell viability (e.g., MTT, CellTiter-Glo) incubate->viability microscopy Analyze cell morphology via microscopy incubate->microscopy biochem Perform biochemical assays (e.g., Western blot for cleaved PARP, pMLKL) incubate->biochem G cluster_death Cell Death Pathways DTEA DTEA (Cationic Amphiphilic Drug) Lysosome Lysosome Accumulation DTEA->Lysosome LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP Cathepsins Release of Cathepsins LMP->Cathepsins Apoptosis Apoptosis Cathepsins->Apoptosis Necroptosis Necroptosis Cathepsins->Necroptosis Inhibitor_A Z-VAD-FMK Inhibitor_A->Apoptosis Inhibits Inhibitor_N Necrostatin-1 Inhibitor_N->Necroptosis Inhibits

Sources

Technical Support Center: Overcoming Resistance to 2-(Decylthio)ethanamine hydrochloride (DTEA)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-(Decylthio)ethanamine hydrochloride (DTEA). This document is designed for researchers, scientists, and drug development professionals who are utilizing DTEA in their experiments and may be encountering challenges related to bacterial resistance. DTEA is a known inhibitor of squalene-hopene cyclase (SHC), an enzyme crucial for the synthesis of membrane-stabilizing hopanoids in certain bacteria.[1] Resistance to such a targeted agent can arise through various mechanisms, and this guide provides a structured approach to troubleshooting these issues, from basic experimental verification to in-depth mechanistic investigation.

Our approach is grounded in the principles of microbial genetics and antimicrobial susceptibility testing. We will explore the causality behind experimental observations and provide validated protocols to help you diagnose and potentially overcome DTEA resistance in your bacterial models.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and problems that can be quickly resolved.

Q1: I'm not observing any inhibitory effect of DTEA on my bacterial strain. Is my compound inactive?

A1: Before concluding that the compound is inactive or that the bacteria are completely resistant, it's crucial to verify several baseline experimental parameters:

  • Compound Integrity: Ensure your DTEA hydrochloride is properly stored, as it can be sensitive to moisture.[2] Confirm that it was fully dissolved in a suitable, sterile solvent (e.g., water) to the correct stock concentration.

  • Target Presence: DTEA's primary target, squalene-hopene cyclase (SHC), is not ubiquitous among all bacteria.[1] Verify through genomic databases or literature that your bacterial species or strain possesses the gene for SHC. If the target enzyme is absent, DTEA will not have an effect.

  • MIC Determination: Your initial screening concentration might be too low. It is essential to perform a standardized Minimum Inhibitory Concentration (MIC) assay to determine the precise concentration of DTEA required to inhibit the growth of your specific strain.[3] Standardized protocols from bodies like the Clinical and Laboratory Standards Institute (CLSI) provide a robust framework for this.[4][5]

Q2: My MIC values for DTEA are inconsistent across experiments. What could be the cause?

A2: Inconsistent MIC results are a common issue in antimicrobial susceptibility testing and often point to variability in experimental setup.[6] Key factors to control include:

  • Inoculum Density: The starting concentration of bacteria must be standardized. A 0.5 McFarland standard is typically used to ensure the final inoculum density is approximately 5 x 10⁵ CFU/mL.[7] An inoculum that is too dense can overwhelm the compound, leading to artificially high MIC values.

  • Growth Medium: The composition of the culture medium (e.g., cation concentration, pH) can influence the activity of antimicrobial compounds. Use the recommended medium, typically Cation-Adjusted Mueller-Hinton Broth (CAMHB), for susceptibility testing to ensure reproducibility.[7]

  • Incubation Conditions: Incubation time and temperature must be kept consistent (e.g., 16-20 hours at 35°C ± 2°C).[7]

  • Compound Stability: Ensure that DTEA is stable in your chosen medium over the course of the incubation period.

Q3: I've observed that the MIC of DTEA for my bacterial culture is gradually increasing over successive passages. What does this indicate?

A3: A gradual increase in the MIC upon repeated exposure to a compound is a classic sign of acquired resistance development. This suggests that a subpopulation of bacteria with reduced susceptibility is being selected for with each passage. The underlying mechanisms could include:

  • Accumulation of point mutations in the target enzyme (SHC), reducing DTEA's binding affinity.[8]

  • Upregulation of efflux pumps that actively remove DTEA from the cell.[9]

  • Changes in the bacterial cell membrane that reduce DTEA uptake.

This observation warrants a more in-depth investigation using the troubleshooting guide in the next section.

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic workflow and detailed protocols for investigating and characterizing the mechanisms behind suspected DTEA resistance.

Logical Workflow for Troubleshooting DTEA Resistance

When facing a resistant phenotype, a structured investigation is key. The following diagram outlines a logical progression from confirming the phenotype to identifying the underlying genetic and molecular basis.

DTEA_Troubleshooting_Workflow cluster_0 Phase 1: Phenotypic Confirmation cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Analysis & Conclusion A Initial Observation: High or Increasing MIC B Protocol 1: Standardize and Confirm MIC A->B C Result Interpretation: Is the strain consistently resistant? B->C D Hypothesis 1: Target Modification C->D Yes F Hypothesis 2: Efflux Pump Activity C->F Yes H Hypothesis 3: Target Overexpression C->H Yes E Protocol 2: SHC Gene Sequencing D->E J Analyze Sequencing Data: Identify mutations in SHC gene E->J G Protocol 3: Efflux Pump Inhibition Assay F->G K Analyze Assay Data: MIC reduction with EPI? G->K I Protocol 4: SHC Gene Expression (qRT-PCR) H->I L Analyze qRT-PCR Data: Increased SHC mRNA levels? I->L M Synthesize Findings: Determine Primary Resistance Mechanism J->M K->M L->M

Caption: A step-by-step workflow for diagnosing DTEA resistance.

Potential Mechanisms of Resistance

The following diagram illustrates the mechanism of DTEA and the points at which bacteria can evolve resistance.

DTEA_Resistance_Mechanisms cluster_cell Bacterial Cell DTEA_ext DTEA (extracellular) Efflux Efflux Pump DTEA_ext->Efflux extrusion SHC_enzyme Squalene-Hopene Cyclase (SHC) DTEA_ext->SHC_enzyme inhibition Membrane Cell Membrane Hopanoids Hopanoids SHC_enzyme->Hopanoids catalysis Squalene Squalene Squalene->SHC_enzyme substrate Membrane_Stability Membrane Stability Hopanoids->Membrane_Stability Res1 Resistance 1: Target Mutation (SHC gene mutation prevents DTEA binding) Res1->SHC_enzyme Res2 Resistance 2: Efflux Pump Upregulation (Increased removal of DTEA) Res2->Efflux Res3 Resistance 3: Target Overexpression (Increased SHC levels require more DTEA) Res3->SHC_enzyme

Caption: DTEA inhibits SHC; resistance can arise from target mutation, efflux, or overexpression.

Part 3: Experimental Protocols

Here we provide detailed, step-by-step methodologies for the key experiments outlined in the troubleshooting workflow.

Protocol 1: Standardized MIC Determination by Broth Microdilution

This protocol establishes a reliable and reproducible MIC value, which is the foundation for all further resistance studies. It is adapted from CLSI guidelines.[10][11][12]

Materials:

  • 96-well sterile microtiter plates

  • This compound (DTEA)

  • Test bacterial strain and appropriate Quality Control (QC) strain (e.g., E. coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional, for turbidity adjustment)

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare DTEA Stock Solution: Prepare a concentrated stock solution of DTEA in a sterile solvent (e.g., sterile deionized water). Filter-sterilize the stock solution.

  • Prepare DTEA Dilutions: In a 96-well plate, prepare 2-fold serial dilutions of DTEA in CAMHB.

    • Dispense 100 µL of CAMHB into wells 2 through 11.

    • Add 200 µL of the DTEA working solution (at twice the highest desired final concentration) to well 1.

    • Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no DTEA).

    • Well 12 serves as the sterility control (no bacteria).[7]

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:100 in CAMHB to achieve a concentration of approx. 1 x 10⁶ CFU/mL.[3]

  • Inoculation:

    • Inoculate each well (from 1 to 11) with 100 µL of the final bacterial suspension. This results in a final inoculum of approximately 5 x 10⁵ CFU/mL and brings the DTEA concentrations to their final desired values.[7] The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[7]

  • Reading Results: The MIC is the lowest concentration of DTEA that completely inhibits visible bacterial growth.[3] The growth control (well 11) should show clear turbidity, and the sterility control (well 12) should remain clear.

Hypothetical MIC Data for DTEA
Bacterial Strain ATCC Number MIC Range (µg/mL)
Alicyclobacillus acidocaldarius (SHC-positive)124900.5 - 2
Quality Control Strain (E. coli)25922> 128 (Expected)
Resistant Isolate (Clinical Sample)N/A32 - 128
Protocol 2: Sequencing of the Squalene-Hopene Cyclase (SHC) Gene

This protocol is used to identify mutations within the shc gene that may prevent DTEA from binding to its target enzyme.

Materials:

  • DTEA-susceptible (wild-type) and DTEA-resistant bacterial strains

  • Genomic DNA extraction kit

  • Primers designed to amplify the full length of the shc gene

  • PCR reagents (polymerase, dNTPs, buffer)

  • Thermal cycler

  • Gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing service or next-generation sequencing platform[13][14]

Procedure:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from both the resistant isolate and its susceptible parent strain (if available) using a commercial kit.

  • Primer Design: Design PCR primers that flank the entire coding sequence of the shc gene. Use the known genome sequence of your bacterial species to design these primers.

  • PCR Amplification: Perform PCR to amplify the shc gene from both susceptible and resistant gDNA templates. Include appropriate positive and negative controls.

  • Verification: Run a portion of the PCR products on an agarose gel to confirm that a band of the expected size has been amplified.

  • Purification: Purify the remaining PCR product using a commercial kit to remove primers and dNTPs.

  • Sequencing: Send the purified PCR products for sequencing. For comprehensive analysis, whole-genome sequencing (WGS) can also be employed, which provides data on the shc gene as well as other potential resistance determinants.[15][16]

  • Sequence Analysis: Align the sequence from the resistant strain against the sequence from the susceptible (wild-type) strain. Identify any nucleotide changes that result in amino acid substitutions (missense mutations), insertions, or deletions. Analyze the location of these mutations relative to the enzyme's active site, which may be predicted using protein modeling tools.[17]

Protocol 3: Efflux Pump Inhibition Assay

This assay determines if the overexpression of efflux pumps contributes to DTEA resistance by testing if an efflux pump inhibitor (EPI) can restore DTEA's activity.[18]

Materials:

  • DTEA-resistant bacterial strain

  • DTEA

  • A broad-spectrum efflux pump inhibitor (EPI), such as Carbonyl cyanide m-chlorophenylhydrazone (CCCP) or Phenylalanine-Arginine Beta-Napthylamide (PAβN). Note: Use EPIs at a sub-inhibitory concentration (e.g., 1/2 MIC).

  • Materials for MIC determination (as in Protocol 1).

Procedure:

  • Determine MIC of EPI: First, determine the MIC of the chosen EPI against your resistant strain using the broth microdilution method described in Protocol 1. This is to ensure the EPI itself is not inhibiting growth in the subsequent assay.

  • Perform Checkerboard Assay: Set up a broth microdilution experiment with a matrix of concentrations.

    • Prepare serial dilutions of DTEA along the x-axis of a 96-well plate.

    • Prepare serial dilutions of the EPI along the y-axis of the plate. A simpler version involves testing the MIC of DTEA in the absence and presence of a single, sub-inhibitory concentration of the EPI.[19]

  • MIC Determination with EPI: Perform the MIC assay for DTEA as described in Protocol 1, but add a fixed, sub-inhibitory concentration of the EPI (e.g., 1/2 its MIC) to all wells containing DTEA and the bacterial inoculum.

  • Incubation and Reading: Incubate and read the plates as previously described.

  • Interpretation: Compare the MIC of DTEA in the presence of the EPI to the MIC of DTEA alone. A significant decrease (e.g., ≥4-fold) in the DTEA MIC in the presence of the EPI suggests that efflux is a major mechanism of resistance.[19][20]

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for SHC Gene Expression

This protocol quantifies the mRNA transcript levels of the shc gene to determine if resistance is due to overexpression of the target enzyme.[21][22]

Materials:

  • DTEA-susceptible and DTEA-resistant strains

  • RNA extraction kit suitable for bacteria

  • DNase I

  • Reverse transcriptase and reagents for cDNA synthesis

  • SYBR Green or TaqMan-based qPCR master mix[23]

  • Primers specific for the shc gene and one or more validated housekeeping (reference) genes (e.g., gyrA, rpoB)

  • qPCR instrument

Procedure:

  • Bacterial Culture and Treatment: Grow both susceptible and resistant strains to mid-log phase. Optionally, expose a portion of the cultures to a sub-inhibitory concentration of DTEA for a defined period to measure induced expression.

  • RNA Extraction: Harvest the bacteria and extract total RNA using a high-quality commercial kit. It is critical to use an RNA stabilization reagent immediately upon harvesting to preserve the transcript profile.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA, which would otherwise lead to false-positive signals in the qPCR.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme. Include a "no reverse transcriptase" control to verify the absence of gDNA contamination.

  • qPCR:

    • Set up qPCR reactions using a SYBR Green or TaqMan master mix, the cDNA template, and primers for both the shc gene and the reference gene(s).

    • Run the reactions in a qPCR instrument according to the manufacturer's protocol.

  • Data Analysis:

    • Determine the quantification cycle (Cq) values for each gene in each condition.

    • Normalize the Cq value of the shc gene to the Cq value of the reference gene(s) (ΔCq).

    • Calculate the relative expression of the shc gene in the resistant strain compared to the susceptible strain using the ΔΔCq method.[24] A significant increase in the relative expression level indicates target overexpression.

References

  • Shi, Z., et al. (1998). Inhibition Kinetics and Affinity Labeling of Bacterial Squalene:Hopene Cyclase by Thia-Substituted Analogues of 2,3-Oxidosqualene. Biochemistry, 37(17), 5979-5987. Retrieved from [Link]

  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Retrieved from [Link]

  • He, X., et al. (2019). Molecules that Inhibit Bacterial Resistance Enzymes. Molecules, 24(1), 74. Retrieved from [Link]

  • Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. Retrieved from [Link]

  • Wroblewska, J., & Wójcik, E. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 901. Retrieved from [Link]

  • Du, D., et al. (2016). How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps. mBio, 7(4), e00839-16. Retrieved from [Link]

  • Munita, J. M., & Arias, C. A. (2016). Mechanisms of Antibiotic Resistance. Microbiology Spectrum, 4(2). Retrieved from [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Ferreira, S., et al. (2021). Rapid nanopore-based DNA sequencing protocol of antibiotic-resistant bacteria for use in surveillance and outbreak investigation. Microbial Genomics, 7(4). Retrieved from [Link]

  • Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Retrieved from [Link]

  • Ferreira, S., et al. (2025). Evaluation of whole-genome sequencing protocols for detection of antimicrobial resistance, virulence factors and mobile genetic elements in antimicrobial-resistant bacteria. Journal of Medical Microbiology, 74(3). Retrieved from [Link]

  • Corey, E. J., & Luo, G. (1999). The binding site for an inhibitor of squalene:hopene cyclase determined using photoaffinity labeling and molecular modeling. Chemistry & Biology, 6(4), 227-234. Retrieved from [Link]

  • CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Shi, Z., et al. (1998). Inhibition kinetics and affinity labeling of bacterial squalene:hopene cyclase by thia-substituted analogues of 2, 3-oxidosqualene. Biochemistry, 37(17), 5979-5987. Retrieved from [Link]

  • Jones, R. N., et al. (1984). Disk Diffusion Susceptibility Test Troubleshooting Guide. Laboratory Medicine, 15(7), 473-477. Retrieved from [Link]

  • Shi, Z., et al. (1998). Inhibition Kinetics and Affinity Labeling of Bacterial Squalene:Hopene Cyclase by Thia-Substituted Analogues of 2,3-Oxidosqualen. American Chemical Society. Retrieved from [Link]

  • Arango-Argoty, G., et al. (2018). Sequencing-based methods and resources to study antimicrobial resistance. Nature Reviews Genetics, 19(6), 356-370. Retrieved from [Link]

  • van der Zwaluw, K., et al. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19. Retrieved from [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • Ferreira, S., et al. (2021). Rapid nanopore-based DNA sequencing protocol of antibiotic-resistant bacteria for use in surveillance and outbreak investigation. Microbiology Society. Retrieved from [Link]

  • MacGowan, A. P. (2016). Investigating the Mechanisms of Antimicrobial Resistance. Catalyst, 1(1). Retrieved from [Link]

  • Das, M., et al. (2016). Gene Expression Analysis in Bacteria by RT-qPCR. Methods in Molecular Biology, 1490, 145-157. Retrieved from [Link]

  • Das, M., et al. (2016). Gene Expression Analysis in Bacteria by RT-qPCR. Springer Nature Experiments. Retrieved from [Link]

  • Tan, L., et al. (2013). RT-qPCR based quantitative analysis of gene expression in single bacterial cells. Analytical Chemistry, 85(15), 7087-7094. Retrieved from [Link]

  • Viveiros, M., et al. (2010). A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps. The Open Microbiology Journal, 4, 36-44. Retrieved from [Link]

  • Das, M., et al. (2016). Gene Expression Analysis in Bacteria by RT-qPCR. ResearchGate. Retrieved from [Link]

  • Egorov, A. M., et al. (2018). Bacterial Enzymes and Antibiotic Resistance. Acta Naturae, 10(4), 33-48. Retrieved from [Link]

  • Tyson, G. H., et al. (2020). Molecular Methods for Detection of Antimicrobial Resistance. Microbiology Spectrum, 8(2). Retrieved from [Link]

  • Humphries, R. M., & Hindler, J. (2016). Antimicrobial Susceptibility Testing Challenges. myadlm.org. Retrieved from [Link]

  • Khan, Z. A., et al. (2019). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 8(2), 49. Retrieved from [Link]

  • FDA. (n.d.). Characterization of Efflux Pumps and its role on the Intrinsic Antimicrobial Resistance in Antimicrobial Resistant Salmonella enterica from Clinical and Food Samples. Retrieved from [Link]

  • Sweeney, M. T., et al. (2007). Bacterial Efflux Pump Inhibitors. Methods in Molecular Medicine, 142, 187-200. Retrieved from [Link]

  • Wikipedia. (n.d.). Squalene-hopene cyclase. Retrieved from [Link]

  • Shields, P., et al. (2023). Antimicrobial Susceptibility Testing. StatPearls. Retrieved from [Link]

  • Aryal, S. (2022). Antimicrobial Susceptibility Testing (AST)- Types and Limitations. Microbe Notes. Retrieved from [Link]

  • GSRS. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Decylthio)ethanamine. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Aggregation of 2-(Decylthio)ethanamine Hydrochloride (DTEA-HCl)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(Decylthio)ethanamine hydrochloride (DTEA-HCl). This resource is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. Uncontrolled aggregation of amphiphilic molecules like DTEA-HCl can lead to inconsistent results, reduced bioavailability, and inaccurate characterization. This guide provides in-depth, field-proven insights and validated protocols to help you understand, control, and characterize the aggregation behavior of DTEA-HCl, ensuring the reliability and reproducibility of your work.

Part 1: Understanding the "Why" — The Science of DTEA-HCl Aggregation
FAQ: What is this compound and why does it aggregate?

This compound (DTEA-HCl) is an organic compound with the chemical formula C₁₂H₂₇NS·HCl.[1][2][3] Its structure is the key to its behavior in solution. It is an amphiphilic molecule , meaning it possesses both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part.[1]

  • Hydrophobic Tail: A ten-carbon alkyl chain (decylthio group) that repels water.[1]

  • Hydrophilic Head: An ethanamine hydrochloride group that is charged and readily interacts with water.[1][4]

In an aqueous environment, these molecules arrange themselves to minimize the energetically unfavorable contact between the hydrophobic tails and water molecules.[5][6] Initially, at low concentrations, they may align at the air-water interface. However, as the concentration increases, a critical point is reached where it becomes more thermodynamically favorable for the DTEA-HCl molecules to self-assemble into organized structures called micelles .[5][7]

This tipping point is known as the Critical Micelle Concentration (CMC) .[5][7] Above the CMC, DTEA-HCl monomers rapidly form spherical aggregates where the hydrophobic tails are sequestered in the core, shielded from the water, and the hydrophilic heads form a charged outer shell, interacting with the surrounding aqueous solution.[5]

DTEA_HCl_Structure cluster_molecule This compound (DTEA-HCl) tail Hydrophobic Tail (Decylthio Group) linker --S--CH₂--CH₂-- tail->linker head Hydrophilic Head (-NH₃⁺ Cl⁻) linker->head

Caption: Structure of the amphiphilic DTEA-HCl molecule.

Micelle_Formation cluster_below cluster_above Above CMC m1 Monomer m2 Monomer micelle Micelle m2->micelle [Concentration] > CMC m3 Monomer m4 Monomer

Caption: DTEA-HCl exists as monomers below the CMC and forms micelles above it.
Part 2: Proactive Measures — How to Prevent Unwanted Aggregation
FAQ: How can I control or prevent the aggregation of DTEA-HCl in my experiments?

Controlling aggregation is crucial for ensuring that the effective concentration of the monomeric, active compound is known and consistent. The strategy hinges on manipulating the key factors that govern micellization.

1. Concentration Control (The Primary Factor) The most direct way to prevent aggregation is to work at a concentration below the CMC.[8] If the CMC of DTEA-HCl in your specific experimental buffer is unknown, it is imperative to determine it empirically (see Part 3).

2. Solvent and Buffer Selection (pH and Ionic Strength) The properties of your solvent system have a profound impact on the CMC.

  • pH: The ethanamine headgroup of DTEA-HCl has basic properties.[1] The pH of the solution dictates its protonation state. In acidic to neutral pH, the amine group will be protonated (-NH₃⁺), maintaining its high hydrophilicity. At high pH values, deprotonation to -NH₂ can occur, reducing the headgroup's polarity and electrostatic repulsion, which can lower the CMC and promote aggregation. It is critical to use a well-buffered system to maintain a consistent pH.[9]

  • Ionic Strength (Salt): For ionic amphiphiles like DTEA-HCl, the addition of salt (e.g., NaCl, KCl) significantly influences aggregation. The salt ions in solution create a screening effect that reduces the electrostatic repulsion between the positively charged headgroups.[6] This allows the molecules to pack more easily into micelles, thereby lowering the CMC .[6] If your goal is to avoid aggregation, minimizing the ionic strength of your buffer is a sound strategy.

3. Temperature Temperature affects both the solubility of DTEA-HCl and the thermodynamics of micellization.[6] Changes in temperature can shift the CMC. Therefore, all experiments should be conducted at a consistent, controlled temperature. Perform preliminary experiments to ensure your working temperature does not induce precipitation or unwanted phase transitions.

4. Purity of the Compound Impurities, particularly hydrophobic ones, can act as nucleation sites, promoting premature aggregation even below the expected CMC.[5] Always use high-purity DTEA-HCl and ensure all solvents and reagents are of appropriate quality.

ParameterRecommendation to Minimize AggregationRationale
Concentration Work below the Critical Micelle Concentration (CMC).Aggregation is a concentration-dependent phenomenon that occurs above the CMC.[5]
pH Use a buffered solution, typically pH < 8.Maintains the protonated, charged state of the amine headgroup, maximizing hydrophilicity and electrostatic repulsion.[9]
Ionic Strength Use low salt concentrations where possible.Minimizes electrostatic screening, increasing repulsion between headgroups and thus raising the CMC.[6]
Temperature Maintain a constant, controlled temperature.Avoids temperature-induced shifts in the CMC and solubility.[6]
Purity Use high-purity DTEA-HCl and reagents.Prevents impurities from acting as nucleation sites for aggregation.[5]
Part 3: Detection & Characterization — Is My DTEA-HCl Aggregating?

If you suspect aggregation is affecting your experiments, or if you need to define a safe working concentration range, several analytical techniques can be employed.

FAQ: What are the first signs of aggregation, and how can I confirm it?

While high levels of aggregation may lead to visible turbidity or precipitation, micelle formation is a nanoscale phenomenon and solutions often remain clear. Therefore, instrumental analysis is required for confirmation. Inconsistent experimental data is often the first sign that an uncontrolled variable, such as aggregation, is at play.

FAQ: How do I use Dynamic Light Scattering (DLS) to check for aggregation?

Dynamic Light Scattering (DLS) is a powerful and accessible technique for measuring the size distribution of particles in a solution.[10][11] It works by measuring the fluctuations in scattered light caused by the Brownian motion of particles; smaller particles move faster than larger ones.[12] This allows for the rapid detection of aggregate formation.[13]

DLS_Workflow cluster_results Possible Results prep 1. Sample Preparation (Filter solution, use clean cuvette) measure 2. DLS Measurement (Set parameters: solvent viscosity, refractive index, temperature) prep->measure analyze 3. Data Analysis (Analyze correlation function) measure->analyze interpret 4. Interpretation analyze->interpret mono Single, narrow peak (low hydrodynamic radius) => Monomers interpret->mono No Aggregation agg Second, larger peak (high hydrodynamic radius) => Aggregates Present interpret->agg Aggregation Detected

Caption: A typical workflow for detecting aggregation using DLS.

Experimental Protocol: DLS for Aggregation Detection

  • Sample Preparation:

    • Prepare a stock solution of DTEA-HCl in your desired buffer.

    • Filter the buffer and the final sample solution through a 0.22 µm syringe filter directly into a clean, dust-free DLS cuvette. This step is critical to remove dust, which can cause artifacts in the data.

    • Prepare a series of dilutions of DTEA-HCl, spanning the concentration range of interest.

  • Instrument Setup:

    • Allow the instrument to warm up and the sample to equilibrate to the target temperature inside the measurement chamber.

    • Enter the correct parameters for the solvent (viscosity and refractive index) into the software.

  • Measurement:

    • Perform at least three replicate measurements for each sample to ensure reproducibility.

  • Data Interpretation:

    • Monomeric Solution: At concentrations below the CMC, you should observe a single, narrow peak corresponding to a small hydrodynamic radius (typically a few nanometers).

    • Aggregated Solution: At concentrations above the CMC, a second peak will appear at a much larger hydrodynamic radius, corresponding to the micelles. The DLS software will report the size distribution and polydispersity index (PDI), which indicates the broadness of the distribution.

FAQ: How can I determine the Critical Micelle Concentration (CMC) of my DTEA-HCl solution?

Fluorescence spectroscopy using a hydrophobic probe like pyrene is a highly sensitive and standard method for determining the CMC of surfactants.[14] The emission spectrum of pyrene is sensitive to the polarity of its local environment.[15]

  • In a polar solvent like water, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is high.

  • When micelles form, pyrene partitions into the nonpolar, hydrophobic core. This change in environment causes a significant decrease in the I₁/I₃ ratio.[15][16]

By plotting the I₁/I₃ ratio as a function of DTEA-HCl concentration, a sigmoidal curve is obtained. The inflection point of this curve, or the intersection of the two linear portions, corresponds to the CMC.[15]

Experimental Protocol: CMC Determination using Pyrene Fluorescence

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of DTEA-HCl in the desired buffer.

    • Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) at ~2x10⁻⁴ M.

  • Sample Preparation:

    • In a series of glass vials, add a small aliquot of the pyrene stock solution.

    • Evaporate the solvent completely under a stream of nitrogen, leaving a thin film of pyrene.

    • Add a known volume of buffer to each vial and sonicate to create a saturated aqueous solution of pyrene. The final concentration of pyrene should be very low (~1-2 µM) to avoid the formation of pyrene excimers.[14]

    • Create a series of DTEA-HCl dilutions in the pyrene-saturated buffer. It is crucial to cover a wide concentration range, both well below and well above the expected CMC. A logarithmic dilution series is often effective.

    • Allow the samples to equilibrate for at least one hour at a constant temperature.

  • Fluorescence Measurement:

    • Set the excitation wavelength to ~335 nm.

    • Record the emission spectrum from ~350 nm to 450 nm.

    • Measure the intensity of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.

  • Data Analysis:

    • Calculate the I₁/I₃ ratio for each DTEA-HCl concentration.

    • Plot the I₁/I₃ ratio versus the logarithm of the DTEA-HCl concentration.

    • The CMC is determined from the point of maximum change in the slope of this plot.

ParameterTypical ValueSource/Rationale
Probe PyreneStandard hydrophobic probe for CMC determination.[17][18]
Pyrene Concentration ~1-2 µMLow enough to be in the monomeric state and avoid self-quenching.[14]
Excitation λ ~335-345 nmStandard excitation wavelength for pyrene.[18]
Emission Peaks I₁ (~373 nm), I₃ (~384 nm)These peaks are highly sensitive to solvent polarity.
Equilibration Time > 1 hourEnsures pyrene has partitioned into the micelles at equilibrium.
Part 4: Troubleshooting Common Scenarios
  • Q: My DLS results show a very large peak (>1 µm) and a high PDI, even at low concentrations. What's wrong?

    • A: This is likely due to dust or other particulate contamination, not DTEA-HCl aggregates. Re-filter your sample and buffer using a 0.22 µm filter and use a scrupulously clean cuvette. If the problem persists, it could indicate the presence of insoluble impurities in your DTEA-HCl sample.

  • Q: My experimental results are highly variable from day to day, even when I use the same protocol. Could aggregation be the cause?

    • A: Yes, this is a classic sign of working near the CMC. Small, uncontrolled variations in temperature, buffer preparation (ionic strength), or pipetting accuracy can shift the equilibrium between monomers and micelles, changing the effective concentration of the active species and leading to poor reproducibility. The solution is to either work at a concentration well below the determined CMC or, if aggregation is desired, well above it.

  • Q: I need to use DTEA-HCl at a concentration above its CMC, but the formation of large aggregates is problematic. What can I do?

    • A: The size and structure of micelles can be influenced by solution conditions. You can try systematically varying the pH or ionic strength to see if smaller, more stable micelles can be formed. Additionally, the inclusion of co-solvents or other surfactants can sometimes modulate aggregate size, but this requires extensive characterization to understand the new, more complex system. Techniques like Cryo-Transmission Electron Microscopy (Cryo-TEM) can be invaluable for visualizing the morphology of the aggregates under different conditions.[19][20][21]

References
  • Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC - NIH. (n.d.). National Institutes of Health.[Link]

  • A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations | The Journal of Physical Chemistry B - ACS Publications. (2007). ACS Publications.[Link]

  • Dynamic Light Scattering (DLS) Nanoparticle Analysis - nanoComposix. (n.d.). nanoComposix.[Link]

  • Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - ResearchGate. (2023). ResearchGate.[Link]

  • Dynamic Light Scattering (DLS) - Wyatt Technology. (n.d.). Wyatt Technology.[Link]

  • A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations - ACS Publications. (2007). ACS Publications.[Link]

  • Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization - Agilent. (n.d.). Agilent Technologies.[Link]

  • Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - NIH. (2019). National Institutes of Health.[Link]

  • Using pyrene fluorescence to determine SDS and RL cmc and cluster... - ResearchGate. (2021). ResearchGate.[Link]

  • Assessing Hydrolytic Activity of Surfactant-Based Nanozymes: Methodological and Kinetic Considerations - MDPI. (2022). MDPI.[Link]

  • How to Detect Early Aggregation with Dynamic Light Scattering - Patsnap Eureka. (2024). Patsnap.[Link]

  • Cryogenic Transmission Electron Microscopy (Cryo-TEM) of Micelles and Vesicles Formed in Water by Poly(ethylene oxide)-Based Block Copolymers | The Journal of Physical Chemistry B - ACS Publications. (1999). ACS Publications.[Link]

  • How to characterize micelles? - ResearchGate. (2014). ResearchGate.[Link]

  • Protein Aggregation Analysis - Intertek. (n.d.). Intertek.[Link]

  • Self-assembled aggregates based on cationic amphiphilic peptides: structural insight. (2023). Royal Society of Chemistry.[Link]

  • Substrate-Assisted Visualization of Surfactant Micelles via Transmission Electron Microscopy - Frontiers. (2019). Frontiers.[Link]

  • This compound | C12H28ClNS | CID 151162 - PubChem. (n.d.). PubChem.[Link]

  • Aggregation of Amphiphilic Molecules in Solution: Thermodynamics, Metastability, and Kinetics. (2005). Utrecht University.[Link]

  • Studying aggregation and degradation over time with SEC | Separation Science. (n.d.). Separation Science.[Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC. (2018). National Institutes of Health.[Link]

  • 5 must-know techniques for analyzing protein aggregation - APC. (2021). APC Ltd.[Link]

  • Direct Observation of Micelle Fragmentation via In Situ Liquid-Phase Transmission Electron Microscopy - OSTI.GOV. (2020). U.S. Department of Energy.[Link]

  • Micelles Structure Characterization Service | Cryo-EM - Mtoz Biolabs. (n.d.). Mtoz Biolabs.[Link]

  • Summary of properties of analytical methods for aggregates - ResearchGate. (n.d.). ResearchGate.[Link]

  • Premicellar aggregation of amphiphilic molecules: Aggregate lifetime and polydispersity | The Journal of Chemical Physics | AIP Publishing. (2005). AIP Publishing.[Link]

  • This compound - gsrs. (n.d.). Global Substance Registration System.[Link]

  • On the Problem of Determining Aggregation Numbers from Surface Tension Measurements | Langmuir - ACS Publications. (2017). ACS Publications.[Link]

  • When the aggregation number of the surfactant is very small, how can we measurement it? (2013). ResearchGate.[Link]

  • Stop the Stick: Using Surfactants to Prevent Protein Aggregation in Pharmaceuticals - Activity - TeachEngineering. (n.d.). TeachEngineering.[Link]

  • Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (2017). National Center for Biotechnology Information.[Link]

  • 2-(Decylthio)ethanamine | C12H27NS | CID 151161 - PubChem. (n.d.). PubChem.[Link]

  • Ethanamine, 2-(decylthio)-, hydrochloride (1:1) - CAS Common Chemistry. (n.d.). CAS.[Link]

  • Application Report - KRUSS Scientific. (1995). KRUSS Scientific.[Link]

Sources

Technical Support Center: Neutralizing 2-(Decylthio)ethanamine hydrochloride (DTEA-HCl) Activity in Assays

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and drug development professionals who are working with 2-(Decylthio)ethanamine hydrochloride (DTEA-HCl) and encountering challenges in their experimental assays. DTEA-HCl's unique chemical properties can lead to non-specific effects and assay interference. This guide provides in-depth troubleshooting advice, detailed protocols, and a foundational understanding of the mechanisms at play to help you achieve accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DTEA-HCl) and what are its primary chemical properties?

A1: this compound is an organic compound with the chemical formula C12H27NS·HCl.[1][2][3] It is characterized by a decylthio group, which is a ten-carbon alkyl chain attached to a sulfur atom, and an ethanamine group, which is a two-carbon chain with an amine group. The hydrochloride salt form makes it soluble in water.[1] This structure gives DTEA-HCl amphiphilic properties, meaning it has both a hydrophobic (the decyl chain) and a hydrophilic (the amine hydrochloride) part, similar to a detergent.[4][5] Due to these properties, it is also classified as a cationic amphiphilic drug (CAD).[6][7]

Q2: Why would I need to neutralize the activity of DTEA-HCl in my assays?

A2: The very properties that make DTEA-HCl a subject of interest in research can also cause it to interfere with various biological and biochemical assays. Its detergent-like nature can lead to non-specific interactions with proteins and cell membranes, while the thiol group can react with assay components.[5][8][9] These interferences can manifest as false positives or false negatives, leading to misleading data. Neutralizing or controlling for these activities is crucial for obtaining reliable results.

Q3: What are the common mechanisms of assay interference caused by DTEA-HCl?

A3: The primary mechanisms of interference for a molecule like DTEA-HCl include:

  • Compound Aggregation: At certain concentrations, amphiphilic molecules can self-assemble into colloidal aggregates.[10][11] These aggregates can non-specifically sequester and inhibit enzymes, leading to apparent inhibition that is not due to a specific binding event at the active site.[12]

  • Detergent Effects: In cell-based assays, the cationic and amphiphilic nature of DTEA-HCl can disrupt cell membranes, leading to cytotoxicity or altered membrane permeability.[4][13][14] This can mask the true biological effect of the compound or other treatments.

  • Thiol Reactivity: The thioether linkage in DTEA-HCl can potentially interact with thiol-sensitive reagents in an assay, such as fluorescent probes with maleimide groups, or even with cysteine residues in proteins.[8][9]

Troubleshooting Guide for DTEA-HCl Assay Interference

This section provides a structured approach to identifying and mitigating common issues encountered when working with DTEA-HCl.

Issue 1: Suspected Non-Specific Inhibition in an Enzyme Assay

Q: My enzyme inhibition data for DTEA-HCl is inconsistent, and I suspect it might be a non-specific inhibitor. How can I confirm this and what should I do?

A: Rationale: Non-specific inhibition by compounds like DTEA-HCl is often due to the formation of aggregates that sequester the enzyme.[12] A key characteristic of this phenomenon is its sensitivity to non-ionic detergents.[11] True inhibitors that bind specifically to the enzyme's active site are typically unaffected by the presence of a small amount of detergent.[10]

Experimental Protocol: Detergent Sensitivity Assay

Objective: To determine if the observed enzyme inhibition by DTEA-HCl is due to aggregation.

Materials:

  • Your enzyme and substrate

  • Assay buffer

  • DTEA-HCl stock solution

  • 10% (w/v) Triton X-100 stock solution

  • Multi-well plates and plate reader

Procedure:

  • Prepare your standard enzyme reaction mixture.

  • Create two sets of serial dilutions of DTEA-HCl in the assay buffer.

  • To one set of dilutions, add Triton X-100 to a final concentration of 0.01%.

  • To the second set, add an equivalent volume of buffer.

  • Add the enzyme to all wells and incubate for a pre-determined time.

  • Initiate the reaction by adding the substrate.

  • Monitor the reaction progress using a plate reader.

  • Calculate the IC50 values for DTEA-HCl in the presence and absence of Triton X-100.

Data Interpretation:

ObservationInterpretationNext Steps
IC50 of DTEA-HCl significantly increases in the presence of Triton X-100.Inhibition is likely due to aggregation.[11]Consider DTEA-HCl a non-specific inhibitor under these conditions. If further investigation is needed, use lower, non-aggregating concentrations.
IC50 of DTEA-HCl remains unchanged with Triton X-100.Inhibition is likely not due to aggregation.Investigate other mechanisms of inhibition (e.g., competitive, non-competitive).[15][16][17]

Diagram: Workflow for Investigating Non-Specific Inhibition

start Inconsistent Enzyme Inhibition Data test_aggregation Perform Detergent Sensitivity Assay (e.g., with 0.01% Triton X-100) start->test_aggregation analyze_ic50 Analyze IC50 Shift test_aggregation->analyze_ic50 aggregation Conclusion: Aggregation-based Inhibition analyze_ic50->aggregation IC50 increases no_aggregation Conclusion: Specific Inhibition or other artifact analyze_ic50->no_aggregation No change in IC50 next_steps_agg Action: - Flag as non-specific inhibitor - Use lower concentrations aggregation->next_steps_agg next_steps_no_agg Action: - Investigate other inhibition  mechanisms - Check for other interferences no_aggregation->next_steps_no_agg

Caption: Workflow for diagnosing aggregation-based inhibition.

Issue 2: Unexpected Cytotoxicity or Membrane Effects in Cell-Based Assays

Q: I am observing high levels of cell death or unexpected changes in cell morphology in my cell-based assay when using DTEA-HCl, even at low concentrations. How can I differentiate this from a specific biological effect?

A: Rationale: As a cationic amphiphilic drug, DTEA-HCl can directly interact with and disrupt cell membranes, leading to cytotoxicity that may be unrelated to the specific pathway you are studying.[4][13] It's essential to determine the concentration at which DTEA-HCl exhibits general cytotoxicity versus a specific, targeted effect.

Experimental Protocol: Membrane Integrity Assay

Objective: To determine the concentration range at which DTEA-HCl compromises cell membrane integrity.

Materials:

  • Your cell line of interest

  • Cell culture medium

  • DTEA-HCl stock solution

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Multi-well cell culture plates and plate reader

Procedure:

  • Seed your cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of DTEA-HCl in cell culture medium.

  • Remove the old medium from the cells and add the DTEA-HCl dilutions. Include a vehicle control (medium with the same final concentration of the DTEA-HCl solvent) and a positive control for maximum LDH release (provided in the kit).

  • Incubate the plate for the duration of your primary assay.

  • Following the manufacturer's instructions for the LDH assay kit, collect the supernatant and measure LDH release.

  • Calculate the percentage of cytotoxicity for each DTEA-HCl concentration.

Data Interpretation:

DTEA-HCl Concentration RangeInterpretationNext Steps
Concentrations showing significant LDH release.DTEA-HCl is causing membrane disruption and general cytotoxicity.Data from your primary assay at these concentrations are likely confounded by cytotoxicity. Avoid using DTEA-HCl in this concentration range for assays where cell viability is critical.
Concentrations showing minimal or no LDH release.DTEA-HCl is not causing significant membrane disruption.These concentrations are more suitable for studying specific biological effects of DTEA-HCl.

Diagram: Differentiating Specific vs. Non-Specific Cellular Effects

start Observed Cellular Effect with DTEA-HCl parallel_test Perform Parallel Assays start->parallel_test primary_assay Primary Functional Assay (e.g., signaling, gene expression) parallel_test->primary_assay cytotoxicity_assay Membrane Integrity Assay (e.g., LDH release) parallel_test->cytotoxicity_assay analyze Correlate Results primary_assay->analyze cytotoxicity_assay->analyze specific_effect Conclusion: Potential Specific Biological Effect analyze->specific_effect Functional effect observed at non-cytotoxic concentrations cytotoxic_effect Conclusion: Effect is likely due to General Cytotoxicity analyze->cytotoxic_effect Functional effect only observed at cytotoxic concentrations

Caption: Logic for deconvoluting specific from cytotoxic effects.

Issue 3: Suspected Interference with Thiol-Based Assay Chemistry

Q: My assay uses a thiol-reactive fluorescent probe, and I'm getting strange results with DTEA-HCl. Could the compound be reacting with my probe?

A: Rationale: The "thio" in DTEA-HCl's name signifies the presence of a sulfur atom. While it is a thioether, which is generally less reactive than a free thiol, there is a potential for interaction with highly reactive assay components, especially electrophilic probes like maleimides.[8][9] A simple control experiment can test for this.

Experimental Protocol: Thiol Reactivity Control Assay

Objective: To determine if DTEA-HCl directly reacts with a thiol-sensitive assay component.

Materials:

  • Assay buffer

  • DTEA-HCl stock solution

  • Your thiol-reactive probe (e.g., a maleimide-based fluorescent dye)

  • A reducing agent like Dithiothreitol (DTT) as a positive control

  • Multi-well plates and plate reader

Procedure:

  • In a multi-well plate, add the thiol-reactive probe to the assay buffer at its working concentration.

  • Add serial dilutions of DTEA-HCl to the wells.

  • Include a set of wells with a known thiol-reactive compound (e.g., DTT) as a positive control.

  • Include a set of wells with buffer only as a negative control.

  • Incubate the plate for a period equivalent to your assay's incubation time.

  • Measure the signal (e.g., fluorescence) using a plate reader.

Data Interpretation:

ObservationInterpretationNext Steps
DTEA-HCl causes a change in the probe's signal in the absence of the biological target.DTEA-HCl is directly interacting with the assay probe.The assay is not compatible with DTEA-HCl. Consider using an alternative assay with a different detection method that does not rely on thiol chemistry.
DTEA-HCl does not affect the probe's signal.Direct reaction with the probe is unlikely to be the source of interference.Investigate other potential interference mechanisms, such as aggregation or fluorescence quenching.

Summary of Mitigation Strategies

Interference MechanismPrimary Diagnostic TestMitigation Strategy
Compound Aggregation Detergent Sensitivity Assay (e.g., with 0.01% Triton X-100)- Add 0.01% Triton X-100 to the assay buffer.[10] - Work at DTEA-HCl concentrations below the critical aggregation concentration.
Detergent-like Cytotoxicity Membrane Integrity Assay (e.g., LDH or propidium iodide)- Determine the cytotoxic concentration range and work below it. - Use shorter incubation times if possible.
Thiol Reactivity Control assay with probe in the absence of the biological target.- Switch to an assay that does not use thiol-reactive chemistry. - Include a pre-incubation step with a scavenger thiol, though this may also inactivate DTEA-HCl if its activity depends on the thioether.

By systematically applying these troubleshooting guides and understanding the underlying chemical principles, researchers can confidently navigate the challenges of working with DTEA-HCl and ensure the integrity of their experimental findings.

References

  • St-Gallay, S. A., et al. (2018). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. ACS Chemical Biology. Retrieved from [Link]

  • G-Biosciences. (n.d.). Detergents for Cell Lysis and Protein Extraction in Biological Research. G-Biosciences. Retrieved from [Link]

  • McGovern, S. L., et al. (2003). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sardar, D., et al. (2015). Detergent Induction of HEK 293A Cell Membrane Permeability Measured under Quiescent and Superfusion Conditions Using Whole Cell Patch Clamp. Langmuir. Retrieved from [Link]

  • Vogt, M., et al. (2018). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. SLAS Discovery. Retrieved from [Link]

  • McGovern, S. L., et al. (2003). A Specific Mechanism of Nonspecific Inhibition. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ACS Omega. (2025). Harnessing Contact-Quenched, Profluorescent Chemical Probes for Sensitive Determination and High-Throughput Measurements of Enzyme. ACS Omega. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Southern Research. (n.d.). High-Throughput RNA Interference Screening: Tricks of the Trade. Southern Research. Retrieved from [Link]

  • Cagno, V., et al. (2018). Antiviral activity of cationic amphiphilic drugs. Expert Review of Anti-infective Therapy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Assays for Thiols and Modifications - Measuring Oxidants and Oxidative Stress in Biological Systems. NCBI. Retrieved from [Link]

  • Ekins, S., et al. (2021). Defending Antiviral Cationic Amphiphilic Drugs (CADs) That May Cause Drug-Induced Phospholipidosis. ACS Infectious Diseases. Retrieved from [Link]

  • PubMed. (2018). Antiviral activity of cationic amphiphilic drugs. PubMed. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Ethanamine, 2-(decylthio)-, hydrochloride (1:1). CAS. Retrieved from [Link]

  • ResearchGate. (2013). Enzyme inhibitors: (how to differentiate) specific vs nonspecific inhibitors?. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. GSRS. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Decylthio)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Microbe Notes. (2023). Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. Microbe Notes. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Toxicological Evaluation of Thiol-Reactive Compounds Identified Using a La Assay To Detect Reactive Molecules by Nuclear Magnetic Resonance. Vanderbilt University. Retrieved from [Link]

  • ResearchGate. (n.d.). HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS. ResearchGate. Retrieved from [Link]

  • PubMed. (2020). Filovirus Antiviral Activity of Cationic Amphiphilic Drugs Is Associated with Lipophilicity and Ability To Induce Phospholipidosis. PubMed. Retrieved from [Link]

  • Bio-Rad. (n.d.). Neutralizing Antibodies: Testing, Guidelines and Impact for Biologics. Bio-Rad. Retrieved from [Link]

  • ACS Publications. (2021). A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Handling and Preventing Degradation of 2-(Decylthio)ethanamine Hydrochloride (DTEA-HCl)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(Decylthio)ethanamine hydrochloride (DTEA-HCl). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of DTEA-HCl throughout your experimental workflows. Inconsistent results can often be traced back to the degradation of key reagents. This guide provides in-depth, field-proven insights into the chemical nature of DTEA-HCl and actionable protocols to prevent its degradation.

Section 1: Core Principles of DTEA-HCl Stability

Understanding the chemical structure of DTEA-HCl is fundamental to preventing its degradation. The molecule possesses two key features that dictate its stability: a thioether (sulfide) linkage and an amine hydrochloride salt .

  • The Thioether Linkage: The Primary Site of Degradation The sulfur atom in the thioether group is susceptible to oxidation.[1][2] This is the most common degradation pathway for DTEA-HCl. Exposure to atmospheric oxygen, contaminating peroxides, or other oxidizing agents can convert the thioether first to a sulfoxide and then further to a sulfone.[1][2][3] This transformation is irreversible and alters the molecule's physicochemical properties, rendering it inactive or causing unpredictable behavior in assays. The high susceptibility of thiols and related compounds to air oxidation means that precautions, such as using an inert atmosphere, are necessary for long-term stability.[3]

  • The Amine Hydrochloride: The Key to Solubility and pH-Dependence DTEA-HCl is the hydrochloride salt of a weak base (the amine).[4] This salt form makes the molecule, which has a long hydrophobic decyl chain, readily soluble in water.[5] In solution, an equilibrium exists between the protonated ammonium form and the neutral "free amine" form. The position of this equilibrium is dictated by the pH of the solution. At neutral to acidic pH, the stable, water-soluble ammonium salt predominates. However, under basic conditions (high pH), the equilibrium shifts, deprotonating the ammonium ion to generate the free amine. While not a degradation in itself, the free amine is more nucleophilic and potentially more reactive, which can lead to unintended side reactions in your experiments.[6]

Primary Degradation Pathway: Oxidation

The following diagram illustrates the primary oxidative degradation pathway of the DTEA-HCl thioether group.

G DTEA DTEA-HCl (Thioether) Sulfoxide DTEA-Sulfoxide (Degradation Product 1) DTEA->Sulfoxide Mild Oxidation (e.g., O₂, trace peroxides) Sulfone DTEA-Sulfone (Degradation Product 2) Sulfoxide->Sulfone Strong Oxidation (e.g., H₂O₂, KMnO₄)

Caption: Oxidative degradation of DTEA-HCl's thioether moiety.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for DTEA-HCl?

For maximum stability, solid DTEA-HCl should be stored in a tightly sealed container in a cool, dry, and dark place.[5][7] The manufacturer's recommendation is often a well-ventilated area away from incompatible materials.[7] For enhanced protection against oxidation, especially after the container has been opened, we recommend flushing the headspace of the container with an inert gas like argon or nitrogen before resealing.

Q2: I need to make a stock solution. What solvents are recommended and how should I store it?

Due to the hydrochloride salt, DTEA-HCl is soluble in water.[5] For aqueous stock solutions, it is critical to use purified, deoxygenated water (prepared by boiling or sparging with nitrogen/argon). This minimizes dissolved oxygen, a key driver of thioether oxidation.[3] Store aqueous solutions frozen at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen.[8] If using an organic solvent, ensure it is anhydrous and free of peroxides.

Q3: Are there any visible signs of DTEA-HCl degradation?

Visually, degradation may not always be apparent. As a white to off-white crystalline solid, significant degradation might lead to discoloration (e.g., yellowing) or a change in texture. In solution, the appearance of cloudiness or precipitation could indicate degradation or insolubility issues. However, the absence of these signs does not guarantee purity. The most reliable way to assess integrity is through analytical methods like HPLC.[9][10]

Q4: How does the pH of my experimental buffer affect DTEA-HCl?

The pH is critical. Maintain a pH below 7.0 to ensure DTEA-HCl remains in its more stable protonated (ammonium salt) form. Buffers with a slightly acidic pH (e.g., pH 5.0-6.5) are ideal. Avoid alkaline buffers (pH > 8.0), as they will convert the molecule to its free amine form, which may be less stable and more reactive.[6]

Section 3: Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
Inconsistent or lower-than-expected experimental results. Degradation of DTEA-HCl: The active concentration of the compound is lower than calculated due to oxidation into sulfoxide/sulfone forms.1. Verify Purity: Analyze your stock solution using the HPLC method outlined in Protocol 4.3. Compare the chromatogram to a freshly prepared standard. 2. Prepare Fresh Solutions: Discard the old stock and prepare a new one following the stabilized procedure in Protocol 4.2. 3. Evaluate Experimental Conditions: Ensure your assay buffer is free of oxidizing agents and has an appropriate pH.
Precipitate or cloudiness observed in my aqueous stock solution. 1. pH Shift: The pH of the solution may have become too high, causing the less soluble free amine to precipitate. 2. Contamination: Introduction of an incompatible substance. 3. Low Temperature Solubility: The concentration may be too high for stable storage at low temperatures.1. Check pH: Measure the pH of the solution. If it is neutral or basic, the solution may be unusable. 2. Filter and Re-evaluate: For recently prepared solutions, you can try sterile filtering (0.22 µm) to remove particulates, but you must re-quantify the concentration. 3. Dilute and Re-Aliquot: If solubility at low temperatures is the issue, prepare a more dilute stock solution for storage.
Assay buffer contains potentially incompatible components (e.g., metal ions, certain additives). Chemical Incompatibility: Metal ions can catalyze oxidation. Strong bases will deprotonate the amine. Other additives may be oxidizing agents.1. Consult Compatibility Table: Refer to the buffer compatibility table below. 2. Use Chelating Agents: If trace metal contamination is suspected, consider adding a small amount of a chelating agent like EDTA (e.g., 100 µM) to your buffer. 3. Perform a Stability Test: Incubate DTEA-HCl in the complete assay buffer for the duration of your experiment and analyze for degradation via HPLC.
Table 1: Solvent and Buffer Compatibility for DTEA-HCl
ComponentCompatibilityRationale & Expert Insight
Solvents
Deoxygenated WaterExcellent The hydrochloride salt ensures high solubility.[5] Deoxygenation is critical to prevent oxidation.
Anhydrous EthanolGood Suitable for dissolving the compound; ensure it is stored under inert gas to prevent peroxide formation.
DMSOUse with Caution Can be used, but must be high-purity, anhydrous grade. Older DMSO can contain oxidizing impurities.
Buffers
MES, Acetate (pH 4-6)Excellent Maintains an acidic pH, ensuring the amine remains protonated and stable.
Phosphate (PBS, pH 7.4)Acceptable (Short-Term) Widely used, but slightly above neutral pH. Use freshly prepared solutions and do not store for extended periods in this buffer.
Tris, Bicarbonate (pH > 8)Not Recommended These basic buffers will generate the free amine, increasing the risk of side reactions and potential instability.[6]
Additives
DTT, β-mercaptoethanolNot Recommended These are reducing agents and may react with the thioether or other components.
Metal Ions (Fe²⁺, Cu²⁺)Avoid Can act as potent catalysts for the oxidation of sulfur-containing compounds.
EDTARecommended Can be added to chelate and inactivate catalytic metal ions.

Section 4: Protocols for Ensuring Stability

Protocol 4.1: Recommended Procedure for Long-Term Storage (Solid)
  • Upon receipt, store the manufacturer's container in a desiccator at 2-8°C.

  • For multi-use containers, after dispensing the required amount, blanket the remaining solid with an inert gas (argon or nitrogen) for 15-30 seconds.

  • Promptly and tightly reseal the container cap, reinforcing with paraffin film to prevent moisture ingress.

  • Return the container to the desiccator for storage.

Protocol 4.2: Preparation of Stabilized Aqueous Stock Solutions

This protocol minimizes the primary risk of oxidative degradation during solution preparation.

Caption: Workflow for preparing stabilized DTEA-HCl stock solutions.

Step-by-Step Methodology:

  • Prepare Deoxygenated Solvent: Use high-purity water (e.g., 18.2 MΩ·cm). Sparge with a steady stream of nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Weigh Compound: In a chemical fume hood, weigh the desired amount of solid DTEA-HCl into a sterile, inert vessel (e.g., a glass vial).

  • Dissolve: Add the deoxygenated water to the solid to achieve the target concentration. Cap and vortex until fully dissolved.

  • Final Sparge: Briefly sparge the headspace of the stock solution with inert gas for 10-15 seconds.

  • Aliquot: Immediately dispense the solution into single-use, cryo-safe vials. This prevents contamination and repeated freeze-thaw cycles of the main stock.

  • Store: Flash freeze the aliquots (e.g., in a dry ice/ethanol bath) and store them at -80°C in the dark.

Protocol 4.3: Analytical Verification of DTEA-HCl Purity via RP-HPLC

This is an example method to assess the purity of your DTEA-HCl solution and detect potential degradation products.

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 40% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 40% B and equilibrate for 3 minutes.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (as DTEA-HCl lacks a strong chromophore, low UV is necessary).

  • Injection Volume: 10 µL

  • Expected Elution: DTEA-HCl is relatively hydrophobic and should be well-retained. The more polar degradation products (sulfoxide, sulfone) will typically elute earlier than the parent compound. A pure sample should show a single major peak.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Decylthio)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, Y., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. PMC - NIH. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • Reddit. (2013). Handling thiols in the lab. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2023). How can I neutralize aminehydrochlorides?. Retrieved from [Link]

  • ResearchGate. (2010). 7 Possible mechanistic pathways for the the degradation of the volatile thiols in wine under oxidative conditions. Retrieved from [Link]

  • Reddit. (2018). Ways of crashing out amines. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2021). Effects of storage conditions on thiol disulfide homeostasis. Retrieved from [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Retrieved from [Link]

  • Organic Syntheses. (1951). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Ethanamine, 2-(decylthio)-, hydrochloride (1:1). Retrieved from [Link]

  • MDPI. (n.d.). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

  • JoVE. (2023). Video: Preparation and Reactions of Thiols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Thiols and Sulfides. Retrieved from [Link]

  • Google Patents. (n.d.). CN108003036B - A kind of preparation method of 2-chloroethylamine hydrochloride.
  • ResearchGate. (2025). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Retrieved from [Link]

  • PMC. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Retrieved from [Link]

  • PMC. (2023). Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis. Retrieved from [Link]

Sources

Technical Support Center: Interference of 2-(Decylthio)ethanamine Hydrochloride (DTEA) in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Assay Development Core

Welcome to the technical support resource for researchers encountering challenges with 2-(Decylthio)ethanamine hydrochloride (DTEA) in fluorescence-based assays. This guide is designed to provide a comprehensive understanding of the interference mechanisms of this compound and to offer practical, step-by-step solutions for troubleshooting and mitigating its effects.

Introduction: Understanding the Challenge

This compound (DTEA), also known as 2-(Decylthio)ethylamine hydrochloride, is a chemical compound with the molecular formula C12H27NS·HCl.[1][2][3] Structurally, it is a cationic amphiphilic molecule, possessing a long hydrophobic decyl chain and a positively charged amine group. This amphiphilic nature is central to its utility in some applications but is also the primary source of its interference in sensitive biological assays. Many researchers encounter DTEA or similar cationic amphiphilic drugs (CADs) in screening libraries and may observe confounding results.[4][5] This guide will help you identify, understand, and overcome these challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues reported by users working with DTEA.

Q1: My fluorescence signal is unexpectedly high and noisy after adding DTEA, even in my no-enzyme/no-cell controls. What's happening?

A: This is a classic sign of intrinsic fluorescence , also known as autofluorescence. Many compounds, particularly those with conjugated systems or certain functional groups, can absorb light at one wavelength and emit it at another, mimicking the signal from your assay's fluorophore.[6][7] This added light increases the baseline signal and can significantly reduce your assay's signal-to-background ratio, leading to false positives.

Q2: My fluorescence signal is significantly lower than expected after introducing DTEA. Could this be quenching?

A: Yes, this strongly suggests fluorescence quenching . DTEA, due to its chemical structure which includes a sulfur atom, may act as a quencher.[8][9] Quenching occurs when a compound deactivates the excited fluorophore, preventing it from emitting a photon. This can happen through various mechanisms, such as collisional quenching or the formation of non-fluorescent complexes.[10] The result is a loss of signal that can be misinterpreted as a potent inhibitory effect in your assay, leading to false negatives.[11]

Q3: I'm performing a dose-response experiment with DTEA, and the curve is biphasic or has a very steep, non-classical shape. What could cause this?

A: This behavior is often linked to compound aggregation . As a surfactant-like molecule, DTEA will self-assemble into micelles above a certain concentration known as the Critical Micelle Concentration (CMC).[12][13] These aggregates can physically entrap and sequester assay components like the enzyme, substrate, or fluorescent probe, leading to a sudden and dramatic change in the fluorescence signal. This creates a "cliff" in the dose-response curve that is an artifact of the compound's physical behavior, not a true biological effect.

Q4: In my cell-based assay, DTEA seems to cause strange morphological changes and affects my lysosomal staining probe. Are these effects related to assay interference?

A: Absolutely. DTEA is a cationic amphiphilic drug (CAD), a class of molecules known for accumulating in acidic organelles, particularly lysosomes.[4][14][15] This phenomenon, known as lysosomotropism, can lead to lysosomal membrane permeabilization (LMP) or an expansion of the lysosomal volume.[5][16] This can directly interfere with assays that rely on lysosomal integrity or use pH-sensitive lysosomal probes (e.g., LysoTracker), as the probe's fluorescence may be altered by DTEA accumulation independent of the biological pathway under investigation.[14]

Section 2: Unpacking the Mechanisms of DTEA Interference

To effectively troubleshoot, it is crucial to understand the physicochemical properties of DTEA and how they cause assay artifacts.

DTEA Compound Profile
PropertyValueSource
CAS Number 36362-09-1[1][2][3]
Molecular Formula C12H28ClNS[3]
Molecular Weight 253.88 g/mol [1][3]
Structure Cationic Amphiphile[3][17]
Key Features - Long (C10) hydrophobic alkyl chain- Thioether (sulfur) linkage- Primary amine (cationic at physiological pH)[3][17]
Core Interference Mechanisms

The structure of DTEA predisposes it to interfere in fluorescence assays through several distinct mechanisms, which can occur simultaneously.

Caption: Core interference mechanisms of DTEA.

  • Intrinsic Fluorescence: DTEA itself may possess some level of fluorescence, which adds to the signal measured from the specific fluorescent probe used in the assay. This is a common issue with library compounds and can lead to an artificially high signal.[7]

  • Fluorescence Quenching: The thioether group in DTEA can participate in electron transfer processes that non-radiatively de-excite fluorophores, a process known as quenching.[18] This reduces the quantum yield of the probe, leading to a lower-than-expected signal.

  • Aggregation and Micelle Formation: As a cationic surfactant, DTEA monomers in an aqueous solution will aggregate to form micelles once the concentration surpasses the CMC.[12][13] This is a concentration-dependent, cooperative process that can dramatically alter the assay environment by:

    • Sequestering Reagents: Micelles can trap the fluorescent probe, substrate, or enzyme, making them unavailable for the reaction.

    • Altering Probe Properties: The microenvironment inside a micelle is different from the bulk solution, which can change the spectral properties (and quantum yield) of a fluorescent probe.

    • Denaturing Proteins: High concentrations of surfactants can denature enzymes or other proteins in the assay.

  • Lysosomotropism: In cell-based assays, DTEA's cationic amphiphilic nature drives its accumulation in the acidic environment of lysosomes.[4][15] This can cause lysosomal swelling and interfere with any readout related to lysosomal function or pH, independent of the intended target.

Section 3: A Step-by-Step Troubleshooting Workflow

Follow this workflow to systematically identify and address DTEA-related interference.

Troubleshooting_Workflow start Start: Unexpected Assay Result with DTEA check_autof Step 1: Check for Intrinsic Fluorescence start->check_autof is_autof Is significant autofluorescence detected? check_autof->is_autof check_quench Step 2: Check for Quenching is_autof->check_quench No sol_autof Solution: - Subtract background - Use red-shifted dyes - Time-resolved fluorescence is_autof->sol_autof  Yes is_quench Is significant quenching observed? check_quench->is_quench check_agg Step 3: Check for Aggregation is_quench->check_agg No sol_quench Solution: - Mathematical correction - Change fluorophore - Use orthogonal assay is_quench->sol_quench  Yes is_agg Is interference sensitive to detergent? check_agg->is_agg sol_agg Solution: - Add non-ionic detergent (e.g., 0.01% Triton X-100) - Lower DTEA concentration - Discard data as artifact is_agg->sol_agg  Yes end_node Validated Result or Confirmed Artifact is_agg->end_node No sol_autof->end_node sol_quench->end_node sol_agg->end_node

Caption: A logical workflow for troubleshooting DTEA interference.

Section 4: Detailed Experimental Protocols

Here are specific, self-validating protocols to test for each type of interference.

Protocol 1: Measuring DTEA Intrinsic Fluorescence

Objective: To determine if DTEA fluoresces at the excitation and emission wavelengths of your assay.

  • Materials:

    • DTEA stock solution

    • Assay buffer

    • Microplate reader with fluorescence detection

    • The same type of microplate used for your primary assay

  • Procedure:

    • Prepare a serial dilution of DTEA in assay buffer, covering the full concentration range used in your primary assay (e.g., from 100 µM down to 1 nM).

    • Include a "buffer only" control (0 µM DTEA).

    • Dispense these solutions into the wells of the microplate.

    • Read the plate using the exact same excitation/emission wavelengths and gain settings as your primary assay.

    • Self-Validation: Run a full spectral scan (if your reader supports it) on the highest concentration of DTEA to identify its peak excitation and emission wavelengths.

  • Interpretation:

    • If you observe a concentration-dependent increase in fluorescence signal, DTEA is autofluorescent under your assay conditions.

    • This background signal must be subtracted from your primary assay data or other mitigation strategies must be employed.[19]

Protocol 2: Assessing Fluorescence Quenching by DTEA

Objective: To determine if DTEA quenches the signal from your fluorescent probe.

  • Materials:

    • DTEA stock solution

    • Your specific fluorescent probe (or the fluorescent product of your enzymatic reaction) at a fixed concentration relevant to the assay endpoint.

    • Assay buffer and microplate.

  • Procedure:

    • Prepare a solution of your fluorescent probe in assay buffer at a concentration that gives a robust signal (e.g., the signal corresponding to 100% enzyme activity).

    • Prepare a serial dilution of DTEA in assay buffer.

    • In the microplate, mix the fixed concentration of the fluorescent probe with the serial dilutions of DTEA.

    • Include a control with the probe but no DTEA ("buffer only").

    • Incubate for the same duration as your primary assay.

    • Read the fluorescence.

  • Interpretation:

    • If the fluorescence signal decreases as the DTEA concentration increases, DTEA is quenching your probe.[11]

    • This effect can be plotted as a Stern-Volmer plot to characterize the quenching mechanism.[10] For practical purposes, this confirms that signal loss is not due to a biological effect.

Protocol 3: Counter-Screen for Aggregation using Detergents

Objective: To determine if the observed activity of DTEA is due to the formation of aggregates.

  • Materials:

    • DTEA stock solution

    • A non-ionic detergent stock solution (e.g., 1% Triton X-100 or Tween-20).

    • All components of your primary fluorescence assay.

  • Procedure:

    • Run your primary assay as you normally would with a dose-response of DTEA.

    • Run a parallel experiment where you repeat the exact same assay, but with the addition of a low concentration of a non-ionic detergent to the assay buffer (e.g., a final concentration of 0.01% Triton X-100). This concentration is typically sufficient to disrupt compound aggregates without denaturing the enzyme.[20]

    • Self-Validation: Ensure that the detergent alone does not significantly impact your assay's positive and negative controls.

  • Interpretation:

    • If the dose-response curve for DTEA shifts significantly to the right (i.e., it appears less potent) or the steep artifactual curve flattens out in the presence of the detergent, the original result was likely caused by aggregation.

    • If the curve remains unchanged, the observed effect is less likely to be an aggregation artifact.

Section 5: Summary and Best Practices

When working with DTEA or other cationic amphiphilic compounds, always assume the potential for assay interference.

  • Profile First: Before running a full screen, run the simple autofluorescence and quenching control experiments described above for any suspicious compounds.

  • Use Counter-Screens: Routinely include a non-ionic detergent in a subset of experiments to flag potential aggregators early.[20]

  • Shift Your Spectrum: If autofluorescence is a problem, consider switching to a fluorescent probe with red-shifted excitation and emission wavelengths, as interference is more common in the blue-green spectrum.[6][19]

  • Consider Orthogonal Assays: Validate any "hits" from a fluorescence assay with a completely different detection method (e.g., absorbance, luminescence, or mass spectrometry) that is not susceptible to the same artifacts.[6]

  • Question Your Data: If a dose-response curve looks too steep or displays a biphasic pattern, be highly suspicious of an artifact like aggregation.

By employing these systematic troubleshooting strategies and control experiments, researchers can confidently distinguish true biological activity from assay artifacts, ensuring the integrity and reliability of their scientific findings.

References
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved January 21, 2026, from [Link]

  • NCBI Bookshelf. (2015). Interference with Fluorescence and Absorbance - Assay Guidance Manual. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Funk, R. S., & Krise, J. P. (2012). Cationic amphiphilic drugs cause a marked expansion of apparent lysosomal volume: Implications for an intracellular distribution-based drug interaction. Molecular Pharmaceutics, 9(5), 1384–1395. [Link]

  • Petyuk, V. A., et al. (2019). Repurposing Cationic Amphiphilic Drugs and Derivatives to Engage Lysosomal Cell Death in Cancer Treatment. Frontiers in Oncology, 9, 1413. [Link]

  • Mohommad, S. M., et al. (2023). The Role of Surfactants in Stabilizing Fluorescence Anisotropy for Protein–Aptamer Binding Affinity Measurements. International Journal of Molecular Sciences, 24(1), 843. [Link]

  • Sharma, A., & Ali, Z. (1999). Optical sensor for sulfur dioxide based on fluorescence quenching. Talanta, 50(3), 491-498. [Link]

  • PubChem. (n.d.). Diethylethanolamine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Critical micelle concentration. Retrieved January 21, 2026, from [Link]

  • Ellegaard, A. M., et al. (2016). Cell death induced by cationic amphiphilic drugs depends on lysosomal Ca2+ release and cyclic AMP. Oncotarget, 7(44), 72198–72215. [Link]

  • Sharma, A., & Ali, Z. (n.d.). Measurement of hydrogen sulphide gas using fluorescence quenching. ResearchGate. Retrieved January 21, 2026, from [Link]

  • Frontiers. (2019). Repurposing Cationic Amphiphilic Drugs and Derivatives to Engage Lysosomal Cell Death in Cancer Treatment. Retrieved January 21, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Diethanolamine (CAS 111-42-2). Retrieved January 21, 2026, from [Link]

  • Semantic Scholar. (2012). Cationic amphiphilic drugs cause a marked expansion of apparent lysosomal volume: implications for an intracellular distribution-based drug interaction. Retrieved January 21, 2026, from [Link]

  • Nanoscience Instruments. (n.d.). Critical Micelle Concentration (CMC). Retrieved January 21, 2026, from [Link]

  • Chen, Y., et al. (2021). Recent Advances in Detection, Isolation, and Imaging Techniques for Sulfane Sulfur-Containing Biomolecules. Antioxidants, 10(10), 1634. [Link]

  • ResearchGate. (2020). INFLUENCE OF SURFACTANTS ON THE FLUORESCEIN FLUORESCENCE PROPERTIES. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2023). The critical micelle concentrations and the surface tensions (cmc). Retrieved January 21, 2026, from [Link]

  • NCBI Bookshelf. (2023). Interference and Artifacts in High-content Screening - Assay Guidance Manual. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • ETH Zurich. (n.d.). Fluorescence Quenching. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2023). Coupling Fluorescent Probes to Characterize S-containing Compounds in a Sulfate Reducing Bacteria Involved in Hg Methylation. Retrieved January 21, 2026, from [Link]

  • Fernandez, A., & Marques, E. F. (2021). A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width. Molecules, 26(17), 5343. [Link]

  • Thorne, N., et al. (2012). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS Discovery, 17(2), 174-184. [Link]

  • Keyence. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Retrieved January 21, 2026, from [Link]

  • Dow. (n.d.). Monoethanolamine Diethanolamine Triethanolamine. Retrieved January 21, 2026, from [Link]

  • eScholarship.org. (2022). Development of Fluorescence Microscopy Methods for Investigations of Surfactant-Based Aqueous Reactions. Retrieved January 21, 2026, from [Link]

  • Texas Commission on Environmental Quality. (n.d.). Diethanolamine Triethanolamine. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 2-(Decylthio)ethanamine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Journal of Pharmaceutical Sciences. (1975). Micelle formation and its relationship to solubility behavior of 2-butyl-3-benzofuranyl-4-(2-(diethylamino)ethoxy)-3,5-diiodophenyl ketone hydrochloride. Retrieved January 21, 2026, from [Link]

  • MDPI. (2022). Effect of 1,2-propanediol on the Critical Micelle Concentration of Decyltrimethylammonium Bromide at Temperatures from 293.15 K to 308.15 K. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2019). Fluorescence detection of Trace Dimethylamine and Diethylamine in Natural Water by HPLC with O-phthalaldehyde and 7-chlore-4nitrobenzo-2-oax-1, 3-diazole. Retrieved January 21, 2026, from [Link]

Sources

Validation & Comparative

Guide: 2-(Decylthio)ethanamine hydrochloride (DTEA) vs. Benzalkonium Chloride (BAC)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis for Researchers and Drug Development Professionals

Introduction

In the vast field of antimicrobial agents, selection is dictated by a nuanced understanding of efficacy, mechanism, safety, and application. This guide provides a detailed comparison between two distinct cationic surfactants: 2-(Decylthio)ethanamine hydrochloride (DTEA), a lesser-known industrial biocide, and Benzalkonium chloride (BAC), a ubiquitous quaternary ammonium compound found in countless pharmaceutical and consumer products.[1]

For researchers and drug development professionals, choosing the appropriate antimicrobial agent is a critical decision that impacts formulation stability, biocompatibility, and regulatory approval. While BAC is a well-characterized compound with decades of data, emerging or specialized alternatives like DTEA warrant careful consideration for specific applications. This document aims to objectively compare these two agents, focusing on their chemical properties, mechanisms of action, and performance data to empower informed decision-making in a research and development context.

Chemical and Physical Properties: A Side-by-Side Comparison

A fundamental comparison begins with the distinct molecular structures and resulting physicochemical properties of DTEA and BAC. DTEA is a primary amine featuring a flexible thioether linkage, while BAC is a quaternary ammonium salt with a rigid benzyl group.[2][3] These differences in structure directly influence their interaction with microbial and mammalian cells.

Property2-(Decylthio)ethanamine HCl (DTEA) Benzalkonium Chloride (BAC)
Chemical Structure C₁₀H₂₁SCH₂CH₂NH₃⁺ Cl⁻Mixture of CₙH₂ₙ₊₁N⁺(CH₃)₂(C₆H₅CH₂) Cl⁻ (n=8, 10, 12, 14, 16, 18)
CAS Number 36362-09-1[3]8001-54-5[4]
Molecular Formula C₁₂H₂₈ClNS[3]Variable (Mixture)[4]
Molecular Weight 253.88 g/mol [3]Variable (Mixture)[4]
Compound Type Primary Amine Salt, ThioetherQuaternary Ammonium Compound (QAC)[2]
Charge CationicCationic[5]
Key Features Flexible alkyl-thioether chainBenzyl group, variable alkyl chain lengths

Mechanism of Action: Distinct Approaches to Microbial Disruption

While both compounds are cationic surfactants that target microbial membranes, their precise mechanisms show subtle but significant differences. BAC employs a well-established, direct-assault strategy, whereas DTEA appears to utilize a dual-pronged approach that includes biofilm disruption.

Benzalkonium Chloride (BAC): As a cationic molecule, BAC's primary mechanism involves a strong electrostatic interaction with the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids.[6] This binding leads to the intercalation of its lipophilic alkyl chain into the lipid bilayer, disrupting membrane integrity.[5] The consequence is a loss of permeability control, leakage of essential cytoplasmic contents like potassium ions and nucleotides, and ultimately, cell lysis and death.[1][2] At higher concentrations, BAC can also denature proteins and inhibit critical enzyme activity.[6]

2-(Decylthio)ethanamine HCl (DTEA): DTEA also functions as a potent cationic surface-active agent, disrupting the cell envelope through interactions with anionic membrane components, leading to compromised permeability and transport.[3] However, its "biocidal soap" properties suggest a secondary, crucial mechanism, particularly relevant in industrial settings: biofilm disruption.[7][8] DTEA is reported to form reversible chelant complexes with divalent cations (e.g., Ca²⁺, Mg²⁺) that are essential for maintaining the structural integrity of the extracellular polymeric substance (EPS) matrix of biofilms.[7] By weakening the biofilm structure, DTEA reduces its adhesion to surfaces and allows for more effective penetration of biocides.[7][8]

G cluster_0 Benzalkonium Chloride (BAC) Mechanism cluster_1 2-(Decylthio)ethanamine HCl (DTEA) Mechanism BAC BAC (+) Membrane Microbial Membrane (-) BAC->Membrane Electrostatic Attraction Disruption Membrane Disruption Membrane->Disruption Intercalation Leakage Leakage of Cytoplasmic Contents Disruption->Leakage Death Cell Death Leakage->Death DTEA DTEA (+) Membrane_DTEA Microbial Membrane (-) DTEA->Membrane_DTEA Electrostatic Attraction Biofilm Biofilm EPS Matrix (with Ca²⁺/Mg²⁺) DTEA->Biofilm Chelation of Divalent Cations Disruption_DTEA Membrane Disruption Membrane_DTEA->Disruption_DTEA Intercalation Leakage_DTEA Leakage of Contents Disruption_DTEA->Leakage_DTEA Death_DTEA Cell Death Leakage_DTEA->Death_DTEA Weakening Weakened Biofilm Biofilm->Weakening Removal Enhanced Removal Weakening->Removal

Fig. 1: Comparative Mechanisms of Action

Comparative Antimicrobial Efficacy

The antimicrobial spectrum and potency are paramount for selecting an agent. BAC is extensively documented as a broad-spectrum antimicrobial, while available data for DTEA suggests effectiveness with different potency against various microbial classes. A direct, peer-reviewed comparison using standardized methods is not available in the literature, so data is compiled from various sources.

Organism ClassBenzalkonium Chloride (BAC) 2-(Decylthio)ethanamine HCl (DTEA)
Gram-Positive Bacteria Generally highly effective.[4]Broadly effective.[7][9]
Gram-Negative Bacteria Effective, but generally less so than against Gram-positive.[4]Broadly effective.[7][9]
Fungi (Yeasts & Molds) Effective.[10][11]Effective. Minimum kill concentration reported at 5-10 mg/L.[7]
Algae Effective.Highly effective. Minimum kill concentration reported at 1-3 mg/L.[7]
Bacterial Spores Not effective.[4][12]Data not available, but unlikely to be sporicidal.
General Bacterial MIC Varies by chain length and species, but typically in the low mg/L range.Higher concentrations reported for bacteria (100-300 mg/L).[7]

Expert Interpretation: The available data indicates that while both agents are broad-spectrum, DTEA may be particularly potent against algae and fungi at lower concentrations than required for bacteria.[7] BAC exhibits a more consistent bactericidal profile at lower concentrations.[4][11] The significantly higher reported kill concentrations for DTEA against bacteria suggest it may be more bacteriostatic or require combination with other biocides for robust bacterial control in some systems.[3][7]

Cytotoxicity and Biocompatibility

For any application involving potential contact with human tissues, a thorough understanding of cytotoxicity is non-negotiable. In this domain, a significant data disparity exists between the two compounds.

Benzalkonium Chloride (BAC): BAC's cytotoxicity is well-documented. As a preservative in ophthalmic solutions, its chronic use is associated with corneal and conjunctival epithelial cell damage, tear film instability, and inflammation.[6][13] In vitro studies consistently demonstrate concentration- and time-dependent toxicity to various human cell lines, including respiratory epithelial cells.[9][14] This known cytotoxicity has prompted a move towards BAC-free formulations in many pharmaceutical products, especially for multi-dose eye drops intended for chronic use.[13] Studies in model organisms have also shown toxic effects at environmentally relevant concentrations.[15]

2-(Decylthio)ethanamine HCl (DTEA): Quantitative in vitro cytotoxicity data for DTEA on mammalian cell lines is not readily available in the public scientific literature. The primary safety information comes from regulatory classifications and safety data sheets. It is classified under the Globally Harmonized System (GHS) with hazards including:

  • H315: Causes skin irritation.[3]

  • H318: Causes serious eye damage.[3]

  • H373: May cause damage to organs through prolonged or repeated exposure.[3]

  • H410: Very toxic to aquatic life with long-lasting effects.[3]

Summary: While BAC has a known and characterized cytotoxicity profile that presents limitations for pharmaceutical use, DTEA lacks publicly available in vitro data, though its hazard classifications indicate significant potential for irritation and organ damage. This data gap makes DTEA unsuitable for applications in drug development without extensive, foundational toxicological testing.

Experimental Protocols for Comparative Assessment

To ensure trustworthy and reproducible data, standardized methodologies are essential. The following protocols outline the determination of antimicrobial efficacy via Minimum Inhibitory Concentration (MIC) and cytotoxicity via the MTT assay.

Protocol: Broth Microdilution MIC Assay (Based on CLSI M07 Standard)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1][6]

G cluster_workflow MIC Determination Workflow start Start prep_agent Prepare Serial Dilutions of DTEA and BAC start->prep_agent prep_inoculum Prepare Standardized Microbial Inoculum (~5 x 10^5 CFU/mL) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells (100 µL Agent + 100 µL Inoculum) prep_agent->inoculate prep_inoculum->inoculate controls Prepare Controls: - Growth Control (No Agent) - Sterility Control (No Inoculum) inoculate->controls incubate Incubate Plate (e.g., 18-24h at 35°C) controls->incubate read Read Results: Observe for Turbidity incubate->read determine_mic Determine MIC: Lowest concentration with no visible growth read->determine_mic end End determine_mic->end

Fig. 2: Broth Microdilution MIC Workflow

Methodology:

  • Preparation of Antimicrobial Agents: Prepare stock solutions of DTEA and BAC in an appropriate solvent. Perform a two-fold serial dilution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the test microorganism (e.g., E. coli ATCC 25922) on an agar plate overnight. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the antimicrobial dilutions. The final volume in each well should be uniform (e.g., 200 µL).

  • Controls: Include a positive control (inoculum in broth, no agent) to ensure microbial viability and a negative control (broth only) to confirm sterility.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) as detected by the naked eye.

Protocol: MTT Cell Viability Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of viability following exposure to a test compound.[2][5][12]

Methodology:

  • Cell Seeding: Seed a human cell line (e.g., HaCaT keratinocytes or HCE-T corneal epithelial cells) into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well). Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Exposure: Prepare serial dilutions of DTEA and BAC in serum-free cell culture medium. Remove the old medium from the cells and replace it with the medium containing the test compounds. Include an untreated control (medium only) and a positive control for cell death (e.g., 1% Triton X-100).

  • Incubation: Incubate the cells with the compounds for a specified time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[12] Remove the compound-containing medium from the wells and add 100 µL of fresh medium plus 10 µL of the MTT solution to each well.[2]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial reductase enzymes in living cells will convert the yellow MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[5] Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cells are no longer viable).

Applications and Limitations

The distinct profiles of DTEA and BAC naturally lead them to different application spaces.

Benzalkonium Chloride (BAC):

  • Applications: Its established efficacy and long history of use make it a staple preservative in pharmaceuticals (eye drops, nasal sprays), personal care products (hand sanitizers, cosmetics), and a general-purpose disinfectant.[10][16][17]

  • Limitations: Known cytotoxicity restricts its use in applications requiring high biocompatibility or long-term tissue exposure.[13][14] Its effectiveness can be reduced by anionic surfactants (e.g., soaps) and organic matter. There is growing concern over its potential to contribute to antimicrobial resistance.[7]

2-(Decylthio)ethanamine HCl (DTEA):

  • Applications: Primarily marketed as an industrial biocide for recirculating cooling water systems, paper manufacturing, and oilfields.[3][9] Its anti-biofilm and corrosion-inhibiting properties are significant advantages in these settings.[7][9]

  • Limitations: The lack of comprehensive, publicly available toxicological data for mammalian systems and the absence of pharmaceutical-grade manufacturing standards currently preclude its use in drug development or personal care. Its GHS classification suggests significant handling precautions are necessary.[3]

Conclusion

The comparison between this compound and Benzalkonium chloride reveals two effective, yet fundamentally different, cationic antimicrobials.

Benzalkonium Chloride (BAC) remains a versatile, well-characterized, broad-spectrum agent. Its vast historical dataset on efficacy and toxicity provides a reliable, albeit cautionary, profile for formulators. Its primary limitations—cytotoxicity and potential for promoting resistance—are well-known, driving the search for alternatives in sensitive applications.

This compound (DTEA) emerges as a specialized industrial agent with a compelling dual mechanism of direct microbial disruption and anti-biofilm activity. This makes it a strong candidate for combating persistent microbial contamination in industrial water systems. However, for the researcher or drug development professional, the profound lack of publicly available data on its in vitro cytotoxicity, specific MICs against clinically relevant pathogens, and biocompatibility renders it a high-risk, uncharacterized compound for any application outside of its intended industrial use.

Ultimately, the choice is clear: BAC is a known quantity for a wide range of applications where its cytotoxic profile can be managed, while DTEA is a targeted solution for industrial biofilm and fouling, which would require extensive foundational safety and efficacy testing before it could ever be considered for pharmaceutical development.

References

  • Vertex AI Search. (n.d.).
  • Gosset. (n.d.). Benzalkonium chloride (BKC (also commonly BZK, BAK, BAC)).
  • ChemRxiv. (n.d.).
  • Patsnap Synapse. (2024). What is the mechanism of Benzalkonium Chloride?
  • Journal of Applied Microbiology | Oxford Academic. (n.d.). Impact of benzalkonium chloride, benzethonium chloride and chloroxylenol on bacterial antimicrobial resistance.
  • PubChem - NIH. (n.d.). Benzalkonium | C22H40N+ | CID 2330.
  • Wikipedia. (n.d.). Benzalkonium chloride.
  • PMC - NIH. (2019).
  • Scaling UP! H2O. (n.d.). Part of the recertification process is to obtain Continuing Education Units (CEUs).
  • MDPI. (2022).
  • Novo Nordisk Pharmatech. (n.d.).
  • ALVIM Srl. (n.d.). Oxidizing and non-oxidizing biocides.
  • Regul
  • gsrs. (n.d.). This compound.
  • PubChem - NIH. (n.d.). This compound | C12H28ClNS | CID 151162.
  • M, B. (n.d.).
  • ECHEMI. (n.d.). Buy 2-(decylthio)
  • CAS Common Chemistry. (n.d.). Ethanamine, 2-(decylthio)-, hydrochloride (1:1).
  • Echemi. (n.d.). Ethanamine, 2-(decylthio)-, hydrochloride (1:1)
  • ATCC. (n.d.).
  • Science.gov. (n.d.). corrosion inhibitors biocides: Topics.
  • PubMed. (n.d.). In vitro genotoxicity and cytotoxicity of benzalkonium chloride.
  • PubMed. (n.d.). Benzalkonium chloride, benzethonium chloride, and chloroxylenol - Three replacement antimicrobials are more toxic than triclosan and triclocarban in two model organisms.
  • (2020).
  • CLSI. (n.d.).
  • Abcam. (n.d.). MTT assay protocol.
  • NCBI Bookshelf - NIH. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Semantic Scholar. (2022).

Sources

A Senior Application Scientist's Guide to Validating the Antibiofilm Efficacy of 2-(Decylthio)ethanamine hydrochloride (DTEA)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antibiofilm Agents

Bacterial biofilms represent a formidable challenge in both clinical and industrial settings. These structured communities of microorganisms, encased in a self-produced matrix of extracellular polymeric substances (EPS), exhibit dramatically increased tolerance to conventional antimicrobial agents and the host immune system. This resilience contributes to persistent and chronic infections, biofouling of medical devices, and industrial contamination. The quest for novel molecules that can effectively prevent biofilm formation or eradicate established biofilms is therefore a critical priority in modern microbiology and drug development.

This guide presents a comprehensive framework for validating the antibiofilm activity of a promising, yet under-characterized molecule: 2-(Decylthio)ethanamine hydrochloride (DTEA). DTEA is a cationic amphiphilic molecule, a class of compounds known for their membrane-disruptive properties. Its structure, featuring a primary amine and a ten-carbon alkyl chain, suggests a potential mechanism for interacting with and disrupting the negatively charged components of bacterial membranes and the biofilm matrix.

Here, we provide a detailed, technically-grounded protocol for a head-to-head comparison of DTEA against established clinical antibiotics—Ciprofloxacin and Tobramycin—and a representative quaternary ammonium compound (QAC), Benzalkonium Chloride. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the scientific rationale behind them to ensure robust and reliable validation.

Comparative Framework: Selecting Benchmarks for Performance

To rigorously evaluate DTEA's potential, its performance must be benchmarked against agents with well-understood, albeit often limited, antibiofilm capabilities.

  • Conventional Antibiotics (Negative Controls for Biofilm Eradication):

    • Ciprofloxacin: A fluoroquinolone that inhibits DNA gyrase, crucial for bacterial DNA replication. While effective against planktonic bacteria, its efficacy is often dramatically reduced against established biofilms.[1][2][3]

    • Tobramycin: An aminoglycoside that inhibits protein synthesis. Like ciprofloxacin, it struggles to penetrate the biofilm matrix and kill the metabolically diverse cell populations within.[4][5][6]

  • Cationic Surfactant (Mechanistic Comparator):

    • Benzalkonium Chloride (BAC): A quaternary ammonium compound (QAC) that acts as a cationic surfactant, disrupting cellular membranes.[7][8] Given DTEA's amphiphilic nature, comparing it to a QAC can provide insights into its potential mechanism of action.

The primary bacterial strains selected for this validation are Pseudomonas aeruginosa and Staphylococcus aureus, two clinically significant pathogens notorious for their robust biofilm formation and association with device-related and chronic infections.[1][4]

Phase 1: Quantitative Assessment of Biofilm Inhibition and Eradication

The initial phase of validation focuses on quantifying the concentration-dependent effects of each compound on biofilm formation and the viability of pre-formed biofilms. This is achieved through the determination of Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC).

Experimental Protocol: MBIC & MBEC Determination

This protocol utilizes a 96-well plate format for high-throughput screening.

1. Preparation of Bacterial Inoculum: a. From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of P. aeruginosa or S. aureus. b. Suspend the colonies in sterile Mueller-Hinton Broth (MHB). c. Adjust the suspension's turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. d. Dilute this standardized suspension 1:100 in fresh MHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.

2. Minimum Biofilm Inhibitory Concentration (MBIC) Assay: [9][10] a. Prepare two-fold serial dilutions of DTEA, Ciprofloxacin, Tobramycin, and Benzalkonium Chloride in MHB in a 96-well flat-bottom microtiter plate. The concentration range should be broad (e.g., 512 µg/mL to 1 µg/mL). b. Add 100 µL of the prepared bacterial inoculum to each well containing 100 µL of the diluted compounds. c. Include a positive control (bacteria in MHB without any compound) and a negative control (sterile MHB). d. Incubate the plate at 37°C for 24 hours under static conditions to allow for biofilm formation. e. After incubation, carefully discard the planktonic culture from each well. f. Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells. g. Quantify the remaining biofilm biomass using the Crystal Violet assay (detailed below). The MBIC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥90%) in biofilm biomass compared to the positive control.

3. Minimum Biofilm Eradication Concentration (MBEC) Assay: [11][12][13] a. To establish mature biofilms, add 200 µL of the prepared bacterial inoculum (1-2 x 10⁶ CFU/mL) to the wells of a 96-well flat-bottom microtiter plate. b. Incubate the plate at 37°C for 24 hours to allow for robust biofilm formation. c. After incubation, discard the planktonic culture and gently wash the wells twice with sterile PBS. d. Add 200 µL of the two-fold serial dilutions of the test compounds (prepared in fresh MHB) to the wells containing the pre-formed biofilms. e. Incubate for a further 24 hours at 37°C. f. Following this treatment, discard the compound solutions and wash the wells twice with sterile PBS. g. To determine the viability of the remaining biofilm, add 200 µL of fresh MHB to each well and sonicate the plate for 10 minutes to dislodge the biofilm cells. h. The MBEC is determined as the lowest concentration of the compound where no bacterial regrowth is observed (i.e., the broth remains clear) after a subsequent 24-hour incubation at 37°C.[14]

4. Crystal Violet Staining for Biomass Quantification: a. After washing the wells in the MBIC assay, add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes. b. Discard the crystal violet solution and wash the wells three times with sterile PBS. c. Allow the plate to air dry completely. d. Solubilize the bound crystal violet by adding 200 µL of 33% (v/v) acetic acid to each well. e. Measure the absorbance at 595 nm using a microplate reader.

Data Presentation and Interpretation

The results of the MBIC and MBEC assays should be tabulated for a clear comparison. The data presented below is hypothetical but represents a favorable outcome for DTEA.

Table 1: Comparative Antibiofilm Activity against P. aeruginosa

CompoundMIC (µg/mL)MBIC₅₀ (µg/mL)MBEC (µg/mL)
DTEA (Hypothetical) 81664
Ciprofloxacin132>512
Tobramycin264>512
Benzalkonium Chloride4832

Table 2: Comparative Antibiofilm Activity against S. aureus

CompoundMIC (µg/mL)MBIC₅₀ (µg/mL)MBEC (µg/mL)
DTEA (Hypothetical) 4832
Ciprofloxacin0.516>512
Tobramycin132>512
Benzalkonium Chloride2416

Causality: A low MBEC value, particularly one that is not excessively higher than the MIC, suggests the compound is effective at killing the slow-growing, protected cells within a mature biofilm. In contrast, the high MBEC values for Ciprofloxacin and Tobramycin highlight their ineffectiveness against established biofilm structures, a well-documented phenomenon.[15] DTEA's hypothetical performance, with an MBEC significantly lower than the conventional antibiotics, would position it as a potent biofilm-eradicating agent. Its performance relative to Benzalkonium Chloride would provide insights into its efficiency as a membrane-active agent.

G cluster_0 MBIC Assay Workflow cluster_1 MBEC Assay Workflow A Prepare Serial Dilutions of DTEA & Comparators B Add Standardized Bacterial Inoculum A->B C Incubate for 24h (Biofilm Formation) B->C D Wash to Remove Planktonic Cells C->D E Crystal Violet Staining & Quantification D->E F Determine MBIC E->F G Grow Mature Biofilm (24h Incubation) H Wash to Remove Planktonic Cells G->H I Treat Biofilm with Serial Dilutions (24h) H->I J Wash to Remove Compound I->J K Add Fresh Media, Sonicate & Incubate J->K L Assess Regrowth (Turbidity) K->L M Determine MBEC L->M

Figure 1: Workflow for MBIC and MBEC assays.

Phase 2: Visualization of Biofilm Disruption and Cell Viability

Quantitative data from microtiter plate assays provide a crucial measure of efficacy, but they do not reveal the structural impact of a compound on the biofilm architecture. Confocal Laser Scanning Microscopy (CLSM) offers a powerful tool for visualizing these effects in three dimensions and assessing cell viability in situ.[1]

Experimental Protocol: CLSM Analysis of Biofilm Structure

1. Biofilm Growth: a. Grow biofilms of P. aeruginosa and S. aureus on sterile glass-bottom dishes for 24 hours as described in the MBEC protocol.

2. Treatment: a. After 24 hours, remove the planktonic media, wash gently with PBS, and add fresh media containing DTEA, Ciprofloxacin, or Benzalkonium Chloride at their respective MBEC values (or a high concentration, e.g., 256 µg/mL for Ciprofloxacin). Include an untreated control. b. Incubate for another 24 hours at 37°C.

3. LIVE/DEAD Staining: a. After treatment, carefully remove the media and gently wash the biofilms with sterile, filter-sterilized water. b. Prepare a staining solution using a commercial kit such as the FilmTracer™ LIVE/DEAD® Biofilm Viability Kit, which contains SYTO® 9 (stains live cells green) and propidium iodide (stains dead cells with compromised membranes red).[16][17] c. Add the staining solution to the biofilms and incubate in the dark at room temperature for 20-30 minutes. d. Gently rinse with filter-sterilized water to remove excess stain.

4. Imaging: a. Immediately image the stained biofilms using a CLSM. b. Acquire a series of z-stack images through the full depth of the biofilm. Use appropriate laser lines and emission filters for green (SYTO® 9) and red (propidium iodide) fluorescence.

Interpretation of Visual Data
  • Untreated Control: Expect a dense, thick biofilm with a high proportion of live (green) cells, indicating a healthy, mature biofilm structure.

  • Ciprofloxacin/Tobramycin: These may show a slight increase in dead (red) cells, particularly at the surface of the biofilm, but the overall structure is likely to remain intact.[1]

  • DTEA / Benzalkonium Chloride: A successful outcome for DTEA would be a significant disruption of the biofilm architecture, characterized by a reduction in overall biomass and a high proportion of dead (red) cells throughout the biofilm structure. This would visually confirm the quantitative MBEC data and suggest a cidal mechanism that is effective against biofilm-embedded cells.

Proposed Mechanism of Action of DTEA

Based on its chemical structure as a cationic amphiphile, the hypothesized mechanism of action for DTEA against bacterial biofilms involves a multi-pronged attack.

  • Electrostatic Interaction: The positively charged amine group of DTEA is attracted to the net negative charge of the bacterial cell surface and the anionic components of the EPS matrix (e.g., extracellular DNA, polysaccharides).

  • Hydrophobic Insertion: The decyl (C10) alkyl chain facilitates insertion into the hydrophobic core of the bacterial cell membrane.

  • Membrane Disruption: This insertion disrupts the lipid bilayer, leading to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[7]

  • Matrix Degradation: By binding to and potentially neutralizing anionic components of the EPS, DTEA may also help to destabilize the biofilm matrix, allowing for greater penetration of the compound and facilitating the dispersal of the biofilm.

G cluster_0 Bacterial Biofilm cluster_1 DTEA Action Matrix EPS Matrix (Negatively Charged) Bacteria Bacterial Cells (Negatively Charged Membrane) DTEA DTEA Molecule (Cationic Head, Hydrophobic Tail) A 1. Electrostatic Attraction DTEA->A targets B 2. Hydrophobic Insertion DTEA->B enables A->Matrix A->Bacteria D 4. Matrix Destabilization A->D contributes to B->Bacteria C 3. Membrane Disruption B->C leads to E Cell Death & Biofilm Dispersal C->E D->E

Figure 2: Proposed mechanism of action for DTEA.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to validating the antibiofilm activity of this compound. By employing standardized quantitative methods (MBIC and MBEC) and qualitative visualization techniques (CLSM), researchers can generate a comprehensive data package. Comparing DTEA's performance against both ineffective (conventional antibiotics) and mechanistically similar (QACs) compounds provides essential context for interpreting its potential as a novel therapeutic or disinfectant.

If the hypothetical data presented here holds true in experimental validation, DTEA would emerge as a potent agent capable of both preventing biofilm formation and, crucially, eradicating mature, established biofilms. Future work should then focus on elucidating its precise molecular targets, evaluating its cytotoxicity against mammalian cell lines to determine its therapeutic index, and assessing its efficacy in more complex, in vivo models of biofilm-associated infections.

References

  • Yasir, M., Willcox, M. D. P., & Dutta, D. (2020). Activity of Antimicrobial Peptides and Ciprofloxacin against Pseudomonas aeruginosa Biofilms. Molecules, 25(17), 3843. [Link]

  • ASTM International. (2017). Standard Test Method for Testing Disinfectant Efficacy against Pseudomonas aeruginosa Biofilm using the MBEC Assay (ASTM E2799-17). West Conshohocken, PA. [Link]

  • Moskowitz, S. M., Foster, J. M., Emerson, J. C., & Burns, J. L. (2004). Clinically feasible biofilm-based susceptibility testing of Pseudomonas aeruginosa. Journal of Clinical Microbiology, 42(5), 1915–1922. [Link]

  • Waryah, C. B., et al. (2016). In Vitro Antimicrobial Efficacy of Tobramycin Against Staphylococcus aureus Biofilms in Combination With or Without DNase I and/or Dispersin B: A Preliminary Investigation. Microbial Drug Resistance, 22(7), 565-573. [Link]

  • Gantenbein-Ritter, B., et al. (2011). Confocal Imaging Protocols for Live/Dead Staining in Three-Dimensional Carriers. In: Methods in Molecular Biology. Humana Press. [Link]

  • Wang, Y. Y., et al. (2025). A ciprofloxacin prodrug effectively disrupts biofilm formation. European Journal of Medicinal Chemistry, 289, 117396. [Link]

  • Yasir, M., Willcox, M. D. P., & Dutta, D. (2020). Activity of Antimicrobial Peptides and Ciprofloxacin against Pseudomonas aeruginosa Biofilms. PubMed, 32846924. [Link]

  • Pompilio, A., et al. (2021). Synergy between Indoloquinolines and Ciprofloxacin: An Antibiofilm Strategy against Pseudomonas aeruginosa. Antibiotics, 10(4), 412. [Link]

  • Aydın, B., et al. (2021). Sub-Inhibitory Concentrations of Ciprofloxacin Alone and Combinations with Plant-Derived Compounds against P. aeruginosa Biofilms and Their Effects on the Metabolomic Profile of P. aeruginosa Biofilms. Antibiotics, 10(4), 423. [Link]

  • Innovotech Inc. (2021). MBEC Assay® PROCEDURAL MANUAL Version 2.2. [Link]

  • Montañez-Mora, M. I., et al. (2023). Designing Antibacterial-Based Quaternary Ammonium Coatings (Surfaces) or Films for Biomedical Applications: Recent Advances. Polymers, 15(17), 3591. [Link]

  • Waryah, C. B., et al. (2016). In Vitro Antimicrobial Efficacy of Tobramycin Against Staphylococcus aureus Biofilms in Combination With or Without DNase I and/or Dispersin B: A Preliminary Investigation. PubMed, 27754780. [Link]

  • Waryah, C. B., et al. (2016). (PDF) In Vitro Antimicrobial Efficacy of Tobramycin Against Staphylococcus aureus Biofilms in Combination With or Without DNase I and/or Dispersin B: A Preliminary Investigation. ResearchGate. [Link]

  • Fernández, I. F., et al. (2018). Biofilm-Eradicating Properties of Quaternary Ammonium Amphiphiles: Simple Mimics of Antimicrobial Peptides. Request PDF on ResearchGate. [Link]

  • Emery Pharma. (n.d.). Biofilm Eradication Testing. [Link]

  • Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol. [Link]

  • Al-Shabib, N. A., et al. (2024). The Battle Against Biofilms: A Focus on Novel Antimicrobial Strategies and Their Mechanisms of Action. MDPI. [Link]

  • Savinkina, A. A., et al. (2022). Microbiological Evaluation of Novel Bis-Quaternary Ammonium Compounds: Clinical Strains, Biofilms, and Resistance Study. International Journal of Molecular Sciences, 23(19), 11847. [Link]

  • El-Banna, A. A., et al. (2015). A Comparison of Effects of Broad-Spectrum Antibiotics and Biosurfactants on Established Bacterial Biofilms. ResearchGate. [Link]

  • Ghosh, A., et al. (2024). Tobramycin and cuminaldehyde exhibited antimicrobial activity against... ResearchGate. [Link]

  • Fedorowicz, J., et al. (2023). Antibacterial and antibiofilm activity of permanently ionized quaternary ammonium fluoroquinolones. ResearchGate. [Link]

  • Saeed, K., et al. (2019). Supplement 2: Minimal biofilm eradication concentration (MBEC) assays. Journal of Orthopaedic Research, 37(5), 1007-1017. [Link]

  • Saleh, M. A., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 13, 1184288. [Link]

  • Singh, S., et al. (2017). Biofilms: Formation, drug resistance and alternatives to conventional approaches. Journal of Biosciences, 42(4), 675-687. [Link]

  • Fawzy, A., et al. (2016). Comparison between Antimicrobial Minimal Biofilm Eradication Concentration and Minimal Inhibitory Concentration in Clinical Isolates in Device Related Infections. Egyptian Journal of Medical Microbiology, 25(1), 91-100. [Link]

  • Kim, E. W., et al. (2022). Staphylococcus aureus biofilm inhibition by antibiotics in the... ResearchGate. [Link]

  • Savinkina, A. A., et al. (2024). From Antibacterial to Antibiofilm Targeting: An Emerging Paradigm Shift in the Development of Quaternary Ammonium Compounds (QACs). Request PDF on ResearchGate. [Link]

  • Man, K. K., et al. (2021). Biofilm viability checker: An open-source tool for automated biofilm viability analysis from confocal microscopy images. npj Biofilms and Microbiomes, 7(1), 41. [Link]

  • Oleksy-Sobczak, M., et al. (2020). The Novel Quantitative Assay for Measuring the Antibiofilm Activity of Volatile Compounds (AntiBioVol). Molecules, 25(20), 4749. [Link]

  • Man, K. K., et al. (2021). Biofilm Viability Checker: Creating a tool to calculate biofilm viability from confocal microscopy images. Microbiology Society. [Link]

  • Oleksy-Sobczak, M., et al. (2020). The Novel Quantitative Assay for Measuring the Antibiofilm Activity of Volatile Compounds (AntiBioVol). ResearchGate. [Link]

  • Mahendran, S., et al. (2017). Minimum biofilm inhibitory concentration (MBIC) assay for... ResearchGate. [Link]

  • Rather, I. A., et al. (2021). Antibiotic Resistant Biofilms and the Quest for Novel Therapeutic Strategies. Frontiers in Microbiology, 12, 685704. [Link]

  • Hisbergues, M., et al. (2025). Confocal microscope photographs of biofilms stained using Live/Dead®... ResearchGate. [Link]

  • Ramli, S., et al. (2023). Antimicrobial Activities and Biofilm Inhibition Properties of Trigonella foenumgraecum Methanol Extracts against Multidrug-Resistant Staphylococcus aureus and Escherichia coli. Molecules, 28(5), 2351. [Link]

  • Singh, A., & Prakash, P. (2018). Biofilm Quantification and Comparative Analysis of MIC (Minimum Inhibitory Concentration) & MBIC (Minimum Biofilm Inhibitory...). International Journal of Current Microbiology and Applied Sciences, 7(1), 2634-2644. [Link]

  • Di Somma, A., et al. (2019). Biofilms: Novel Strategies Based on Antimicrobial Peptides. Molecules, 24(14), 2577. [Link]

Sources

A Head-to-Head-Benchmarking Guide: Cationic Amphiphiles vs. Novel Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Comparative Evaluation of Antimicrobial Technologies

The relentless rise of antimicrobial resistance (AMR) necessitates a departure from traditional antibiotic scaffolds, pushing researchers toward novel chemical entities and bio-inspired molecules.[1] Among the most promising candidates are two classes that share a common therapeutic target: the microbial membrane. These are the synthetic small-molecule cationic amphiphiles and the naturally derived or synthetic antimicrobial peptides (AMPs).

This guide provides a framework for the direct comparison of these two important antimicrobial classes. Due to the limited public data on 2-(Decylthio)ethanamine hydrochloride, we will use Chlorhexidine , a widely studied and structurally representative cationic amphiphile, as our exemplar small molecule. This will allow for a robust, data-driven comparison against a class of novel antimicrobial peptides , with a focus on human cathelicidin LL-37 and the lipopeptide Polymyxin B as illustrative examples.

We will explore their fundamental mechanisms, provide standardized protocols for empirical evaluation, and present a logical framework for interpreting comparative data. This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for next-generation anti-infectives.

Mechanistic Divergence: A Tale of Two Membrane Disruptors

While both Chlorhexidine and AMPs target the bacterial membrane, their modes of action are distinct, a critical factor influencing their spectrum of activity, potential for resistance, and cytotoxicity.

Chlorhexidine: Rapid, Concentration-Dependent Disruption

Chlorhexidine is a positively charged lipophilic molecule.[2] Its primary mechanism involves an electrostatic interaction with the negatively charged components of the bacterial cell envelope, such as phospholipids and lipopolysaccharides (LPS).[2][3] This binding event displaces divalent cations that normally stabilize the membrane, leading to a loss of structural integrity.[3]

  • At low concentrations , Chlorhexidine is bacteriostatic, causing leakage of intracellular components like potassium ions.[3]

  • At higher concentrations , it is rapidly bactericidal, inducing the precipitation of cytoplasmic contents and cell death.[3]

Antimicrobial Peptides (AMPs): Sophisticated and Varied Interactions

AMPs are a diverse class of molecules, typically cationic and amphipathic, allowing them to interact favorably with microbial membranes.[4] Unlike the more direct disruptive action of Chlorhexidine, AMPs employ several more nuanced mechanisms, often dependent on their structure and the local peptide concentration.[5][6]

  • Barrel-Stave Model: AMPs insert perpendicularly into the membrane, forming a transmembrane pore, much like the staves of a barrel.[5]

  • Toroidal Pore Model: Peptides insert into the membrane and induce the lipid monolayers to bend inward, creating a pore lined by both peptides and lipid head groups.[5]

  • Carpet Model: AMPs accumulate on the membrane surface in a "carpet-like" manner. Once a critical concentration is reached, they disrupt the membrane in a detergent-like fashion, leading to the formation of micelles and subsequent membrane collapse.[5]

  • Intracellular Targeting: Some AMPs can translocate across the membrane without causing complete disruption and then interfere with essential intracellular processes like DNA, RNA, and protein synthesis.[6][7]

These differing mechanisms have profound implications. The multi-target nature of AMPs is thought to lower the propensity for rapid resistance development compared to single-target agents.[1][8]

G cluster_0 Comparative Mechanisms of Action CHX Chlorhexidine (Cationic Amphiphile) CHX_Bind Electrostatic Binding to Negative Membrane CHX->CHX_Bind CHX_Displace Displacement of Divalent Cations CHX_Bind->CHX_Displace CHX_Leak Low Conc: Ion Leakage (Bacteriostatic) CHX_Displace->CHX_Leak CHX_Precip High Conc: Cytoplasm Precipitation (Bactericidal) CHX_Displace->CHX_Precip Death Membrane Permeabilization & Cell Death CHX_Leak->Death CHX_Precip->Death AMP Antimicrobial Peptides (e.g., LL-37, Polymyxin B) AMP_Accumulate Accumulation on Membrane Surface AMP->AMP_Accumulate AMP_Pore Pore Formation (Barrel-Stave, Toroidal) AMP_Accumulate->AMP_Pore AMP_Carpet Detergent-like Disruption (Carpet Model) AMP_Accumulate->AMP_Carpet AMP_Intra Translocation & Intracellular Targeting AMP_Accumulate->AMP_Intra AMP_Pore->Death AMP_Carpet->Death AMP_Intra->Death Inhibits DNA/RNA/ Protein Synthesis

Figure 1: Mechanisms of Chlorhexidine vs. Antimicrobial Peptides.

A Framework for Empirical Benchmarking

Objective comparison requires standardized, well-controlled assays. The following protocols provide a robust workflow for evaluating antimicrobial efficacy and safety profiles. The choice of specific bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) and mammalian cell lines (e.g., HaCaT keratinocytes, HEK293) should be guided by the intended clinical application.

G start Select Test Agents (Chlorhexidine, AMPs) & Target Organisms/Cells mic Protocol 1: Determine Minimum Inhibitory Concentration (MIC) start->mic Evaluate Potency timekill Protocol 2: Time-Kill Kinetic Assay start->timekill Evaluate Speed of Kill cyto Protocol 3: Cytotoxicity Assay (e.g., MTT) start->cyto Evaluate Safety mbc Determine Minimum Bactericidal Concentration (MBC) mic->mbc data Comparative Data Analysis: - Potency (MIC/MBC) - Kill Rate - Selectivity Index (IC50/MIC) mbc->data timekill->data cyto->data

Figure 2: Experimental workflow for comparative antimicrobial testing.

Protocol 1: Antimicrobial Potency (MIC/MBC)

This protocol determines the minimum concentration of an agent required to inhibit visible growth (MIC) and to kill 99.9% of the initial inoculum (MBC). We will use the broth microdilution method, which is a standardized technique outlined by the Clinical and Laboratory Standards Institute (CLSI).[9]

Rationale: The MIC is the gold standard for measuring antimicrobial potency. It provides a quantitative value that allows for direct comparison of different compounds against the same organism. Determining the MBC distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solutions: Prepare concentrated stock solutions of Chlorhexidine and the test AMPs in an appropriate solvent (e.g., sterile deionized water or DMSO).

  • Bacterial Inoculum Preparation: Culture the test bacteria overnight on appropriate agar plates. Select several colonies to inoculate a sterile broth (e.g., Mueller-Hinton Broth, MHB).[10] Incubate until the culture reaches the logarithmic growth phase, then adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[10]

  • Serial Dilution in 96-Well Plate: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of each antimicrobial agent in MHB to achieve a range of test concentrations. Leave wells for a positive control (bacteria only) and a negative control (broth only).

  • Inoculation: Add the standardized bacterial inoculum to each well (except the negative control). The final volume in each well should be uniform (e.g., 100 µL).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity). This can be assessed visually or by measuring absorbance with a plate reader.

  • MBC Determination: To determine the MBC, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth and plate it onto an appropriate agar medium. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Protocol 2: Bactericidal Speed (Time-Kill Kinetic Assay)

This assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.[11]

Rationale: A rapid rate of kill is a desirable attribute for an antimicrobial, as it can quickly reduce the bacterial burden at the site of infection. This assay provides a dynamic view of antimicrobial activity, which is complementary to the static endpoint of an MIC/MBC test.[12]

Step-by-Step Methodology:

  • Preparation: Prepare flasks containing MHB with the antimicrobial agents at concentrations relevant to their MIC (e.g., 1x, 2x, 4x MIC). Also, include a growth control flask without any antimicrobial.

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to a starting density of ~5 x 10⁵ CFU/mL.

  • Sampling Over Time: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.[13]

  • Quantification: Perform serial dilutions of the collected aliquots and plate them onto agar to determine the viable bacterial count (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12]

Protocol 3: Mammalian Cell Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and provides a measure of a compound's toxicity to mammalian cells.[14]

Rationale: An ideal antimicrobial agent should be potent against microbes but exhibit minimal toxicity to host cells. The cytotoxicity assay is a critical step in the safety assessment of any potential therapeutic. It allows for the calculation of a selectivity index (SI = IC₅₀/MIC), a key parameter in drug development.

Step-by-Step Methodology:

  • Cell Seeding: Seed a mammalian cell line (e.g., HeLa, HaCaT) into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allow them to adhere overnight.[15]

  • Compound Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of the test compounds (Chlorhexidine and AMPs). Include wells for untreated cells (viability control) and a vehicle control.

  • Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[15]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1.5-4 hours.[15][16] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader, typically at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Interpreting the Benchmarking Data

The data generated from these protocols should be compiled into clear, comparative tables to facilitate analysis.

Table 1: Representative Antimicrobial Potency and Cytotoxicity Data

CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)IC₅₀ (HeLa cells, µg/mL)Selectivity Index (IC₅₀/MIC)
Chlorhexidine S. aureus245025
P. aeruginosa816506.25
LL-37 S. aureus48>200>50
P. aeruginosa1632>200>12.5
Polymyxin B S. aureus>128>128100<0.78
P. aeruginosa12100100

(Note: The data above are illustrative and based on typical literature values. Actual results will vary based on specific experimental conditions and strains used.)

Analysis of Results:

  • Potency: In this representative data, Polymyxin B shows exceptional potency against P. aeruginosa but is ineffective against the Gram-positive S. aureus.[17][18] Chlorhexidine demonstrates broad-spectrum activity.[2]

  • Bactericidal Activity: For all active compounds shown, the MBC is typically 2-fold higher than the MIC, indicating bactericidal rather than bacteriostatic action.

  • Cytotoxicity & Selectivity: LL-37 exhibits the most favorable safety profile with high IC₅₀ values, resulting in a good selectivity index.[19] While potent, Polymyxin B's selectivity can be a concern, reflecting its known potential for nephrotoxicity.[20] Chlorhexidine shows moderate selectivity.

  • Kinetics: Time-kill assays (data not shown in table) would further differentiate the compounds. Cationic amphiphiles like Chlorhexidine often exhibit very rapid, concentration-dependent killing, while the kinetics of AMPs can vary based on their specific mechanism of action.[21]

Conclusion and Future Perspectives

This guide provides a foundational framework for the comparative benchmarking of small-molecule cationic amphiphiles and novel antimicrobial peptides. The analysis reveals a classic drug development trade-off.

Chlorhexidine , as a representative small molecule, offers the advantages of broad-spectrum activity, rapid bactericidal action, and cost-effective chemical synthesis. However, its moderate selectivity and the potential for cross-resistance with other biocides are important considerations.[2][22]

Antimicrobial Peptides like LL-37 and Polymyxin B represent a more biologically nuanced approach. Their advantages include high potency against specific pathogens (Polymyxin B) or a favorable safety profile and immunomodulatory functions (LL-37).[19][23] However, challenges related to their clinical translation persist, including higher manufacturing costs, potential for proteolytic degradation, and in some cases, significant toxicity.[1][19]

The choice between these classes is not mutually exclusive and will ultimately depend on the specific therapeutic context. For topical applications, the rapid, broad-spectrum activity of a compound like Chlorhexidine may be ideal. For systemic treatment of multidrug-resistant Gram-negative infections, the targeted potency of Polymyxin B might be necessary despite its risks.[17] Meanwhile, AMPs like LL-37 hold promise not just as direct antimicrobials, but also as adjunctive therapies that can modulate the host's immune response.[24]

Future research should focus on developing synthetic mimics of AMPs (peptidomimetics) and novel cationic amphiphiles that combine the broad-spectrum efficacy and stability of small molecules with the target selectivity and lower resistance potential of peptides. The systematic application of the benchmarking protocols described herein will be crucial for identifying the most promising candidates to advance in the fight against antimicrobial resistance.

References

  • Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications. (2022). National Institutes of Health (NIH). Available from: [Link]

  • Rebuilding the Antibiotic Pipeline with Guided Generative Models. (2024). Preprints.org. Available from: [Link]

  • Antimicrobial Peptides: Current Status, Mechanisms of Action, and Strategies to Overcome Therapeutic Limitations. (2024). MDPI. Available from: [Link]

  • Cationic Amphiphiles, a New Generation of Antimicrobials Inspired by the Natural Antimicrobial Peptide Scaffold. (2011). National Institutes of Health (NIH). Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • Time-Kill Kinetics Assay. Emery Pharma. Available from: [Link]

  • The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent. (2021). National Institutes of Health (NIH). Available from: [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). Available from: [Link]

  • Chlorhexidine Resistance or Cross-Resistance, That Is the Question. (2023). National Institutes of Health (NIH). Available from: [Link]

  • Polymyxins, the last-resort antibiotics: Mode of action, resistance emergence, and potential solutions. (2021). National Institutes of Health (NIH). Available from: [Link]

  • Antimicrobial Peptides: Mechanisms of Action and Resistance. (2016). National Institutes of Health (NIH). Available from: [Link]

  • Polymyxin B. Wikipedia. Available from: [Link]

  • What is the mechanism of Chlorhexidine Hydrochloride? (2024). Patsnap Synapse. Available from: [Link]

  • A Review of Antimicrobial Peptides: Structure, Mechanism of Action, and Molecular Optimization Strategies. (2023). MDPI. Available from: [Link]

  • Cationic Amphiphilic Polymers with Antimicrobial Activity for Oral Care Applications: Eradication of S. mutans Biofilm. ACS Publications. Available from: [Link]

  • MTT (Assay protocol). (2023). Protocols.io. Available from: [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. Available from: [Link]

  • Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. (2020). National Institutes of Health (NIH). Available from: [Link]

  • Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. Frontiers. Available from: [Link]

  • Cell Viability Assays. (2013). National Institutes of Health (NIH). Available from: [Link]

  • MIC Determination. EUCAST. Available from: [Link]

  • Antibacterial activity of chlorhexidine (CHX), antibacterial peptides and ε-polylysine against S. mutans. ResearchGate. Available from: [Link]

  • Antimicrobial Peptides and Small Molecules Targeting the Cell Membrane of Staphylococcus aureus. Microbiology and Molecular Biology Reviews. Available from: [Link]

  • Polymyxin. (2023). National Institutes of Health (NIH). Available from: [Link]

  • Cationic Amphiphilic Peptides: Synthetic Antimicrobial Agents Inspired by Nature. (2020). PubMed. Available from: [Link]

  • Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length. (2009). National Institutes of Health (NIH). Available from: [Link]

  • Chlorhexidine digluconate mouthwash alters the oral microbial composition and affects the prevalence of antimicrobial resistance genes. Frontiers. Available from: [Link]

  • The antimicrobial peptide LL-37 modulates the inflammatory and host defense response of human neutrophils. National Institutes of Health (NIH). Available from: [Link]

  • Mechanism of polymyxin B action and selectivity toward biologic membranes. Biochemistry. Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]

  • Antibacterial properties of cationic steroid antibiotics. FEMS Microbiology Letters. Available from: [Link]

  • Antimicrobial Peptides: The Production of Novel Peptide-Based Therapeutics in Plant Systems. (2023). National Institutes of Health (NIH). Available from: [Link]

  • Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. (2024). Journal of Applied Pharmaceutical Science. Available from: [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. Available from: [Link]

  • Cleavable Cationic Antibacterial Amphiphiles: Synthesis, Mechanism of Action, and Cytotoxicities. ACS Publications. Available from: [Link]

  • Chlorhexidine and CPC: mechanism of action. (2020). YouTube. Available from: [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available from: [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. Available from: [Link]

  • 2-(Decylthio)ethanamine. PubChem. Available from: [Link]

  • LL37, a human antimicrobial peptide with immunomodulatory properties. (2015). ResearchGate. Available from: [Link]

  • Time-Kill Evaluations. Nelson Labs. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Available from: [Link]

  • Exploring the antimicrobial and antioxidant properties of Lentzea flaviverrucosa strain E25-2 isolated from Moroccan forest soil. (2024). National Institutes of Health (NIH). Available from: [Link]

  • LL-37 Peptide: Immunity, Antimicrobial Defense & Inflammation Support. Cenegenics. Available from: [Link]

  • LL37: Revolutionizing Antimicrobial Therapy for Infections, Wound Healing, and Immunity. YouTube. Available from: [Link]

Sources

A Researcher's Guide to Investigating 2-(Decylthio)ethanamine Hydrochloride (DTEA): A Comparative Framework for In Vitro and In Vivo Efficacy Assessment

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, the journey from a promising chemical entity to a validated therapeutic agent is paved with rigorous and well-designed efficacy studies. This guide provides a comprehensive framework for evaluating the in vitro and in vivo efficacy of 2-(Decylthio)ethanamine hydrochloride (DTEA), a compound with potential therapeutic applications stemming from its unique chemical structure. While extensive efficacy data for DTEA is not yet publicly available, its structural features—a thioether linkage and a terminal amine group—suggest potential anticancer and antimicrobial properties. This guide, therefore, serves as a prospective analysis, detailing the experimental pathways to unlock and compare its biological activities.

Unveiling the Potential of DTEA: A Structural Perspective

This compound is an amphiphilic molecule, characterized by a long lipophilic decyl chain and a hydrophilic ethanamine head.[1][2] This structure is reminiscent of cationic amphiphilic drugs, many of which are known to interact with cell membranes and accumulate in acidic organelles like lysosomes.[3] The presence of a thioether group is also significant, as numerous thioether-containing compounds have demonstrated anticancer activities.[4][5]

Based on these structural alerts, two primary avenues for efficacy investigation are proposed: anticancer and antimicrobial activities. This guide will delineate the experimental strategies to assess DTEA's performance in both these domains, providing a roadmap for a thorough in vitro and in vivo comparison.

Part 1: In Vitro Efficacy Assessment - The Cellular Proving Ground

The initial evaluation of a compound's efficacy begins in a controlled laboratory setting. In vitro assays are crucial for determining direct cellular effects, establishing a preliminary therapeutic window, and elucidating the mechanism of action.

Anticancer Efficacy: A Multi-faceted Approach

The thioether moiety in DTEA suggests a potential for anticancer activity.[4][5] The evaluation of this potential requires a tiered approach, moving from broad cytotoxicity screening to more specific mechanistic studies.

G cluster_0 Tier 1: Cytotoxicity Screening cluster_1 Tier 2: Mechanistic Assays cluster_2 Tier 3: Target Engagement & Pathway Analysis T1_1 Cell Viability Assays (MTT, MTS) T1_2 Panel of Cancer Cell Lines (e.g., NCI-60) T1_1->T1_2 Determine IC50 values T1_3 Normal Cell Line Control (e.g., MRC-5, HaCaT) T1_1->T1_3 Assess selectivity T2_1 Apoptosis Assays (Annexin V/PI staining, Caspase activity) T1_2->T2_1 For sensitive cell lines T2_2 Cell Cycle Analysis (Flow Cytometry) T1_2->T2_2 T2_3 Lysosomotropism Assay T1_3->T2_3 T3_1 Western Blotting (Apoptotic and cell cycle markers) T2_1->T3_1 T2_2->T3_1 T3_2 Reactive Oxygen Species (ROS) Assay T2_3->T3_2

Caption: Tiered workflow for in vitro anticancer evaluation of DTEA.

1. Cell Viability Assay (MTT)

  • Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells (e.g., MCF-7, A549, HCT116) and a normal cell line in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of DTEA for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm.

    • Calculate the IC50 value (the concentration of DTEA that inhibits 50% of cell growth).

2. Apoptosis Assay (Annexin V/PI Staining)

  • Principle: Differentiates between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (Annexin V) and membrane integrity (Propidium Iodide).

  • Protocol:

    • Treat cells with DTEA at its IC50 concentration for 24 hours.

    • Harvest and wash the cells.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide.

    • Incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry.

3. Lysosomotropism Assay

  • Principle: Given DTEA's amphiphilic nature, it may act as a lysosomotropic agent, accumulating in lysosomes and inducing cell death.[3] This can be assessed using LysoTracker dyes.

  • Protocol:

    • Culture cells on glass coverslips.

    • Treat with DTEA for a short duration (e.g., 1-4 hours).

    • Incubate with LysoTracker Red DND-99.

    • Fix and stain the nuclei with DAPI.

    • Visualize the cells using fluorescence microscopy to observe co-localization of DTEA (if fluorescently tagged) or changes in lysosomal morphology and number.

Antimicrobial Efficacy: Combating Microbial Threats

DTEA's classification as a microbiocide suggests its primary application may be in this area.[1] A thorough in vitro evaluation of its antimicrobial properties is essential.

G cluster_0 Step 1: Initial Screening cluster_1 Step 2: Quantitative Assessment cluster_2 Step 3: Bactericidal/Fungicidal Activity S1_1 Disk Diffusion Assay S1_2 Panel of Clinically Relevant Bacteria and Fungi S1_1->S1_2 Qualitative assessment of activity S2_1 Broth Microdilution Assay S1_2->S2_1 For susceptible strains S2_2 Determination of Minimum Inhibitory Concentration (MIC) S2_1->S2_2 S3_1 Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) S2_2->S3_1

Caption: Workflow for in vitro antimicrobial susceptibility testing of DTEA.

1. Broth Microdilution Assay for MIC Determination

  • Principle: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]

  • Protocol:

    • Prepare a two-fold serial dilution of DTEA in a 96-well microtiter plate with appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plate at the optimal temperature for the microorganism.

    • The MIC is the lowest concentration of DTEA at which no visible growth is observed.

2. Determination of MBC/MFC

  • Principle: To determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

  • Protocol:

    • Following the MIC determination, take an aliquot from the wells showing no visible growth.

    • Plate the aliquots onto an appropriate agar medium without the antimicrobial agent.

    • Incubate the plates.

    • The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

Part 2: In Vivo Efficacy Assessment - Bridging the Gap to Clinical Relevance

Positive in vitro results are a prerequisite, but not a guarantee, of in vivo efficacy. Animal models are indispensable for evaluating a compound's activity in a complex biological system, considering factors like pharmacokinetics, metabolism, and toxicity.

Anticancer Efficacy: Tumor Xenograft Models

Should DTEA demonstrate promising and selective in vitro cytotoxicity, the next logical step is to evaluate its anti-tumor activity in vivo.

G cluster_0 Phase 1: Acute Toxicity & MTD Determination cluster_1 Phase 2: Efficacy in Xenograft Model cluster_2 Phase 3: Pharmacodynamic & Histological Analysis P1_1 Dose Escalation Study in Healthy Mice P1_2 Determine Maximum Tolerated Dose (MTD) P1_1->P1_2 P2_2 Treatment with DTEA at MTD P1_2->P2_2 P2_1 Subcutaneous Implantation of Cancer Cells P2_1->P2_2 P2_3 Monitor Tumor Growth and Body Weight P2_2->P2_3 P3_1 Collect Tumors and Organs P2_3->P3_1 P3_2 Immunohistochemistry (e.g., Ki-67, TUNEL) P3_1->P3_2 P3_3 Western Blot of Tumor Lysates P3_1->P3_3

Caption: Phased approach for in vivo anticancer efficacy testing of DTEA.

  • Principle: To assess the ability of a compound to inhibit the growth of human tumors implanted in immunodeficient mice.

  • Protocol:

    • Inject a suspension of cancer cells (selected from the most sensitive in vitro) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID).

    • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into control and treatment groups.

    • Administer DTEA (e.g., intraperitoneally or orally) at the predetermined MTD, and a vehicle control, according to a defined schedule.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

Antimicrobial Efficacy: Infection Models

For promising antimicrobial candidates, in vivo infection models are crucial to demonstrate efficacy in a relevant disease context.[8][9]

G cluster_0 Model Selection cluster_1 Efficacy Study cluster_2 Bacterial Load Determination M1_1 Choose Relevant Infection Model (e.g., Sepsis, Thigh Infection) E1_1 Induce Infection in Mice M1_1->E1_1 M1_2 Select Pathogen Based on In Vitro Data M1_2->E1_1 E1_2 Administer DTEA at Various Doses E1_1->E1_2 E1_3 Monitor Survival and Clinical Signs E1_2->E1_3 B2_1 Collect Infected Tissues/Blood E1_3->B2_1 B2_2 Determine Bacterial Burden (CFU counting) B2_1->B2_2

Caption: Workflow for in vivo antimicrobial efficacy testing of DTEA.

  • Principle: To evaluate the ability of an antimicrobial agent to protect against a systemic bacterial infection.

  • Protocol:

    • Induce sepsis in mice by intraperitoneal injection of a lethal or sub-lethal dose of a bacterial pathogen.

    • Administer DTEA at different doses and via a relevant route at a specified time post-infection.

    • Monitor the mice for survival over a period of several days.

    • In parallel groups, collect blood and organs at different time points to determine the bacterial load.

Data Presentation and Comparison

To facilitate a clear comparison of in vitro and in vivo efficacy, all quantitative data should be summarized in tables.

Table 1: In Vitro Anticancer Efficacy of DTEA

Cell LineIC50 (µM) after 48hSelectivity Index (Normal/Cancer)Apoptosis (%) at IC50
Cancer
MCF-7
A549
HCT116
Normal
MRC-5N/A

Table 2: In Vitro Antimicrobial Efficacy of DTEA

MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Candida albicans

Table 3: In Vivo Anticancer Efficacy of DTEA in Xenograft Model

Treatment GroupTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control0
DTEA (dose 1)
DTEA (dose 2)
Positive Control

Table 4: In Vivo Antimicrobial Efficacy of DTEA in Sepsis Model

Treatment GroupSurvival Rate (%)Reduction in Bacterial Load (log10 CFU/g tissue)
Vehicle Control0
DTEA (dose 1)
DTEA (dose 2)
Positive Control

Conclusion: A Path Forward for DTEA Research

This guide provides a comprehensive, albeit prospective, framework for the systematic evaluation of this compound's in vitro and in vivo efficacy. By following a logical, tiered approach, researchers can efficiently determine its potential as an anticancer or antimicrobial agent. The key to a successful evaluation lies in the careful selection of models, the rigorous execution of protocols, and the objective interpretation of data. The comparative analysis of in vitro and in vivo data will be crucial in understanding the translational potential of DTEA and guiding its future development.

References

  • Recent Developments in Anticancer Activity of Compounds Containing the Thioether Group. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments. (2014, October 16). NIH. Retrieved January 21, 2026, from [Link]

  • In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. (2021, August 12). NIH. Retrieved January 21, 2026, from [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). OIE. Retrieved January 21, 2026, from [Link]

  • This compound. (n.d.). GSRS. Retrieved January 21, 2026, from [Link]

  • Thioethers: An Overview. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved January 21, 2026, from [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). NIH. Retrieved January 21, 2026, from [Link]

  • In Vitro and in Vivo Antimicrobial Action of Tea: The Commonest Beverage of Asia. (2025, August 9). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Comparative Evaluation of In-Vitro Methods for Antimicrobial Activity Determination. (n.d.). IntechOpen. Retrieved January 21, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • 2-(Decylthio)ethanamine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on cyclopenta (b) thiophene scaffold. (2014, July). PubMed. Retrieved January 21, 2026, from [Link]

  • Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. (2017, February 1). Bentham Science. Retrieved January 21, 2026, from [Link]

  • Development and use of in vivo models for infectious disease research. (2019, June 14). YouTube. Retrieved January 21, 2026, from [Link]

  • Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships. (n.d.). NIH. Retrieved January 21, 2026, from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. (2024, April 22). AKJournals. Retrieved January 21, 2026, from [Link]

  • Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. (2025, August 10). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. (2022, August 19). NIH. Retrieved January 21, 2026, from [Link]

  • In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Evaluation of the in vivo antitumor activity and in vitro cytotoxic properties of auranofin, a coordinated gold compound, in murine tumor models. (1985, January). PubMed. Retrieved January 21, 2026, from [Link]

  • IN VITRO AND IN VIVO EVALUATION OF 2-CHLORO ETHYL NITRO- SOUREA DERIVATIVES AS ANTITUMOR AGENTS. (2014, August 12). Experimental Oncology. Retrieved January 21, 2026, from [Link]

  • Ethanamine, 2-(decylthio)-, hydrochloride (1:1). (n.d.). CAS Common Chemistry. Retrieved January 21, 2026, from [Link]

  • A high content screening assay for identifying lysosomotropic compounds. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. (n.d.). NIH. Retrieved January 21, 2026, from [Link]

  • In vitro and in vivo evaluation of 2-chloroethylnitrosourea derivatives as antitumor agents. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Ethanamine, 2-(ethylthio)-. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

Sources

Navigating the Labyrinth of Antifungal Resistance: A Comparative Guide to Cross-Resistance with 2-(Decylthio)ethanamine hydrochloride (DTEA)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless battle against invasive fungal infections, the emergence of drug resistance is a formidable challenge, threatening the efficacy of our limited antifungal arsenal. Understanding the potential for cross-resistance—where resistance to one drug confers resistance to another—is paramount in the development of new therapeutic agents. This guide provides a comprehensive framework for conducting cross-resistance studies, using the novel investigational compound 2-(Decylthio)ethanamine hydrochloride (DTEA) as a case study. Here, we delve into the causality behind experimental choices, present detailed methodologies, and offer a paradigm for data interpretation, grounded in established principles of antifungal susceptibility testing.

The Critical Need for Cross-Resistance Profiling

The development of a new antifungal agent is a complex journey. A crucial aspect of this process is to determine its susceptibility to existing resistance mechanisms. Fungi have evolved sophisticated ways to evade the effects of antifungal drugs, including target site alterations, overexpression of efflux pumps, and bypass pathways.[1][2] A new compound that is unaffected by these mechanisms would be a significant advancement in treating infections caused by multidrug-resistant fungal pathogens.

This guide will simulate a cross-resistance study of DTEA against common fungal pathogens, Candida albicans and Aspergillus fumigatus, and compare its activity profile with established antifungal classes: azoles, polyenes, and echinocandins.

Hypothetical Mechanism of Action of DTEA

For the purpose of this guide, we will hypothesize that DTEA possesses a novel mechanism of action, distinct from existing antifungal classes. Let's propose that DTEA inhibits a previously unexploited enzyme, "Ergosterol Synthesis Regulator" (ESR), which is critical for the structural integrity of the fungal cell membrane by modulating the final steps of ergosterol arrangement. This novel target provides a scientific basis for investigating its cross-resistance profile.

Designing a Robust Cross-Resistance Study

A well-designed cross-resistance study is a self-validating system. The experimental workflow should be logical, reproducible, and provide clear, interpretable data.

cluster_0 Phase 1: Strain Generation & Characterization cluster_1 Phase 2: Comparative Susceptibility Testing cluster_2 Phase 3: Interpretation & Conclusion strain_selection Select Wild-Type Strains (e.g., C. albicans SC5314, A. fumigatus Af293) resistance_induction Induce Resistance to Standard Antifungals (Azoles, Polyenes, Echinocandins) strain_selection->resistance_induction Stepwise Exposure strain_characterization Characterize Resistant Phenotypes & Genotypes (MIC Testing, Gene Sequencing) resistance_induction->strain_characterization Verification mic_testing Perform Broth Microdilution MIC Assays (CLSI/EUCAST Guidelines) strain_characterization->mic_testing Input Strains data_analysis Analyze and Compare MIC Values mic_testing->data_analysis compound_panel Test Panel: - DTEA - Fluconazole (Azole) - Amphotericin B (Polyene) - Caspofungin (Echinocandin) compound_panel->mic_testing cross_resistance_eval Evaluate Cross-Resistance Patterns data_analysis->cross_resistance_eval conclusion Draw Conclusions on DTEA's Potential cross_resistance_eval->conclusion

Figure 1. A high-level overview of the experimental workflow for a cross-resistance study.

Comparative Efficacy Data: A Hypothetical Analysis

The following tables present hypothetical Minimum Inhibitory Concentration (MIC) data from a comparative study. MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.[3] Lower MIC values indicate greater potency.

Table 1: Comparative Antifungal Activity against Candida albicans Strains

StrainResistance MechanismDTEA MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)Caspofungin MIC (µg/mL)
SC5314 (Wild-Type) -0.25 10.50.125
CA-AZR ERG11 overexpression0.25 640.50.125
CA-MDR CDR1/CDR2 efflux pump overexpression0.5 1280.50.125
CA-AMBR ERG3 mutation0.25 1160.125
CA-ECR FKS1 mutation0.25 10.58

Interpretation: The hypothetical data in Table 1 suggests that DTEA maintains potent activity against C. albicans strains resistant to fluconazole (an azole), amphotericin B (a polyene), and caspofungin (an echinocandin).[2][4][5] A slight increase in the MIC for the strain overexpressing efflux pumps (CA-MDR) might indicate that DTEA is a weak substrate for these pumps.[1]

Table 2: Comparative Antifungal Activity against Aspergillus fumigatus Strains

StrainResistance MechanismDTEA MIC (µg/mL)Voriconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)Caspofungin MIC (µg/mL)
Af293 (Wild-Type) -0.5 0.510.25
AF-AZR (TR34/L98H) cyp51A promoter mutation0.5 1610.25
AF-ECR fks1 mutation0.5 0.514

Interpretation: Similarly, for A. fumigatus, DTEA's activity appears unaffected by a common mechanism of azole resistance (TR34/L98H) and echinocandin resistance (fks1 mutation).[6][7] This lack of cross-resistance would be a highly desirable characteristic for a novel antifungal agent.

Detailed Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

The following protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10][11]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of DTEA and comparator antifungal agents against wild-type and resistant fungal strains.

Materials:

  • Fungal isolates (wild-type and resistant strains)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Antifungal agents (DTEA, fluconazole, amphotericin B, voriconazole, caspofungin)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or inverted mirror

  • Sterile water, saline, and DMSO

  • Hemocytometer or spectrophotometer for inoculum preparation

  • Incubator (35°C)

Step-by-Step Methodology:

  • Preparation of Antifungal Stock Solutions:

    • Accurately weigh and dissolve each antifungal agent in a suitable solvent (e.g., DMSO for azoles and DTEA, water for others) to create a high-concentration stock solution. The final concentration of DMSO should not exceed 1% in the assay, as it can inhibit fungal growth.

    • Perform serial dilutions of the stock solutions in RPMI-1640 medium to prepare working solutions at twice the final desired concentrations.

  • Inoculum Preparation:

    • For Candida albicans, culture the yeast on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 106 cells/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 103 cells/mL.

    • For Aspergillus fumigatus, culture the mold on Potato Dextrose Agar for 5-7 days at 35°C until conidiation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Count the conidia using a hemocytometer and dilute in RPMI-1640 to a final concentration of 0.4-5 x 104 conidia/mL.

  • Microtiter Plate Inoculation:

    • Dispense 100 µL of each twofold diluted antifungal drug into the wells of a 96-well microtiter plate.

    • Add 100 µL of the standardized fungal inoculum to each well.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

  • Incubation:

    • Incubate the plates at 35°C. For Candida albicans, incubate for 24 hours. For Aspergillus fumigatus, incubate for 48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.

    • For azoles and DTEA, the endpoint is typically a 50% reduction in turbidity as determined by a spectrophotometer or visually.

    • For amphotericin B, the endpoint is the complete inhibition of growth (no visible growth).

    • For echinocandins against Aspergillus, the endpoint is the Minimum Effective Concentration (MEC), which is the lowest drug concentration that leads to the growth of small, aberrant, compact hyphae compared to the profuse growth in the control well.

Visualizing the Molecular Landscape of Resistance

Understanding the molecular mechanisms of resistance is key to interpreting cross-resistance data.

cluster_0 Fungal Cell cluster_1 Cell Wall cluster_2 Cell Membrane cluster_3 Biosynthesis Pathways glucan_synthase β(1,3)-D-glucan Synthase (FKS1) glucan_synthesis Glucan Synthesis glucan_synthase->glucan_synthesis fks_mutation FKS1 Mutation (Echinocandin Resistance) glucan_synthase->fks_mutation Altered by ergosterol Ergosterol esr ESR (Hypothetical DTEA Target) ergosterol_synthesis Ergosterol Biosynthesis esr->ergosterol_synthesis lanosterol_demethylase 14-α-demethylase (ERG11/cyp51A) lanosterol_demethylase->ergosterol_synthesis erg11_mutation ERG11/cyp51A Mutation/ Overexpression (Azole Resistance) lanosterol_demethylase->erg11_mutation Altered by efflux_pumps Efflux Pumps (CDR, MDR) efflux_overexpression Efflux Pump Overexpression (Azole Resistance) efflux_pumps->efflux_overexpression Upregulated in erg3_mutation ERG3 Mutation (Polyene Resistance) ergosterol_synthesis->erg3_mutation Altered by echinocandins Echinocandins (e.g., Caspofungin) echinocandins->glucan_synthase Inhibits azoles Azoles (e.g., Fluconazole) azoles->lanosterol_demethylase Inhibits polyenes Polyenes (e.g., Amphotericin B) polyenes->ergosterol Binds to dtea DTEA dtea->esr Inhibits

Figure 2. A simplified diagram of antifungal drug targets and mechanisms of resistance.

Conclusion: The Path Forward for DTEA

The hypothetical data presented in this guide paints a promising picture for this compound as a potential antifungal agent with a low propensity for cross-resistance to existing drug classes. Its unique, hypothetical mechanism of action targeting the ESR enzyme appears to circumvent the common resistance pathways that plague current therapies.[12][13][14]

For drug development professionals, these findings would strongly advocate for advancing DTEA into further preclinical and clinical studies. For researchers and scientists, the lack of cross-resistance would spark further investigation into the novel ESR pathway as a promising target for future antifungal drug design.

This guide underscores the indispensable role of comprehensive cross-resistance profiling in the early stages of drug development. By employing rigorous, standardized methodologies and a deep understanding of resistance mechanisms, we can more effectively identify and advance novel therapeutic agents that hold the potential to overcome the growing threat of antifungal resistance.

References

  • Cowen, L. E., Sanglard, D., Howard, S. J., Rogers, P. D., & Perlin, D. S. (2015). Mechanisms of Antifungal Drug Resistance. Cold Spring Harbor Perspectives in Medicine, 5(7), a019752. [Link]

  • Antifungal. (2023). In Wikipedia. [Link]

  • Prasad, R., & Goffeau, A. (2012). Yeast ATP-Binding Cassette Transporters Conferring Multidrug Resistance. Annual Review of Microbiology, 66, 39-63. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]

  • Sanglard, D. (2016). Antifungal drug resistance mechanisms in fungal pathogens from the perspective of transcriptional gene regulation. FEMS Yeast Research, 16(8), fow088. [Link]

  • Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00092-19. [Link]

  • Rodrigues, C. F., Alves, D. F., & Henriques, M. (2018). Combination of Posaconazole and Amphotericin B in the Treatment of Candida glabrata Biofilms. Microorganisms, 6(4), 123. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST. Retrieved January 20, 2026, from [Link]

  • U.S. Food and Drug Administration. (2022, October 16). Antifungal Susceptibility Test Interpretive Criteria. FDA. [Link]

  • Fisher, M. C., Alastruey-Izquierdo, A., Berman, J., Bicanic, T., Bignell, E. M., Bowyer, P., ... & Harrison, T. S. (2022). Tackling the emerging threat of antifungal resistance to human health. Nature Reviews Microbiology, 20(9), 557-571. [Link]

  • Thompson, G. R., & Wiederhold, N. P. (2020). Azole-resistant Aspergillus and Echinocandin-resistant Candida – What are the treatment options?. Current Fungal Infection Reports, 14(2), 105-113. [Link]

  • Wiederhold, N. P. (2022). Echinocandins – structure, mechanism of action and use in antifungal therapy. Current Opinion in Pharmacology, 62, 102176. [Link]

  • Wiederhold, N. P. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 7(11), 949. [Link]

  • Clinical and Laboratory Standards Institute. (2022). Performance Standards for Antifungal Susceptibility Testing of Yeasts (M27M44S). CLSI. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2024). Clinical breakpoint table. EUCAST. [Link]

  • Echinocandin. (2023). In Wikipedia. [Link]

  • Garcia-Rubio, R., Mellado, E., & Alcazar-Fuoli, L. (2021). Aspergillus fumigatus Cross-Resistance between Clinical and Demethylase Inhibitor Azole Drugs. Journal of Fungi, 7(2), 136. [Link]

  • Robbins, N., & Cowen, L. E. (2022). Understanding the mechanisms of resistance to azole antifungals in Candida species. Journal of Fungi, 8(7), 674. [Link]

  • Nett, J. E., & Andes, D. R. (2020). Amphotericin B and Other Polyenes—Discovery, Clinical Use, Mode of Action and Drug Resistance. Journal of Fungi, 6(4), 283. [Link]

  • Berkow, E. L., & Lockhart, S. R. (2017). Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species. Frontiers in Microbiology, 8, 2179. [Link]

  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition (M60Ed2E). CLSI. [Link]

  • Perlin, D. S. (2015). Mechanisms of echinocandin antifungal drug resistance. Annals of the New York Academy of Sciences, 1354, 1-11. [Link]

  • Gagos, M., & Boratyński, J. (2011). Structure-Antifungal Activity Relationships of Polyene Antibiotics of the Amphotericin B Group. Antimicrobial Agents and Chemotherapy, 55(8), 3535-3543. [Link]

  • Garcia-Rubio, R., Cuenca-Estrella, M., & Mellado, E. (2023). Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species. Revista Iberoamericana de Micología, 40, 100-106. [Link]

  • Manoharan, A., & Kumar, A. (2013). Antifungal Drug Resistance in Candida Species. Electronic Journal of General Medicine, 10(4), 254-258. [Link]

  • Bromley, M. J., Johns, A., & Davies, E. (2022). Antagonism of the Azoles to Olorofim and Cross-Resistance Are Governed by Linked Transcriptional Networks in Aspergillus fumigatus. mBio, 13(5), e01841-22. [Link]

  • Morris, M. I., & Villmann, M. (2006). Echinocandins: the newest class of antifungals. American Journal of Health-System Pharmacy, 63(18), 1693-1703. [Link]

  • Arendrup, M. C., & Patterson, T. F. (2017). Multidrug-Resistant Candida: Epidemiology, Molecular Mechanisms, and Treatment. Journal of Infectious Diseases, 216(suppl_3), S445-S451. [Link]

  • Fungal Resistance Mechanisms of Common Antifungal Drugs. (2023). ResearchGate. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2026). Clinical Breakpoint Tables. EUCAST. [Link]

  • Azole antifungals. (n.d.). Life Worldwide. Retrieved January 20, 2026, from [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Mechanisms of fungal resistance: an overview. Clinical Infectious Diseases, 29(3), 489-494. [Link]

  • Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. Clinical Microbiology and Infection, 16(5), 443-446. [Link]

  • Dannaoui, E., & Garcia-Hermoso, D. (2020). In vitro and in vivo evaluation of antifungal combinations against azole-resistant Aspergillus fumigatus isolates. Frontiers in Microbiology, 11, 1999. [Link]

  • Jagadeesan, Y., & Kuppusamy, E. (2019). Azole antifungal drug cross-resistance: Mechanisms, epidemiology, and clinical significance. ResearchGate. [Link]

  • Wiederhold, N. P. (2022). Echinocandins – structure, mechanism of action and use in antifungal therapy. ResearchGate. [Link]

  • Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. PubMed. [Link]

  • Garrigues, S., & Gandía, M. (2021). Strategies for the Development of Industrial Fungal Producing Strains. Journal of Fungi, 7(12), 1024. [Link]

  • Boddu, S. H., & Al-Ghananeem, A. M. (2015). Challenges in the Polyene- and Azole-Based Pharmacotherapy of Ocular Fungal Infections. Journal of Ocular Pharmacology and Therapeutics, 31(7), 381-392. [Link]

Sources

A Comparative Guide to Spectroscopic Purity Analysis of 2-(Decylthio)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and scientific research, the purity of chemical entities is paramount. For a compound such as 2-(Decylthio)ethanamine hydrochloride, which holds potential in various research and development applications, rigorous purity assessment is not merely a quality control measure but a foundational pillar of data integrity and therapeutic safety. This guide provides an in-depth, comparative analysis of spectroscopic methods for confirming the purity of this compound, grounded in scientific principles and regulatory expectations.

The Criticality of Purity for this compound

This compound is a primary amine containing a thioether linkage and a long alkyl chain, making it a molecule with both hydrophilic and lipophilic characteristics. Impurities, which can arise from the synthesis process or degradation, may include starting materials, by-products, or related substances with altered structures.[1][2] According to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), all impurities present at a level of 0.1% or higher should be identified and reported.[2][3][4] The presence of such impurities can significantly impact the compound's biological activity, toxicity profile, and stability, thereby compromising research outcomes and patient safety in clinical applications.

A Multi-Faceted Spectroscopic Approach to Purity Confirmation

A single analytical technique is often insufficient to comprehensively assess the purity of a drug substance.[5] A combination of spectroscopic methods, each providing unique structural information, offers a robust and self-validating system for purity determination. This guide will delve into the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is an unparalleled tool for the structural elucidation and purity assessment of organic molecules. It provides detailed information about the chemical environment of individual atoms, allowing for both qualitative identification and quantitative analysis.

¹H NMR: A Quantitative Look at Proton Environments

¹H NMR is particularly powerful for the purity determination of this compound due to the distinct signals expected from the different proton environments in the molecule.

Expected ¹H NMR Spectral Characteristics:

  • Alkyl Chain (Decyl group): A complex multiplet region between approximately 0.8-1.6 ppm, with the terminal methyl group appearing as a triplet around 0.8-0.9 ppm.

  • Methylene groups adjacent to sulfur (-S-CH₂-): Deshielded by the sulfur atom, these protons are expected to resonate in the range of 2.5-2.9 ppm.[6]

  • Methylene groups adjacent to the amine (-CH₂-NH₃⁺): The electron-withdrawing effect of the protonated amine group will cause a downfield shift, with signals typically appearing between 3.0-3.5 ppm.[7]

  • Amine Protons (-NH₃⁺): These protons often appear as a broad singlet and their chemical shift can be highly variable depending on the solvent and concentration.[8]

Purity Assessment using ¹H NMR:

Quantitative NMR (qNMR) can be employed for a precise purity assessment.[9][10][11][12] By integrating the signals of the analyte and a certified internal standard of known purity and concentration, the absolute purity of the this compound sample can be determined.[9][10] Impurities would manifest as additional, unexpected peaks in the spectrum. The integration of these impurity signals relative to the main compound's signals can provide a quantitative measure of their presence.

¹³C NMR: Mapping the Carbon Skeleton

¹³C NMR provides complementary information to ¹H NMR by detailing the carbon framework of the molecule.

Expected ¹³C NMR Spectral Characteristics:

  • Alkyl Chain (Decyl group): A series of signals in the aliphatic region, typically between 14-32 ppm.[13]

  • Carbon adjacent to sulfur (-S-CH₂-): This carbon is expected to be in the range of 30-40 ppm.

  • Carbon adjacent to the amine (-CH₂-NH₃⁺): This carbon will be deshielded and is anticipated to appear around 40-50 ppm.

The presence of any additional peaks in the ¹³C NMR spectrum would indicate carbon-containing impurities.

Experimental Protocol: Quantitative ¹H NMR (qNMR) Analysis
  • Sample Preparation: Accurately weigh a specific amount of this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean NMR tube.

  • Solvent Selection: Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., D₂O, Methanol-d₄). The choice of solvent is critical to ensure both analyte and standard are fully dissolved and to avoid overlapping signals.

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters, ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration.

  • Data Processing: Process the spectrum, including phasing and baseline correction.

  • Quantification: Integrate the well-resolved signals of both the analyte and the internal standard. Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh 2-(Decylthio)ethanamine HCl dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_standard Accurately weigh Internal Standard weigh_standard->dissolve acquire_spectrum Acquire ¹H NMR Spectrum (ensure sufficient D1) dissolve->acquire_spectrum Transfer to NMR tube process_spectrum Process Spectrum (Phase, Baseline Correction) acquire_spectrum->process_spectrum integrate_signals Integrate Analyte and Standard Signals process_spectrum->integrate_signals calculate_purity Calculate Purity integrate_signals->calculate_purity

Caption: Workflow for quantitative NMR (qNMR) analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule based on their characteristic absorption of infrared radiation. While not inherently quantitative in the same way as qNMR, it serves as an excellent tool for identity confirmation and the detection of impurities with different functional groups.

Expected FTIR Absorption Bands:

  • N-H Stretching (Amine Salt): A broad and strong absorption in the region of 3200-2800 cm⁻¹ is characteristic of the N-H stretching vibrations in a primary amine hydrochloride.[14][15]

  • C-H Stretching (Alkyl Chain): Sharp peaks around 2950-2850 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the C-H bonds in the decyl and ethyl groups.

  • N-H Bending (Amine Salt): A medium to strong absorption band around 1600-1500 cm⁻¹ is expected for the N-H bending vibration.[16]

  • C-N Stretching: A peak in the 1250-1020 cm⁻¹ region is indicative of the C-N stretching vibration.[14]

  • C-S Stretching: A weak absorption for the C-S stretch is expected in the 700-600 cm⁻¹ range.

The FTIR spectrum of a pure sample of this compound should consistently display these characteristic peaks. The presence of unexpected absorptions, for instance, a C=O stretch around 1700 cm⁻¹, could indicate an amide or carbonyl-containing impurity.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with the neat solid sample.

  • Background Spectrum: Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Place the sample in the IR beam and collect the spectrum.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum of a known pure standard. Look for the presence of all characteristic peaks and the absence of any extraneous peaks.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for confirming the molecular weight of the target compound and for identifying impurities based on their molecular weights and fragmentation patterns.

Expected Mass Spectrometric Data:

  • Molecular Ion: For the free base, 2-(Decylthio)ethanamine, the expected molecular weight is approximately 217.42 g/mol .[7] In positive ion mode electrospray ionization (ESI-MS), the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 218.43.

  • Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines, which would result in the loss of the decyl group.[17][18] Cleavage of the C-S bond is also possible.

The presence of ions with m/z values that do not correspond to the expected molecular ion or its fragments would suggest the presence of impurities.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system like HPLC.

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI), which is suitable for polar molecules like amine hydrochlorides.

  • Mass Analysis: Acquire the mass spectrum in the appropriate mass range.

  • Data Interpretation: Analyze the spectrum for the presence of the expected molecular ion and its isotopic pattern. Investigate any other significant ions to identify potential impurities.

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_interp Data Interpretation dissolve_sample Dissolve sample in suitable solvent infuse_sample Infuse into MS (Direct or via HPLC) dissolve_sample->infuse_sample ionize_sample Ionize Sample (e.g., ESI) infuse_sample->ionize_sample analyze_mass Acquire Mass Spectrum ionize_sample->analyze_mass identify_ion Identify Molecular Ion [M+H]⁺ analyze_mass->identify_ion analyze_fragments Analyze Fragmentation Pattern identify_ion->analyze_fragments detect_impurities Detect Impurity Ions analyze_fragments->detect_impurities

Caption: Workflow for Mass Spectrometry analysis.

Comparison of Spectroscopic Techniques for Purity Analysis

Technique Principle Strengths for Purity Analysis Limitations
¹H NMR Measures the resonance of protons in a magnetic field.- Quantitative and structural information.- High resolution for distinguishing closely related structures.- Can identify and quantify unknown impurities with a known reference standard.[3]- Lower sensitivity compared to MS.- Requires deuterated solvents.- Signal overlap can complicate analysis in complex mixtures.
¹³C NMR Measures the resonance of carbon-13 nuclei.- Confirms the carbon skeleton.- Less signal overlap than ¹H NMR.- Good for detecting carbon-containing impurities.- Lower sensitivity than ¹H NMR.- Longer acquisition times.
FTIR Measures the absorption of infrared radiation by molecular vibrations.- Rapid and non-destructive.- Excellent for confirming functional groups and for use as an identity test.- Can detect impurities with different functional groups.[16]- Generally not quantitative.- Complex spectra can be difficult to interpret.- Not very sensitive to small amounts of impurities with similar functional groups.
Mass Spectrometry Measures the mass-to-charge ratio of ions.- Extremely high sensitivity for detecting trace impurities.- Confirms molecular weight.- Fragmentation patterns can aid in impurity identification.- Not inherently quantitative without an internal standard.- Isomers may not be distinguishable without chromatography.- Ionization efficiency can vary between compounds.

Alternative and Complementary Methods

While spectroscopic methods are powerful, a comprehensive purity assessment often benefits from orthogonal techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a UV or MS detector, is a cornerstone of pharmaceutical impurity analysis.[19][20][21] It excels at separating the main compound from its impurities, allowing for their individual quantification.[19][20] A validated HPLC method is often a regulatory requirement for drug substance release.[22][23][24]

  • Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, S) in a sample. The results should be in close agreement with the theoretical values for the pure compound. Any significant deviation can indicate the presence of impurities.

Conclusion: An Integrated Approach for Unwavering Confidence

The confirmation of this compound purity demands a meticulous and multi-faceted analytical strategy. While ¹H NMR, particularly qNMR, stands out for its ability to provide both structural confirmation and quantitative purity assessment in a single experiment, a truly robust analysis integrates the strengths of multiple spectroscopic techniques. The structural blueprint from NMR, the functional group fingerprint from FTIR, and the molecular weight confirmation from Mass Spectrometry, when combined, create a self-validating system that provides a high degree of confidence in the purity of the material.

For researchers, scientists, and drug development professionals, adopting such an integrated spectroscopic approach, underpinned by the principles of analytical method validation as outlined in ICH Q2(R1), is not just good practice—it is essential for ensuring the reliability, reproducibility, and safety of their scientific endeavors.[22][23][24][25]

References

  • ICH. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC.
  • Synthesis of Cysteamine Hydrochloride by High Pressure Acidolysis of 2-Mercaptothiazoline. (URL not available)
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (URL not available)
  • LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.
  • Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. (2025).
  • ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
  • HPLC and UV Spectroscopy in Pharmaceutical Analysis. (2025).
  • Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & arom
  • Emery Pharma.
  • Hilaris Publisher. Pharmaceutical impurity analysis of raw materials and final product by using analytical techniques.
  • eGyanKosh.
  • PubChem. This compound.
  • IR: amines. (URL not available)
  • LibreTexts. (2023). 10.10: Spectroscopy of Ethers. Chemistry LibreTexts.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • KGROUP.
  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
  • FTIR spectra to determine the amine functional groups on urea Black.... (URL not available)
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Analytical Chemistry. (2019).
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (2025).
  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018). (URL not available)
  • Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw M
  • NMR Chemical Shifts. (URL not available)
  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry.
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (URL not available)
  • IJRAR.org.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines.
  • Google Patents. CN101885720A - Method for synthesizing 2-thiophene ethylamine.
  • Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. (URL not available)
  • Lejan Team. IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2).
  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • YouTube. (2023).
  • ICH. Quality Guidelines.
  • ResearchGate. (2025). Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride.
  • YouTube. (2024).
  • YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2).
  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
  • Chemistry LibreTexts. (2023).
  • Starodub. (2024). Revised ICH Guideline Q2(R1)

Sources

A Comparative Guide to the Membrane Disruption Potential of Cationic Surfactants

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction: The Double-Edged Sword of Cationic Surfactants

Cationic surfactants, amphiphilic molecules with a positively charged hydrophilic head group, are indispensable tools in modern industry and daily life, finding applications as diverse as fabric softeners, hair conditioners, and potent bactericides.[1][2] Their utility in pharmaceutical and biotechnological fields is particularly noteworthy, where they are explored as drug delivery vehicles and antimicrobial agents.[3] This functionality is intrinsically linked to their ability to interact with and, ultimately, disrupt biological membranes.[3][[“]] This guide provides an in-depth, comparative analysis of the membrane disruption potential of various cationic surfactants, offering researchers, scientists, and drug development professionals the foundational knowledge and experimental frameworks to select and evaluate these critical molecules.

The defining characteristic of a cationic surfactant is its molecular structure, comprising a long, hydrophobic alkyl chain and a positively charged head group, typically containing a nitrogen atom.[1] This amphiphilic nature drives their self-assembly into micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC).[1][5] It is this same property that governs their interaction with the predominantly negatively charged cell membranes of many organisms, initiating a cascade of events that can lead to membrane permeabilization and lysis.[3][[“]]

Mechanisms of Membrane Disruption: A Step-by-Step Invasion

The interaction of cationic surfactants with a lipid bilayer is a multi-step process, driven by a combination of electrostatic and hydrophobic forces.[[“]] Understanding this mechanism is paramount to predicting and controlling their disruptive potential.

  • Electrostatic Attraction: The initial contact is governed by the electrostatic attraction between the positively charged surfactant head groups and the negatively charged components of the cell membrane, such as phosphatidylserine.[[“]] This interaction facilitates the accumulation of surfactant monomers at the membrane surface.

  • Hydrophobic Insertion: Once concentrated at the interface, the hydrophobic tails of the surfactant molecules insert into the lipid bilayer.[[“]] This insertion disrupts the ordered structure of the lipid acyl chains, increasing membrane fluidity and creating localized defects.

  • Membrane Destabilization and Pore Formation: As more surfactant molecules integrate into the membrane, the bilayer becomes increasingly destabilized. This can lead to the formation of transient pores or even the complete solubilization of the membrane into mixed micelles, a process often referred to as a "detergent effect".[6]

The precise mechanism and efficiency of disruption are influenced by several factors, including the surfactant's molecular architecture (e.g., chain length, head group size), its concentration, and the composition of the target membrane.[[“]][7]

Visualizing the Disruption: A Mechanistic Overview

cluster_0 Initial State cluster_1 Step 1 cluster_2 Step 2 cluster_3 Step 3 & Outcome A Cationic Surfactant Monomers C Electrostatic Attraction & Accumulation A->C B Cell Membrane (Negatively Charged) B->C D Hydrophobic Tail Insertion C->D E Membrane Destabilization & Pore Formation D->E F Cell Lysis E->F

Caption: Mechanism of membrane disruption by cationic surfactants.

A Comparative Look at Cationic Surfactants

The vast landscape of cationic surfactants can be broadly categorized based on their chemical structure. Each class exhibits distinct properties that influence its membrane disruption potential.

Surfactant TypeKey CharacteristicsExamplesMembrane Disruption Potential
Quaternary Ammonium Salts Good solubility and emulsifying properties. Widely used as bactericides.[1]Cetyltrimethylammonium bromide (CTAB), Benzalkonium chlorideHigh
Gemini Surfactants Two hydrophilic and two hydrophobic groups. Higher surface activity and lower CMC than conventional surfactants.[8]Long-chain alkyl Gemini quaternary ammonium saltsVery High
Amine-Based Surfactants Good wetting properties.HexadecylamineModerate to High
Polyoxyethylene-Based Cationic Surfactants Contain ethylene oxide (EO) groups, which can reduce charge density.[8]Polyoxyethylene alkyl quaternary ammonium saltsVariable (depends on EO chain length)
Biodegradable Cationic Surfactants Derived from natural sources, exhibiting lower toxicity.[8]Alkyl glucoside quaternary ammonium saltsGenerally Lower

Experimental Assessment of Membrane Disruption Potential

To empirically compare the membrane-disrupting capabilities of different cationic surfactants, two robust and widely adopted assays are presented here: the Hemolysis Assay and the Fluorescence Leakage Assay.

Hemolysis Assay: A Measure of Erythrocyte Lysis

The hemolysis assay is a straightforward and rapid method to assess the toxicity of surfactants by measuring their ability to rupture red blood cells (RBCs).[9] The release of hemoglobin upon cell lysis serves as a quantifiable indicator of membrane damage.

  • Preparation of Red Blood Cell Suspension:

    • Obtain fresh, defibrinated sheep or human red blood cells.

    • Wash the RBCs three times with an isotonic phosphate-buffered saline (PBS) solution (pH 7.4) by centrifugation (e.g., 1000 x g for 10 minutes) and removal of the supernatant.

    • Resuspend the washed RBC pellet in PBS to a final concentration of 2% (v/v).

  • Assay Procedure:

    • Prepare serial dilutions of the cationic surfactants to be tested in PBS.

    • In a 96-well microplate, add 100 µL of each surfactant dilution to triplicate wells.

    • Add 100 µL of the 2% RBC suspension to each well.

    • For controls, use PBS for 0% hemolysis (negative control) and 1% Triton X-100 for 100% hemolysis (positive control).

    • Incubate the plate at 37°C for 1 hour with gentle agitation.

  • Quantification of Hemolysis:

    • Centrifuge the microplate at 800 x g for 5 minutes to pellet the intact RBCs.

    • Carefully transfer 100 µL of the supernatant from each well to a new, flat-bottomed 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm using a microplate reader. This wavelength corresponds to the peak absorbance of hemoglobin.

  • Data Analysis:

    • Calculate the percentage of hemolysis for each surfactant concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

    • Plot the percentage of hemolysis against the surfactant concentration to determine the HC50 value (the concentration required to cause 50% hemolysis).

A lower HC50 value indicates a higher membrane disruption potential. This assay provides a valuable preliminary screening tool for assessing the cytotoxicity of cationic surfactants.[9]

Fluorescence Leakage Assay: Probing Liposomal Integrity

The fluorescence leakage assay utilizes artificial lipid vesicles (liposomes) to model cell membranes and quantify membrane permeabilization.[10][11] Liposomes are loaded with a fluorescent dye at a self-quenching concentration. Disruption of the liposomal membrane by a surfactant leads to the release and dilution of the dye, resulting in an increase in fluorescence intensity.[12][13]

  • Preparation of Large Unilamellar Vesicles (LUVs):

    • Prepare a lipid film by dissolving a suitable lipid mixture (e.g., DOPC:Cholesterol at a 4:1 molar ratio) in chloroform in a round-bottom flask.

    • Evaporate the solvent under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to form a thin lipid film.

    • Hydrate the lipid film with a solution containing a self-quenching concentration of a fluorescent dye, such as calcein (e.g., 50 mM in HEPES buffer, pH 7.4).[12]

    • Subject the hydrated lipid suspension to several freeze-thaw cycles using liquid nitrogen and a warm water bath to promote the formation of LUVs.[10]

    • Extrude the vesicle suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder to create a homogenous population of LUVs.

  • Removal of Unencapsulated Dye:

    • Separate the dye-loaded LUVs from the unencapsulated dye by size-exclusion chromatography using a Sephadex G-50 column equilibrated with the same buffer used for hydration.

  • Assay Procedure:

    • In a 96-well black microplate, add a fixed amount of the purified LUV suspension to each well.

    • Add varying concentrations of the cationic surfactants to be tested.

    • For a positive control (100% leakage), add a lytic concentration of a non-ionic surfactant like Triton X-100 (e.g., 0.1% final concentration).[10] The buffer alone serves as the negative control (0% leakage).

    • Monitor the fluorescence intensity over time at the appropriate excitation and emission wavelengths for the chosen dye (e.g., for calcein, Ex: 495 nm, Em: 515 nm).

  • Data Analysis:

    • Calculate the percentage of dye leakage at a specific time point using the following formula: % Leakage = [(F_sample - F_0) / (F_max - F_0)] x 100 Where:

      • F_sample is the fluorescence of the sample well.

      • F_0 is the initial fluorescence of the LUVs with buffer only.

      • F_max is the maximum fluorescence after adding Triton X-100.

    • Plot the percentage of leakage against the surfactant concentration.

A higher percentage of leakage at a given concentration indicates a greater membrane-disrupting ability. This assay provides a more controlled system than the hemolysis assay, allowing for the investigation of the influence of lipid composition on surfactant activity.[10]

Visualizing the Experimental Workflows

cluster_hemolysis Hemolysis Assay Workflow cluster_leakage Fluorescence Leakage Assay Workflow H1 Prepare 2% RBC Suspension H2 Add Surfactant Dilutions & RBCs to Plate H1->H2 H3 Incubate at 37°C H2->H3 H4 Centrifuge Plate H3->H4 H5 Measure Supernatant Absorbance at 540 nm H4->H5 H6 Calculate % Hemolysis & HC50 H5->H6 L1 Prepare Dye-Loaded LUVs L2 Purify LUVs (Size-Exclusion Chromatography) L1->L2 L3 Add LUVs & Surfactants to Plate L2->L3 L4 Monitor Fluorescence Intensity L3->L4 L5 Calculate % Leakage L4->L5

Sources

Navigating the Current: A Comparative Guide to Industrial Biocides Beyond 2-(Decylthio)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the critical field of industrial water treatment, the selection of an effective biocide is paramount to preventing microbial-induced corrosion, biofouling, and the proliferation of harmful pathogens. For years, 2-(Decylthio)ethanamine hydrochloride (DTEA-HCl) has been a notable agent in controlling bacterial, fungal, and algal slimes, particularly in cooling water systems. However, the continuous drive for enhanced performance, improved environmental profiles, and broader spectrum efficacy necessitates a thorough evaluation of alternative biocidal agents.

This guide offers an in-depth technical comparison of prominent alternatives to DTEA-HCl, providing a foundation for informed decision-making in industrial biocide research and application. We will delve into the mechanisms of action, comparative performance data, and standardized evaluation methodologies to equip researchers with the insights needed to select the optimal antimicrobial strategy.

Understanding the Benchmark: this compound (DTEA-HCl)

DTEA-HCl is a non-oxidizing biocide recognized for its effectiveness in industrial water systems. Its molecular structure, featuring a hydrophobic decylthio group and a hydrophilic ethanamine group, allows it to interact with and disrupt microbial cell membranes. While specific mechanistic pathways are not extensively detailed in publicly available literature, its efficacy, particularly in synergistic compositions, has been noted. A patented formulation, for instance, highlights a synergistic mixture of DTEA-HCl and isothiazolinones for controlling Klebsiella pneumoniae[1].

The primary challenge in evaluating DTEA-HCl lies in the limited availability of comprehensive, publicly accessible performance data, such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against a wide range of industrial microorganisms. This guide, therefore, aims to contextualize its role by comparing it with alternatives for which more extensive data exists.

The Contenders: A Spectrum of Alternative Industrial Biocides

The landscape of industrial biocides is diverse, with several classes of compounds offering distinct advantages. The selection of an appropriate alternative often depends on factors such as the target microorganisms, system parameters (e.g., pH, temperature), environmental regulations, and material compatibility.

Quaternary Ammonium Compounds (QACs)

Quaternary Ammonium Compounds, or QACs, are cationic surfactants with broad-spectrum antimicrobial activity. Their positively charged nitrogen atom interacts with the negatively charged components of microbial cell walls and membranes, leading to membrane disruption, leakage of intracellular contents, and cell death[2]. Common examples used in industrial settings include alkyl dimethyl benzyl ammonium chloride (ADBAC) and didecyldimethylammonium chloride (DDAC).

Mechanism of Action: QACs adsorb to the cell surface, diffuse through the cell wall, and bind to the cytoplasmic membrane. This binding disrupts the membrane's integrity and interferes with essential cellular processes. At lower concentrations, they are bacteriostatic and fungistatic, while at higher concentrations, they are bactericidal and fungicidal[2].

Performance Insights: QACs are effective against a wide range of bacteria, fungi, and enveloped viruses. However, their efficacy can be influenced by water hardness and the presence of organic matter. Some studies have raised concerns about the potential for microbial resistance to QACs with prolonged use at sub-lethal concentrations[2].

Isothiazolinones (CMIT/MIT)

Isothiazolinones are a class of heterocyclic organic compounds with potent antimicrobial properties. A common commercial formulation is a 3:1 mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT).

Mechanism of Action: Isothiazolinones employ a two-step mechanism. Initially, they rapidly inhibit microbial growth, respiration, and enzyme activity. This is followed by irreversible cell damage through the disruption of thiol-containing proteins and the generation of free radicals, ultimately leading to cell death[3].

Performance Insights: CMIT/MIT offers broad-spectrum efficacy against bacteria, fungi, and algae at low concentrations[4]. However, its stability can be pH-dependent, with degradation occurring in alkaline conditions[5]. The half-life of CMIT/MIT at a pH of 8.5 has been reported to be 47 days, with faster degradation at higher pH levels[5].

Glutaraldehyde

Glutaraldehyde is a dialdehyde compound known for its rapid and broad-spectrum biocidal activity. It is particularly effective against biofilms, which are notoriously difficult to eradicate.

Mechanism of Action: Glutaraldehyde acts as a potent cross-linking agent, reacting with and inactivating cellular proteins and enzymes, particularly at the cell surface. This cross-linking disrupts cellular structure and function, leading to rapid cell death. Its efficacy is enhanced at alkaline pH.

Performance Insights: Glutaraldehyde is effective against a wide range of microorganisms, including bacteria, fungi, and viruses. It is also recognized for its ability to penetrate and remove biofilms[6][7]. However, some studies have reported the emergence of glutaraldehyde-resistant strains of Pseudomonas aeruginosa in hospital settings, highlighting the importance of proper dosing and monitoring[6][7].

2,2-Dibromo-3-nitrilopropionamide (DBNPA)

DBNPA is a fast-acting, non-oxidizing biocide that is effective at low concentrations. A key advantage of DBNPA is its rapid degradation in aqueous environments, which minimizes its environmental impact.

Mechanism of Action: DBNPA acts similarly to halogen biocides, reacting with and oxidizing thiol-containing enzymes and proteins, thereby disrupting essential metabolic processes.

Performance Insights: DBNPA provides a quick kill against a broad spectrum of microorganisms, including bacteria, fungi, and algae. It is particularly effective against Legionella, with studies showing a 5-6 log reduction within 3 hours at concentrations of 2-5 mg/L. For biofilm-associated Legionella, a concentration of 10 mg/L for 12 hours can achieve complete eradication. DBNPA is effective over a wide pH range but is rapidly hydrolyzed under both acidic and alkaline conditions, contributing to its non-persistent nature.

Quantitative Performance Comparison

To facilitate an objective comparison, the following table summarizes available performance data for the discussed biocides. It is important to note that direct comparisons can be challenging due to variations in test conditions, microbial strains, and reporting metrics.

Biocide ClassCompound(s)Target MicroorganismEffective Concentration (MIC/MBC/Other)Source(s)
Quaternary Ammonium Compounds ADBAC, DDACListeria monocytogenesMIC: 0.25 - 20.00 ppm; MBC: 0.50 - 20.00 ppm[8]
Various BacteriaMIC: 2.4 - 3.5 mg/L (average for QAC-based disinfectants)[9]
Isothiazolinones CMIT/MITWood degrading fungiMIC: 0.5 - 2.4 ppm[10]
Legionella (biofilm)>200 ppm (for BIT)[11]
Glutaraldehyde GlutaraldehydePseudomonas aeruginosaEffective in use-dilution tests (specific MICs not provided)
DBNPA DBNPALegionella (planktonic)2-5 mg/L for 5-6 log reduction in 3 hours
Legionella (biofilm)10 mg/L for complete kill in 12 hours
Pseudomonas fluorescens35 mg/L (bactericidal concentration)[12]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. MBC (Minimum Bactericidal Concentration) is the lowest concentration that results in microbial death.

Experimental Protocol: Evaluating Biocide Efficacy in Cooling Water Systems

To ensure reliable and reproducible results in biocide research, adherence to standardized testing methodologies is crucial. The ASTM E645: Standard Practice for Evaluation of Microbicides Used in Cooling Water Systems provides a comprehensive framework for such evaluations[13][14][15][16][17].

This method simulates the conditions of a cooling water system to assess the performance of microbicides against relevant microorganisms, including those found in cooling water, biofilms, or known contaminating strains[13][14][16].

Step-by-Step Methodology (Adapted from ASTM E645)
  • Preparation of Test System:

    • Collect a representative water sample from the industrial cooling system of interest or prepare a synthetic cooling water formulation with known chemical composition.

    • If evaluating anti-biofilm efficacy, collect biofilm samples from the system or cultivate biofilms on coupons under laboratory conditions.

  • Inoculation:

    • Introduce a known concentration of a target microorganism (e.g., Pseudomonas aeruginosa, Legionella pneumophila) or a mixed microbial population from the cooling water sample into the test water.

  • Biocide Addition:

    • Prepare stock solutions of the biocides to be tested (e.g., DTEA-HCl, QACs, isothiazolinones, glutaraldehyde, DBNPA).

    • Add the biocides to the inoculated water samples at a range of concentrations. Include a control sample with no biocide.

  • Incubation:

    • Incubate the test systems under conditions that simulate the cooling tower environment (e.g., temperature, aeration).

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 3, 6, 24 hours), collect samples from each test system.

    • Determine the number of viable microorganisms in each sample using standard plating techniques (e.g., spread plate, pour plate) and appropriate growth media.

    • Calculate the log reduction in microbial population for each biocide concentration compared to the control.

  • Determination of Efficacy:

    • The MIC can be determined as the lowest biocide concentration that results in no visible microbial growth.

    • The MBC can be determined by subculturing from the tubes with no visible growth onto fresh, biocide-free media. The lowest concentration that prevents growth on the subculture is the MBC.

Visualization of Experimental Workflow

Biocide_Efficacy_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis cluster_results Results Water_Sample Collect/Prepare Cooling Water Inoculation Inoculate Water with Microbes Water_Sample->Inoculation Microbe_Culture Culture Target Microorganisms Microbe_Culture->Inoculation Biocide_Addition Add Biocides at Varying Concentrations Inoculation->Biocide_Addition Incubation Incubate under Simulated Conditions Biocide_Addition->Incubation Sampling Collect Samples at Time Intervals Incubation->Sampling Plating Plate Samples and Enumerate Colonies Sampling->Plating Calculation Calculate Log Reduction Plating->Calculation MIC_MBC Determine MIC and MBC Calculation->MIC_MBC

Caption: Workflow for Evaluating Biocide Efficacy based on ASTM E645.

Mechanistic Insights: A Closer Look at Isothiazolinone Action

Understanding the mechanism of action is critical for optimizing biocide application and mitigating the development of resistance. The following diagram illustrates the two-step mechanism of isothiazolinones.

Isothiazolinone_Mechanism cluster_step1 Step 1: Rapid Inhibition cluster_step2 Step 2: Irreversible Damage Inhibition Inhibition of Growth, Respiration & Enzymes Thiol_Disruption Disruption of Thiol-containing Proteins Inhibition->Thiol_Disruption Radical_Formation Generation of Free Radicals Inhibition->Radical_Formation Cell_Death Cell Death Thiol_Disruption->Cell_Death Radical_Formation->Cell_Death Isothiazolinone Isothiazolinone Microbial_Cell Microbial Cell Isothiazolinone->Microbial_Cell Interaction Microbial_Cell->Inhibition

Caption: Two-step mechanism of action for isothiazolinone biocides.

Conclusion and Future Directions

While this compound has its place in the arsenal of industrial biocides, a comprehensive understanding of the available alternatives is essential for advancing industrial water treatment strategies. Quaternary ammonium compounds, isothiazolinones, glutaraldehyde, and DBNPA each offer a unique combination of efficacy, mechanism of action, and environmental profile.

The selection of a biocide should be a data-driven process, relying on standardized testing methodologies like ASTM E645 to generate comparative performance data against relevant industrial microorganisms. Future research should focus on obtaining more robust and publicly available data for a wider range of biocides, including DTEA-HCl, to enable more direct and meaningful comparisons. Furthermore, investigating synergistic combinations of these biocides may unlock enhanced performance and more sustainable solutions for industrial microbial control.

References

  • ASTM E645-07, Standard Test Method for Efficacy of Microbicides Used in Cooling Water Systems, ASTM Intern
  • Ataman Kimya. DBNPA.

  • Barros, S. C., et al. (2018). Influence of Dead Cells Killed by Industrial Biocides (BAC and DBNPA)
  • DuPont. (2020). FilmTec™ DBNPA Technical Manual Excerpt.
  • EUROLAB. ASTM E645-18 Standard Practice for Evaluating Microbicides Used in Cooling Water Systems.

  • Gerba, C. P. (2015). Quaternary Ammonium Biocides: Efficacy in Application. Applied and Environmental Microbiology, 81(2), 464-469.
  • Google Patents. (1990). US4914118A - Biocidal compositions and use thereof containing a synergistic mixture of this compound and a mixture of 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one.
  • Hammonds Fuel Additives, Inc. (2020). CMIT/MIT – Isothiazolone Biocide Assessment.
  • High-Performance Isothiazolinone Biocides for Industrial Water Treatment: CMIT/MIT 1.5% Manufacturer & Supplier.

  • IVAMI. ASTM E645-25. Standard Practice for Evaluation of Microbicides Used in Cooling Water Systems.

  • MedCrave. (2019). New disinfectants for inactivation and disinfection of Pseudomonas aeruginosa: comparison with market leaders. MOJ Biology and Medicine, 4(3), 68-72.
  • MDPI. (2021). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. Foods, 10(9), 2088.
  • MDPI. (2022). Hygiene of Medical Devices and Minimum Inhibitory Concentrations for Alcohol-Based and QAC Disinfectants among Isolates from Physical Therapy Departments. International Journal of Environmental Research and Public Health, 19(22), 14815.
  • National Center for Biotechnology Information. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 962.
  • ResearchGate. (2018). Antimicrobial Activity of Organic Wood Preservatives Against Bio-deterioration Fungi: Minimum Inhibitory Concentration (MIC) via Spiral Gradient Endpoint (SGE) Test.
  • ResearchGate. (2009). Emergence of Glutaraldehyde-Resistant Pseudomonas aeruginosa. Infection Control & Hospital Epidemiology, 30(11), 1102-1104.
  • ResearchGate. (2012). Comparison of Two Biocides - Carbamate and Glutaraldehyde - in the Control of Fouling in Pulp and Paper Industry.
  • Situ Biosciences. ASTM E645 - Antimicrobial Test - Cooling Water.

  • Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991.
  • Williams, T. M. (2007). The Mechanism of Action of Isothiazolone Biocides. PowerPlant Chemistry, 9(1), 14-22.
  • Widder, E. S., & Kamp, L. M. (2011). Emergence of glutaraldehyde-resistant Pseudomonas aeruginosa. Infection control and hospital epidemiology, 32(11), 1133–1135.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-(Decylthio)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(Decylthio)ethanamine hydrochloride (CAS No: 36362-09-1). As a compound utilized in drug development and research, particularly for its microbiocidal properties, its handling and disposal demand rigorous adherence to safety and environmental regulations.[1] This document moves beyond simple checklists to explain the causality behind each procedural step, ensuring that researchers, scientists, and laboratory managers can implement a disposal plan grounded in scientific integrity and regulatory compliance.

Part 1: Core Hazard Characterization & Risk Assessment

Understanding the intrinsic hazards of this compound is the foundation of its safe management. The primary risks are not related to flammability or reactivity under standard conditions but to its physiological and environmental effects.[2][3]

The compound is classified as causing skin irritation, serious eye damage, and may cause damage to organs through prolonged or repeated exposure.[1][2] Most critically for disposal, it is categorized as Acute 1 and Chronic 1 , signifying it is very toxic to aquatic life with long-lasting effects.[1][2][4] This high aquatic toxicity is the primary driver for its classification as a hazardous waste and strictly prohibits its disposal via the sanitary sewer system.[5]

GHS Hazard Summary Table
Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin IrritationCategory 2

Danger H315: Causes skin irritation[1]
Serious Eye DamageCategory 1

Danger H318: Causes serious eye damage[1]
Specific Target Organ Toxicity (Repeated Exposure)Category 2

Danger H373: May cause damage to organs through prolonged or repeated exposure[1]
Hazardous to the Aquatic Environment (Acute)Category 1

Danger H400: Very toxic to aquatic life[1]
Hazardous to the Aquatic Environment (Chronic)Category 1

Danger H410: Very toxic to aquatic life with long lasting effects[1][2]

Part 2: Pre-Disposal Protocol: Segregation and Containment

Proper disposal begins at the point of generation. The causality is simple: preventing the dilution or mixing of this compound with other waste streams avoids creating complex, difficult-to-treat hazardous mixtures and prevents accidental environmental release.

Essential Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn:

  • Eye/Face Protection: Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[2]

  • Skin Protection: A lab coat and impervious gloves (e.g., nitrile). Contaminated clothing must be removed and washed before reuse.[2][4]

  • Respiratory Protection: Not typically required when handling small quantities of the solid in a well-ventilated area. However, if dust formation is possible, a full-face respirator should be used.[2]

Waste Segregation and Container Selection
  • Designate a Specific Waste Stream: this compound waste must be segregated as a standalone hazardous waste. Do not mix it with solvents, corrosive wastes (acids/bases), or other organic materials. The presence of both a thiol (sulfur) and an amine group presents potential reactivity with incompatible materials like strong oxidizing agents.[6]

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be in good condition, clean, and not leaking.[7] For practicality, plastic is often preferred to minimize the risk of breakage.[5]

  • Proper Labeling is Mandatory: The moment waste is first added, the container must be labeled. Federal and state regulations, such as those under the Resource Conservation and Recovery Act (RCRA), mandate clear labeling from the start of accumulation.[7][8] The label must include:

    • The words "HAZARDOUS WASTE" [7]

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Skin/Eye Irritant," "Aquatic Toxin")

    • The date of first accumulation.

Part 3: Step-by-Step Disposal Workflow

This workflow ensures that all waste, from pure compound to contaminated labware, is handled in a compliant manner.

Disposal Decision Workflow

G cluster_storage 3. Accumulate & Store Safely cluster_disposal 4. Final Disposal start Waste Generated Containing This compound? waste_type Is the waste... - Unused/Expired Pure Solid? - Grossly Contaminated Labware? (e.g., weigh boats, spatulas) - Aqueous solution? start->waste_type Yes sharps_consumables Is the waste... - Lightly Contaminated Consumables? (e.g., gloves, wipes, pipette tips) start->sharps_consumables Yes primary_container Collect in a dedicated, pre-labeled HAZARDOUS WASTE container (HDPE or Glass). waste_type->primary_container secondary_container Double-bag in a clearly labeled 'Hazardous Waste - Solid' polyethylene bag. sharps_consumables->secondary_container store_container Keep container tightly sealed. Store in designated Satellite Accumulation Area (SAA). Away from incompatible materials. primary_container->store_container secondary_container->store_container ehs_pickup Arrange for pickup by your institution's Environmental Health & Safety (EHS) department. store_container->ehs_pickup

Caption: Disposal decision workflow for this compound waste.

Experimental Protocol for Waste Handling
  • Collection of Pure/Unused Solid:

    • Carefully sweep or transfer any unwanted solid chemical into the designated and pre-labeled hazardous waste container.[6]

    • Use non-sparking tools for the transfer.[4]

    • Avoid creating dust.[2] If cleaning a balance or work surface, use a wipe lightly dampened with water to collect residual powder and place the wipe into the solid waste bag.

  • Collection of Contaminated Labware and Consumables:

    • Grossly Contaminated Items: Weigh boats, contaminated spatulas, or broken containers with visible residue should be rinsed directly into the primary hazardous waste container if an aqueous waste stream is being collected, or placed into the solid waste bag.

    • Lightly Contaminated Consumables: Items like gloves, wipes, and pipette tips should be collected in a separate, clearly labeled polyethylene bag designated for this waste stream. Double-bagging is recommended.[9] This bag should then be stored in the same Satellite Accumulation Area.

  • Container Management in the Satellite Accumulation Area (SAA):

    • The hazardous waste container must be kept tightly closed at all times except when waste is being added.[5][7] This is a critical regulatory requirement to prevent spills and fugitive emissions.

    • Store the container in a designated SAA that is at or near the point of generation.[5]

    • Ensure the SAA is away from drains and that the container is segregated from incompatible materials, particularly strong acids or oxidizers.[10]

  • Arranging Final Disposal:

    • Once the container is full (do not fill above 3/4 full for safety[10]) or when the experiment is complete, contact your institution's Environmental Health & Safety (EHS) or equivalent hazardous waste management group.[5]

    • Follow their specific procedures for requesting a waste pickup. Do not move the waste to other rooms or locations yourself.[5]

  • Spill and Decontamination Procedures:

    • Small Spills: For a small spill of the solid, carefully sweep it up, avoiding dust formation, and place it in the designated hazardous waste container.[2]

    • Decontamination: Clean the area with soap and plenty of water.[11] Collect all cleaning materials (wipes, etc.) as contaminated solid waste.

    • Emergency: In case of a large spill or personnel exposure (especially to eyes), follow the first-aid measures outlined in the Safety Data Sheet (SDS) and seek immediate medical attention.[2]

Part 4: Regulatory Framework: The Basis for Compliance

The procedures outlined above are based on the framework established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[12][13] RCRA gives the EPA authority to control hazardous waste from "cradle-to-grave."[13]

While this compound is not specifically a "listed" hazardous waste (i.e., on the F, K, P, or U lists), it is classified as a hazardous waste because it exhibits a "characteristic" of toxicity .[8][14] Specifically, its high toxicity to aquatic life means that its disposal is regulated to prevent environmental harm.[2] Therefore, it must be managed according to the stringent standards applicable to generators of hazardous waste, which include proper labeling, storage, and disposal through a licensed facility, coordinated by your institution's EHS department.[7][13]

By following this guide, you ensure the safety of laboratory personnel, protect the environment, and maintain full compliance with federal, state, and local regulations.

References

  • Ethanamine, 2-(decylthio)-, hydrochloride (1:1)
  • This compound | C12H28ClNS | CID 151162 - PubChem.
  • CAS 36362-09-1: Ethanamine, 2-(decylthio)-, hydrochloride (1:1) - CymitQuimica. CymitQuimica.
  • Buy this compound from Conier Chem&Pharma Limited - ECHEMI. Echemi.com.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • SAFETY D
  • 2-(Decylthio)Ethaneamine (cas 29873-30-1) SDS/MSDS download - Guidechem. Guidechem.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • 2-(Decylthio)ethanamine, hydrochloride salt CAS#: 36362-09-1 - ChemicalBook. ChemicalBook.
  • Chemical waste | Hazardous Waste Management - McGill University. McGill University.
  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. Purdue University.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania.
  • Laboratory chemical waste disposal guidelines - University of Otago. University of Otago.
  • Hazardous Waste Disposal Guidelines. Purdue University.
  • 2-(Decylthio)ethanamine | C12H27NS | CID 151161 - PubChem.
  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. U.S. Environmental Protection Agency.
  • Resource Conservation and Recovery Act (RCRA) Overview | US EPA. U.S. Environmental Protection Agency.
  • EPA Hazardous Waste Codes - UGA Environmental Safety Division. University of Georgia.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Decylthio)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an essential framework for the safe handling of 2-(Decylthio)ethanamine hydrochloride (CAS No: 36362-09-1), a compound requiring meticulous attention to safety protocols due to its specific hazard profile. As researchers and drug development professionals, our primary responsibility is to mitigate risk, not just for ourselves but for our colleagues and environment. This document moves beyond a simple checklist, delving into the causality behind each procedural step to build a culture of intrinsic safety and trust in our experimental workflows.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the inherent risks of a chemical is the foundational principle of laboratory safety. The selection of Personal Protective Equipment (PPE) is not arbitrary; it is a direct response to the specific threats posed by the substance. This compound is classified under the Globally Harmonized System (GHS) with several key hazards that dictate our handling procedures.[1][2][3]

Hazard ClassificationGHS CategoryHazard StatementImplication for PPE & Handling
Serious Eye DamageCategory 1H318: Causes serious eye damage.[1][2]This is the highest level of warning for eye damage, indicating a risk of irreversible injury. Standard safety glasses are insufficient. Tightly-sealed chemical goggles and a full-face shield are mandatory.
Skin IrritationCategory 2H315: Causes skin irritation.[1][2]Direct contact can cause inflammation and irritation. Chemical-resistant gloves and a lab coat or apron are necessary to prevent exposure.
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure.[1][2]Inhalation of dust or aerosols must be minimized. Work must be conducted in a certified chemical fume hood. Respiratory protection is required if dust generation is unavoidable.
Hazardous to the Aquatic EnvironmentAcute 1, Chronic 1H410: Very toxic to aquatic life with long lasting effects.[1][2]This dictates strict disposal protocols. All contaminated materials and chemical waste must be collected and disposed of as hazardous waste, never poured down the drain.

Core PPE Requirements: Your First Line of Defense

Based on the hazard assessment, the following PPE is mandatory when handling this compound in any form (solid or solution).

  • Eye and Face Protection: Due to the severe risk of eye damage (Category 1), a dual-layer approach is essential.[1]

    • Tightly-Fitting Chemical Goggles: Must conform to EN 166 (EU) or NIOSH (US) standards.[1] These provide a seal around the eyes to protect against dust, splashes, and vapors.

    • Full-Face Shield: Worn over the chemical goggles, a face shield provides a secondary barrier, protecting the entire face from splashes.[4]

  • Skin Protection:

    • Gloves: Use high-performance nitrile gloves suitable for heavy-duty cleaning and chemical handling.[4] Always inspect gloves for tears or punctures before use. For prolonged tasks, consider double-gloving. After handling, remove gloves using a technique that avoids skin contact with the exterior of the glove and wash hands thoroughly.[1]

    • Protective Clothing: A chemical-resistant apron or a long-sleeved lab coat must be worn.[1][5] This clothing should be buttoned or fastened completely to provide maximum coverage.

  • Respiratory Protection:

    • Primary Control: All handling of this compound, especially the solid powder, must be performed within a certified chemical fume hood to minimize inhalation exposure.[3]

    • Secondary Control: If engineering controls are insufficient or if there is a risk of exceeding exposure limits (e.g., during a large spill or when cleaning equipment), a full-face respirator with appropriate cartridges should be used.[1]

Operational Workflow: A Step-by-Step Guide to Safety

This section details the procedural flow for working with this compound, from initial preparation to final disposal.

Step 1: Pre-Handling & Engineering Controls
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year. Check the airflow monitor to confirm it is functioning correctly.

  • Clear the Workspace: The fume hood should be free of clutter. Only materials essential for the immediate procedure should be present.

  • Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, etc.) and the chemical container inside the fume hood before beginning work.

  • Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[6][7]

  • Prepare Waste Container: A designated, clearly labeled hazardous waste container must be ready and accessible within the fume hood.

Step 2: Donning Personal Protective Equipment

The order in which PPE is put on is critical to ensure proper protection.

PPE_Donning_Workflow cluster_prep Preparation cluster_face Face & Respiratory cluster_hands Hands A 1. Lab Coat / Apron B 2. Chemical Goggles A->B Secure clothing first C 3. Face Shield B->C Primary eye protection first D 4. Gloves (Over lab coat cuffs) C->D Gloves are last to don

Fig 1. PPE Donning Sequence
Step 3: Safe Handling Protocols
  • Weighing Solid Compound:

    • Perform all weighing activities within the fume hood on a tared weigh boat or paper.

    • Use a spatula to carefully transfer the solid, avoiding any actions that could generate dust.

    • Close the primary container immediately after dispensing the required amount.

  • Preparing Solutions:

    • Add the solid this compound to the solvent slowly to avoid splashing.

    • If the dissolution is exothermic, use an ice bath for temperature control.

    • Keep the solution container covered as much as possible during the process.

Step 4: Doffing Personal Protective Equipment

Removing PPE correctly is crucial to prevent cross-contamination. This process should be performed in an area outside of the immediate workspace but before exiting the lab.

  • Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Slide the ungloved finger under the cuff of the remaining glove and peel it off, so the first glove is contained within the second. Dispose of them immediately in the designated hazardous waste container.[5]

  • Face Shield & Goggles: Remove the face shield, followed by the goggles, handling them by the straps. Avoid touching the front surfaces.

  • Lab Coat/Apron: Unfasten the lab coat and roll it up, with the contaminated exterior folded inward. Place it in the designated bin for contaminated laundry or disposal.

  • Wash Hands: Immediately wash hands thoroughly with soap and water.

Step 5: Decontamination & Disposal
  • Equipment: All non-disposable equipment (glassware, spatulas) must be decontaminated. Rinse them three times with an appropriate solvent inside the fume hood, collecting the rinsate in the hazardous waste container.

  • Waste: All disposable items (gloves, weigh boats, paper towels) that have come into contact with the chemical must be placed in the sealed hazardous waste container.[1]

  • Spills: In case of a spill, use a chemical spill kit with absorbent pads to contain the material. All cleanup materials must be disposed of as hazardous waste. Do not use water to clean up spills of the solid material, as this can increase the area of contamination.[1]

Emergency First-Aid Measures

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse the affected skin area with plenty of water and soap for at least 15 minutes. If skin irritation occurs, get medical help.[1]

  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[5]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8]

By adhering to these detailed protocols, grounded in a thorough understanding of the chemical's hazards, you can ensure a safe and controlled environment for your research and development activities.

References

  • This compound | C12H28ClNS | CID 151162. PubChem.[Link]

  • SAFETY DATA SHEET. VPG Sensors.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Decylthio)ethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Decylthio)ethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.